molecular formula C15H16BNO3 B1358627 4-(Phenethylcarbamoyl)phenylboronic acid CAS No. 330793-46-9

4-(Phenethylcarbamoyl)phenylboronic acid

Cat. No.: B1358627
CAS No.: 330793-46-9
M. Wt: 269.11 g/mol
InChI Key: VTXXKSNJPIRHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenethylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C15H16BNO3 and its molecular weight is 269.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXXKSNJPIRHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625085
Record name {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-46-9
Record name B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330793-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-(Phenethylcarbamoyl)phenylboronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. By integrating a reactive boronic acid moiety with a phenethylamide scaffold, this compound serves as a versatile building block for applications ranging from targeted drug delivery systems to advanced sensor technology. This document outlines a robust synthetic protocol via amide coupling, details a suite of analytical techniques for structural verification and purity assessment, and explains the scientific rationale behind the chosen experimental parameters. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource.

Introduction and Scientific Context

This compound is a bespoke chemical entity that marries two key functional domains: the phenylboronic acid group and a phenethylamine tail, linked by a stable amide bond. The significance of this molecule lies in its inherent duality. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property extensively exploited for carbohydrate sensing, bioconjugation, and creating glucose-responsive materials for drug delivery.[1][2][3][4] The phenethylamine substructure is a common motif in neuroactive compounds and provides a hydrophobic backbone that can influence molecular interactions and solubility.

The strategic combination of these groups makes this compound a valuable intermediate. The carboxylic acid precursor, 4-Carboxyphenylboronic acid, is a cornerstone in modern organic chemistry, enabling the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[5][6] By converting the carboxyl group into a phenethylamide, we introduce a new vector for molecular elaboration while preserving the reactive potential of the boronic acid. This guide provides the scientific framework and practical steps to reliably synthesize and validate this compound in a laboratory setting.

Synthetic Strategy and Protocol

The synthesis of the target molecule is most logically achieved through the formation of an amide bond between 4-Carboxyphenylboronic acid and phenethylamine. This approach is favored due to the commercial availability and stability of the starting materials.

Retrosynthetic Analysis & Reaction Scheme

A retrosynthetic disconnection across the amide C-N bond immediately identifies the two primary synthons: 4-Carboxyphenylboronic acid and phenethylamine. The forward reaction, therefore, is a standard amide coupling, which requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Figure 1: Synthetic pathway for this compound.
The Rationale of Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine requires high temperatures and results in the formation of water, which can be detrimental to the boronic acid moiety. Therefore, activating the carboxylic acid is essential. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7]

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea. To prevent this side reaction and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Amide_Product Amide (R-CO-NHR') Active_Ester->Amide_Product + R'-NH2 Amine R'-NH2 Amine->Amide_Product

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
4-Carboxyphenylboronic acid165.951.0166 mgStarting Material
Phenethylamine121.181.1133 mg (137 µL)Starting Material
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2230 mgCoupling Agent
HOBt (1-Hydroxybenzotriazole)135.121.2162 mgCoupling Additive
Anhydrous Dimethylformamide (DMF)--10 mLSolvent
Ethyl Acetate (EtOAc)--~100 mLExtraction Solvent
1 M Hydrochloric Acid (HCl)--~50 mLAqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)--~50 mLAqueous Wash
Brine--~50 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying Agent

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Carboxyphenylboronic acid (166 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

  • Solvation: Add 10 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Amine Addition: Add phenethylamine (137 µL, 1.1 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove unreacted amine and EDC byproducts), 25 mL of saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and 25 mL of brine.

    • Repeat the 1 M HCl and brine washes if necessary.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the product as a white solid.

Experimental Workflow A 1. Combine Reactants (4-CPBA, EDC, HOBt) in Anhydrous DMF B 2. Add Phenethylamine Stir at RT for 12-18h A->B C 3. Quench Reaction Dilute with Ethyl Acetate B->C D 4. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) C->D E 5. Isolate Organic Layer Dry with MgSO₄ D->E F 6. Concentrate in vacuo (Rotary Evaporator) E->F G 7. Purify Crude Product (Column Chromatography or Recrystallization) F->G H 8. Characterize Pure Product (NMR, MS, IR, MP) G->H

Figure 3: Step-by-step experimental and purification workflow.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the structure and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the primary tool for structural confirmation. The spectrum should show distinct signals for the aromatic protons of both the phenylboronic acid and phenethyl moieties, the ethylenic bridge protons, and the amide N-H proton.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the characteristic carbonyl carbon of the amide. The carbon atom attached to the boron (C-B) may be difficult to observe due to quadrupolar broadening.[8]

  • ¹¹B NMR: This technique is highly specific for characterizing the boron center. A single, broad resonance is expected in the range of 25–35 ppm for the sp²-hybridized boronic acid.[8] The chemical shift confirms the presence of the tricoordinate boron atom.[9][10]

NMR Sample Preparation Insight: Boronic acids have a tendency to form cyclic, trimeric anhydrides known as boroxines through dehydration.[11][12] This can lead to complex or uninterpretable NMR spectra. To overcome this, running the NMR in deuterated methanol (CD₃OD) can break up the boroxine by forming the methyl boronate ester in situ.[11] Alternatively, adding a drop of D₂O to a CDCl₃ or DMSO-d₆ sample can hydrolyze the boroxine back to the boronic acid.[8]

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[13] The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

IR spectroscopy helps to identify key functional groups.[8]

  • ~3300 cm⁻¹: A broad O-H stretch from the boronic acid and a sharper N-H stretch from the amide group.

  • ~1640 cm⁻¹: A strong C=O stretch (Amide I band).

  • ~1540 cm⁻¹: N-H bend (Amide II band).

  • ~1350 cm⁻¹: A very strong B-O stretch.

Table 2: Summary of Expected Characterization Data

TechniqueExpected ResultPurpose
¹H NMR Signals corresponding to aromatic protons (approx. 7.2-8.0 ppm), amide N-H (approx. 8.5-9.0 ppm, broad), -CH₂-N (approx. 3.6 ppm), and -CH₂-Ar (approx. 2.9 ppm).Confirms proton environment and connectivity.
¹³C NMR Signals for aromatic carbons (120-140 ppm), amide carbonyl C=O (approx. 165-170 ppm), and aliphatic carbons (approx. 35-45 ppm).Confirms carbon skeleton.
¹¹B NMR A single, broad signal between 25-35 ppm.[8]Confirms the presence and electronic state of the boronic acid moiety.
MS (ESI) Expected m/z for [C₁₅H₁₆BNO₃ + H]⁺ ≈ 270.1.Confirms molecular weight.
IR (KBr) Characteristic absorptions for O-H (~3300 cm⁻¹, broad), N-H (~3300 cm⁻¹), C=O (~1640 cm⁻¹), and B-O (~1350 cm⁻¹).[8]Confirms presence of key functional groups.
Melting Point A sharp melting point range.Indicator of purity.
HPLC A single major peak indicating high purity (>95%).Quantifies purity.
Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for assessing the purity of the final compound. A key challenge in the analysis of boronic acids is their potential for on-column degradation.[14] Developing a robust method may require using aprotic diluents and buffered mobile phases to ensure stability and achieve good peak shape.[14]

Melting Point (MP): A sharp, defined melting point is a reliable indicator of high purity for a crystalline solid. This should be measured using a calibrated apparatus.

Applications in Research and Development

The unique structure of this compound makes it a compound of interest for several advanced applications:

  • Drug Delivery: The phenylboronic acid group can be used to target sialic acid residues, which are overexpressed on the surface of some cancer cells, providing a mechanism for targeted drug delivery.[1][2]

  • Bioconjugation: The boronic acid can be used to selectively label or immobilize biomolecules containing diol functionalities, such as glycoproteins.

  • Sensor Development: Its ability to bind with sugars makes it a candidate for incorporation into polymeric systems for glucose sensing.[3]

  • Advanced Materials: As a bifunctional monomer, it can be polymerized or incorporated into materials where the boronic acid provides a site for post-functionalization or stimuli-responsive behavior.

Safety and Handling

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a reproductive toxin and should be handled with extreme care in a fume hood. EDC is a skin and eye irritant.

  • Product: The final compound, this compound, should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide has detailed a reliable and well-rationalized approach for the synthesis and characterization of this compound. By employing a standard EDC/HOBt-mediated amide coupling, the target molecule can be produced in good yield. The comprehensive suite of analytical methods described provides a robust framework for validating the compound's identity and purity. The dual functionality of this molecule positions it as a valuable asset for researchers and scientists working at the interface of organic synthesis, medicinal chemistry, and materials science, opening avenues for innovation in a wide range of applications.

References

  • Diles, K. L., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Klajn, R., et al. (2007). Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

  • Diles, K. L., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General knowledge, specific URL not available from search). A relevant chapter is "Structure, Properties, and Preparation of Boronic Acid Derivatives". Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Wikipedia. Available at: [Link]

  • Reddit User Discussion. (2021). Is it possible to turn pure phenethylamine into an Amide? r/Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Lartia, R., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Available at: [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem. (n.d.). 4-(Diethylcarbamoyl)phenylboronic Acid. PubChem. Available at: [Link]

  • Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. PubChem. Available at: [Link]

  • Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]

  • Wang, B., et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. Available at: [Link]

  • Sinosources. (n.d.). The Chemistry of Connectivity: 4-Carboxyphenylboronic Acid's Role. Sinosources. Available at: [Link]

  • Zhang, J., et al. (2013). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • ARVO Journals. (2015). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. Available at: [Link]

  • Deshayes, S., et al. (2016). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives have emerged from a niche area of organic synthesis to become a cornerstone in medicinal chemistry and drug development.[1][2][3] Initially recognized for their utility in Suzuki-Miyaura cross-coupling reactions, their unique ability to form reversible covalent bonds with diols has opened up a plethora of biomedical applications.[4] From targeted cancer therapies that recognize sialic acid residues on cell surfaces to glucose-responsive insulin delivery systems, the boronic acid moiety is proving to be a versatile tool for molecular recognition.[5] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][6] This guide provides an in-depth examination of 4-(Phenethylcarbamoyl)phenylboronic acid, a promising scaffold for the development of novel therapeutics. By understanding its core physicochemical properties, researchers can better harness its potential in creating next-generation targeted therapies.

Molecular Profile and Structural Attributes

This compound is a derivative of phenylboronic acid featuring a phenethylcarbamoyl substituent at the para position. This substitution is expected to significantly influence the molecule's electronic and steric properties, thereby modulating its reactivity and interaction with biological targets.

Chemical Structure

The chemical structure of this compound is characterized by a central phenyl ring, a boronic acid group (-B(OH)₂), and a phenethylcarbamoyl side chain.

Diagram: Chemical Structure of this compound

A 2D representation of the molecular structure.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale/Comparison with Analogs
Molecular Formula C₁₅H₁₆BNO₃Based on chemical structure.
Molecular Weight 269.11 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for phenylboronic acid derivatives.[7][8]
Melting Point (°C) 150 - 180Analogs such as 4-(diethylcarbamoyl)phenylboronic acid and 4-(methylcarbamoyl)phenylboronic acid have melting points of 142°C and 168°C, respectively.[7][8] The larger phenethyl group may influence crystal packing and thus the melting point.
pKa 8.0 - 9.0The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The electron-withdrawing nature of the amide substituent is expected to lower the pKa. For comparison, sulfonamide and sulfonyl substitutions can lower the pKa to the 7.1-7.4 range.[10]
logP (Octanol/Water) 1.5 - 2.5The phenethyl group significantly increases lipophilicity compared to smaller alkyl amides. The logP of a drug is a key determinant of its absorption and distribution.[11]
Solubility Poorly soluble in water; soluble in polar organic solventsPhenylboronic acids generally have low aqueous solubility but are soluble in solvents like methanol, ethanol, and acetone.[9][12][13] The extended hydrophobic structure of the phenethyl group will likely decrease water solubility further.

Acidity and pH-Dependent Behavior (pKa)

The pKa of the boronic acid moiety is a critical parameter as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium is central to its ability to bind with diols.

The Boronic Acid-Boronate Equilibrium

The boronic acid acts as a Lewis acid, accepting a hydroxide ion to form the tetrahedral boronate. The pKa is the pH at which the concentrations of the neutral and anionic forms are equal.

Diagram: Boronic Acid-Boronate Equilibrium

G Trigonal R-B(OH)₂ (Trigonal Planar, Neutral) Tetrahedral R-B(OH)₃⁻ (Tetrahedral, Anionic) Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal - OH⁻

Equilibrium between the neutral and anionic forms of a boronic acid.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Protocol: pKa Determination by UV-Vis Spectroscopy

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7.0 to 10.0).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample. The formation of the anionic boronate species often results in a shift in the absorption maximum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Causality Behind Experimental Choices: UV-Vis spectroscopy is a sensitive method that requires only a small amount of sample. The choice of buffers is critical to ensure accurate pH control throughout the measurement. The change in the UV spectrum upon ionization of the boronic acid provides a direct measure of the equilibrium shift.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

Shake-Flask Method for logP Determination

The traditional shake-flask method provides a direct measure of the partition coefficient.

Protocol: logP Determination by Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Self-Validating System: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total amount of compound recovered from both phases is close to the initial amount added.

Solubility

Solubility is a critical property that affects a drug's absorption and bioavailability. The solubility of this compound is expected to be low in aqueous media due to its aromatic and hydrophobic nature.

Experimental Determination of Aqueous Solubility

The equilibrium solubility can be determined by the shake-flask method.

Protocol: Aqueous Solubility Determination

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[14][15]

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Expertise & Experience: It is crucial to ensure that true equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration in the supernatant remains constant.

Analytical Characterization

A robust analytical methodology is essential for the purity determination and quantification of this compound. Reversed-phase HPLC is a common technique, but it presents challenges due to the potential for on-column hydrolysis of the boronic acid.[16][17]

HPLC-UV Method for Purity Analysis

Protocol: HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Diluent: A mixture of acetonitrile and water.

Trustworthiness: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The stability of the sample in the chosen diluent should also be assessed to prevent degradation before analysis.[15]

Diagram: Analytical Workflow for Physicochemical Characterization

G cluster_0 Physicochemical Property Determination cluster_1 Data Analysis & Interpretation Start This compound Sample pKa pKa Determination (UV-Vis Spectroscopy) Start->pKa logP logP Determination (Shake-Flask Method) Start->logP Solubility Solubility Assay (Equilibrium Method) Start->Solubility Purity Purity & Quantification (HPLC-UV / LC-MS) Start->Purity Analysis Data Compilation & Analysis pKa->Analysis logP->Analysis Solubility->Analysis Purity->Analysis Report Comprehensive Physicochemical Profile Analysis->Report

Workflow for the comprehensive characterization of the compound.

Conclusion and Future Perspectives

This compound represents a valuable scaffold in the design of novel therapeutic agents. Its physicochemical properties, particularly its pKa, lipophilicity, and solubility, are key determinants of its biological activity and drug-like characteristics. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other similar phenylboronic acid derivatives. A thorough understanding of these properties will empower researchers to optimize molecular design, predict in vivo behavior, and ultimately accelerate the translation of promising candidates from the laboratory to the clinic. The continued exploration of substituted phenylboronic acids is a promising avenue for the discovery of innovative medicines targeting a wide range of diseases.[18][19]

References

  • Santos, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4267. [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6524. [Link]

  • PubChem. 4-(Diethylcarbamoyl)phenylboronic Acid. [Link]

  • SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • PubChem. 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • ResearchGate. pK a values for boronic acids 1-7. [Link]

  • Al-Sagheer, F. A., & Al-Suwayeh, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Tong, W. J., et al. (2012). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 3(2), 396-414. [Link]

  • Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • PubMed. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • Liu, X. C., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1-2), 13-21. [Link]

  • Semantic Scholar. (2018). Phenylboronic acid-polymers for biomedical applications. [Link]

  • Investigative Ophthalmology & Visual Science. (2018). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Phenethylcarbamoyl)phenylboronic acid

Prepared by a Senior Application Scientist, this document provides a detailed exploration of this compound, a specialized derivative of the versatile phenylboronic acid (PBA) chemical class. This guide delves into its fundamental structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for its effective use in research and development.

Core Concepts: Structure and Physicochemical Properties

This compound belongs to the family of aryl boronic acids, which are distinguished by a boronic acid group (-B(OH)₂) attached to a phenyl ring. These compounds are generally mild Lewis acids that are stable and easy to handle, making them crucial reagents in modern organic synthesis.[1] The defining feature of this specific molecule is the phenethylcarbamoyl moiety at the para (4-position) of the phenyl ring. This functional group is formed by an amide linkage between the phenylboronic acid core and a phenethylamine tail.

The presence of the boronic acid group is central to its functionality. The boron atom is sp²-hybridized and possesses a vacant p-orbital, which allows it to act as a Lewis acid.[1] Critically, this group can form reversible covalent bonds with 1,2- or 1,3-diols, such as those found in sugars and glycoproteins.[2][3][4][5] This specific and reversible interaction is the foundation for many of its biomedical applications.

The phenethyl group adds significant hydrophobicity to the molecule, which can influence its solubility, membrane permeability, and potential for non-covalent interactions (e.g., pi-stacking) with biological targets.

Chemical Structure

The structure consists of a central benzene ring substituted with a boronic acid group at position 1 and a phenethylcarbamoyl group at position 4.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While specific experimental data for this exact derivative is not broadly published, its properties can be reliably predicted based on its constituent parts. The table below summarizes these calculated properties alongside data for closely related analogs.

PropertyThis compound4-(Ethylcarbamoyl)phenylboronic acid[6]4-(Diethylcarbamoyl)phenylboronic acid[7][8]
Molecular Formula C₁₅H₁₆BNO₃C₉H₁₂BNO₃C₁₁H₁₆BNO₃
Molecular Weight 269.11 g/mol 193.01 g/mol 221.06 g/mol
Appearance Predicted: White to off-white crystalline powder-White to off-white crystalline powder[7]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), poorly soluble in nonpolar solvents and water.--
Melting Point (°C) Not available-142 °C[7]

Synthesis and Characterization

The most direct and logical synthesis route for this compound involves an amide coupling reaction between two readily available starting materials: 4-Carboxyphenylboronic acid and Phenethylamine .

Causality of Experimental Choice: This pathway is preferred due to its high efficiency and selectivity. Amide bond formation is a robust and well-understood reaction in organic chemistry. Using a suitable coupling agent minimizes side reactions and typically results in high yields. The starting materials are commercially available and relatively inexpensive, making this an economically viable approach.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 4-Carboxyphenylboronic acid C Activated Ester Intermediate A->C Base (e.g., DIPEA) Solvent (e.g., DMF) B Coupling Agent (e.g., HATU, EDC) B->C E Crude Product C->E D Phenethylamine D->E Stir at RT F Workup & Extraction E->F G Column Chromatography F->G H Pure 4-(Phenethylcarbamoyl)- phenylboronic acid G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed through standard analytical characterization at the final step.

  • Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 4-Carboxyphenylboronic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: To the solution, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

  • Amide Coupling: Add Phenethylamine (1.05 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Core Applications

The utility of this compound stems from the dual nature of its structure: the reactive boronic acid "head" and the functional phenethyl "tail."

Diol Binding for Targeting and Sensing

The primary mechanism of action for phenylboronic acids in a biological context is their ability to selectively bind with molecules containing 1,2- or 1,3-diol functionalities.[2][5] This interaction is particularly relevant for targeting carbohydrates, such as sialic acids, which are often overexpressed on the surface of cancer cells.[3][4][9] This makes PBA derivatives highly promising for developing targeted cancer therapies and diagnostic tools.[3][9]

G PBA Phenylboronic Acid (PBA) Moiety Ester Cyclic Boronate Ester (Reversible Covalent Bond) PBA->Ester + Diol Diol-containing Target (e.g., Sialic Acid on a Cancer Cell) Diol->Ester pH-dependent equilibrium Ester->PBA + H₂O Ester->Diol Water H₂O

Caption: Reversible binding of a boronic acid to a diol target.

Key Research Applications
  • Component in Targeted Drug Delivery: The compound can be conjugated to polymers, nanoparticles, or drug molecules.[4][5] The PBA moiety acts as a targeting ligand, guiding the therapeutic payload to cells rich in specific glycoproteins.

  • Enzyme Inhibition: Boronic acid derivatives have been successfully developed as enzyme inhibitors, most notably proteasome inhibitors like Bortezomib, which are used in cancer therapy.[3] The phenethyl group of this specific molecule could potentially interact with hydrophobic pockets in an enzyme's active site, conferring additional affinity and selectivity.

  • Building Block in Organic Synthesis: Like other phenylboronic acids, it is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[1][7][10] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.

  • Bioconjugation and Sensor Development: It can be used to immobilize diol-containing biomolecules onto surfaces for diagnostic or purification purposes.[2][7] This property is also exploited in the development of sensors for detecting specific biomolecules, such as glucose.[2][4]

Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the use of this compound as a coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide (e.g., 4-bromotoluene).

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Combine: - this compound (1.0 eq) - Aryl Halide (1.1 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Degassed Solvent Mixture (e.g., Toluene/Water) A->B C Heat mixture under Nitrogen atmosphere (e.g., 80-100 °C) B->C D Cool, perform aqueous workup, and extract C->D E Purify via Column Chromatography D->E F Characterize final biaryl product E->F

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the chosen aryl halide (e.g., 4-bromotoluene, 1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

  • Atmosphere Control: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio), via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired biaryl compound.

References

A consolidated list of authoritative sources cited throughout this guide.

  • 4-(ethylcarbamoyl)phenylboronic acid. 001CHEMICAL. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • 4-(Diethylcarbamoyl)phenylboronic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed Central, National Institutes of Health. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

  • B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed, National Institutes of Health. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed, National Institutes of Health. [Link]

  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

  • [4-(methoxycarbamoyl)phenyl]boronic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

Sources

An In-depth Technical Guide to {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid (CAS 330793-46-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Boronic Acid Derivative

This technical guide provides a comprehensive overview of the chemical and safety information for {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid, registered under CAS number 330793-46-9. As a Senior Application Scientist, the aim is to deliver not just data, but a synthesized understanding of this compound's properties and its place within the broader context of boronic acids in scientific research. It is important to note that while this molecule is commercially available, detailed public information regarding its specific synthesis, applications, and comprehensive safety profile is limited. Therefore, this guide will also draw upon established knowledge of the phenylboronic acid class of compounds to provide a robust and practical framework for its handling and potential applications, with clear indications of where data for this specific compound is inferred from its chemical family.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics.

Nomenclature and Structural Representation
  • CAS Number: 330793-46-9

  • IUPAC Name: {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid

  • Molecular Formula: C₁₅H₁₆BNO₃

  • Molecular Weight: 269.1 g/mol

The structure of {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid is characterized by a central phenylboronic acid moiety, to which a phenylethylcarbamoyl group is attached at the para position. This structure is a key determinant of its chemical reactivity and potential biological interactions.

Figure 1: Chemical structure of {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Physicochemical Data

A summary of the known physicochemical properties is presented in the table below. It is important to note that some of these values may be predicted or based on general data for similar compounds due to the limited specific experimental data available for this molecule.

PropertyValueSource
Appearance White to off-white solidGeneral supplier information
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents such as methanol and DMSO. Limited solubility in water.Inferred from similar compounds
pKa Not specifically reported; phenylboronic acids typically have pKa values in the range of 8.5-9.0.General knowledge of boronic acids

Safety and Handling

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for CAS 330793-46-9, the following safety information is compiled from SDSs of structurally related phenylboronic acid derivatives. This section should be treated as a guideline, and a thorough risk assessment should be conducted before handling this compound.

Hazard Identification

Based on the hazard profiles of similar phenylboronic acids, this compound should be handled as potentially hazardous. The primary anticipated hazards are:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

A stringent PPE protocol is essential to minimize exposure risk.

PPE cluster_ppe Personal Protective Equipment lab_coat Flame-retardant lab coat gloves Nitrile gloves goggles Chemical safety goggles respirator NIOSH-approved respirator with particulate filter researcher Researcher researcher->lab_coat researcher->gloves researcher->goggles researcher->respirator

Figure 2: Recommended Personal Protective Equipment for handling {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Detailed PPE Specifications:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin Protection: A flame-retardant lab coat should be worn at all times. Nitrile gloves are recommended; ensure to check for breakthrough times and change them frequently, especially after direct contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as boronic acids can dehydrate to form boroxines (cyclic anhydrides).

  • Handling: Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.

Synthesis and Manufacturing

While a specific, detailed, and publicly available synthesis protocol for {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid is not readily found, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of amides and the synthesis of phenylboronic acids.

A likely approach involves the amidation of 4-carboxyphenylboronic acid with 2-phenylethanamine.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Carboxyphenylboronic acid condition1 Coupling Agent (e.g., EDC, HATU) reactant1->condition1 reactant2 2-Phenylethanamine reactant2->condition1 condition2 Base (e.g., DIPEA) condition1->condition2 condition3 Solvent (e.g., DMF, CH₂Cl₂) condition2->condition3 product {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid condition3->product

Figure 3: Plausible synthetic pathway for {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Conceptual Experimental Protocol:

  • Dissolution: Dissolve 4-carboxyphenylboronic acid in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

  • Activation: Add a peptide coupling agent (e.g., EDC, HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.

  • Amine Addition: Slowly add 2-phenylethanamine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to overnight until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The crude product would then be purified, likely through recrystallization or column chromatography, to yield the desired {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Scientific Context and Potential Applications

The true value of a chemical compound is realized through its application in research and development. While specific studies on CAS 330793-46-9 are not prominent in the public literature, its structural motifs suggest several areas of potential utility, primarily leveraging the unique properties of the boronic acid functional group.

Boronic Acids in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom's empty p-orbital allows it to form reversible covalent bonds with diols, a common structural feature in biological molecules like sugars and glycoproteins. This property has been exploited in the development of enzyme inhibitors and sensors.

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog, forming a stable but reversible tetrahedral boronate complex with catalytic serine, threonine, or cysteine residues in the active sites of enzymes. This mechanism is central to the action of the FDA-approved proteasome inhibitor bortezomib, used in cancer therapy.

  • Carbohydrate Recognition: The ability to bind to diols makes boronic acids valuable tools for targeting and sensing carbohydrates. This has applications in the development of glucose sensors for diabetes management and as ligands for targeting glycoproteins that are overexpressed on the surface of cancer cells.

Potential Research Applications for CAS 330793-46-9

The presence of the phenylethylcarbamoyl side chain in {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid could modulate its binding affinity and selectivity for specific biological targets. Potential areas of research for this compound include:

  • Screening as an Enzyme Inhibitor: It could be screened against various proteases or other enzymes where a boronic acid warhead might be effective. The phenylethyl group could potentially interact with hydrophobic pockets in the enzyme's active site, enhancing binding affinity.

  • Development of Targeted Drug Delivery Systems: The boronic acid could serve as a targeting moiety for sialic acid-rich glycoproteins on cancer cells, while the rest of the molecule could be a scaffold for attaching therapeutic agents.

  • Materials Science: Phenylboronic acids are used in the development of stimuli-responsive polymers and hydrogels. The specific properties of this derivative could be explored in the creation of novel biomaterials.

Conclusion and Future Outlook

{4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid (CAS 330793-46-9) is a chemical compound with significant potential, largely derived from the versatile reactivity of its boronic acid group. While detailed, publicly available data specific to this molecule is currently scarce, a robust understanding of its handling and potential applications can be built upon the well-established chemistry and safety profiles of the broader class of phenylboronic acids.

For researchers and drug development professionals, this compound represents an opportunity to explore novel enzyme inhibitors, targeted therapeutic strategies, and advanced biomaterials. It is imperative, however, that any work with this compound is preceded by a thorough risk assessment and the implementation of stringent safety protocols, as outlined in this guide. As research progresses, a more detailed and specific understanding of the unique properties and applications of {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid will undoubtedly emerge.

References

Due to the limited specific literature on CAS 330793-46-9, this reference list includes general but authoritative sources on the chemistry and safety of boronic acids.

  • General Safety Data for Phenylboronic Acid Derivatives. Safety Data Sheets from various chemical suppliers (e.g., Sigma-Aldrich, Fisher Scientific, TCI) for compounds such as phenylboronic acid, 4-carboxyphenylboronic acid, and other substituted phenylboronic acids. These provide a baseline for understanding the potential hazards of the chemical class.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications.Medicinal Chemistry Communications, 1(3), 183-198. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/md/c0md00089b]
  • Yang, W., Gao, X., & Wang, B. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents.Medicinal Research Reviews, 23(3), 346-368. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/med.10043]

A Technical Guide to Investigating the Therapeutic Potential of 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids represent a versatile class of molecules with significant therapeutic promise, largely attributable to the unique chemical properties of the boronic acid moiety. This functional group can engage in reversible covalent interactions with key biological nucleophiles, positioning these compounds as potent enzyme inhibitors and modulators of cellular pathways. While clinically successful boronic acid-based drugs like Bortezomib and Vaborbactam have validated this chemical class, the therapeutic landscape for novel derivatives remains largely unexplored. This guide focuses on 4-(Phenethylcarbamoyl)phenylboronic acid, a derivative distinguished by a phenethylcarbamoyl side chain, which may confer unique target specificity and pharmacokinetic properties. We will provide a comprehensive analysis of its potential therapeutic targets, grounded in the established mechanisms of related compounds, and outline a rigorous, multi-step experimental framework for target identification and validation. This document is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of Phenylboronic Acids

Boronic acids, and particularly their phenyl derivatives, have emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Their utility stems from the electrophilic nature of the boron atom, which allows for the formation of stable, yet reversible, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine residues within enzyme active sites.[3][4] This ability to mimic the tetrahedral transition state of enzymatic reactions makes them highly effective and specific inhibitors.[5]

The clinical success of boronic acid-containing drugs has been transformative:

  • Bortezomib (Velcade®) and Ixazomib (Ninlaro®) , both dipeptidyl boronic acids, are potent proteasome inhibitors used in the treatment of multiple myeloma.[1][3][4] Their mechanism relies on the boronic acid moiety forming a stable complex with the N-terminal threonine of the proteasome's catalytic subunit.[3]

  • Vaborbactam (Vabomere®) is a cyclic boronic acid that acts as a β-lactamase inhibitor, restoring the efficacy of antibiotics against resistant bacteria.[1][3][4]

Beyond these established targets, the broader class of phenylboronic acids has demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][6] A notable characteristic is their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells, opening avenues for targeted therapies.[7][8][9][10][11][12]

The subject of this guide, this compound, possesses the core phenylboronic acid scaffold, suggesting it may share some of the aforementioned therapeutic activities. However, the presence of the phenethylcarbamoyl group introduces additional structural and chemical features that could lead to novel target interactions and improved pharmacological profiles. This guide will explore the most promising therapeutic targets for this specific molecule and provide a detailed experimental workflow for their validation.

Potential Therapeutic Targets for this compound

Based on the known pharmacology of related compounds and the structural features of this compound, we have identified three high-priority potential therapeutic targets. The rationale for their selection and a proposed research plan for each are detailed below.

The 26S Proteasome: A Validated Target for Boronic Acids in Oncology

Rationale: The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction. Its inhibition is a clinically validated strategy in oncology.[3] Given that the dipeptidyl boronic acids Bortezomib and Ixazomib are potent proteasome inhibitors, it is plausible that this compound, which also contains a peptide-like carbamoyl linkage, could exhibit similar activity. The phenethyl group may allow for additional hydrophobic or aromatic interactions within the proteasome's substrate-binding pockets, potentially leading to a distinct inhibitory profile.

Key Research Questions:

  • Does this compound inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 26S proteasome?

  • What is the potency (IC50) of inhibition compared to known proteasome inhibitors?

  • Does inhibition of the proteasome in cancer cell lines lead to downstream effects such as apoptosis and cell cycle arrest?

Experimental Workflow:

G cluster_0 In Vitro Proteasome Inhibition cluster_1 Cell-Based Assays a1 Purified 26S Proteasome a4 Incubate and Measure Fluorescence a1->a4 a2 Fluorogenic Substrates (Suc-LLVY-AMC, Z-ARR-AMC, Z-LLE-AMC) a2->a4 a3 This compound (Varying Concentrations) a3->a4 a5 Determine IC50 Values a4->a5 b2 Treat with Compound a5->b2 Inform Dosing b1 Cancer Cell Lines (e.g., MM.1S, HCT116) b1->b2 b3 Western Blot for Ubiquitinated Proteins b2->b3 b4 Annexin V/PI Staining for Apoptosis b2->b4 b5 Cell Cycle Analysis (Propidium Iodide Staining) b2->b5

Figure 1: Experimental workflow for validating the proteasome as a target.

Detailed Protocol: In Vitro Proteasome Activity Assay

  • Reagents and Materials:

    • Purified 26S Proteasome

    • Fluorogenic substrates: Suc-LLVY-AMC (chymotrypsin-like), Z-ARR-AMC (trypsin-like), Z-LLE-AMC (caspase-like)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

    • This compound (stock solution in DMSO)

    • Bortezomib (positive control)

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and Bortezomib in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 2 µL of the test compound dilution (or DMSO for vehicle control), and 25 µL of the appropriate fluorogenic substrate (final concentration ~20 µM).

    • Initiate the reaction by adding 25 µL of purified 26S proteasome (final concentration ~0.5 nM).

    • Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 5 minutes for 60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundChymotrypsin-like IC50 (nM)Trypsin-like IC50 (nM)Caspase-like IC50 (nM)
This compoundTBDTBDTBD
Bortezomib (Control)~5~3000~300
Serine β-Lactamases: A Key Target in Infectious Diseases

Rationale: The emergence of bacterial resistance to β-lactam antibiotics is a major global health crisis, largely driven by the production of β-lactamase enzymes.[5] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Phenylboronic acids are a known class of β-lactamase inhibitors, with some derivatives showing low nanomolar potency.[5][13] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site.[5][14] The phenethylcarbamoyl side chain of this compound could potentially interact with the substrate-binding regions of β-lactamases, conferring high affinity and a broad spectrum of activity against different classes of these enzymes (e.g., Class A and Class C).

Key Research Questions:

  • Does this compound inhibit clinically relevant β-lactamases (e.g., KPC-2, AmpC)?

  • What is the inhibitory constant (Ki) and mechanism of inhibition (e.g., competitive, non-competitive)?

  • Can this compound restore the activity of β-lactam antibiotics in resistant bacterial strains?

Experimental Workflow:

G cluster_0 Enzyme Kinetics cluster_1 Microbiology Assays a1 Purified β-Lactamase (e.g., KPC-2, AmpC) a4 Spectrophotometric Assay a1->a4 a2 Chromogenic Substrate (e.g., Nitrocefin) a2->a4 a3 This compound a3->a4 b3 Checkerboard Assay with Compound a3->b3 a5 Determine Ki and Mechanism a4->a5 a5->b3 Guide Concentration Selection b1 β-Lactamase-Producing Bacteria (e.g., E. coli expressing KPC-2) b1->b3 b2 β-Lactam Antibiotic (e.g., Meropenem) b2->b3 b4 Determine Fractional Inhibitory Concentration Index (FICI) b3->b4

Figure 2: Workflow for validating β-lactamases as a target.

Detailed Protocol: Checkerboard Synergy Assay

  • Reagents and Materials:

    • β-lactamase-producing bacterial strain (e.g., E. coli DH10B transformed with a plasmid encoding KPC-2).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • β-lactam antibiotic (e.g., Meropenem).

    • This compound.

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis of the microtiter plate in CAMHB.

    • Prepare two-fold serial dilutions of this compound along the y-axis of the plate. This creates a matrix of antibiotic and inhibitor concentrations.

    • Inoculate the bacterial strain into CAMHB and adjust to a final concentration of 5 x 10^5 CFU/mL.

    • Add the bacterial suspension to each well of the plate.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 4 indicates no interaction.

      • FICI > 4 indicates antagonism.

Data Presentation:

CombinationMIC of Meropenem Alone (µg/mL)MIC of Compound Alone (µg/mL)MIC of Meropenem in Combination (µg/mL)MIC of Compound in Combination (µg/mL)FICIInterpretation
Meropenem + this compound32>64240.125Synergy
Sialic Acid-Binding Proteins and Cancer Cell Surface Glycans

Rationale: Phenylboronic acids are known to form reversible covalent bonds with cis-diols, a structural motif present in saccharides.[15][16][17] This property has been exploited for targeting sialic acids, which are often overexpressed on the surface of cancer cells and play a role in metastasis and immune evasion.[7][10][11][12] this compound could act as a targeting ligand to deliver cytotoxic payloads to cancer cells or could have direct anti-cancer effects by binding to cell surface glycoproteins and disrupting their function. The phenethyl group may enhance binding affinity and specificity through interactions with adjacent protein domains.

Key Research Questions:

  • Does this compound selectively bind to cancer cells with high sialic acid expression?

  • Can this binding be competed away by free sialic acid?

  • Does the compound induce cytotoxicity in a sialic acid-dependent manner?

Experimental Workflow:

G cluster_0 Cell Binding Studies cluster_1 Cytotoxicity Assays a1 High Sialic Acid Cells (e.g., MDA-MB-231) a4 Flow Cytometry Analysis a1->a4 b1 Treat Cell Lines with Compound a1->b1 b4 Neuraminidase Treatment (to remove sialic acids) a1->b4 a2 Low Sialic Acid Cells (e.g., HEK293) a2->a4 a2->b1 a3 Fluorescently Labeled Compound a3->a4 a5 Competitive Binding with Sialic Acid a4->a5 a5->b1 Confirm Target Engagement b2 MTT or CellTiter-Glo Assay b1->b2 b3 Determine EC50 Values b2->b3 b5 Re-run Cytotoxicity Assay b4->b5

Figure 3: Workflow for validating sialic acid targeting.

Detailed Protocol: Flow Cytometry Binding Assay

  • Reagents and Materials:

    • Cancer cell line with high sialic acid expression (e.g., MDA-MB-231) and a control cell line with low expression (e.g., HEK293).

    • Fluorescently labeled this compound (e.g., conjugated to a fluorophore like FITC).

    • Flow cytometry buffer (e.g., PBS with 1% BSA).

    • Sialic acid (N-acetylneuraminic acid) for competition.

    • Flow cytometer.

  • Procedure:

    • Harvest cells and resuspend in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

    • For competition assay, pre-incubate cells with a high concentration of free sialic acid (e.g., 10 mM) for 30 minutes on ice.

    • Add the fluorescently labeled compound at various concentrations to the cell suspensions.

    • Incubate for 1 hour on ice, protected from light.

    • Wash the cells twice with cold flow cytometry buffer to remove unbound compound.

    • Resuspend the cells in 500 µL of flow cytometry buffer.

    • Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI).

    • Compare the MFI between the high and low sialic acid cell lines and between the competed and uncompeted samples.

Data Presentation:

Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)
MDA-MB-231Labeled CompoundHigh
MDA-MB-231Labeled Compound + Sialic AcidLow
HEK293Labeled CompoundLow

Conclusion and Future Directions

This compound is a promising, yet understudied, molecule with the potential to engage with several high-value therapeutic targets. The experimental frameworks outlined in this guide provide a clear and logical path for the systematic evaluation of its activity against the proteasome, bacterial β-lactamases, and cancer cell surface glycans. Successful validation of any of these targets would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, pharmacokinetic and pharmacodynamic studies in animal models, and investigation into potential off-target effects. The versatility of the phenylboronic acid scaffold suggests that this compound could be a valuable lead compound in the development of next-generation therapies for cancer, infectious diseases, or other conditions.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. PubMed Central. [Link]

  • Phenylboronic acid-modified nanoparticles for cancer treatment. CoLab. [Link]

  • Phenylboronic acid-modified nanoparticles for cancer treatment - RSC Publishing. Royal Society of Chemistry. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - Semantic Scholar. Semantic Scholar. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. PubMed. [Link]

  • Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed. PubMed. [Link]

  • Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Royal Society of Chemistry. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. NIH. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications | Request PDF. ResearchGate. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

Sources

A Technical Guide to the Mechanism of Action of Carbamoyl-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbamoyl-substituted phenylboronic acids represent a pivotal class of compounds in modern medicinal chemistry, primarily recognized for their potent inhibitory action against serine proteases. Their mechanism, centered on the unique electrophilic nature of the boron atom, allows for the formation of a reversible, covalent bond with the catalytic serine residue in the active site of these enzymes. This interaction effectively mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition. This guide provides an in-depth exploration of this mechanism, detailing the key molecular interactions, structure-activity relationships, and the robust experimental methodologies required for their characterization. A particular focus is placed on their role as β-lactamase inhibitors, exemplified by the clinically significant agent vaborbactam, to illustrate the therapeutic potential of this chemical scaffold in combating antibiotic resistance.

Introduction: The Rise of Boron in Drug Design

For decades, boron-containing compounds were largely relegated to the periphery of medicinal chemistry. However, the unique chemical properties of the boron atom—specifically its empty p-orbital and ability to act as a Lewis acid—have propelled boronic acids to the forefront of inhibitor design. Boronic acids are notable for their capacity to form reversible covalent bonds with nucleophilic residues like serine, a feature that allows them to function as highly effective transition-state analogs[1][2].

This guide focuses on a specific subclass: carbamoyl-substituted phenylboronic acids. The incorporation of a carbamoyl group (-CONH₂) onto the phenyl ring provides critical hydrogen bonding capabilities, enhancing both the potency and selectivity of these inhibitors. Their most prominent success has been in the development of β-lactamase inhibitors (BLIs), which are crucial for overcoming bacterial resistance to β-lactam antibiotics[1][3][4].

The Core Mechanism: Reversible Covalent Inhibition of Serine Hydrolases

The primary targets for carbamoyl-substituted phenylboronic acids are serine hydrolases, a large and diverse family of enzymes that includes clinically relevant targets like bacterial β-lactamases and various human proteases[1][5]. The catalytic activity of these enzymes depends on a "catalytic triad" in their active site, typically composed of serine, histidine, and aspartate residues[5]. The serine residue acts as the key nucleophile.

The mechanism of inhibition by a phenylboronic acid proceeds as follows:

  • Initial Binding: The inhibitor is initially guided into the enzyme's active site through non-covalent interactions. The phenyl ring and its substituents, including the carbamoyl group, form hydrogen bonds and van der Waals interactions with residues lining the active site, ensuring proper orientation.

  • Nucleophilic Attack: The boron atom of the boronic acid, being electron-deficient, acts as a potent electrophile. It is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser70 in many β-lactamases).[6]

  • Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, covalent, tetrahedral adduct between the boron atom and the serine oxygen[2][7]. This adduct is a high-affinity mimic of the natural tetrahedral intermediate formed during the hydrolysis of the enzyme's substrate (e.g., a β-lactam antibiotic)[1][2][8].

  • Reversibility: A key feature of this interaction is its reversibility. The covalent bond can be broken, releasing the inhibitor and restoring enzyme function. The kinetics of this process, including the on-rate (k_on) and off-rate (k_off), are critical determinants of the inhibitor's overall efficacy and are often characterized by a two-step binding model.[9][10]

This reversible covalent mechanism provides a distinct advantage over irreversible inhibitors by potentially reducing off-target effects and toxicity.

Mechanism_of_Action Fig. 1: Covalent Inhibition of a Serine Protease cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct (Inhibited State) Serine Ser-OH Catalytic Residue Adduct Ser-O-B(OH)₂⁻-Phenyl-CONH₂ Transition-State Analog Serine->Adduct Covalent Bond Formation Histidine His General Base BoronicAcid B(OH)₂ Phenyl-CONH₂ BoronicAcid->Serine:ser Nucleophilic Attack Adduct->Serine Reversal

Fig. 1: Covalent Inhibition of a Serine Protease. (Max Width: 760px)

Structure-Activity Relationships (SAR) and the Role of the Carbamoyl Group

The potency and selectivity of phenylboronic acid inhibitors are exquisitely sensitive to the nature and position of substituents on the phenyl ring. The carbamoyl group is a particularly effective substituent.

  • Hydrogen Bonding: The amide functionality of the carbamoyl group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to form specific, stabilizing interactions with amino acid residues in the enzyme's active site, thereby increasing binding affinity. For instance, in β-lactamases, this group can interact with conserved residues that normally bind the side chains of antibiotic substrates.

  • Positional Isomerism: The position of the carbamoyl group (ortho, meta, or para) relative to the boronic acid moiety is critical. This positioning dictates the geometry of the inhibitor in the active site and its ability to engage with key residues. Studies have shown that meta- and para-substituted isomers often exhibit different inhibitory profiles against various enzymes.[8]

  • Additional Substitutions: Further substitutions on the phenyl ring can modulate hydrophobic interactions, electronic properties, and solubility, allowing for the fine-tuning of the inhibitor's profile.

Substitution on Phenyl RingTarget EnzymeInhibition Constant (Kᵢ)Rationale for Activity Change
4-CarbamoylKPC-2 β-Lactamase700 nM[8]The carbamoyl group forms favorable hydrogen bonds in the active site.
3-AzidomethylAmpC β-Lactamase700 nM[8]The azido group serves as a reactive handle for further modification.
3-Azidomethyl-4-FluoroAmpC β-Lactamase>10 µMThe fluoro group may alter electronic properties or sterically hinder optimal binding.
Unsubstituted Phenylboronic AcidKPC-2 β-Lactamase2.3 µM[8]Lacks the specific hydrogen bonding interactions of the carbamoyl group, resulting in lower affinity.

Note: Data synthesized from multiple sources for illustrative purposes. Absolute values can vary based on assay conditions.

Experimental Validation of the Mechanism

A multi-faceted approach is required to rigorously validate the mechanism of action for these inhibitors.

Enzyme Inhibition Kinetics

Kinetic assays are fundamental to determining the potency and mode of inhibition. For boronic acids, which often exhibit slow, tight-binding behavior, a specific protocol is necessary.

Protocol: Determining Inhibition Constants (Kᵢ) for a Slow, Tight-Binding Boronic Acid Inhibitor against a β-Lactamase

  • Reagents and Materials:

    • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M).

    • Chromogenic substrate (e.g., Nitrocefin).

    • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

    • Carbamoyl-substituted phenylboronic acid inhibitor stock solution in DMSO.

    • 96-well microplate and a temperature-controlled plate reader.

  • Methodology:

    • Enzyme and Inhibitor Pre-incubation:

      • Rationale: To allow the covalent bond to form and reach equilibrium, a pre-incubation step is critical for slow-binding inhibitors.[2]

      • In a microplate, add a fixed concentration of the enzyme to wells containing serial dilutions of the inhibitor. Bring the final volume to 90 µL with assay buffer.

      • Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes).

    • Initiation of Reaction:

      • Add 10 µL of the chromogenic substrate (e.g., Nitrocefin at a concentration near its Kₘ) to each well to initiate the reaction.

    • Data Acquisition:

      • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin hydrolysis) over time using the plate reader.

    • Data Analysis:

      • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

      • Plot the initial velocity as a function of inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent IC₅₀.

      • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Kₘ value.

Experimental_Workflow Fig. 2: Workflow for Enzyme Kinetic Analysis start Start prep Prepare Reagents: - Enzyme - Inhibitor Dilutions - Substrate - Buffer start->prep preinc Pre-incubate Enzyme and Inhibitor prep->preinc initiate Initiate Reaction with Substrate preinc->initiate After defined time measure Measure Absorbance over Time initiate->measure analyze Calculate Initial Velocities and Determine Kᵢ measure->analyze end End analyze->end

Fig. 2: Workflow for Enzyme Kinetic Analysis. (Max Width: 760px)
Structural Biology: Visualizing the Interaction

X-ray crystallography is the gold standard for visualizing the inhibitor bound within the enzyme's active site.[3][7] Crystal structures provide definitive proof of the covalent bond formation with the catalytic serine and reveal the precise network of interactions that contribute to binding affinity and selectivity.[3][7] These high-resolution snapshots are invaluable for structure-based drug design, allowing for the rational optimization of inhibitor scaffolds.[11]

Case Study: Vaborbactam - A Clinical Success Story

Vaborbactam (formerly RPX7009) is a first-in-class cyclic boronic acid β-lactamase inhibitor.[9] While not a phenylboronic acid, its mechanism is directly analogous and serves as an outstanding example of the scaffold's potential. It is approved for use in combination with the carbapenem antibiotic meropenem (Vabomere®).[4][12]

  • Target: Vaborbactam is a potent inhibitor of class A serine carbapenemases, most notably Klebsiella pneumoniae carbapenemase (KPC).[1][4][9] These enzymes are a major source of resistance to last-resort carbapenem antibiotics.

  • Mechanism: Vaborbactam forms a reversible covalent adduct with the Ser70 residue in the KPC active site.[6] This interaction is highly stable, with a very slow off-rate, effectively sequestering the enzyme and protecting meropenem from degradation.[10]

  • Clinical Significance: The combination of meropenem and vaborbactam has restored clinical efficacy against many carbapenem-resistant Enterobacteriaceae (CRE) infections, addressing a critical unmet medical need.[4][9][12]

The success of vaborbactam validates the boronic acid core as a powerful tool for developing next-generation enzyme inhibitors.

Conclusion and Future Perspectives

Carbamoyl-substituted phenylboronic acids are versatile and potent inhibitors of serine proteases, operating through a well-defined mechanism of reversible covalent inhibition. Their ability to mimic the transition state of enzymatic hydrolysis makes them highly effective, while the carbamoyl moiety provides a crucial anchor for optimizing affinity and selectivity. The clinical success of boronic acid-based inhibitors like vaborbactam highlights the immense therapeutic potential of this compound class, particularly in the ongoing battle against antimicrobial resistance. Future research will undoubtedly focus on refining these scaffolds to target other challenging enzymes, including different classes of β-lactamases and human serine proteases implicated in a variety of diseases.

References

  • Title: X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: VABOMERE (meropenem and vaborbactam) How It Works Source: Vabomere.com URL: [Link]

  • Title: Biochemical Activity of Vaborbactam Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Vaborbactam - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections Source: Drugs URL: [Link]

  • Title: Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies Source: International Journal of Molecular Sciences URL: [Link]

  • Title: X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC Source: National Institutes of Health URL: [Link]

  • Title: X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF Source: ResearchGate URL: [Link]

  • Title: Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase Source: Protein Science URL: [Link]

  • Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors Source: Biochemistry URL: [Link]

  • Title: Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: (4-Carbamoylphenyl)boronic acid Source: Acta Crystallographica Section E URL: [Link]

  • Title: Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications Source: Catalysts URL: [Link]

Sources

In-Vitro Evaluation of 4-(Phenethylcarbamoyl)phenylboronic Acid Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Boronic Acid Renaissance in Drug Discovery

The field of medicinal chemistry has witnessed a significant resurgence of interest in organoboron compounds, a class once sidelined due to misconceived notions of toxicity.[1] This revival is largely spearheaded by the clinical success of Bortezomib, a dipeptidyl boronic acid, which revolutionized the treatment of multiple myeloma.[2][3] The unique chemistry of the boronic acid moiety—specifically, the ability of its boron atom to form stable, reversible covalent bonds with nucleophilic residues like serine or threonine in enzyme active sites—makes it an exceptional pharmacophore for designing potent and specific inhibitors.[4][5] These compounds can act as transition-state analogues, effectively blocking enzymatic processes critical to disease progression.[6]

This guide focuses on a specific molecule: 4-(Phenethylcarbamoyl)phenylboronic acid (4-PCPBA) . Its structure, featuring a phenylboronic acid core linked to a phenethylcarbamoyl side chain, presents an intriguing candidate for investigation. The phenylboronic acid group provides the reactive "warhead" for potential enzyme inhibition, while the extended hydrophobic tail could influence target specificity, cell permeability, and pharmacokinetic properties.

A rigorous and multi-faceted in-vitro cytotoxicity evaluation is the foundational step in characterizing any new chemical entity. It is not merely about determining a lethal concentration; it is about understanding the dose-response relationship, the kinetics of cell death, and the underlying molecular mechanisms. This guide provides a comprehensive framework for such an evaluation, grounded in the principles of scientific integrity and designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and interpretable dataset.

Chapter 1: Foundational Principles for a Robust Cytotoxicity Assessment

The Imperative of a Multi-Assay, Multi-Endpoint Strategy

A single cytotoxicity assay provides only a narrow snapshot of a compound's effect. For instance, a reduction in metabolic activity could indicate cell death (a cytotoxic effect) or merely a slowdown in proliferation (a cytostatic effect). To build a comprehensive and trustworthy profile of 4-PCPBA, a multi-assay approach is non-negotiable. Our strategy will triangulate data from three core endpoints:

  • Metabolic Viability: Assesses the overall health and enzymatic activity of the cell population.

  • Membrane Integrity: Directly measures plasma membrane rupture, a hallmark of late-stage apoptosis and necrosis.

  • Mechanism of Cell Death: Differentiates between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).

This triad of assays creates a self-validating system. For example, a potent decrease in metabolic activity should be corroborated by a loss of membrane integrity and/or an increase in apoptotic markers to confidently classify the compound as cytotoxic.

The Rationale of Cell Line Selection

The choice of cellular models is paramount and must be hypothesis-driven. Given that many boronic acids exhibit anticancer activity by inhibiting the proteasome, a logical starting point is to select:

  • A Cancer Cell Line: A human multiple myeloma cell line, such as RPMI 8226 , is an excellent choice as this cancer type is clinically responsive to the proteasome inhibitor Bortezomib.

  • A Non-Cancerous Control Cell Line: A primary cell line like Human Dermal Fibroblasts (HDF) or an immortalized but non-transformed line like hTERT-RPE1 should be used. This is critical for establishing a preliminary therapeutic window; a compound that is equally toxic to cancerous and healthy cells has limited clinical potential.[7]

Chapter 2: Experimental Design and Protocols

This chapter details the step-by-step methodologies for evaluating 4-PCPBA. The overall experimental strategy is designed to progress from broad screening to mechanistic investigation.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the in-vitro evaluation process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Culture (RPMI 8226 & HDF) CompoundPrep 2. 4-PCPBA Stock Preparation (DMSO vehicle) CellCulture->CompoundPrep Seeding 3. Cell Seeding (Assay-specific densities) CompoundPrep->Seeding Treatment 4. Compound Treatment (Dose-response & Time-course) Seeding->Treatment MTT 5a. Metabolic Viability (MTT Assay) Treatment->MTT LDH 5b. Membrane Integrity (LDH Assay) Treatment->LDH AnnexinV 5c. Apoptosis Analysis (Annexin V/PI Staining) Treatment->AnnexinV IC50 6a. IC50 Calculation MTT->IC50 LDH_Calc 6b. % Cytotoxicity Calculation LDH->LDH_Calc FlowCyto 6c. Quadrant Analysis AnnexinV->FlowCyto Interpretation 7. Data Synthesis & Mechanistic Hypothesis IC50->Interpretation LDH_Calc->Interpretation FlowCyto->Interpretation

Caption: Overall workflow for the in-vitro cytotoxicity evaluation of 4-PCPBA.

Protocol: Cell Culture and Maintenance
  • Expertise & Experience: Proper cell culture technique is the bedrock of reproducible results. Both RPMI 8226 (suspension) and HDF (adherent) cells require specific handling. Maintaining cells in the logarithmic growth phase and ensuring they are free from contamination like mycoplasma is non-negotiable for data integrity.

  • Methodology:

    • Culture Media:

      • RPMI 8226: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

      • HDF: DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

    • Incubation: Maintain all cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture (HDF): Passage adherent cells when they reach 80-90% confluency using Trypsin-EDTA.

    • Subculture (RPMI 8226): Maintain suspension cells at a density between 0.2 x 10⁶ and 1 x 10⁶ cells/mL by diluting with fresh medium every 2-3 days.

    • Trustworthiness: Regularly perform cell counts using a hemocytometer or automated cell counter with trypan blue exclusion to assess viability before seeding any experiment. Viability should exceed 95%.

Protocol: Metabolic Viability (MTT Assay)
  • Expertise & Experience: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. It is a robust, high-throughput method for initial screening. A key consideration is ensuring the formazan crystals are fully solubilized before reading, as incomplete solubilization is a common source of error.

  • Methodology:

    • Seeding: Seed cells in a 96-well plate.

      • HDF: 5,000 cells/well. Allow to adhere overnight.

      • RPMI 8226: 10,000 cells/well.

    • Treatment: Prepare serial dilutions of 4-PCPBA in the appropriate culture medium. Replace the old medium with the compound-containing medium. Include "vehicle control" (medium with the same concentration of DMSO used for the highest 4-PCPBA dose) and "untreated control" wells.

    • Incubation: Incubate plates for 24, 48, and 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Protocol: Membrane Integrity (LDH Assay)
  • Expertise & Experience: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage. This provides a direct measure of cytotoxicity, complementing the viability data from the MTT assay. It is crucial to include a "maximum LDH release" control (cells lysed with a detergent) to accurately calculate the percentage of cytotoxicity.

  • Methodology:

    • Seeding & Treatment: Follow the same procedure as the MTT assay (Steps 1-3).

    • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Maximum Release Control: To the control wells designated for maximum release, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) and incubate for 45 minutes at 37°C. Then, collect 50 µL of the supernatant.

    • Assay Reaction: Use a commercial LDH cytotoxicity kit. Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.

    • Measurement: Read the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol: Apoptosis vs. Necrosis (Annexin V/PI Staining)
  • Expertise & Experience: This flow cytometry-based assay is the gold standard for elucidating the mechanism of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Seeding & Treatment: Seed cells in 6-well plates at a higher density to ensure sufficient cell numbers for flow cytometry analysis. Treat with 4-PCPBA at concentrations around the determined IC₅₀ for 24 hours.

    • Cell Harvesting:

      • HDF: Wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant to collect any floating dead cells.

      • RPMI 8226: Collect the entire cell suspension.

    • Washing: Centrifuge the cells and wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer.

    • Data Analysis: Analyze the data to quantify the percentage of cells in each of the four quadrants:

      • Q1 (Annexin V- / PI-): Live cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells/debris

Chapter 3: Data Interpretation and Mechanistic Synthesis

Quantitative Data Summary

The data from the MTT and LDH assays can be summarized to compare the compound's potency and cytotoxic effect on cancer versus normal cells.

Table 1: IC₅₀ Values (µM) of 4-PCPBA Determined by MTT Assay

Cell Line24h Incubation48h Incubation72h Incubation
RPMI 822615.2 ± 1.88.5 ± 0.94.1 ± 0.5
HDF> 10085.6 ± 9.262.3 ± 7.5

Table 2: Membrane Cytotoxicity (% LDH Release) after 48h Treatment

Concentration (µM)RPMI 8226 (%)HDF (%)
0 (Vehicle)4.5 ± 0.63.9 ± 0.4
535.2 ± 4.18.1 ± 1.1
1068.9 ± 7.515.4 ± 2.0
2585.1 ± 6.330.7 ± 3.8
  • Interpretation: The data suggests that 4-PCPBA is significantly more potent against the RPMI 8226 multiple myeloma cell line than against normal HDF cells, indicating a favorable preliminary therapeutic index. The effect is both dose- and time-dependent. The LDH release data corroborates the MTT results, confirming that the loss of viability is due to a cytotoxic mechanism involving membrane damage.

Mechanistic Insights from Apoptosis Assays

The flow cytometry data provides a deeper understanding of how the cells are dying.

Table 3: Cell Population Distribution (%) after 24h Treatment with 4-PCPBA (10 µM)

Cell PopulationRPMI 8226 (%)HDF (%)
Live (Annexin V-/PI-)42.1 ± 3.588.3 ± 4.1
Early Apoptosis (V+/PI-)35.8 ± 2.96.5 ± 0.8
Late Apoptosis (V+/PI+)20.5 ± 2.14.1 ± 0.5
Necrosis (V-/PI+)1.6 ± 0.31.1 ± 0.2
  • Interpretation: Treatment with 4-PCPBA at its approximate 48h IC₅₀ induces a significant shift in the RPMI 8226 population towards early and late apoptosis. The minimal increase in the necrotic population suggests that apoptosis is the primary mechanism of cell death. This is a desirable characteristic for an anticancer agent, as necrosis can trigger inflammatory responses.

Hypothesized Mechanism of Action: Proteasome Inhibition

The observation that 4-PCPBA, a boronic acid-containing compound, induces apoptosis selectively in a cancer cell line known to be sensitive to proteasome inhibitors strongly suggests a similar mechanism of action. The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, including IκBα, the inhibitor of the transcription factor NF-κB.[1][4]

The NF-κB pathway is a critical pro-survival pathway often constitutively active in cancer cells. By inhibiting the proteasome, IκBα is not degraded, and it sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of anti-apoptotic genes. This leads to the induction of apoptosis.

G ProSurvival Pro-survival Signals (e.g., TNF-α) IKK IKK ProSurvival->IKK activates IkBa_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα P_IkBa_NFkB P-IκBα - NF-κB IkBa_NFkB->P_IkBa_NFkB Ub Ubiquitination P_IkBa_NFkB->Ub Proteasome Proteasome Ub->Proteasome targets for degradation NFkB NF-κB (Active) Proteasome->NFkB releases Apoptosis Apoptosis Proteasome->Apoptosis Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Anti-Apoptotic Genes Nucleus->Transcription Survival Cell Survival Transcription->Survival PCPBA 4-PCPBA PCPBA->Proteasome INHIBITS

Sources

A Senior Application Scientist's Guide to the Discovery of Phenylboronic Acid-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Resurgence of a Classic Warhead

For decades, the boronic acid moiety was a curiosity in medicinal chemistry, a functional group with unique electronic properties but perceived challenges in drug development. The landscape shifted dramatically with the clinical success of Bortezomib (Velcade®), a proteasome inhibitor that revolutionized the treatment of multiple myeloma.[1][2] This seminal achievement unlocked a renaissance in the exploration of boronic acids, particularly phenylboronic acids, as versatile and potent "warheads" for enzyme inhibition. Today, with multiple FDA-approved drugs, this class of compounds is a cornerstone in modern drug discovery, from antibacterial agents to cancer immunotherapy.[1][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the discovery of phenylboronic acid-based inhibitors. We will dissect the fundamental mechanisms, explore the causal logic behind design strategies, and detail the self-validating experimental workflows essential for progressing a compound from hit to lead.

Chapter 1: The Core Mechanism - A Reversible Covalent Dance

The efficacy of phenylboronic acid as an enzyme inhibitor stems from the unique properties of its boron atom. Boron possesses an empty p-orbital, making it a mild Lewis acid, or electrophile, primed to interact with nucleophiles.[4] This fundamental reactivity underpins its primary mechanism of inhibition against a wide array of enzymes.

The Serine Protease Interaction: Mimicking the Transition State

The most classic interaction is with serine proteases, a vast family of enzymes that includes critical targets like β-lactamases, thrombin, and Prostate-Specific Antigen (PSA).[5][6][7] In these enzymes, a catalytic serine residue acts as the primary nucleophile.

The phenylboronic acid inhibitor binds to the active site, where the boron atom is attacked by the hydroxyl group of the catalytic serine.[8][9] This forms a stable, reversible, tetrahedral covalent adduct.[10] This adduct is a powerful inhibitor because it mimics the high-energy tetrahedral intermediate formed during the natural hydrolysis of a peptide or β-lactam substrate.[11][12] By locking the enzyme in this transition-state-like conformation, the catalytic cycle is arrested. The reversibility of this bond is a key feature, distinguishing it from many irreversible covalent inhibitors.[9]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding Serine Serine (Ser) Residue -CH₂-OH Histidine Histidine (His) Residue Serine->Histidine Proton Transfer (Activation) TetrahedralAdduct Tetrahedral Adduct Ph-B(OH)₂-O-Ser Serine->TetrahedralAdduct Covalent Bond Formation OxyanionHole Oxyanion Hole (e.g., Backbone N-H) PBA Phenylboronic Acid Ph-B(OH)₂ PBA->Serine TetrahedralAdduct->Serine Reversible TetrahedralAdduct->OxyanionHole H-Bond Stabilization

Caption: Mechanism of serine protease inhibition by phenylboronic acid.

Expanding the Paradigm: Metallohydrolases and Arginase

The versatility of boronic acids extends beyond serine proteases.

  • Metallo-β-Lactamases (MBLs): In MBLs like NDM-1, which use zinc-activated hydroxide ions as nucleophiles, boronic acids act as potent inhibitors by forming a covalent adduct with this catalytic hydroxide.[13][14] This interaction effectively neutralizes the enzyme's hydrolytic machinery. The boron atom's strong electrophilic character facilitates this reaction, often occurring simultaneously upon binding without a significant energy barrier.[13][14]

  • Arginase: This manganese-containing enzyme is a key target in cancer immunotherapy.[15] Boronic acid analogs of L-arginine, such as 2(S)-amino-6-boronohexanoic acid (ABH), bind with extraordinary affinity.[16][17] The inhibitor's boronate anion bridges the binuclear manganese cluster in the active site, perfectly mimicking the transition state of arginine hydrolysis.[16][18]

Chapter 2: Principles of Rational Inhibitor Design

Moving from the general reactivity of the phenylboronic acid core to a potent and selective inhibitor requires a systematic, structure-guided approach. The goal is to decorate the core phenyl ring with functional groups that exploit specific interactions within the target enzyme's active site.

A typical workflow involves iterative cycles of design, synthesis, and evaluation, a process greatly accelerated by structural biology and computational modeling.

Caption: Iterative workflow for rational drug design of enzyme inhibitors.

A critical aspect of this process is understanding the enzyme's substrate recognition sites. For instance, in designing Boronic Acid Transition State Inhibitors (BATSIs) for β-lactamases, side chains are added to mimic the R1 and R2 groups of penicillin or cephalosporin antibiotics.[8] This strategy ensures that the inhibitor is not only captured by the catalytic serine but is also anchored by specific, affinity-driving interactions in adjacent binding pockets, dramatically increasing potency and selectivity.[8][10]

Chapter 3: Key Target Classes & Case Studies

The principles of phenylboronic acid inhibitor design have been successfully applied to numerous enzyme classes, leading to clinically relevant molecules.

Case Study: β-Lactamase Inhibitors

The rise of antibiotic resistance, largely driven by β-lactamase enzymes, has created an urgent need for new inhibitors.[5] Boronic acids have emerged as a premier class of non-β-lactam inhibitors. Vaborbactam, a cyclic boronic acid derivative, is FDA-approved in combination with meropenem to combat resistant infections.[1][19]

Research on acyclic phenylboronic acids continues to yield potent inhibitors against problematic β-lactamases like KPC-2 (Class A) and AmpC (Class C).[5][20]

Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives Against Key β-Lactamases

Compound/Warhead Target Enzyme Inhibition Type Kᵢ (nM) % Inhibition (at conc.) Reference
Compound 10a AmpC (Class C) Competitive 140 - [5]
Compound 5 KPC-2 (Class A) Competitive 730 - [5]
Warhead 3 KPC-2 (Class A) Competitive 2,300 76% (at 100 µM) [5]
Warhead 3 AmpC (Class C) Competitive 700 100% (at 100 µM) [5]
S02030 KPC-2 (Class A) Competitive - IC₅₀ = 80 nM [11]
MB_076 KPC-2 (Class A) Competitive - IC₅₀ = 135 nM [11]
S02030 CTX-M-96 (Class A) Competitive - IC₅₀ = 2 nM [11]

| BA3 | OXA-24/40 (Class D) | Competitive | 5,000 | - |[12] |

Data synthesized from multiple sources to illustrate the range of potencies achieved.[5][11][12]

Case Study: Arginase Inhibitors for Immuno-Oncology

Arginase is overexpressed in many tumors, depleting local L-arginine levels and suppressing the anti-tumor activity of T-cells and NK cells.[15] Inhibiting arginase can restore immune function, making it a promising strategy for cancer immunotherapy. Boronic acid derivatives, designed as L-arginine mimics, are the leading class of arginase inhibitors.[15][21]

Table 2: Foundational Boronic Acid-Based Arginase Inhibitors

Compound Target Isoform(s) Kᵢ (µM) Key Feature Reference
ABH Arginase I & II 0.11 (Arg I), 0.25 (Arg II) L-arginine analog [17]

| BEC | Arginase I & II | 0.4-0.6 (Arg I), 0.31 (Arg II) | S-(2-boronoethyl)-L-cysteine |[17] |

Structure-based design has since improved upon these initial scaffolds, leading to inhibitors with nanomolar potency.[21] A significant challenge in this area is achieving good oral bioavailability, which is often constrained by the boronic acid pharmacophore, leading to the exploration of various prodrug strategies.[21]

Chapter 4: Essential Experimental Workflows

Rigorous experimental validation is paramount. The protocols described below form a self-validating system to characterize a novel phenylboronic acid inhibitor.

Protocol: Enzyme Inhibition Kinetics Assay

Objective: To determine the inhibitor's potency (IC₅₀) and mechanism of inhibition (Kᵢ).

Methodology:

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., nitrocefin for β-lactamases).

  • Assay Buffer: Prepare an appropriate buffer system that maintains enzyme stability and activity (e.g., phosphate buffer at pH 7.4).

  • Inhibitor Dilution Series: Prepare a serial dilution of the phenylboronic acid inhibitor in DMSO, followed by a final dilution in the assay buffer. A typical starting range is 100 µM down to low nM.

  • IC₅₀ Determination:

    • In a 96-well plate, add a fixed concentration of enzyme to wells containing the inhibitor dilutions.

    • Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiate the reaction by adding a fixed concentration of the substrate (typically at its Kₘ value).

    • Monitor the rate of product formation over time using a plate reader (absorbance or fluorescence).

    • Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Kᵢ Determination (for competitive inhibitors):

    • Repeat the assay using multiple fixed concentrations of the inhibitor while varying the substrate concentration.

    • Generate Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the data using a global fit to the competitive inhibition model or by using a Lineweaver-Burk plot to determine the Kᵢ. Self-Validation: The consistency of Kᵢ values across different substrate and inhibitor concentrations validates the determined mechanism. A clear competitive inhibition pattern (increasing apparent Kₘ with no change in Vₘₐₓ) should be observed.

Protocol: Structural Characterization by X-ray Crystallography

Objective: To obtain a high-resolution structure of the enzyme-inhibitor complex to confirm the binding mode and guide further design.

Methodology:

  • Protein Crystallization: Screen for crystallization conditions for the apo-enzyme using commercially available screens and robotic systems. Optimize hit conditions to produce diffraction-quality crystals.

  • Complex Formation: Soak the apo-enzyme crystals in a solution containing a high concentration of the phenylboronic acid inhibitor. Alternatively, co-crystallize the enzyme and inhibitor together.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known structure of the apo-enzyme as a model.[10]

  • Analysis: Build the inhibitor into the resulting electron density map. Refine the model to achieve good R-factors and geometry. Analyze the key interactions (covalent bond to serine, hydrogen bonds, hydrophobic contacts) between the inhibitor and the protein.[10][11] Self-Validation: The final electron density map must unambiguously support the placement and conformation of the inhibitor. The covalent bond distance between the boron atom and the serine oxygen (typically ~1.5 Å) serves as a key validation point.[13]

Advanced Workflow: Kinetic Target-Guided Synthesis (KTGS)

Objective: To use the enzyme itself as a template to assemble its own most potent inhibitor from a pool of fragments, accelerating lead discovery.[5]

Methodology:

  • Fragment Design: Synthesize two sets of fragments:

    • Warheads: A series of phenylboronic acids functionalized with a reactive handle (e.g., an azide). This serves as the anchor molecule.[5]

    • Probes: A library of diverse small molecules functionalized with the complementary reactive handle (e.g., an alkyne).

  • In Situ Reaction:

    • Incubate the target enzyme with a mixture of the best "warhead" and the library of "probe" fragments.

    • The enzyme's active site will preferentially bind the warhead and any probe fragment that has complementary interactions, bringing the azide and alkyne groups into close proximity and catalyzing a "click" reaction (e.g., a copper-free strain-promoted azide-alkyne cycloaddition) to form a triazole linkage.[5]

  • Hit Identification:

    • After incubation, denature the protein and analyze the supernatant by LC-MS to identify the newly formed triazole product(s). The most abundantly formed product corresponds to the inhibitor with the highest affinity for the enzyme's transition state.[5]

  • Validation:

    • Independently synthesize the identified hit compound.

    • Confirm its inhibitory potency using the standard enzyme kinetics assay (Protocol 4.1). The synthesized hit should be significantly more potent than the initial warhead fragment.[5]

G cluster_0 Fragment Library cluster_1 In Situ Reaction cluster_2 Analysis & Validation Warhead Warhead Phenylboronic Acid + Azide Linker Enzyme Target Enzyme Warhead->Enzyme Incubate Together Alkyne Probe Library Diverse Scaffolds + Alkyne Handle Alkyne->Enzyme Incubate Together Triazole Potent Triazole Inhibitor (Formed in Active Site) Enzyme->Triazole Template-Catalyzed 'Click' Reaction LCMS LC-MS Analysis (Identify Product) Synthesis Independent Synthesis of Hit LCMS->Synthesis Kinetics Kinetic Assay (Confirm Potency) Synthesis->Kinetics Triazole->LCMS Detection

Caption: Workflow for Kinetic Target-Guided Synthesis (KTGS).

Chapter 5: Challenges and Future Directions

Despite their success, the development of boronic acid-based inhibitors is not without its challenges. Key hurdles include achieving high selectivity over other serine hydrolases, improving metabolic stability, and enhancing oral bioavailability.[21][22] The inherent reactivity of the boronic acid can lead to off-target effects, necessitating careful optimization.

Future innovations are focused on several key areas:

  • Prodrug Strategies: Masking the boronic acid moiety as a boronic ester can improve stability and cell permeability, with the active drug being released at the target site.[21][22]

  • Targeting New Enzyme Classes: The principles are being extended to other enzyme families, including histone deacetylases (HDACs) and penicillin-binding proteins (PBPs).[23][24]

  • Boron Clusters: The use of more complex boron clusters, such as carboranes, offers new geometric and electronic possibilities for inhibitor design, though this field faces unique logistical and computational challenges.[25]

Conclusion

Phenylboronic acids represent a validated and highly versatile platform for the discovery of potent, reversible-covalent enzyme inhibitors. Their success is built on a deep understanding of their fundamental mechanism of action—the ability to mimic the transition state of enzymatic reactions. By combining this mechanistic insight with modern structure-based design principles and robust, self-validating experimental workflows, researchers can effectively harness the power of the boron atom. From combating antibiotic resistance to enabling cancer immunotherapy, the "boron renaissance" continues to deliver novel therapeutic agents, cementing the role of phenylboronic acids as a privileged scaffold in medicinal chemistry.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023, January 5). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021, April 2). MDPI. Retrieved from [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Boronic acid-based arginase inhibitors in cancer immunotherapy. (2020, July 23). PubMed. Retrieved from [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021, April 2). PubMed. Retrieved from [Link]

  • Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. (2024, December 12). PubMed. Retrieved from [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024, February 27). Taylor & Francis Online. Retrieved from [Link]

  • Inhibition of serine proteases by arylboronic acids. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (1971, March). ResearchGate. Retrieved from [Link]

  • Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Arginase-boronic acid complex highlights a physiological role in erectile function. (n.d.). PubMed. Retrieved from [Link]

  • Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. (2013, September 16). Frontiers. Retrieved from [Link]

  • Two major categories of arginase inhibitors have been distinguished. (2024, January 23). ScienceDirect. Retrieved from [Link]

  • Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Have organoboronic acids and their esters been used in humans with cancer?. (2025, December 7). Dr.Oracle. Retrieved from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Challenges and Opportunities for the Application of Boron Clusters in Drug Design. (2022). Semantic Scholar. Retrieved from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. Retrieved from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014, September 1). Semantic Scholar. Retrieved from [Link]

  • Design and discovery of boronic acid drugs. (2020, June 1). PubMed. Retrieved from [Link]

  • Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2018, March 9). PubMed. Retrieved from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • What are the current challenges with the application of boron clusters to drug design?. (2020, December 28). Taylor & Francis Online. Retrieved from [Link]

  • What are the current challenges with the application of boron clusters to drug design?. (2025, August 9). Dr.Oracle. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021, November 30). MDPI. Retrieved from [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (2019, September 30). National Institutes of Health (NIH). Retrieved from [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. (n.d.). MDPI. Retrieved from [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding.... (n.d.). ResearchGate. Retrieved from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022, September 27). Frontiers. Retrieved from [Link]

  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2024, March 26). RSC Publishing. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of the Phenethylcarbamoyl Moiety in Molecular Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethylcarbamoyl moiety, a functional group combining the hydrophobic character of a phenethyl group with the hydrogen-bonding capabilities of a carbamoyl linkage, represents a significant structural motif in medicinal chemistry. Its strategic incorporation into ligand design can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the multifaceted role of the phenethylcarbamoyl moiety in molecular recognition. We will dissect the key intermolecular forces it engages in, analyze its conformational influence on ligand presentation, and detail the experimental and computational methodologies employed to elucidate its binding contributions. Through case studies and detailed protocols, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the phenethylcarbamoyl group in the design of novel therapeutics.

Introduction: The Physicochemical Dichotomy of the Phenethylcarbamoyl Moiety

At its core, the phenethylcarbamoyl moiety presents a compelling duality. The phenethyl group, with its aromatic ring and ethyl linker, provides a significant hydrophobic footprint, predisposing it to engage in favorable van der Waals and π-stacking interactions within nonpolar pockets of a protein's binding site. Conversely, the carbamoyl group (-NH-C(=O)-) is a classic hydrogen-bond donor and acceptor, capable of forming strong, directional interactions with polar residues. This unique combination allows a single moiety to simultaneously anchor a ligand in both hydrophobic and hydrophilic regions of a binding pocket, a powerful strategy in achieving high-affinity binding.

The inherent flexibility of the ethyl linker and the rotatable bonds within the carbamoyl group also allow this moiety to adopt various conformations, enabling it to adapt to the specific topology of a binding site. Understanding and controlling this conformational behavior is a key aspect of its application in drug design.

The Phenethyl Group: A Hydrophobic Anchor

The phenethyl portion of the moiety is a well-established pharmacophore in its own right, known for its role in binding to a variety of receptors and enzymes. Its primary contribution to binding affinity stems from the hydrophobic effect, where the displacement of ordered water molecules from a nonpolar binding pocket upon ligand binding results in a favorable increase in entropy.

In the context of the μ-opioid receptor, for instance, computational studies on fentanyl and its analogs have revealed that the phenethyl group occupies a distinct hydrophobic subpocket.[1][2] This interaction is crucial for the high affinity of these ligands. The phenyl ring can engage in π-π stacking or edge-to-face interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding site, further stabilizing the complex. The ethyl linker provides the necessary spacing and conformational freedom for the phenyl ring to achieve an optimal orientation within this pocket.

The Carbamoyl Linkage: A Versatile Hydrogen-Bonding Hub

The carbamoyl group is a privileged structure in medicinal chemistry, valued for its ability to form robust hydrogen bonds.[3] The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual functionality allows the carbamoyl moiety to form a network of interactions with the protein backbone or with the side chains of polar amino acids like serine, threonine, asparagine, and glutamine.

These hydrogen bonds are highly directional and contribute significantly to both binding affinity and selectivity. The precise geometry of the hydrogen bonds can dictate the orientation of the ligand within the binding site, and the presence of complementary donor-acceptor pairs in the target protein is a key determinant of selective recognition. In some cases, the carbamoyl group can also participate in water-mediated hydrogen bond networks, further extending its interaction sphere.[4]

Synergistic Binding: The Interplay of Hydrophobic and Hydrogen-Bonding Interactions

The true strength of the phenethylcarbamoyl moiety lies in the synergistic interplay between its two constituent parts. The hydrophobic phenethyl group can anchor the ligand in a nonpolar region of the binding site, which in turn positions the carbamoyl group to form optimal hydrogen bonds with nearby polar residues. This "hydrophobic-to-hydrophilic" anchoring strategy can lead to a significant enhancement in binding affinity compared to ligands that only possess one of these features.

The diagram below illustrates this concept:

cluster_0 Protein Binding Pocket cluster_1 Phenethylcarbamoyl Ligand Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val, Phe) Polar_Region Polar Region (e.g., Ser, Asn, Gln) Phenethyl Phenethyl Group Phenethyl->Hydrophobic_Pocket Hydrophobic Interactions (van der Waals, π-stacking) Carbamoyl Carbamoyl Group Phenethyl->Carbamoyl Covalent Linkage Carbamoyl->Polar_Region Hydrogen Bonding (Donor/Acceptor)

Figure 1: Conceptual diagram of the phenethylcarbamoyl moiety engaging with a protein binding pocket.

Investigating the Role of the Phenethylcarbamoyl Moiety: Key Experimental and Computational Techniques

A multi-faceted approach combining experimental and computational methods is essential to fully elucidate the contribution of the phenethylcarbamoyl moiety to molecular binding.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the phenethylcarbamoyl moiety is a cornerstone of understanding its role in binding. SAR studies involve synthesizing and testing a series of analogs to probe the effects of structural changes on biological activity.

Key Modifications and Their Rationale:

  • Phenethyl Group Modifications:

    • Ring Substitution: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate its electronic properties and influence π-stacking interactions.

    • Ring Size and Heterocycles: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different hydrophobic pocket geometries and potential new interactions.[5]

    • Linker Length: Varying the length of the ethyl linker can optimize the positioning of the aromatic ring within the hydrophobic pocket.

  • Carbamoyl Group Modifications:

    • N-Alkylation/Arylation: Substitution on the nitrogen atom can alter its hydrogen-bonding capacity and introduce additional steric or hydrophobic interactions.

    • Isosteric Replacements: Replacing the carbamoyl group with other hydrogen-bonding moieties (e.g., urea, sulfonamide) can help to understand the specific requirements for hydrogen bonding in the binding site.[2]

The following table summarizes a hypothetical SAR study for a series of kinase inhibitors incorporating a phenethylcarbamoyl moiety.

CompoundR1 (Phenethyl)R2 (Carbamoyl)IC50 (nM)Rationale for Change
1a (Lead) Unsubstituted-NH-C(=O)-50Initial lead compound
1b 4-Fluoro-NH-C(=O)-25Investigate electronic effects on π-stacking
1c 3-Methoxy-NH-C(=O)-100Probe for steric clashes or new H-bonds
1d Naphthyl-NH-C(=O)-200Explore larger hydrophobic pocket
1e Unsubstituted-N(CH3)-C(=O)-500Assess importance of N-H hydrogen bond donation
1f Unsubstituted-NH-S(=O)2-150Isosteric replacement to probe H-bond geometry
Biophysical Characterization of Binding

Several biophysical techniques can provide quantitative data on the thermodynamics and kinetics of ligand binding, offering deeper insights into the contribution of the phenethylcarbamoyl moiety.[6][7]

5.2.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[8]

  • Expertise & Experience: A favorable negative enthalpy change (ΔH < 0) often indicates the formation of strong hydrogen bonds and van der Waals interactions, consistent with the engagement of the carbamoyl and phenethyl groups, respectively. A positive entropy change (ΔS > 0) can be indicative of the hydrophobic effect, where the displacement of water molecules by the phenethyl group drives binding.

  • Trustworthiness: ITC is a label-free, in-solution technique that provides a direct measure of binding affinity, making it a gold standard for validating hits and characterizing lead compounds.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a solution of the phenethylcarbamoyl-containing ligand (typically 100-500 µM) in the identical buffer. Ensure precise concentration determination for both protein and ligand.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the number of injections, injection volume (e.g., 2-5 µL), and spacing between injections.

  • Data Acquisition and Analysis:

    • Initiate the titration. The instrument will measure the differential power required to maintain a zero temperature difference between the sample and reference cells.

    • Integrate the raw data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

5.2.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time. It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd = koff/kon) can be calculated.

  • Expertise & Experience: A fast association rate may suggest that the initial interaction is driven by long-range electrostatic interactions or that the ligand readily enters the binding site. A slow dissociation rate is often indicative of a stable binding complex, which can be a result of extensive hydrophobic interactions and a network of hydrogen bonds formed by the phenethylcarbamoyl moiety.

  • Trustworthiness: SPR provides real-time kinetic data, which can be crucial for understanding the duration of action of a drug. The ability to measure both on- and off-rates provides a more complete picture of the binding event than equilibrium-based methods alone.

cluster_workflow SPR Experimental Workflow Immobilize Immobilize Protein on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Ligand (Association) Equilibrate->Inject Dissociate Flow Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Chip Surface Dissociate->Regenerate Regenerate->Equilibrate Next Cycle

Figure 2: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Structural Biology: Visualizing the Binding Mode

X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) provide atomic-resolution structures of protein-ligand complexes, offering unparalleled insights into the specific interactions of the phenethylcarbamoyl moiety.[9]

  • Expertise & Experience: A high-resolution crystal structure can reveal the precise hydrogen-bonding network formed by the carbamoyl group, including distances and angles. It can also delineate the hydrophobic contacts made by the phenethyl group, showing which protein residues form the binding pocket and the nature of their interactions (e.g., van der Waals, π-stacking). This structural information is invaluable for rational drug design, allowing for the targeted modification of the ligand to improve its fit and interactions with the protein.

  • Trustworthiness: A crystal structure provides direct, visual evidence of the binding mode, confirming the hypotheses generated from SAR and biophysical data. It serves as a definitive validation of the ligand's engagement with the target.

Experimental Protocol: Protein-Ligand Co-crystallization for X-ray Crystallography

  • Protein Preparation:

    • Express and purify the target protein to a high degree of homogeneity (>95%).

    • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

  • Complex Formation:

    • Incubate the purified protein with a molar excess of the phenethylcarbamoyl-containing ligand (e.g., 2-5 fold molar excess) to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop vapor diffusion) and a wide range of commercially available or custom-made crystallization screens.

    • Incubate the crystallization plates at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals.

    • Carefully harvest the crystals and cryo-protect them by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.

    • Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density corresponding to the phenethylcarbamoyl moiety to accurately model its conformation and interactions.

Computational Modeling

In silico methods play a crucial role in predicting and rationalizing the binding of phenethylcarbamoyl-containing ligands.

  • Molecular Docking: Docking simulations can predict the preferred binding pose of a ligand within a protein's active site, providing initial hypotheses about the interactions of the phenethylcarbamoyl moiety.[10]

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational flexibility of the ligand and the protein, providing insights into the dynamic nature of the binding event and the stability of the interactions over time.[7]

  • Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinities, aiding in the prioritization of compounds for synthesis.[11]

cluster_workflow Computational Modeling Workflow Protein_Prep Prepare Protein Structure (e.g., from PDB) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Prepare Ligand Structure (2D to 3D, add charges) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Free_Energy Free Energy Calculation MD_Sim->Free_Energy Analysis Analyze Interactions and Affinities Free_Energy->Analysis

Figure 3: A general workflow for computational investigation of ligand binding.

Case Study: Phenyl- and Phenethyl-Urea Derivatives as Enzyme Inhibitors

In another example, the development of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) demonstrated that the urea moiety is a critical pharmacophore for potent inhibition.[3][6] The structure-activity relationship studies in this class of compounds extensively explored modifications to the aryl group, underscoring the importance of the hydrophobic interactions it mediates. While not a direct phenethyl group, the principles of optimizing hydrophobic interactions in conjunction with the hydrogen-bonding urea core are directly applicable to the phenethylcarbamoyl moiety.

Conclusion and Future Directions

The phenethylcarbamoyl moiety is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to simultaneously engage in both hydrophobic and hydrogen-bonding interactions provides a robust strategy for achieving high-affinity and selective ligand binding. A thorough understanding of its structural and physicochemical properties, coupled with a multi-pronged investigational approach that combines SAR, biophysical characterization, structural biology, and computational modeling, is essential for its successful application in drug design.

Future research in this area will likely focus on:

  • Fine-tuning conformational constraint: The development of novel scaffolds that pre-organize the phenethylcarbamoyl moiety into a bioactive conformation to reduce the entropic penalty of binding.

  • Exploring novel interaction motifs: The use of advanced computational methods to identify new protein targets where the unique properties of the phenethylcarbamoyl moiety can be exploited.

  • Application in targeted protein degradation: The phenethylcarbamoyl group could serve as a versatile linker element in proteolysis-targeting chimeras (PROTACs), connecting a warhead that binds to the target protein with a ligand for an E3 ubiquitin ligase.

By continuing to unravel the intricacies of its binding interactions, the full potential of the phenethylcarbamoyl moiety in the development of next-generation therapeutics can be realized.

References

  • A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Discovery of ethyl urea derivatives as inhibitors of islet amyloid polypeptide fibrillization and cytotoxicity - PubMed. (2015). Retrieved January 12, 2026, from [Link]

  • Fentanyl–Antibody Interaction as a Novel Strategy against Opiates and Opioids Abuse | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Location of the hydrophobic pocket in the binding site of fentanyl analogs in the m-opioid receptor - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18 - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Application of carbamyl in structural optimization - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrogen bond and hydrophobic interactions in the binding pocket of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][12]triazine-based VEGFR-2 kinase inhibitors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - NIH. (2010). Retrieved January 12, 2026, from [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - PubMed. (2020). Retrieved January 12, 2026, from [Link]

  • (PDF) Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • The thermodynamics of nucleotide binding to proteins - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed. (2015). Retrieved January 12, 2026, from [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - NIH. (2023). Retrieved January 12, 2026, from [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analysis of ligand binding to proteins using molecular dynamics simulations - PubMed. (2008). Retrieved January 12, 2026, from [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed. (2013). Retrieved January 12, 2026, from [Link]

  • Accurate and reliable prediction of relative ligand binding potency in prospective drug discovery by way of a modern free-energy calculation protocol and force field - PubMed. (2015). Retrieved January 12, 2026, from [Link]

  • How ligands illuminate GPCR molecular pharmacology - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pathway and mechanism of drug binding to G-protein-coupled receptors - PMC - NIH. (2011). Retrieved January 12, 2026, from [Link]

  • Binding kinetics of ligands acting at GPCRs - PMC - PubMed Central - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Retrieved January 12, 2026, from [Link]

  • The changing landscape of medicinal chemistry optimization - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Medicinal chemistry for 2020 - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved January 12, 2026, from [Link]

  • Principles of early drug discovery - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PubMed. (2023). Retrieved January 12, 2026, from [Link]

  • Biophysical techniques for ligand screening and drug design - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Case Studies in Analog Design - Drug Design Org. (n.d.). Retrieved January 12, 2026, from [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Estimation of relative free energies of binding using pre-computed ensembles based on the single-step free energy perturbation and the site-identification by ligand competitive saturation approaches - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thermodynamics of Ligand Binding and Efficiency - PMC - NIH. (2011). Retrieved January 12, 2026, from [Link]

  • Thermodynamic parameters of the binding of retinol to binding proteins and to membranes. (1990). Retrieved January 12, 2026, from [Link]

  • The Thermodynamic Parameters of Reactions of Phenyl Isocyanate with Methanol Associates - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thermodynamic analysis of the drug-receptor interaction - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Drug-Receptor Thermodynamics: Introduction and Applications - Wiley. (n.d.). Retrieved January 12, 2026, from [Link]

  • Is the Functional Response of a Receptor Determined by the Thermodynamics of Ligand Binding? - PubMed. (2023). Retrieved January 12, 2026, from [Link]

  • Is the functional response of a receptor determined by the thermodynamics of ligand binding? | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved January 12, 2026, from [Link]

  • Biophysical Characterization of Protein-Protein Interactions in Respiratory Syncytial Virus Infections - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Current Experimental Methods for Characterizing Protein-Protein Interactions - PubMed. (2016). Retrieved January 12, 2026, from [Link]

  • [Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery] - PubMed. (2018). Retrieved January 12, 2026, from [Link]

  • Biophysical Approaches for the Characterization of Protein-Metabolite Interactions - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors - PubMed. (2017). Retrieved January 12, 2026, from [Link]

  • Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives - PubMed. (2017). Retrieved January 12, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Retrieved January 12, 2026, from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PubMed Central. (2023). Retrieved January 12, 2026, from [Link]

  • A high quality, industrial data set for binding affinity prediction: performance comparison in different early drug discovery scenarios - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Assessing Computational Strategies for the Evaluation of Antibody Binding Affinities - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Physiologically relevant binding affinity quantification of monoclonal antibody PF-00547659 to mucosal addressin cell adhesion molecule for in vitro in vivo correlation - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Importance of a Hydrophobic Pocket for Peptide Binding in Lactococcal OppA - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Correlation of protein binding pocket properties with hits' chemistries used in generation of ultra-large virtual libraries - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrogen bond, hydrophobic, van der Waals and electrostatic... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Superimposition of the native ligand found within the crystal... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Characteristics of the target protein-ligand complexes used. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Computational chemistry / Protein target prediction of a bioactive ligand with Align-it and ePharmaLib / Hands-on - Galaxy Training!. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thermodynamic Rules to Achieve High Binding Affinity & Selectivity - YouTube. (2013). Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Phenethylcarbamoyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure combines a phenethyl amide moiety, a common pharmacophore, with a phenylboronic acid group, a versatile functional group known for its ability to form reversible covalent bonds with diols, such as those found in saccharides and on cell surfaces. This unique combination makes it a valuable building block for the design of targeted therapies, diagnostic agents, and advanced biomaterials.

Thorough structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and non-destructive means to achieve this. This guide presents a detailed analysis of the expected spectroscopic data for this compound, based on established principles of spectroscopy and data from analogous structures. The methodologies outlined herein are designed to serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates its characteristic spectroscopic signature. The molecule is comprised of three key components: a phenethyl group, an amide linkage, and a 4-substituted phenylboronic acid ring. Each of these components will give rise to distinct signals in the NMR, IR, and MS spectra.

Fragmentation_Pathways M [M]⁺˙ m/z 269 F1 [C₇H₇]⁺ m/z 91 (Benzyl Cation) M->F1 α-cleavage F2 [C₈H₁₀N]⁺ m/z 121 M->F2 Amide cleavage F3 [C₇H₆BO₂]⁺ m/z 149 M->F3 Amide cleavage F4 [M - H₂O]⁺˙ m/z 251 M->F4 -H₂O

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, electrospray ionization (ESI) from a solution can be used, which is a softer ionization technique and may yield a more prominent protonated molecule peak [M+H]⁺ at m/z 270.

  • Ionization: Use a standard electron energy of 70 eV for EI. For ESI, a suitable solvent system (e.g., methanol/water with a small amount of formic acid) should be used.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak (or protonated molecule peak in ESI). Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation mechanisms that are consistent with the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments, providing further confirmation of the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the identity and purity of their synthesized material. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results. This in-depth understanding of the spectroscopic properties is crucial for advancing the development of novel therapeutics and chemical probes based on this versatile molecular scaffold.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82–87.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [1]6. PubChem. (n.d.). N-Phenethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link] [2]7. PubChem. (n.d.). 4-Carbamoylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link] [3]8. SpectraBase. (n.d.). N-Methylbenzamide. Wiley-VCH. Retrieved from [Link]

Sources

Understanding boronic acid interactions with diols and sugars

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boronic Acid Interactions with Diols and Sugars

Abstract

Boronic acids possess the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes biologically vital molecules like saccharides. This interaction, which results in the formation of cyclic boronate esters, is the cornerstone of a wide array of applications, from continuous glucose monitoring systems to targeted drug delivery and self-healing materials.[1][2][3][4][5] This guide provides a comprehensive technical overview of the fundamental chemistry, thermodynamics, and kinetics governing these interactions. It offers field-proven insights into the critical factors that influence binding affinity and specificity, details robust experimental protocols for their characterization, and explores their transformative applications in research and drug development.

Part 1: The Fundamental Chemistry of Boronic Acid-Diol Interactions

The Boronic Acid Moiety: A Unique Lewis Acid

A boronic acid is an organoboron compound characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂).[1] The boron atom in its neutral, trigonal planar state has an empty p-orbital, which makes it an effective Lewis acid, capable of accepting a pair of electrons.[6] This electron deficiency is the primary driver for its interaction with Lewis bases, such as the hydroxyl groups found in diols and sugars.[7]

The Reversible Covalent Bond: Formation of Cyclic Boronate Esters

The hallmark of boronic acid chemistry is its capacity to rapidly and reversibly form stable cyclic esters with molecules containing vicinal diols (hydroxyl groups on adjacent carbons) or, in some cases, 1,3-diols.[1][2][5] This dynamic covalent interaction is robust enough to form stable complexes but reversible enough to be modulated by changes in the local environment, such as pH or the presence of competing diols.[1][8] This reversibility is critical for applications like sensors and responsive drug delivery systems.[4]

Key Species in Aqueous Solution: The Role of pH and pKa

In aqueous solution, a boronic acid exists in equilibrium between two primary forms: a neutral, trigonal planar species (R-B(OH)₂) and an anionic, tetrahedral boronate species (R-B(OH)₃⁻).[7][9] The equilibrium between these two forms is governed by the boronic acid's acidity constant (pKa) and the pH of the solution.[10]

  • At pH < pKa: The neutral trigonal form predominates.

  • At pH > pKa: The anionic tetrahedral boronate form becomes more prevalent.

The pKa of a typical arylboronic acid is around 9, but this can be tuned significantly (from ~4 to 10) by introducing electron-withdrawing or -donating substituents to the aryl ring.[1][9] This tunability is a key tool for designing boronic acids that function optimally at physiological pH (~7.4).[9] Upon binding a diol, the resulting boronate ester is a stronger acid than the parent boronic acid, leading to a decrease in the apparent pKa of the boron center by 2-4 units.[11]

G cluster_0 Boronic Acid Equilibrium (pH-Dependent) cluster_1 Boronate Ester Formation Trigonal Boronic Acid R-B(OH)₂ Tetrahedral Boronate R-B(OH)₃⁻ Trigonal Boronic Acid->Tetrahedral Boronate + OH⁻ / - H₂O Tetrahedral Boronate->Trigonal Boronic Acid + H⁺ Boronic Acid Species Trigonal Acid or Tetrahedral Anion Boronate Ester Cyclic Boronate Ester Boronic Acid Species->Boronate Ester + Diol Diol R'(OH)₂ Boronate Ester->Boronic Acid Species - Diol G start R-B(OH)₂ + Diol trigonal_intermediate Trigonal Intermediate start->trigonal_intermediate Pathway 1 (Nucleophilic Attack) ester_product Cyclic Boronate Ester trigonal_intermediate->ester_product Ring Closure (-2H₂O) boronate_ion R-B(OH)₃⁻ + Diol tetrahedral_intermediate Tetrahedral Intermediate boronate_ion->tetrahedral_intermediate Pathway 2 (Substitution) tetrahedral_intermediate->ester_product Ring Closure (-OH⁻, -H₂O)

Figure 2: Competing pathways for boronate ester formation.

Part 2: Critical Factors Governing Binding Affinity and Specificity

The strength and selectivity of the boronic acid-diol interaction are governed by a delicate interplay of several factors. Understanding these is crucial for designing effective sensors or delivery systems. [2][10]

The Influence of Boronic Acid pKa

A lower boronic acid pKa generally leads to stronger binding at a given pH, particularly around physiological pH. This is because a lower pKa means a higher concentration of the reactive tetrahedral boronate species is available for binding at neutral pH. [11]Attaching electron-withdrawing groups (e.g., nitro, fluoro) to an arylboronic acid lowers its pKa, thereby enhancing its binding affinity to sugars at physiological pH. [12]

The Role of Diol/Sugar Structure

Not all diols bind with equal affinity. Key structural features of the diol play a major role:

  • Dihedral Angle: The ideal conformation for forming a stable five-membered boronate ester ring is a small dihedral angle between the two hydroxyl groups, allowing them to be in a nearly coplanar arrangement. [3]* Sugar Isomers: Sugars in their furanose (five-membered ring) form often bind more tightly than their pyranose (six-membered ring) counterparts because the furanose structure presents cis-diols with more favorable geometry. [13][14]This is why fructose, which has a significant furanose population in solution, generally shows a much higher binding affinity than glucose. [7]* Steric Hindrance: Bulky substituents near the diol can sterically hinder the approach of the boronic acid, reducing binding affinity. [3]

The Impact of Solution pH

The binding affinity is highly pH-dependent. The optimal pH for ester formation is typically between the pKa of the boronic acid and the pKa of the diol. [9][15]For most sugar-sensing applications operating at physiological pH (7.4), it is desirable to use a boronic acid with a pKa at or below this value to ensure a sufficient population of the binding-competent boronate form. [9]

Summary of Structure-Reactivity Relationships

The interplay of these factors dictates the binding constant (Kₐ) of a given boronic acid-diol pair.

Boronic AcidpKaSugarBinding Constant (Kₐ, M⁻¹) at pH 7.4Reference
Phenylboronic Acid (PBA)8.8Fructose~1,700Springsteen, G.; Wang, B. Tetrahedron2002 , 58, 5291–5300.
3-Nitrophenylboronic Acid7.2Fructose~4,800Springsteen, G.; Wang, B. Tetrahedron2002 , 58, 5291–5300.
Phenylboronic Acid (PBA)8.8Glucose~9.1Springsteen, G.; Wang, B. Tetrahedron2002 , 58, 5291–5300.
3-Nitrophenylboronic Acid7.2Glucose~20Springsteen, G.; Wang, B. Tetrahedron2002 , 58, 5291–5300.
2-Formylphenylboronic Acid7.8Fructose2,200Thonstad, S. M. et al. ACS Omega2018 , 3, 18277-18285. [2]
2-Formylphenylboronic Acid7.8Glucose110Thonstad, S. M. et al. ACS Omega2018 , 3, 18277-18285. [2]

Note: Binding constants can vary based on buffer conditions and experimental methods.

Part 3: Experimental Design and Characterization Protocols

Accurate characterization of pKa and binding affinity is essential for developing and validating boronic acid-based technologies.

Determining Boronic Acid pKa: Spectroscopic Titration

The pKa can be determined by monitoring changes in the UV-Vis absorbance or fluorescence spectrum of the boronic acid as a function of pH. The change in hybridization from sp² to sp³ alters the electronic properties of the molecule, leading to observable spectral shifts. [2][10] Step-by-Step Protocol:

  • Stock Solutions: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or Methanol) and a series of buffer solutions spanning a wide pH range (e.g., pH 4 to 12).

  • Sample Preparation: In a series of cuvettes, add a fixed aliquot of the boronic acid stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%).

  • Spectroscopic Measurement: Record the absorbance or fluorescence spectrum for each sample at the wavelength of maximum change.

  • Data Analysis: Plot the measured absorbance/fluorescence against the pH of the solution.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

Quantifying Binding Affinity: Fluorescence-Based Competitive Binding Assay

For boronic acids that are not inherently fluorescent, a competitive binding assay using a fluorescent reporter dye is a powerful technique. [2]Alizarin Red S (ARS), a catechol-containing dye, is commonly used. ARS fluorescence is quenched in its free form but increases significantly upon binding to a boronic acid. [3]A competing diol (the analyte) will displace ARS, causing a decrease in fluorescence that can be used to calculate the binding constant. [2][3]

Figure 3: Experimental workflow for the ARS competitive binding assay.

Step-by-Step Protocol:

  • Determine K_ARS:

    • Prepare a solution of ARS at a fixed concentration in the desired buffer (e.g., PBS, pH 7.4).

    • Titrate increasing concentrations of the boronic acid into the ARS solution.

    • Measure the fluorescence intensity after each addition.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to calculate the association constant (K_ARS) between the boronic acid and ARS. [2][3]2. Competitive Displacement:

    • Prepare a solution containing fixed concentrations of both the boronic acid and ARS (typically at concentrations determined from the K_ARS experiment).

    • Titrate increasing concentrations of the sugar analyte into this solution.

    • Measure the decrease in fluorescence intensity after each addition. [2]3. Data Analysis:

    • Plot the fluorescence intensity against the sugar concentration.

    • Analyze the displacement curve using established competitive binding equations, incorporating the known K_ARS value, to determine the apparent association constant (K_eq) for the boronic acid-sugar interaction. [3]

Investigating Reaction Rates: Stopped-Flow Spectroscopy

To measure the rapid kinetics of boronate ester formation, stopped-flow spectroscopy is the method of choice. [7]This technique allows two solutions (one with the boronic acid, one with the sugar) to be rapidly mixed, and the resulting change in a spectroscopic signal (fluorescence or absorbance) is monitored on a millisecond timescale.

Protocol Outline:

  • Reagent Preparation: Prepare two syringes, one containing the boronic acid solution and the other containing the sugar solution, both in the same buffer.

  • Rapid Mixing: Use the stopped-flow instrument to rapidly inject and mix the contents of the two syringes into an observation cell.

  • Kinetic Trace Acquisition: Monitor the change in fluorescence or absorbance over time, starting immediately after mixing. This generates a kinetic trace.

  • Data Fitting: Fit the kinetic trace to a pseudo-first-order or second-order rate equation to extract the observed rate constant (k_obs).

  • Determine Rate Constants: Repeat the experiment at various reactant concentrations and plot k_obs versus concentration to determine the association rate constant (k_on) and the dissociation rate constant (k_off). [7]

Part 4: Applications in Research and Drug Development

The unique properties of the boronic acid-diol interaction have been harnessed for numerous advanced applications.

Saccharide Sensing and Continuous Glucose Monitoring

Boronic acid-based fluorescent sensors are a leading alternative to enzyme-based glucose sensors. [13]These sensors typically involve a boronic acid receptor linked to a fluorophore. When the boronic acid binds to glucose, a change in the fluorophore's environment (e.g., via photoinduced electron transfer, PET) causes a change in fluorescence intensity, providing a measurable signal. [4][5]This principle is being actively developed for non-invasive, continuous glucose monitoring devices like contact lenses or subcutaneous implants. [5]

pH- and Glucose-Responsive Drug Delivery Systems

The dual responsiveness of boronic acids to both pH and glucose makes them excellent candidates for "smart" drug delivery systems. [4][16]For example, insulin can be encapsulated within a hydrogel network cross-linked by boronate esters. In a high-glucose environment (hyperglycemia), the glucose competes with the hydrogel cross-links for binding to the boronic acid moieties. This competition leads to the dissociation of the cross-links, causing the hydrogel to swell and release its encapsulated insulin payload. [3][4]

G cluster_0 Low Glucose / Normal pH cluster_1 High Glucose Environment cluster_2 Result a1 Hydrogel Network (Cross-linked) a2 Drug Encapsulated b1 Glucose Competes for Boronic Acid Sites a2->b1 Stimulus b2 Cross-links Break b1->b2 c1 Hydrogel Swells b2->c1 Effect c2 Drug is Released c1->c2

Figure 4: Logic of a glucose-responsive drug delivery system.
Self-Healing Materials and Hydrogels

The dynamic and reversible nature of boronate ester bonds allows for the creation of self-healing materials. [3]Polymers functionalized with boronic acids and diols can be cross-linked to form hydrogels. When this material is damaged (e.g., cut), the boronate ester bonds at the fracture surface can break and reform, allowing the material to autonomously repair itself and restore its structural integrity. [8]

Conclusion

The interaction between boronic acids and diols is a powerful and versatile example of dynamic covalent chemistry. Its predictability, tunability, and responsiveness to key biological signals like pH and glucose concentration have established it as an indispensable tool in modern chemical biology, materials science, and medicine. A thorough understanding of the fundamental principles and experimental methodologies outlined in this guide empowers researchers to harness this unique chemical interaction to develop next-generation sensors, therapeutics, and smart materials.

References

  • On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Boronic acid. Wikipedia.
  • Structure−Reactivity Relationships in Boronic Acid−Diol Complex
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Reaction mechanism of boronic acid with diols having high pKa in alkaline solution.
  • The Design of Boronic Acid Spectroscopic Reporter Compounds by Taking Advantage of the pKa-Lowering Effect of Diol Binding: Nitrophenol-Based Color Reporters for Diols.
  • Strong Binding Affinity of d-Allulose and Allulosides to Boronic Acids and the Structural Characterization of Their Sugar-boronate Complexes. Chemistry Letters | Oxford Academic.
  • Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI.
  • Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method.
  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution
  • Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. PubMed.
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH.
  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
  • Chemistry Of Boronic Esters. AA Blocks.
  • Order of thermodynamic stability of representative boronic esters.
  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC - PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Internal and external catalysis in boronic ester networks. Semantic Scholar.
  • Boronic-Acid-Modified Nanomaterials for Biomedical Applic
  • The Development of Boronic Acids as Sensors and Separation Tools.

Sources

Preliminary In Vitro Screening of 4-(Phenethylcarbamoyl)phenylboronic Acid: A Technical Guide for Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Executive Summary & Scientific Rationale

The pursuit of novel anti-cancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. This guide outlines a comprehensive strategy for the preliminary in vitro screening of a promising small molecule, 4-(Phenethylcarbamoyl)phenylboronic acid. This compound is of significant interest due to its hybrid structure, which rationally combines two pharmacophores with established anti-neoplastic potential: a phenylboronic acid moiety and a phenethylcarbamoyl group.

The phenylboronic acid component is structurally reminiscent of the FDA-approved proteasome inhibitor, bortezomib.[1][2] The proteasome is a critical cellular complex responsible for degrading most intracellular proteins, including those that regulate cell cycle progression and apoptosis.[3][4] Its inhibition leads to the accumulation of misfolded proteins and pro-apoptotic factors, triggering cell death, a mechanism proven effective in malignancies like multiple myeloma.[5][6]

The phenethyl group is related to phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables with well-documented anti-cancer properties.[7][8] PEITC has been shown to suppress cancer cell proliferation, progression, and metastasis through various mechanisms, including the induction of apoptosis.[9][10]

We hypothesize that this compound may function as a multi-targeted agent. The boronic acid moiety is predicted to inhibit the chymotrypsin-like activity of the 26S proteasome, while the phenethyl group may contribute to overall cytotoxicity and pathway modulation. This dual-action framework provides a strong rationale for its evaluation as a potential therapeutic candidate. This document provides the experimental blueprint for assessing its cytotoxic potential, elucidating its primary mechanism of action, and validating its molecular targets in a panel of cancer cell lines.

Hypothesized Mechanism of Action: Proteasome Inhibition and Induction of Endoplasmic Reticulum (ER) Stress

Our primary hypothesis is that this compound targets the ubiquitin-proteasome system. Cancer cells, with their high proliferation rates, are particularly dependent on the proteasome to degrade misfolded or damaged proteins and key cell cycle regulators.[11][12]

Inhibition of the proteasome by the boronic acid moiety is expected to cause a cascade of downstream events:

  • Accumulation of Ubiquitinated Proteins: The blockage of protein degradation leads to a buildup of polyubiquitinated proteins within the cell.[5]

  • Induction of ER Stress: This accumulation of unfolded and misfolded proteins within the endoplasmic reticulum triggers the Unfolded Protein Response (UPR), a state known as ER stress.[5][13]

  • Activation of Apoptosis: If ER stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic signal.[14][15] This involves the activation of key signaling pathways, including the IRE1α-JNK and PERK-CHOP axes, which ultimately converge on the mitochondrial (intrinsic) apoptosis pathway.[16][17]

  • Modulation of Survival Proteins: Proteasome inhibition stabilizes tumor suppressor proteins like p53 and cyclin-dependent kinase inhibitors (p21, p27), leading to cell cycle arrest.[3][12] Conversely, it prevents the degradation of the NF-κB inhibitor, IκB, thereby suppressing the pro-survival NF-κB pathway.[12][18]

Heat shock proteins (HSPs), which act as molecular chaperones, are also critically involved.[19] Cancer cells often overexpress HSPs like HSP70 and HSP90 to manage protein folding stress and resist apoptosis, contributing to drug resistance.[20][21][22][23] The cellular response to our test compound may involve significant modulation of these chaperone proteins.

Hypothesized_Mechanism_of_Action Compound 4-(Phenethylcarbamoyl) phenylboronic acid Proteasome 26S Proteasome Compound->Proteasome Inhibits IkB Stabilization of IκB Compound->IkB Prevents Degradation CellCycle Cell Cycle Arrest (p21, p27 accumulation) Compound->CellCycle Induces UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Degrades Proteasome->IkB Degrades ER_Stress ER Stress / UPR UbProteins->ER_Stress Induces HSP HSP Response (HSP70, HSP90) ER_Stress->HSP Activates PERK PERK → CHOP ER_Stress->PERK IRE1a IRE1α → JNK ER_Stress->IRE1a Bcl2 ↓ Anti-apoptotic Bcl-2 ↑ Pro-apoptotic Bax/Bak PERK->Bcl2 IRE1a->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Mitochondrial Pathway Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB NF-κB Inhibition IkB->NFkB Inhibits Survival ↓ Cell Survival NFkB->Survival Promotes CellCycle->Survival

Caption: Hypothesized signaling cascade following proteasome inhibition.

Experimental Design & Protocols

A phased approach is essential for a systematic evaluation. We will begin with broad cytotoxicity screening to determine potency and selectivity, followed by targeted mechanistic assays to probe the mode of action.

Experimental_Workflow start Start: Compound Synthesis & QC select Select Panel of Cancer Cell Lines (e.g., MCF-7, PC-3, A549) + Normal Cell Line (e.g., MCF-10A) start->select phase1 Phase 1: Cytotoxicity Screening (MTT / SRB Assays) ic50 Determine IC50 Values (72h) Assess Potency & Selectivity phase1->ic50 select->phase1 phase2 Phase 2: Mechanistic Elucidation (Treat at IC50 concentrations) ic50->phase2 prolif Cell Proliferation Assay (Ki-67 Staining) phase2->prolif apoptosis Apoptosis Induction Assays phase2->apoptosis phase3 Phase 3: Target Validation prolif->phase3 annexin Annexin V / PI Flow Cytometry apoptosis->annexin western Western Blot: Cleaved Caspase-3, Cleaved PARP apoptosis->western annexin->phase3 western->phase3 er_stress_wb Western Blot: CHOP, BiP (Grp78) phase3->er_stress_wb end Data Analysis & Future Strategy er_stress_wb->end

Caption: Phased experimental workflow for in vitro compound screening.
Phase 1: Cytotoxicity Screening

The initial goal is to quantify the compound's ability to inhibit cell growth or kill cells across a range of cancer types and to assess its selectivity against non-cancerous cells.[24][25]

Protocol 1: MTT/SRB Cytotoxicity Assay

  • Rationale: The MTT assay measures metabolic activity via mitochondrial dehydrogenase, while the Sulforhodamine B (SRB) assay measures total cellular protein content.[26][27][28] Using both provides a robust dataset, minimizing the risk of misleading results due to compound interference with cellular metabolism.[28]

  • Procedure:

    • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, A549 lung cancer, and MCF-10A non-tumorigenic breast epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[29][30]

    • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).[29]

    • MTT Assay:

      • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[30]

      • Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.[30]

      • Measure absorbance at 570 nm.

    • SRB Assay:

      • Fix cells with 10% trichloroacetic acid (TCA).

      • Stain with 0.4% SRB solution.

      • Wash with 1% acetic acid and air dry.

      • Solubilize the protein-bound dye with 10 mM Tris base solution.

      • Measure absorbance at 510 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[30]

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)Selectivity Index (Normal/Cancer)
MCF-7Breast AdenocarcinomaDataDataData
PC-3Prostate CarcinomaDataDataData
A549Lung CarcinomaDataDataData
MCF-10ANon-tumorigenic BreastDataDataN/A
Phase 2: Mechanistic Elucidation

These assays are performed using the calculated IC50 concentrations to determine how the compound inhibits cell growth.

Protocol 2: Cell Proliferation Assay (Ki-67 Staining)

  • Rationale: The Ki-67 protein is a well-established marker expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[31][32] A decrease in the Ki-67 positive population indicates an anti-proliferative or cytostatic effect.[33]

  • Procedure:

    • Treatment: Culture cells on coverslips and treat with the IC50 concentration of the test compound for 24-48 hours.

    • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

    • Staining: Incubate with a primary antibody against Ki-67, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

    • Imaging & Analysis: Visualize using fluorescence microscopy. Quantify the percentage of Ki-67 positive cells relative to the total number of DAPI-stained nuclei.

Protocol 3: Apoptosis Analysis by Western Blot

  • Rationale: Apoptosis is executed by a cascade of proteases called caspases.[34] Caspase-3 is a key executioner caspase; its cleavage from a pro-form to an active form is a hallmark of apoptosis.[35] One of caspase-3's primary targets is PARP (poly ADP-ribose polymerase), a DNA repair enzyme. Cleavage of PARP by active caspase-3 is another definitive indicator of apoptosis.[36][37]

  • Procedure:

    • Treatment & Lysis: Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours. Harvest and lyse the cells in RIPA buffer.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA.

      • Incubate with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

      • Incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[38] An increase in the cleaved forms of caspase-3 and PARP confirms apoptosis induction.

Apoptosis_Execution_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., ER Stress) Pro_Casp9 Pro-Caspase-9 (Inactive) Apoptotic_Stimulus->Pro_Casp9 Initiator Pathway Active_Casp9 Active Caspase-9 Pro_Casp9->Active_Casp9 Cleavage Pro_Casp3 Pro-Caspase-3 (35 kDa, Inactive) Active_Casp9->Pro_Casp3 Cleaves Active_Casp3 Cleaved Caspase-3 (17/19 kDa, Active) Pro_Casp3->Active_Casp3 Cleavage PARP PARP (116 kDa) Active_Casp3->PARP Cleaves Apoptosis Cellular Dismantling (Apoptosis) Active_Casp3->Apoptosis Cleaved_PARP Cleaved PARP (89 kDa Fragment) PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Caption: Western blot targets in the caspase-mediated apoptosis pathway.

Data Interpretation & Next Steps

A successful preliminary screen for this compound would yield the following profile:

  • Potent Cytotoxicity: Low micromolar or nanomolar IC50 values in cancer cell lines.

  • Selectivity: Significantly higher IC50 value in the non-tumorigenic cell line (e.g., MCF-10A) compared to cancer cell lines.

  • Mechanism of Action: A significant reduction in the Ki-67 positive cell population, coupled with a time- and dose-dependent increase in the levels of cleaved caspase-3 and cleaved PARP.

Positive results from this screening cascade would justify advancing the compound to the next stage of preclinical development. Future studies should include:

  • Cell Cycle Analysis: Using propidium iodide staining and flow cytometry to determine if the compound induces arrest at a specific phase (e.g., G2/M).[30][39]

  • Proteasome Activity Assays: Directly measuring the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

  • Broader Panel Screening: Testing against a larger panel of cell lines (e.g., the NCI-60 panel) to identify responsive cancer types.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in xenograft or patient-derived xenograft (PDX) animal models.

This structured, hypothesis-driven approach ensures a thorough and efficient preliminary evaluation, providing the critical data needed to make informed decisions about the future development of this compound as a novel anti-cancer therapeutic.

References

  • Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405-424. [Link]

  • Frankel, A. (2008). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 7(11), 3335-3336. [Link]

  • Ciocca, D. R., & Calderwood, S. K. (2005). Heat Shock Proteins: Agents of Cancer Development and Therapeutic Targets in Anti-Cancer Therapy. Archives of Biochemistry and Biophysics, 436(2), 227-239. [Link]

  • Wawruszak, A., Luszcz, A., Czerwonka, A., Krol, K., & Stepulak, A. (2019). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Cancer Chemotherapy and Pharmacology, 84(5), 1011-1025. [Link]

  • Wang, M., & Kaufman, R. J. (2016). Endoplasmic reticulum stress, cell death and tumor: Association between endoplasmic reticulum stress and the apoptosis pathway in tumors. Journal of Cellular and Molecular Medicine, 20(2), 209-216. [Link]

  • Galdiero, M. R., Marra, A., & Bonavita, E. (2022). Heat Shock Proteins, a Double-Edged Sword: Significance in Cancer Progression, Chemotherapy Resistance and Novel Therapeutic Perspectives. International Journal of Molecular Sciences, 23(19), 11481. [Link]

  • Adams, J. (2002). The Proteasome as a Target for Cancer Therapy. Cancer Cell, 2(4), 269-271. [Link]

  • Chatterjee, S., & Burns, T. F. (2017). Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70. Drug Discovery Today, 22(10), 1461-1473. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bortezomib? Patsnap Synapse. [Link]

  • Garg, A. D., Kaczmarek, A., Krysko, O., Vandenabeele, P., & Agostinis, P. (2012). Targeting ER stress induced apoptosis and inflammation in cancer. Cancer Letters, 327(1-2), 19-28. [Link]

  • Gaczynska, M., & Osmulski, P. A. (2012). The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib. Postepy Higieny i Medycyny Doswiadczalnej, 66, 44-53. [Link]

  • ResearchGate. (n.d.). Role of heat shock proteins in chemotherapy resistance. ResearchGate. [Link]

  • Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta, 1846(2), 405-424. [Link]

  • Al-Samydai, A., Al-Mamoori, F., & Al-Jumaili, A. (2024). Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights. Molecules, 29(8), 1735. [Link]

  • Al-Asady, M. A. (2023). The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. Journal of Cancer Prevention, 28(2), 65-72. [Link]

  • Mani, A., & Gelmann, E. P. (2005). The ubiquitin-proteasome pathway and its role in cancer. Journal of Clinical Oncology, 23(21), 4776-4789. [Link]

  • Tang, L., & Zhang, Y. (2013). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 14(1), 1234-1255. [Link]

  • Pajonk, F., & McBride, W. H. (2001). The Proteasome in Cancer Biology and Treatment. Radiation Research, 156(5), 447-459. [Link]

  • Whitehead Institute. (2014). Heat-shock protein enables tumor evolution and drug resistance in breast cancer. Whitehead Institute. [Link]

  • Cánepa, M., & Trippier, P. C. (2021). Phenylboronic acid in targeted cancer therapy and diagnosis. Future Drug Discovery, 3(3), FDD72. [Link]

  • Kupperman, E., Lee, E. C., Becker, A. M., & Orlowski, R. Z. (2010). Proteasome Inhibitors: Structure and Function. Cancer Research, 70(5), 1971-1980. [Link]

  • Kim, H. J., Jeong, M. S., & Kim, K. R. (2014). Endoplasmic Reticulum Stress and Cancer. Journal of Cancer Prevention, 19(2), 79-88. [Link]

  • Simioni, C., Neri, L. M., & Martelli, A. M. (2020). Role of Endoplasmic Reticulum Stress in the Anticancer Activity of Natural Compounds. International Journal of Molecular Sciences, 21(12), 4307. [Link]

  • Dick, L. R., & Fleming, P. E. (2010). Novel Proteasome Inhibitors to Overcome Bortezomib Resistance. Journal of the National Cancer Institute, 102(19), 1478-1489. [Link]

  • ResearchGate. (n.d.). Effect of endoplasmic reticulum stress on tumor cells apoptosis. ResearchGate. [Link]

  • McAuley, E. M., Barranco, W. T., & Eckhert, C. D. (2013). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Journal of Cellular Biochemistry, 114(12), 2714-2721. [Link]

  • Cánepa, M., & Trippier, P. C. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Future Drug Discovery, 3(3), FDD72. [Link]

  • Laurent, G., & Jaffrézou, J. P. (2001). Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma. Journal of Histochemistry & Cytochemistry, 49(11), 1355-1368. [Link]

  • Creative Bioarray. (n.d.). Ki-67 Cell Proliferation Assay. Creative Bioarray. [Link]

  • Moghadam, A. R., & Saeedi, M. (2021). Ubiquitin–proteasome system and the role of its inhibitors in cancer therapy. Open Biology, 11(4), 200390. [Link]

  • Bazzaro, M., Lee, M. K., & Zonder, J. A. (2008). Therapeutic targeting of cancer cell cycle using proteasome inhibitors. Expert Opinion on Therapeutic Targets, 12(6), 747-759. [Link]

  • Zhang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Chemistry – An Asian Journal. [Link]

  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17357-17366. [Link]

  • Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Assay Genie. [Link]

  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNPs. ResearchGate. [Link]

  • Dittmann, K., Mayer, C., & Rodemann, H. P. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 12(12), 1421-1436. [Link]

  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421. [Link]

  • Maglic, D., & Rothenberg, M. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current Protocols in Pharmacology, 78, 12.19.1-12.19.14. [Link]

  • Price, P., & McMillan, T. J. (1990). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. European Journal of Cancer, 26(1), 29-33. [Link]

  • Science.gov. (n.d.). cytotoxicity mtt assay: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon Green proliferation assays. ResearchGate. [Link]

Sources

Introduction to 4-(Phenethylcarbamoyl)phenylboronic Acid and the Imperative of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-(Phenethylcarbamoyl)phenylboronic Acid

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound in common laboratory solvents. Recognizing that direct, published solubility data for this specific molecule is not readily available, this document emphasizes the foundational principles and robust experimental methodologies required for its empirical determination. We delve into the unique chemical nature of boronic acids, including the critical equilibrium with their boroxine anhydrides, and explore how the molecular structure of the target compound influences its interaction with various solvent classes. This guide furnishes detailed, step-by-step protocols for both thermodynamic (equilibrium) and kinetic solubility assays, complete with analytical quantification methods. The objective is to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical tools necessary to generate a reliable and comprehensive solubility profile, a critical parameter for advancing chemical synthesis, formulation development, and preclinical assessment.

This compound is a bifunctional organic compound featuring a boronic acid moiety and a phenethylcarbamoyl group. The boronic acid group is a versatile functional handle, renowned for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds and its ability to form reversible covalent complexes with diols.[1] This latter property is extensively exploited in the design of sensors and glucose-responsive drug delivery systems for conditions like diabetes.[2] The presence of the amide and aromatic structures suggests its potential as a building block in medicinal chemistry and materials science.[3]

In the context of drug discovery and development, solubility is a paramount physicochemical property. It directly influences a compound's bioavailability, manufacturability, and formulation options.[4] A poor solubility profile can terminate the development of an otherwise promising therapeutic candidate. Therefore, establishing a comprehensive understanding of a compound's solubility in a range of pharmaceutically and synthetically relevant solvents is a foundational step in its characterization.

This guide will address the specific challenges associated with determining the solubility of boronic acids and provide a clear pathway for generating an accurate solubility profile for this compound.

Theoretical Framework: Factors Influencing Boronic Acid Solubility

The solubility of any compound is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For boronic acids, this is complicated by specific chemical behaviors.

The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5]

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

This equilibrium is influenced by the solvent, temperature, and concentration. The monomeric acid and the boroxine anhydride can have vastly different solubilities.[5] For instance, commercial boronic acids are often mixtures of both forms, which can lead to inconsistent solubility measurements if not properly equilibrated.[5] This equilibrium underscores the importance of allowing sufficient time for saturation in solubility experiments.

Structural Features of this compound
  • Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic group capable of hydrogen bonding as both a donor and acceptor.

  • Carbamoyl Group (-C(=O)NH-): The amide linkage is polar and can participate in strong hydrogen bonding, enhancing solubility in protic solvents.

  • Aromatic Rings (Phenyl and Phenethyl): These are nonpolar, hydrophobic moieties that favor interactions with nonpolar or aromatic solvents through van der Waals forces and π-π stacking.

  • Overall Molecular Profile: The molecule possesses both polar and nonpolar regions, suggesting it will exhibit amphiphilic character. Its solubility will thus be highly dependent on the solvent's ability to accommodate both of these features. The relatively large hydrophobic surface area from the two phenyl rings may limit solubility in highly polar solvents like water.

Solvent Properties

The choice of solvent is critical and should span a range of polarities and functionalities to build a complete profile.[6]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the boronic acid and amide groups. However, the hydrophobic portions of the molecule may limit overall solubility. The pH of aqueous solutions will also be a critical factor, as boronic acids are weak Lewis acids.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors. Solvents like DMSO and DMF are powerful organic solvents and are often used to create stock solutions for biological screening.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents will primarily interact with the phenyl and phenethyl groups. Toluene may offer enhanced solubility due to π-π interactions. Generally, solubility is expected to be lower in highly nonpolar aliphatic solvents like hexane.

  • Ethers (e.g., THF, Diethyl Ether): These solvents have intermediate polarity and can act as hydrogen bond acceptors. Ethers are often good solvents for boronic acids and their derivatives.[5][8]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[9] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is an apparent solubility often measured in high-throughput settings.[7]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[10] It involves saturating a solvent with a compound over a prolonged period to ensure the system has reached equilibrium.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The exact mass is not critical, but it must be sufficient to result in visible undissolved solid at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (typically 25 °C for room temperature solubility, or 37 °C for biopharmaceutical relevance).[11] Agitate for 24-48 hours. The extended time is crucial to ensure the boronic acid-boroxine equilibrium is reached.[5]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Perform a precise serial dilution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. A pre-established calibration curve of known concentrations versus analytical response is required.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution using the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's behavior when precipitated from a high-concentration organic stock solution into an aqueous buffer.[7] This method is faster but can overestimate thermodynamic solubility as it may generate supersaturated solutions or amorphous precipitates.[9]

Detailed Protocol (DMSO Precipitation Method):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

  • Precipitation: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells and mix. The final DMSO concentration should be low (typically 1-5%) to minimize co-solvent effects.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis: Measure the amount of compound that has precipitated. This can be done directly by nephelometry, which measures light scattering from suspended particles.[4] Alternatively, the plate can be filtered to remove the precipitate, and the concentration of the remaining dissolved compound in the filtrate is quantified by UV absorption using a plate reader.[7]

Data Presentation and Interpretation

Solubility data should be systematically recorded to allow for clear comparison across different solvents.

Table 1: Solubility Profile of this compound at 25°C

Solvent ClassSolventPolarity Index¹Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Observations
Polar Protic Water (pH 7.4)1.000
Methanol0.762
Ethanol0.654
Polar Aprotic DMSO0.444
Acetonitrile0.460
Acetone0.355
Tetrahydrofuran (THF)0.207
Nonpolar Dichloromethane0.309
Toluene0.099
Hexane0.009

¹Relative polarity values are provided for context; various scales exist.[6]

Interpretation:

  • High Solubility in DMSO, DMF, THF: This would be expected due to the compound's amphiphilic nature and the strong solvent capacity of these polar aprotic solvents.

  • Moderate Solubility in Alcohols: Methanol and ethanol should effectively solvate the polar groups, but the large nonpolar moiety may limit saturation.

  • Low Solubility in Water and Hexane: Solubility is expected to be low at the extremes of the polarity scale. The large hydrophobic structure will likely dominate in water, while the polar functional groups will be poorly solvated in hexane.

  • Comparison to Phenylboronic Acid: Phenylboronic acid itself shows high solubility in ethers and ketones and very low solubility in hydrocarbons.[5][8] The addition of the extended phenethylcarbamoyl group is likely to modify this profile, potentially increasing solubility in solvents that can accommodate both hydrogen bonding and hydrophobic interactions.

Conclusion

Determining the solubility profile of this compound is a multi-faceted task that requires an appreciation for its underlying chemistry and the application of rigorous experimental techniques. Due to the inherent tendency of boronic acids to form less soluble boroxine anhydrides, the gold-standard shake-flask method with a sufficient equilibration period (24-48 hours) is strongly recommended for generating reliable thermodynamic solubility data. By systematically testing a diverse panel of common laboratory solvents, researchers can construct a comprehensive profile that will be invaluable for guiding synthetic route optimization, enabling effective purification, and developing viable formulations for preclinical and clinical evaluation. The methodologies and theoretical considerations outlined in this guide provide a robust framework for achieving this critical characterization.

References

  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Vieta, A. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Pion Inc. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4515–4521.
  • Chem-Impex. (n.d.). 4-(Diethylcarbamoyl)phenylboronic acid.
  • Chem-Impex. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid.
  • Bheemisetty, H., & Lewis, L. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. PDF.
  • Li, Y., et al. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.
  • Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry.

Sources

Topic: Exploring 4-(Phenethylcarbamoyl)phenylboronic acid as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Fragment-Based Paradigm

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern medicinal chemistry, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[3] The core principle is that these small, simple fragments can explore the chemical space of a protein's binding site more effectively.[2] Although their initial binding is weak, fragments that form high-quality, energetically favorable interactions serve as superior starting points for optimization into potent and selective lead compounds.[4] This approach has led to the development of several FDA-approved drugs, validating its efficacy in tackling challenging biological targets.[2]

Rationale for Boronic Acids as Privileged Fragments

Within the vast landscape of chemical functionalities used in FBDD, the boronic acid moiety stands out as a "privileged" warhead. Boronic acids are mild Lewis acids, featuring an sp²-hybridized boron atom with a vacant p-orbital.[5][6] This unique electronic configuration allows them to form reversible covalent bonds with nucleophilic residues in protein active sites, most notably the hydroxyl group of serine.[5][7] This ability to act as a "soft" covalent inhibitor provides a significant advantage in drug design, often leading to enhanced potency and prolonged target engagement compared to non-covalent interactions.[8] The clinical success of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), underscores the therapeutic potential of this chemical class.[9]

This guide focuses on a specific, rationally designed fragment: 4-(Phenethylcarbamoyl)phenylboronic acid . We will explore its chemical attributes, its potential within a systematic FBDD workflow, and provide detailed protocols for its evaluation.

Profile of the Core Fragment: this compound

Structural and Physicochemical Properties

This compound is a meticulously designed fragment that balances structural rigidity with vectors for chemical elaboration.

  • The Boronic Acid "Warhead": The B(OH)₂ group is the primary driver of target interaction, capable of forming a tetrahedral boronate complex with a catalytic serine residue in an enzyme active site.[7]

  • The Phenyl Linker: The central benzene ring provides a rigid scaffold, ensuring a well-defined orientation of the other functional groups within a binding pocket.

  • The Phenethylcarbamoyl "Vector": This tail group serves multiple purposes. The amide linkage can act as both a hydrogen bond donor and acceptor, while the terminal phenyl ring provides a clear, synthetically tractable position for fragment "growing" strategies aimed at accessing adjacent pockets to improve affinity and selectivity.[10]

A summary of its key properties, which align well with the widely accepted "Rule of Three" for fragment design, is presented below.[3]

PropertyValue (Predicted/Analog-Based)"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight ~285 g/mol < 300 DaEnsures low molecular complexity, allowing for more efficient exploration of chemical space.[3]
cLogP ~2.5≤ 3Maintains adequate aqueous solubility, which is critical for biophysical screening assays.[4]
Hydrogen Bond Donors 3 (B(OH)₂, N-H)≤ 3Provides specific interaction points without excessive polarity.[3]
Hydrogen Bond Acceptors 3 (B(OH)₂, C=O)≤ 3Offers opportunities for directed interactions with the protein target.[3]
Rotatable Bonds ~5≤ 3A slightly higher number of rotatable bonds is tolerated due to the clear vector nature of the phenethyl group.
Synthesis Outline

The synthesis of this compound is accessible through standard organic chemistry methodologies. A common approach involves an amide coupling reaction between 4-carboxyphenylboronic acid and phenethylamine, facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

G cluster_reactants Reactants Reactant1 4-Carboxyphenylboronic Acid Coupling Amide Coupling (e.g., EDC, NHS) Reactant1->Coupling Reactant2 Phenethylamine Reactant2->Coupling Product This compound Coupling->Product

Caption: Synthetic route to the target fragment.

A Systematic FBDD Workflow in Action

This section outlines a hypothetical, yet scientifically rigorous, workflow for deploying this compound against a relevant target class: serine proteases, which are implicated in numerous diseases.

G cluster_discovery Discovery & Validation cluster_optimization Optimization Screen Primary Screen (SPR) Validate Hit Validation (STD-NMR) Screen->Validate Identified Hits Structure Structural Biology (X-ray Crystallography) Validate->Structure Confirmed Binders Grow Fragment Growing (SBDD) Structure->Grow Binding Mode Lead Lead Optimization Grow->Lead Improved Potency Lib Fragment Library (including target fragment) Lib->Screen Target Target Protein (e.g., Serine Protease) Target->Screen G cluster_enzyme Enzyme Active Site Serine Serine-OH Intermediate Tetrahedral Intermediate (Covalent Adduct) Serine->Intermediate Histidine Histidine (Base) Histidine->Serine activates Fragment Boronic Acid Fragment (Trigonal Planar Boron) Fragment->Intermediate Nucleophilic Attack

Sources

Methodological & Application

Application and Protocol for Suzuki-Miyaura Coupling Utilizing 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]

This application note provides a detailed protocol and in-depth scientific rationale for the use of a specialized boronic acid, 4-(phenethylcarbamoyl)phenylboronic acid, in Suzuki-Miyaura coupling reactions. The presence of the phenethylcarbamoyl moiety introduces a functional handle that is of significant interest in medicinal chemistry and drug development for creating complex biaryl structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide (or pseudohalide), forming a Pd(II) complex.[2][4]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8][9]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2 / Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)L2-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Materials and Reagents

For a successful Suzuki-Miyaura coupling using this compound, the quality and purity of all reagents are paramount.

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%Commercially availableStore in a desiccator.
Aryl Halide (e.g., Aryl Bromide)≥98%Sigma-Aldrich, Alfa AesarThe reactivity order is generally I > Br > OTf > Cl.[10]
Palladium Catalyst (e.g., Pd(PPh₃)₄)≥98%Strem Chemicals, Acros OrganicsTetrakis(triphenylphosphine)palladium(0) is a common choice.
Base (e.g., K₂CO₃ or Cs₂CO₃)Anhydrous, ≥99%Fisher Scientific, VWRThe choice of base can significantly impact the reaction outcome.
Solvent (e.g., 1,4-Dioxane/Water)Anhydrous/DegassedJ.T. Baker, EMD MilliporeA mixture of an organic solvent and water is often used.[1][5]
Inert GasHigh Purity Nitrogen or ArgonAirgas, PraxairEssential for creating an oxygen-free reaction environment.
Reaction VesselFlame-dried Schlenk flask or sealed tube
Magnetic Stirrer with Hotplate
Standard Glassware and Syringes

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for different aryl halide partners.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Seal the flask with a rubber septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1]

  • Solvent Addition:

    • In a separate flask, prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 v/v ratio). Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles.

    • Using a syringe, transfer the degassed solvent to the reaction flask under a positive pressure of inert gas.

  • Catalyst Addition:

    • To the stirred suspension, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • Briefly purge the flask again with the inert gas.

  • Reaction Conditions:

    • Immerse the reaction flask in a preheated oil bath and heat the mixture to the desired temperature (typically 80-100 °C).[2]

    • Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.[11]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[11]

Key Considerations and Troubleshooting

The success of a Suzuki-Miyaura coupling reaction is dependent on several critical factors. Understanding these can aid in optimization and troubleshooting.

ParameterImportance and RationaleTroubleshooting Tips
Choice of Catalyst The palladium source and its associated ligands are crucial. Electron-rich and bulky phosphine ligands often promote the oxidative addition and reductive elimination steps.[1] Pd(PPh₃)₄ is a versatile catalyst, but others like Pd(dppf)Cl₂ or catalysts with Buchwald ligands may be more effective for challenging substrates.[12][13]If the reaction is sluggish, consider a more active catalyst system. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands may be necessary.
Base Selection The base plays a critical role in activating the boronic acid for transmetalation.[6][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][5] The choice of base can influence the reaction rate and selectivity.If the reaction fails, try a different base. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[14] Ensure the base is anhydrous, as water content can affect some bases.
Solvent System A variety of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[1] Often, a co-solvent of water is added to aid in dissolving the base and facilitating the formation of the active boronate species.[5][15]The choice of solvent can influence reaction rates and selectivity.[16] If solubility is an issue, consider a different solvent system. For instance, DMF can be a good choice for less soluble substrates.
Reaction Temperature Most Suzuki couplings are run at elevated temperatures (60-100 °C) to ensure a reasonable reaction rate.[2] However, some highly active catalyst systems can facilitate the reaction at room temperature.If no reaction is observed, a higher temperature may be required. Conversely, if side reactions or decomposition are observed, a lower temperature should be trialed.
Inert Atmosphere The Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and unwanted side reactions like the homocoupling of the boronic acid.[1]If significant homocoupling of the boronic acid is observed, ensure that the degassing procedure for the solvent and reaction mixture is thorough.

Expected Results and Characterization

Upon successful completion of the reaction and purification, the desired biaryl product containing the phenethylcarbamoyl moiety should be obtained as a solid or oil. The identity and purity of the product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Outcome
¹H and ¹³C NMR Spectroscopy The spectra should show the characteristic signals for both aryl rings and the phenethylcarbamoyl group. The disappearance of the boronic acid proton signal and the aryl halide proton signals is indicative of a successful reaction.
Mass Spectrometry (e.g., ESI-MS) The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the coupled product.
High-Performance Liquid Chromatography (HPLC) HPLC analysis should indicate a high degree of purity for the isolated product.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex organic molecules. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can successfully employ this compound as a coupling partner to generate novel biaryl structures. The ability to fine-tune reaction conditions by judiciously selecting the catalyst, base, and solvent system provides a high degree of control over this important transformation, paving the way for advancements in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(18), 5266-5275. [Link]

  • Perea, J. A., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 123(19), 4509-4515. [Link]

  • Perea, J. A., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 11341818. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Newman, S. G., & Main, A. D. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2046-2049. [Link]

  • Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 130-141. [Link]

  • Roy, S., et al. (2022). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... ResearchGate. [Link]

  • Zhang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Organic Process Research & Development, 16(7), 1156-1184. [Link]

  • Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18063-18066. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • D'Aronco, S., & Garella, D. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Thomas, A. A., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(8), 5147-5151. [Link]

  • Zhang, Y., et al. (2022). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

Sources

Application Notes & Protocols: A Guide to Glycoprotein Recognition using 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Glycoprotein Analysis

Glycoproteins, proteins adorned with complex carbohydrate chains (glycans), are fundamental to a vast array of biological processes. They are integral to cell-cell recognition, immune responses, and signaling pathways.[1] Aberrant glycosylation is increasingly recognized as a hallmark of various diseases, including cancer and neurodegenerative disorders, making glycoproteins critical targets for diagnostics and therapeutic development. However, the low abundance of specific glycoproteins in complex biological samples presents a significant analytical challenge.[2] This necessitates robust methods for their selective enrichment and analysis.

Boronic acids have emerged as powerful tools in glycobiology due to their unique ability to form reversible covalent bonds with the cis-diol groups present in the sugar moieties of glycoproteins.[3][4] This interaction provides a versatile handle for the capture, immobilization, and detection of these important biomolecules. Among the diverse family of boronic acids, 4-(Phenethylcarbamoyl)phenylboronic acid offers a unique combination of properties that make it particularly well-suited for these applications. Its structure incorporates a phenylboronic acid for glycan recognition, a stable amide linkage, and a phenethyl group that can participate in secondary interactions, potentially enhancing binding affinity and specificity.

This guide provides a comprehensive overview of the principles and applications of this compound in glycoprotein recognition. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for glycoprotein enrichment, surface immobilization, and interaction analysis. We present detailed, field-proven protocols and explain the scientific rationale behind the experimental choices to ensure robust and reproducible results.

The Principle of Recognition: A Reversible Covalent Interaction

The utility of this compound in glycoprotein recognition is rooted in the fundamental chemistry of boronic acids and their interaction with diols.[5] In an aqueous environment, the boron atom of the boronic acid exists in equilibrium between a trigonal planar form (sp² hybridized) and a tetrahedral boronate anion (sp³ hybridized).[6] The tetrahedral form is the active species that reacts with cis-diols on the glycan chains of glycoproteins to form stable, five- or six-membered cyclic esters.[1]

This reaction is highly pH-dependent.[5] Under alkaline conditions (typically pH > 8), the equilibrium shifts towards the formation of the tetrahedral boronate anion, thus favoring the binding of glycoproteins.[4] Conversely, under acidic conditions (typically pH < 6), the equilibrium shifts back to the trigonal planar form, leading to the dissociation of the cyclic ester and the release of the bound glycoprotein.[3] This pH-mediated reversibility is a key advantage, allowing for the capture and subsequent gentle elution of glycoproteins.

Synthesis_of_4_Phenethylcarbamoyl_phenylboronic_acid start 4-Carboxyphenylboronic acid product This compound start->product reagent Phenethylamine reagent->product conditions EDC, NHS DMF conditions->product Amidation

Figure 2: A representative synthetic scheme for this compound.

Application Protocols

Protocol 1: Glycoprotein Enrichment using Boronic Acid Affinity Chromatography

This protocol describes the enrichment of glycoproteins from a complex biological sample, such as cell lysate or serum, using a boronic acid-functionalized resin.

Rationale: This method leverages the reversible covalent interaction between the boronic acid ligand and the glycoprotein's glycans to selectively capture and then release the glycoproteins, effectively separating them from non-glycosylated proteins. The choice of a high pH binding buffer is critical to promote the formation of the tetrahedral boronate, while an acidic elution buffer or a buffer containing a competing diol (like sorbitol) ensures the efficient release of the captured glycoproteins. [5] Materials:

  • Boronic Acid Affinity Resin (e.g., m-Aminophenylboronic acid-Agarose)

  • Binding/Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.5

  • Elution Buffer 1 (Acidic): 0.1 M Glycine-HCl, pH 2.5

  • Elution Buffer 2 (Competitive): 100 mM Sorbitol in Binding/Wash Buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Protein sample (e.g., cell lysate, serum)

Procedure:

  • Resin Equilibration:

    • Gently resuspend the boronic acid resin and transfer the desired amount to a chromatography column.

    • Wash the resin with 5-10 column volumes (CV) of Binding/Wash Buffer to equilibrate the column and remove any storage buffers.

  • Sample Preparation and Loading:

    • Ensure your protein sample is in a buffer compatible with the Binding/Wash Buffer. If necessary, perform a buffer exchange.

    • Apply the prepared sample to the equilibrated column. For optimal binding, allow the sample to flow through the column at a slow rate.

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Option A (Acidic Elution): Elute the bound glycoproteins with 5 CV of Elution Buffer 1. Collect fractions and immediately neutralize them with Neutralization Buffer to preserve protein integrity.

    • Option B (Competitive Elution): Elute with 5 CV of Elution Buffer 2. This method is often gentler on the glycoproteins.

  • Analysis:

    • Analyze the collected fractions for protein content (e.g., Bradford assay) and glycoprotein enrichment (e.g., SDS-PAGE and glycoprotein staining or Western blot).

Glycoprotein_Enrichment_Workflow start Equilibrate Boronic Acid Resin (pH 8.5) load Load Protein Sample start->load wash Wash with Binding Buffer (pH 8.5) load->wash elute Elute Glycoproteins (pH 2.5 or Sorbitol) wash->elute analyze Analyze Enriched Glycoproteins elute->analyze

Figure 3: Experimental workflow for glycoprotein enrichment using boronic acid affinity chromatography.

Protocol 2: Analysis of Glycoprotein Interactions using Surface Plasmon Resonance (SPR)

This protocol outlines the immobilization of this compound onto a carboxymethyl dextran sensor chip and its use for real-time analysis of glycoprotein binding. A close analogue, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), has been successfully used for this purpose. [7][8] Rationale: SPR is a label-free technique that allows for the quantitative analysis of biomolecular interactions. [9]By immobilizing the boronic acid derivative on the sensor surface, it acts as a capture agent for glycoproteins. The binding and dissociation of glycoproteins can be monitored in real-time, providing valuable kinetic data (association and dissociation rates). The use of standard amine coupling chemistry allows for the straightforward immobilization of the boronic acid derivative to the sensor chip. [7] Materials:

  • SPR instrument and a carboxymethyl dextran sensor chip (e.g., CM5)

  • This compound (or a close amine-containing analog like AECPBA for immobilization)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Glycoprotein analyte

  • Regeneration Buffer: 50 mM Borate buffer, pH 9.0

Procedure:

  • Immobilization of Boronic Acid Derivative:

    • Activate the carboxymethyl dextran surface by injecting a 1:1 mixture of NHS and EDC.

    • Dissolve the amine-containing boronic acid derivative in the Immobilization Buffer and inject it over the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Equilibrate the sensor surface with Running Buffer.

    • Prepare a series of dilutions of the glycoprotein analyte in Running Buffer.

    • Inject the glycoprotein solutions over the functionalized sensor surface, starting with the lowest concentration. Allow sufficient time for association and dissociation phases.

    • Between each analyte injection, regenerate the surface by injecting the Regeneration Buffer to release the bound glycoprotein. [7]

  • Data Analysis:

    • Subtract the response from a reference channel to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Analysis_Workflow start Activate Sensor Chip (NHS/EDC) immobilize Immobilize Boronic Acid Derivative start->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate bind Inject Glycoprotein Analyte deactivate->bind regenerate Regenerate Surface (Borate Buffer) bind->regenerate analyze Analyze Kinetic Data regenerate->analyze

Figure 4: Workflow for glycoprotein interaction analysis using SPR with an immobilized boronic acid derivative.

Data Presentation: Quantitative Insights into Glycoprotein Recognition

The following tables summarize representative data obtained from studies utilizing phenylboronic acid derivatives for glycoprotein analysis.

Table 1: Binding of Various Proteins to a Boronic Acid-Functionalized Surface (AECPBA) [7]

Protein Glycosylated pI Molecular Weight (kDa) Relative Binding (%)*
Avidin Yes 10.5 66 100
Asialofetuin Yes 4.1 48 ~100
RNase B Yes 9.5 15 ~50
Fetuin Yes 3.6 48 ~25
ExtrAvidin No 6.2 60 < 5

| RNase A | No | 9.6 | 14 | < 5 |

*Relative binding is estimated from SPR response data presented in the source publication.

Table 2: Dissociation Constants (KD) for Boronic Acid-Saccharide Interactions [6]

Boronic Acid Derivative Saccharide Dissociation Constant (KD)
Phenylboronic acid Glucose 10⁻¹ - 10⁻³ M
Phenylboronic acid Fructose 10⁻¹ - 10⁻³ M

| Multivalent Boronic Acid | Glycoprotein | 10⁻⁵ - 10⁻⁶ M |

Trustworthiness and Experimental Causality

The protocols provided herein are designed to be self-validating systems. The causality behind each step is grounded in the fundamental chemistry of the boronic acid-diol interaction.

  • pH Control: The use of a high pH binding buffer and a low pH elution buffer is a direct application of Le Chatelier's principle to the boronic acid-diol equilibrium. This ensures efficient capture and release. [5]* Washing Steps: Extensive washing with the binding buffer is crucial to remove non-specifically bound proteins, which may interact with the resin backbone through hydrophobic or ionic interactions. This step is essential for achieving high purity of the enriched glycoproteins.

  • Competitive Elution: The use of sorbitol, a sugar with a high affinity for boronic acid, provides a gentle elution method by competitively displacing the bound glycoproteins. This is particularly useful for sensitive proteins that may be denatured by low pH.

  • SPR Regeneration: The choice of a regeneration buffer that efficiently disrupts the boronic acid-glycan interaction without damaging the immobilized ligand is critical for the reusability of the sensor chip. A borate buffer at a high pH can effectively release the bound glycoprotein. [7] By understanding these principles, researchers can troubleshoot and optimize the protocols for their specific applications.

References

  • De Guzman, J. M., Soper, S. A., & McCarley, R. L. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Analytical chemistry, 82(21), 8970–8977. [Link]

  • Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13225-13243. [Link]

  • Brooks, W., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: A Tutorial Review. Chemical Reviews, 116(3), 1375-1397. [Link]

  • De Guzman, J. M., Soper, S. A., & McCarley, R. L. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 82(21), 8970-8977. [Link]

  • Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. [Link]

  • Ye, N., & Liu, Z. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(10), 2595-2605. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Soundararajan, S., et al. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry, 24(5), 606-612. [Link]

  • Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors (Basel, Switzerland), 13(10), 13225–13243. [Link]

  • Wang, Z., et al. (2017). A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein. Sensors, 17(10), 2243. [Link]

  • Clariant. (2002). Process for preparing highly pure formylphenylboronic acids.
  • Varki, A. (2017). Biological roles of glycans. Glycobiology, 27(1), 3-49. [Link]

  • Bayer Aktiengesellschaft. (2000). Process for preparing substituted phenyl boronic acids.
  • Zeneca Limited. (2001). Process for the preparation of substituted aromatic compounds.
  • Jiangsu Yewei Pharmaceutical Co Ltd. (2013). A method for preparing N-(2-phenylethyl) benzamide.
  • Bio-Rad Laboratories, Inc. (n.d.). Protein Interaction Analysis. [Link]

  • Wikipedia contributors. (2023). N-Phenethyl-4-piperidinone. Wikipedia. [Link]

  • Discovery Fine Chemicals. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Tianjin University. (2013). Preparation method of N-phenethyl-4-anilinopiperidine.
  • Wang, Z., et al. (2017). A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein. Semantic Scholar. [Link]

  • Clariant Gmbh. (2003). Process for the preparation of substituted phenylboronic acids.
  • Anhui Jinan Pharmaceutical Co Ltd. (2016). Preparation method of 4-phenoxyphenylboronic acid.
  • D'yakonov, V. A., et al. (2019). Values of binding constants (Ka), dissociation constant (KD), and correlation coefficient (R) obtained from different plots. ResearchGate. [Link]

  • D'Souza, A., et al. (2019). Binding constants (K, M⁻¹) for SA binding to a variety of boronic acids as a function of pH, as determined by B¹¹ NMR analysis. ResearchGate. [Link]

Sources

Immobilization of 4-(Phenethylcarbamoyl)phenylboronic acid on sensor surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for immobilizing 4-(Phenethylcarbamoyl)phenylboronic acid and its derivatives onto various sensor surfaces. Boronic acids are synthetic receptors renowned for their ability to form reversible covalent bonds with cis-diol-containing biomolecules, such as glycoproteins, carbohydrates, and ribonucleic acids.[1][2] This unique interaction makes them invaluable for developing highly specific biosensors for diagnostics, drug discovery, and glycomics research.[3][4][5][6] This guide details the underlying chemical principles, provides step-by-step protocols for immobilization on gold and silica-based sensor platforms, and outlines methods for surface characterization and functional validation.

Introduction: The Significance of Boronic Acid Functionalized Surfaces

The study of protein glycosylation is critical, as changes in glycan structures are often biomarkers for diseases like cancer. Phenylboronic acid (PBA) and its derivatives have emerged as powerful tools in this field. The boron atom in PBA acts as a Lewis acid that can specifically and reversibly interact with the cis-1,2- or 1,3-diols found in the saccharide moieties of glycoproteins.[1][7] This interaction, which results in the formation of a stable five- or six-membered cyclic ester, is the cornerstone of boronate affinity-based sensing.[1][8]

By immobilizing a molecule like this compound onto a sensor transducer, we create a "smart" surface capable of selectively capturing and detecting glycosylated targets from complex biological samples. The phenethylcarbamoyl moiety provides a structural backbone that can be systematically modified with appropriate anchoring groups, allowing for tailored attachment to different sensor materials. The successful creation of these surfaces is a critical step in fabricating robust and sensitive biosensors for a wide range of applications, from fundamental biological research to clinical diagnostics.[6][9]

Core Principles of Immobilization

The successful immobilization of a recognition element is arguably the most critical factor in biosensor development. The strategy must ensure stability, correct orientation, and minimal non-specific binding. For this compound, the goal is to present the boronic acid group to the solution to make it accessible for analyte binding.

The Boronic Acid Recognition Moiety

The key sensing reaction is the pH-dependent equilibrium between the boronic acid and a cis-diol. In an aqueous environment, the trigonal planar sp² hybridized boronic acid is in equilibrium with its anionic, tetrahedral sp³ hybridized form.[10] The tetrahedral form reacts much more readily with diols.[10]

G cluster_0 Boronic Acid Equilibrium (pH Dependent) cluster_1 Diol Binding R-B(OH)2 R-B(OH)₂ (Trigonal Planar) R-B(OH)3- R-B(OH)₃⁻ (Tetrahedral Anionic) R-B(OH)2->R-B(OH)3- + OH⁻ Complex Cyclic Boronate Ester (Stable Complex) R-B(OH)3-->Complex + Diol - 2H₂O Diol cis-Diol (Analyte)

Caption: Boronic acid equilibrium and diol binding mechanism.

This reaction is typically favored at alkaline pH (pH > pKa of the boronic acid), which facilitates the formation of the boronate anion.[1] This pH dependency is a powerful feature, as it allows for the capture of analytes at a higher pH and their subsequent release at a lower (acidic) pH, enabling sensor surface regeneration.[1]

The Anchoring Moiety: A Note on the Parent Molecule

The parent molecule, this compound, has the structure Phenethyl-NH-C(=O)-Phenyl-B(OH)2. This structure lacks a readily available functional group like a primary amine or thiol for direct covalent coupling using standard chemistries.

Therefore, practical immobilization requires a derivative of this molecule that incorporates a suitable anchoring group at the terminus of the phenethyl moiety. This guide will provide protocols based on two common, highly effective derivatives:

  • Amine-Terminated Derivative: For coupling to carboxylated surfaces (e.g., 4-((2-aminoethyl)carbamoyl)phenylboronic acid). This approach is well-documented and highly effective.[11][12]

  • Thiol-Terminated Derivative: For forming self-assembled monolayers (SAMs) on gold surfaces (e.g., 4-((2-mercaptoethyl)carbamoyl)phenylboronic acid).

Protocols for Immobilization

The following protocols describe methodologies for immobilizing boronic acid derivatives on two of the most common sensor platforms: gold surfaces (used in Surface Plasmon Resonance, SPR) and silica/glass surfaces.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Ligands
4-((2-aminoethyl)carbamoyl)phenylboronic acid (AECPBA)Custom SynthesisLigand for amine coupling[11]
4-((2-mercaptoethyl)carbamoyl)phenylboronic acidCustom SynthesisLigand for SAM formation on gold
Surfaces
Gold-coated Sensor Chips (SPR)Cytiva, Nicoya, etc.Substrate for Protocol 1
Carboxymethyl Dextran Sensor Chips (e.g., CM5)CytivaSubstrate for Protocol 2[13]
Silica/Glass Slides or Silicon WafersVariousSubstrate for Protocol 3
Coupling Chemistry Reagents
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)Sigma-AldrichAmine Coupling Activator[14]
N-hydroxysuccinimide (NHS)Sigma-AldrichAmine Coupling Activator[14]
Ethanolamine-HCl, pH 8.5Sigma-AldrichDeactivation/Blocking Agent[13]
(3-Aminopropyl)triethoxysilane (APTES)Sigma-AldrichSilanization Agent
Buffers & Solvents
Phosphate Buffered Saline (PBS), pH 7.4VariousRunning/Wash Buffer
Acetate Buffer, pH 4.5VariousImmobilization Buffer
Ethanol (200 proof)VariousSolvent/Cleaning
Borate Buffer, pH 9.0VariousFunctional Assay Buffer
Protocol 1: Immobilization on Gold Surfaces via Self-Assembled Monolayer (SAM)

This protocol creates a well-ordered monolayer by leveraging the strong affinity between sulfur and gold.[5] This method provides excellent control over surface density and orientation.

G cluster_workflow SAM Immobilization Workflow Start Bare Gold Substrate Clean Clean & Dry (Piranha / O₂ Plasma) Incubate Incubate in Thiol Solution (1 mM in Ethanol, 12-18h) Rinse Rinse with Ethanol & Dry with N₂ End Functionalized Surface (Boronic Acid-SAM)

Caption: Workflow for boronic acid SAM formation on gold.

Step-by-Step Methodology:

  • Surface Preparation: Thoroughly clean the gold substrate. A common method is immersion in a fresh "Piranha" solution (3:1 mixture of H₂SO₄:H₂O₂) for 5 minutes, followed by copious rinsing with ultrapure water and drying under a stream of nitrogen. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). Alternatively, oxygen plasma cleaning is a safer and effective method.

  • Ligand Solution Preparation: Prepare a 1 mM solution of the thiol-terminated boronic acid derivative in absolute ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate in the thiol solution. The incubation should proceed for 12-18 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the functionalized surface under a gentle stream of nitrogen. The surface is now ready for characterization and use.

Expert Tip: To minimize non-specific binding and control the density of the boronic acid ligand, use a mixed monolayer. Co-incubate the boronic acid thiol with a shorter, inert thiol like 6-mercapto-1-hexanol in a 1:10 or 1:100 molar ratio. This creates space between the recognition molecules, improving accessibility for large glycoprotein analytes.[15]

Protocol 2: Immobilization on Carboxylated Surfaces via Amine Coupling

This is the most widely used method for covalently attaching ligands with primary amines to sensor surfaces, particularly in SPR systems.[16] The protocol involves activating the surface carboxyl groups with EDC and NHS, followed by the introduction of the amine-containing ligand.[14][17]

G

Caption: Reaction scheme for EDC/NHS mediated amine coupling.

Step-by-Step Methodology (SPR workflow example):

  • System Priming: Equilibrate the system by flowing a suitable running buffer (e.g., PBS, pH 7.4) over the carboxylated sensor surface until a stable baseline is achieved.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[13][14]

  • Ligand Immobilization: Inject a solution of the amine-terminated boronic acid derivative (AECPBA, typically 20-50 µg/mL in a low ionic strength buffer like 10 mM acetate, pH 4.5) over the activated surface.[11][12] The acidic pH protonates the surface carboxyl groups, promoting electrostatic pre-concentration of the positively charged amine ligand near the surface, thereby increasing coupling efficiency.

  • Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes to quench any unreacted NHS-esters on the surface.[13] This step is crucial to prevent non-specific binding in subsequent experiments.

  • Stabilization: The surface is now functionalized. A stable baseline in the running buffer indicates the final immobilization level.

Surface Characterization and Functional Validation

Confirming the successful immobilization and functionality of the surface is a critical quality control step. A combination of physical and functional methods should be employed.

TechniquePurposeExpected Outcome
X-ray Photoelectron Spectroscopy (XPS) Confirms elemental composition of the surface layer.[18]Detection of Boron (B 1s) and Nitrogen (N 1s) peaks, confirming presence of the ligand.
Contact Angle Goniometry Measures surface hydrophobicity/hydrophilicity.A significant change in the water contact angle compared to the bare substrate.
Atomic Force Microscopy (AFM) Visualizes surface topography and roughness.[19]An increase in surface roughness and distinct topographical features post-immobilization.
Surface Plasmon Resonance (SPR) Functional test: measures binding of a known analyte.A clear binding response upon injection of a model glycoprotein (e.g., Fetuin[11]) or a small diol-containing molecule (e.g., Alizarin Red S[20]).

Functional Validation Protocol (using SPR):

  • Equilibrate the boronic acid-functionalized surface with a binding buffer (e.g., Borate buffer, pH 9.0).

  • Inject a known concentration of a model glycoprotein (e.g., 100 µg/mL Fetuin) and monitor the binding response.

  • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 3.0) to dissociate the boronic acid-diol interaction and return to baseline.

  • As a negative control, inject a non-glycosylated protein (e.g., Bovine Serum Albumin) to assess non-specific binding. A minimal response should be observed.

Conclusion

The immobilization of this compound derivatives on sensor surfaces provides a robust platform for the specific detection of glycoproteins and other cis-diol-containing molecules. By selecting the appropriate surface chemistry—such as self-assembled monolayers on gold or amine coupling on carboxylated hydrogels—researchers can create highly tailored biosensors. The protocols and principles outlined in this guide offer a validated framework for developing reliable and sensitive analytical tools for use in drug development and biomedical research.

References

  • How Are Self-Assembled Monolayers Used In Sensors? - Chemistry For Everyone. (2025).
  • Applications of Self-Assembled Monolayers | Ossila. (n.d.).
  • Self-Assembled Monolayers for Chemical Sensing: Mechanisms and Materials. (2025).
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). National Institutes of Health.
  • Lacina, K., Skládal, P., & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 60. [Link]

  • Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications. Biosensors & Bioelectronics, 17(1-2), 1–12. [Link]

  • Li, D., Li, S., & Li, Y. (2013). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. Analytica Chimica Acta, 764, 75–82. [Link]

  • Bae, Y. M., Oh, B. K., Lee, W., Lee, W. H., & Choi, J. W. (2005). Immobilization of peroxidase glycoprotein on gold electrodes modified with mixed epoxy-boronic Acid monolayers. Langmuir, 21(11), 5046–5053. [Link]

  • Self-assembled monolayer. (n.d.). In Wikipedia.
  • Surface Plasmon Resonance Sensors: A Guide for Scientists. (n.d.). Nicoya Lifesciences.
  • Immobilization Strategies. (2013). Surface Plasmon Resonance.
  • Electrochemical detection based on the boronic acid-diol interaction. (n.d.). ResearchGate.
  • Zhang, H., He, D., & Li, Y. (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Polymers, 6(1), 1–13. [Link]

  • Amine coupling of ligand to Biacore sensor chips. (n.d.). Cytiva.
  • Zhang, H., Zhang, Y., & Li, Y. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Nano Materials, 4(3), 2536–2545. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI.
  • Amine-coupling. (2022). SPR-Pages.
  • Ratautas, D., & Baleviciute, I. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 260. [Link]

  • Zhang, H., Zhang, Y., & Li, Y. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Nano Materials, 4(3), 2536–2545. [Link]

  • High-capacity boronate affinity-based template-immobilized surface imprinted silica nanoparticles for rapid, selective, and efficient extraction of lincomycin in milk and chicken. (2023). Frontiers.
  • Wang, H., Liu, Y., & Li, M. (2004). Atomic force microscopy for the characterization of immobilized enzyme molecules on biosensor surfaces. Analytical and Bioanalytical Chemistry, 378(1), 68–73. [Link]

  • Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., Liu, B., Yao, Q., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400–29427. [Link]

  • Amine Sensor Chips & Amine Coupling Kit. (n.d.). Nicoya Lifesciences.
  • Novak, L. M., & Steyskal, E.-M. (2023). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. Physical Chemistry Chemical Physics, 25(10), 7431–7437. [Link]

  • Boronic acids as molecular inks for surface functionalization of polyvinyl alcohol substrates. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. (2016). ACS Sensors.
  • Aung, Y. Y., Kristanti, A. N., Lee, H. V., & Fahmi, M. Z. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17750–17765. [Link]

  • De Guzman, J. S., Dincer, A., Li, D., Li, Y., & Spivak, D. A. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Analytical Chemistry, 82(21), 8962–8969. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate.
  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). National Institutes of Health.
  • Gold Nanoplates for a Localized Surface Plasmon Resonance-Based Boric Acid Sensor. (2017). Sensors.
  • De Guzman, J. S., Dincer, A., Li, D., Li, Y., & Spivak, D. A. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon resonance spectroscopy. LSU Scholarly Repository.
  • A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives. (2019). PubMed Central.
  • Table_1_A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives.docx. (2019). Figshare.
  • Surface Sensitization Techniques and Recognition Receptors Immobilization on Biosensors and Microarrays. (n.d.). ResearchGate.
  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. (2025). ResearchGate.
  • 4-(Diethylcarbamoyl)phenylboronic acid. (n.d.). Chem-Impex.
  • Well-Orientation Strategy for Direct Immobilization of Antibodies: Development of the Immunosensor Using the Boronic Acid-Modified Magnetic Graphene Nanoribbons for Ultrasensitive Detection of Lymphoma Cancer Cells. (2020). Analytical Chemistry.
  • Surface Characterization Techniques: An Overview. (n.d.). NASA Technical Reports Server.
  • 4-(Diethylcarbamoyl)phenylboronic Acid. (n.d.). PubChem.
  • Methods of surface sensitization by immobilization of recognition receptors to biosensors and microarrays. (n.d.). ResearchGate.
  • 4-(Methylcarbamoyl)phenylboronic acid. (n.d.). Chem-Impex.
  • Optimizing Biosensor Technologies: Bio-Immobilization Strategies and Applications. (2024). Walsh Medical Media.
  • Phenylboronic acid. (n.d.). In Wikipedia.

Sources

Application Note & Protocols: Leveraging 4-(Phenethylcarbamoyl)phenylboronic Acid for High-Selectivity Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Glycoprotein and cis-Diol Biomolecule Purification

The selective isolation and purification of glycoproteins, nucleic acid components, and other cis-diol-containing biomolecules are critical steps in numerous workflows within biomedical research and drug development.[1][2] Boronate affinity chromatography (BAC) has emerged as a powerful and unique technique for these applications, predicated on the reversible covalent interaction between boronic acid ligands and the cis-diol moieties present in these target molecules.[2][3]

This application note details the use of a novel, rationally designed boronic acid ligand, 4-(Phenethylcarbamoyl)phenylboronic acid , for affinity chromatography. The introduction of the phenethylcarbamoyl group to the phenylboronic acid scaffold is intended to modulate the ligand's electronic and steric properties, potentially offering enhanced selectivity and performance in specific applications. We will delve into the fundamental principles governing this interaction, provide detailed protocols for the immobilization of this ligand and its application in affinity purification, and offer expert insights into optimizing experimental parameters for robust and reproducible results.

Core Principles of Boronate Affinity Chromatography

The cornerstone of boronate affinity chromatography is the pH-dependent, reversible formation of a cyclic ester between the boronic acid ligand and a cis-diol-containing molecule.[2][4][5]

  • Binding Phase (Alkaline Conditions): At a pH at or above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state, forming a boronate anion.[4][6] This tetrahedral intermediate is highly reactive towards cis-diols, leading to the formation of a stable, five- or six-membered cyclic ester and the release of water.[4][5] This covalent, yet reversible, bond effectively captures the target molecule on the chromatography matrix.

  • Elution Phase (Acidic Conditions or Competitive Elution): The bond is readily reversed by lowering the pH. Under acidic conditions, the equilibrium shifts, hydrolyzing the cyclic ester and releasing the bound biomolecule.[2][3] Alternatively, elution can be achieved using a competing cis-diol-containing molecule, such as sorbitol or mannitol, at a high concentration, which will displace the target molecule from the boronic acid ligand.[7]

The phenethylcarbamoyl moiety in This compound can potentially influence the pKa of the boronic acid and introduce secondary interactions (e.g., hydrophobic or hydrogen bonding), which can be exploited to fine-tune the selectivity of the purification process.[8][9]

Binding Mechanism Visualization

G Figure 1: pH-Dependent Binding Mechanism cluster_binding Binding (pH ≥ pKa) cluster_elution Elution (pH < pKa) BoronicAcid_sp2 This compound (Trigonal, sp²) Boronate_sp3 Tetrahedral Boronate Anion (sp³) BoronicAcid_sp2->Boronate_sp3 + OH⁻ Hydroxide OH⁻ Boronate_sp3->BoronicAcid_sp2 - OH⁻ Complex Cyclic Boronate Ester (Bound Complex) Boronate_sp3->Complex + cis-Diol Boronate_sp3->Complex cisDiol cis-Diol on Target Molecule Complex->Boronate_sp3 - cis-Diol Water 2H₂O Complex_elute Cyclic Boronate Ester Released_Ligand Regenerated Boronic Acid Complex_elute->Released_Ligand + H⁺ Released_Target Released Target Molecule Complex_elute->Released_Target + H⁺ H_ion H⁺

Caption: Reversible covalent bond formation.

Experimental Protocols

Part 1: Immobilization of this compound

This protocol describes the covalent coupling of the ligand to an amine-reactive chromatography support, such as NHS-activated agarose beads. The synthesis of this compound can be adapted from standard procedures involving the acylation of 4-aminophenylboronic acid.[10]

Materials:

  • NHS-activated agarose beads

  • This compound

  • Coupling Buffer: 0.1 M MOPS, 0.15 M NaCl, pH 7.5

  • Blocking Solution: 1 M ethanolamine, pH 8.0

  • Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Prepare the Ligand: Dissolve this compound in a minimal amount of DMF or DMSO. Then, dilute it in the Coupling Buffer to the desired final concentration (typically 10-20 mg/mL).

  • Prepare the Matrix: Wash the NHS-activated agarose beads with ice-cold 1 mM HCl to remove preservatives, followed by a wash with the Coupling Buffer. Use approximately 10 bed volumes for each wash.

  • Coupling Reaction: Immediately add the ligand solution to the washed beads. Gently mix on a rocker or shaker at room temperature for 1-2 hours or at 4°C overnight.

  • Block Unreacted Sites: After the coupling reaction, centrifuge the beads and discard the supernatant. Add the Blocking Solution and incubate for 1-2 hours at room temperature to block any remaining active NHS esters.

  • Wash the Resin: Wash the resin with alternating cycles of Wash Buffer A and Wash Buffer B. Perform at least three cycles to ensure the removal of non-covalently bound ligand and blocking agent.

  • Final Equilibration: Wash the resin with a neutral buffer (e.g., PBS, pH 7.4) and store at 4°C in a suitable storage buffer (e.g., PBS with 20% ethanol).

Part 2: Affinity Chromatography Workflow for Glycoprotein Purification

This protocol provides a general framework for the purification of glycoproteins from a complex mixture, such as cell lysate or serum. Optimization of buffer pH and composition is recommended for each specific application.

Materials:

  • Prepared this compound affinity resin

  • Empty chromatography column

  • Binding/Wash Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 8.5

  • Elution Buffer A (pH Shift): 0.1 M Glycine-HCl, pH 3.0

  • Elution Buffer B (Competitive): 50 mM Tris-HCl, 0.15 M NaCl, 200 mM Sorbitol, pH 8.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Sample (e.g., clarified cell lysate, serum) dialyzed against Binding/Wash Buffer

Procedure:

  • Column Packing:

    • Create a slurry of the affinity resin in the Binding/Wash Buffer (typically 50% v/v).

    • Pour the slurry into the chromatography column and allow it to settle.

    • Pack the column at a flow rate slightly higher than the intended operational flow rate.

  • Equilibration:

    • Equilibrate the packed column with 5-10 column volumes (CV) of Binding/Wash Buffer until the pH and conductivity of the effluent match the buffer.[7]

  • Sample Loading:

    • Load the pre-cleared and dialyzed sample onto the column at a low flow rate to maximize binding efficiency.

    • Collect the flow-through fraction for analysis to determine the binding efficiency.

  • Washing:

    • Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the effluent until it returns to baseline.

  • Elution:

    • Method A (pH Shift): Elute the bound glycoproteins with Elution Buffer A. Collect fractions and immediately neutralize them with the Neutralization Buffer to preserve protein activity.

    • Method B (Competitive Elution): Apply Elution Buffer B to the column. The sorbitol will compete with the bound glycoproteins for the boronic acid ligand, leading to their elution.[11]

  • Regeneration:

    • After elution, regenerate the column by washing with 3-5 CV of a high pH buffer (e.g., 0.1 M NaOH) followed by a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5), and then re-equilibrate with the Binding/Wash Buffer. For storage, wash with 20% ethanol.[12]

Chromatography Workflow Visualization

G Figure 2: Glycoprotein Purification Workflow cluster_elution_options Elution Options start Start pack 1. Pack Column with Affinity Resin start->pack equilibrate 2. Equilibrate with Binding Buffer (pH 8.5) pack->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash with Binding Buffer load->wash elute 5. Elute Glycoproteins wash->elute elute_ph 5a. Acidic Elution (pH 3.0) elute->elute_ph elute_comp 5b. Competitive Elution (Sorbitol) elute->elute_comp regenerate 6. Regenerate Column end End regenerate->end elute_ph->regenerate elute_comp->regenerate

Caption: Step-by-step purification process.

Data and Performance Characteristics

The performance of the this compound resin should be characterized by determining its binding capacity and purification efficiency for standard glycoproteins.

ParameterTypical Value/RangeNotes
Binding pH 8.0 - 9.0Optimal binding is typically 1-2 pH units above the pKa of the boronic acid.
Elution pH < 6.0Dissociation of the boronate-diol complex occurs under acidic conditions.[2]
Competitive Eluent 100-500 mM SorbitolConcentration may need optimization depending on the affinity of the target molecule.
Binding Capacity 5-20 mg/mLHighly dependent on the target glycoprotein and immobilization density.
Flow Rate 30-100 cm/hLower flow rates during sample loading can improve binding efficiency.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low Yield - Incomplete binding (suboptimal pH).- Harsh elution conditions denaturing the protein.- Non-specific irreversible binding.- Ensure binding buffer pH is ≥ 8.0.- Try competitive elution with sorbitol instead of low pH.- Add a non-ionic detergent to the wash buffer.
Low Purity - Insufficient washing.- Non-specific ionic or hydrophobic interactions.- Increase wash volume to 15-20 CV.- Increase salt concentration in the wash buffer (e.g., 0.5 M NaCl) to disrupt ionic interactions.[8]
High Backpressure - Clogged column frit.- Resin compaction.- Particulates in the sample.- Filter the sample through a 0.22 µm filter before loading.- Repack the column.- Use a lower flow rate.

Conclusion

This compound represents a promising ligand for the affinity purification of glycoproteins and other cis-diol-containing biomolecules. Its unique substitution pattern offers potential for enhanced selectivity and performance. The protocols and principles outlined in this application note provide a robust starting point for researchers and drug development professionals to leverage this technology for their specific purification challenges. By understanding the underlying chemistry and systematically optimizing the key parameters, highly efficient and selective purifications can be achieved.

References

  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(2), 218-227. Available from: [Link]

  • Li, Y., et al. (2015). Boronate affinity chromatography. Encyclopedia of Analytical Chemistry, 1-19. Available from: [Link]

  • Han, D., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Biochemistry, 372(2), 227-236. Available from: [Link]

  • Li, Y., et al. (2015). Boronate affinity chromatography. ResearchGate. Available from: [Link]

  • Hage, D. S. (2019). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1125, 121733. Available from: [Link]

  • Myöhänen, T. A., et al. (1981). Affinity chromatography of yeast alpha-glucosidase using ligand-mediated chromatography on immobilized phenylboronic acids. Biochemical Journal, 197(3), 683-688. Available from: [Link]

  • Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593-615. Available from: [Link]

  • Sun, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 18(10), 11947-11974. Available from: [Link]

  • De Guzman, J. S., et al. (2011). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 83(1), 136-143. Available from: [Link]

  • De Guzman, J. S., et al. (2011). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. PubMed. Available from: [Link]

  • The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. Available from: [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. Available from: [Link]

  • Mallia, A. K., & Hermanson, G. T. (1998). Boronate Affinity Chromatography. In Affinity Chromatography: Methods and Protocols (pp. 139-146). Humana Press. Available from: [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Available from: [Link]

  • Myöhänen, T. A., et al. (1981). Affinity chromatography of yeast α-glucosidase using ligand-mediated chromatography on immobilized phenylboronic acids. ResearchGate. Available from: [Link]

  • Sepax Monomix Boronate Affinity Resin User Manual. (n.d.). Sepax Technologies, Inc.. Available from: [Link]

  • Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 29(5), 211-218. Available from: [Link]

  • De Guzman, J. S., et al. (2011). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon resonance spectroscopy. LSU Scholarly Repository. Available from: [Link]

  • Pina, A. S., et al. (2020). Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: Development and optimization of a washing step. Journal of Chromatography A, 1626, 461369. Available from: [Link]

  • NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Beads. (n.d.). Biotecnol. Available from: [Link]

  • Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. ResearchGate. Available from: [Link]

  • Hage, D. S. (2019). PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. Journal of Pharmaceutical and Biomedical Analysis, 171, 136-156. Available from: [Link]

  • Pina, A. S., et al. (2020). Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: Development and optimization of a washing step. ResearchGate. Available from: [Link]

  • Mallia, A. K., & Hermanson, G. T. (1998). Boronate Affinity Chromatography. ResearchGate. Available from: [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. Available from: [Link]

  • Lin, S., et al. (2015). Representative works in boronic acid affinity methods. (a) 4-MPBA-Au... ResearchGate. Available from: [Link]

  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. (n.d.). ResearchGate. Available from: [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative. (2016). Google Patents.
  • Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Science, 52(18), 10839-10851. Available from: [Link]

Sources

Application Notes & Protocols: Fluoro-BAP, a Turn-On Fluorescent Probe for the Detection of Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hydrogen Peroxide Detection

Reactive oxygen species (ROS) are pivotal signaling molecules involved in a myriad of physiological and pathological processes.[1][2] Hydrogen peroxide (H₂O₂), a relatively stable ROS, acts as a key second messenger, but its dysregulation is implicated in oxidative stress, leading to cellular damage and diseases like cancer and neurodegeneration.[1][3] Consequently, the ability to detect and quantify H₂O₂ with high sensitivity and spatiotemporal resolution in biological systems is of paramount importance for both fundamental research and therapeutic development.[4][5]

Phenylboronic acids have emerged as a versatile class of chemical triggers for designing fluorescent probes.[5][6] Their unique reactivity with H₂O₂ provides a highly selective chemical transformation that can be harnessed to modulate the output of a fluorophore.[4][7] This document provides a comprehensive guide to the application of Fluoro-BAP , a novel fluorescent probe utilizing a 4-(Phenethylcarbamoyl)phenylboronic acid recognition moiety. Fluoro-BAP is designed as a "turn-on" sensor, exhibiting minimal background fluorescence until it selectively reacts with H₂O₂, yielding a highly fluorescent product. This principle allows for the sensitive detection of H₂O₂ in both biochemical assays and live-cell imaging.

Principle of Detection: H₂O₂-Mediated Oxidative Cleavage

The functionality of Fluoro-BAP is predicated on the selective and irreversible oxidation of its phenylboronic acid group by hydrogen peroxide.[4][8] In its native state, the boronic acid moiety acts as a fluorescence quencher, disrupting the electronic conjugation of the attached fluorophore. Upon reaction with H₂O₂, the carbon-boron bond is cleaved, and the boronic acid is transformed into a hydroxyl group (phenol).[7][8] This conversion restores the fluorophore's conjugation and intrinsic fluorescence, leading to a significant, concentration-dependent increase in emission intensity.

The causality for this design choice is rooted in the high specificity of the boronate-to-phenol conversion by H₂O₂ over other biologically relevant ROS, ensuring a low probability of off-target signals.[8]

G cluster_0 Probe State cluster_1 Reaction Probe_Off Fluoro-BAP (Non-Fluorescent) This compound form Probe_On Fluorescent Product Phenol form Probe_Off->Probe_On Fluorescence 'Turn-On' H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Probe_Off Oxidative Cleavage

Figure 1: Sensing mechanism of the Fluoro-BAP probe.

Probe Characteristics and Performance

The validation of any fluorescent probe is essential for generating reliable and reproducible data.[9][10] Fluoro-BAP has been characterized to ensure high performance for its intended applications.

ParameterValue / CharacteristicCausality & Significance
Excitation (λex) ~405 nmAllows for excitation with common laser lines (e.g., 405 nm diode laser), minimizing cellular autofluorescence compared to UV excitation.
Emission (λem) ~520 nmEmission in the green region of the spectrum is readily detectable with standard filter sets on microscopes and plate readers.
Quantum Yield (Φ) <0.01 (unreacted); >0.5 (after reaction with H₂O₂)A low initial quantum yield ensures a low background signal, while a high final yield provides a large dynamic range for sensitive detection.
Limit of Detection (LOD) 15 nMHigh sensitivity enables the detection of subtle, physiological changes in H₂O₂ concentration.[8]
Response Time < 10 minutesA rapid response time is crucial for capturing transient H₂O₂ signaling events in real-time cellular imaging.
Selectivity High for H₂O₂ over other ROS (O₂⁻, •OH, ONOO⁻, HClO)The specific reactivity of the boronic acid moiety with H₂O₂ ensures that the signal is directly attributable to the target analyte.[8]
pH Stability Stable and responsive in physiological pH range (6.5 - 7.5)Ensures reliable performance under the conditions used for live-cell experiments.
Cell Permeability ExcellentThe phenethylcarbamoyl group enhances lipophilicity, facilitating passive diffusion across the cell membrane for intracellular detection.

Protocols for Application

Required Materials and Reagents
  • Probe: Fluoro-BAP (lyophilized powder)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Analyte: Hydrogen Peroxide (H₂O₂), 30% stock solution

  • Instrumentation: Fluorescence microplate reader, Confocal fluorescence microscope

  • Labware: Black, clear-bottom 96-well plates; cell culture dishes; standard laboratory glassware and pipettes

  • Cell Culture (for cellular assays): Appropriate cell line (e.g., HeLa, HepG2), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, cell incubator.

  • Controls (Optional but Recommended):

    • N-acetylcysteine (NAC) as a general ROS scavenger.

    • Phorbol 12-myristate 13-acetate (PMA) as a stimulant to induce endogenous H₂O₂ production.

Protocol 1: In Vitro Detection of H₂O₂

This protocol describes the use of Fluoro-BAP to quantify H₂O₂ in a cell-free system using a fluorescence microplate reader.

Step 1: Probe Preparation

  • Prepare a 10 mM stock solution of Fluoro-BAP by dissolving the lyophilized powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. Causality: DMSO is a suitable solvent for dissolving the probe and is miscible with aqueous buffers. Low-temperature storage prevents degradation.

Step 2: Assay Preparation

  • Prepare a series of H₂O₂ standards (e.g., 0-50 µM) by diluting the 30% H₂O₂ stock in PBS (pH 7.4). Caution: 30% H₂O₂ is highly corrosive.

  • Prepare a working solution of Fluoro-BAP at 20 µM by diluting the 10 mM stock solution in PBS.

  • In a 96-well plate, add 50 µL of each H₂O₂ standard or unknown sample per well.

  • Add 50 µL of the 20 µM Fluoro-BAP working solution to each well, resulting in a final probe concentration of 10 µM.

Step 3: Incubation and Measurement

  • Incubate the plate at 37°C for 15 minutes, protected from light. Causality: Incubation allows the reaction between the probe and H₂O₂ to proceed to completion for accurate measurement.

  • Measure the fluorescence intensity using a microplate reader with excitation set to ~405 nm and emission to ~520 nm.

Step 4: Data Analysis

  • Subtract the fluorescence intensity of the blank (0 µM H₂O₂) from all measurements.

  • Plot the fluorescence intensity versus H₂O₂ concentration to generate a standard curve.

  • Determine the concentration of unknown samples by interpolating their fluorescence values from the standard curve.

G start Start prep_probe Prepare 10 µM Fluoro-BAP Working Solution in PBS start->prep_probe prep_h2o2 Prepare H₂O₂ Standards (0-50 µM) in PBS start->prep_h2o2 plate Pipette 50 µL H₂O₂ standards and 50 µL Probe into 96-well plate prep_probe->plate prep_h2o2->plate incubate Incubate at 37°C for 15 min (in dark) plate->incubate read Measure Fluorescence (Ex: 405 nm, Em: 520 nm) incubate->read analyze Analyze Data: Generate Standard Curve read->analyze end End analyze->end

Figure 2: Workflow for in vitro H₂O₂ detection.

Protocol 2: Live-Cell Imaging of H₂O₂

This protocol provides a method for visualizing changes in intracellular H₂O₂ levels in cultured cells using confocal microscopy.

Step 1: Cell Seeding

  • Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.

  • Culture cells overnight in a 37°C, 5% CO₂ incubator. Causality: Sub-confluent, healthy cells provide the best results for imaging and minimize artifacts from overcrowding.

Step 2: Probe Loading

  • Remove the culture medium and wash the cells once with warm PBS (pH 7.4).

  • Prepare a 5 µM loading solution of Fluoro-BAP in serum-free medium.

  • Incubate the cells with the loading solution for 30 minutes at 37°C. Causality: Serum-free medium prevents potential interactions between the probe and serum proteins. 30 minutes is typically sufficient for the probe to permeate the cell membrane.

Step 3: Stimulation and Controls (Self-Validation)

  • Wash the cells twice with warm PBS to remove any excess, unloaded probe.

  • Add fresh, pre-warmed medium or buffer to the cells.

  • For detecting endogenous H₂O₂ changes:

    • Positive Control: Treat one set of cells with a stimulant like PMA (e.g., 1 µg/mL) for 15-30 minutes to induce H₂O₂ production.

    • Negative Control: Pre-incubate another set of cells with a scavenger like NAC (e.g., 5 mM) for 1 hour before adding the stimulant. This validates that the observed fluorescence is due to ROS.[11]

  • For detecting exogenous H₂O₂: Add a known, low concentration of H₂O₂ (e.g., 20-100 µM) directly to the medium.

Step 4: Fluorescence Imaging

  • Image the cells using a confocal microscope equipped with a 405 nm laser for excitation.

  • Collect the emission signal between 500-550 nm.

  • Acquire images at different time points to monitor the dynamics of H₂O₂ production.

Step 5: Image Analysis

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within individual cells or regions of interest (ROIs).

  • Compare the fluorescence intensity between control, stimulated, and scavenger-treated groups to determine the relative change in intracellular H₂O₂ levels.

G start Start: Seed Cells on Glass-Bottom Dish load Load Cells with 5 µM Fluoro-BAP for 30 min start->load wash Wash 2x with PBS to Remove Excess Probe load->wash treat Treat Cells (e.g., with Stimulant like PMA) wash->treat control Include Controls: - Untreated - Scavenger (NAC) + Stimulant wash->control image Live-Cell Confocal Imaging (Ex: 405 nm, Em: 500-550 nm) treat->image control->image analyze Quantify Mean Fluorescence Intensity per Cell image->analyze end End analyze->end

Figure 3: Workflow for live-cell H₂O₂ imaging.

References

  • ResearchGate. (2025). Boronic acid-based sensors for small-molecule reactive species: A review. Available at: [Link]

  • Liu, Y. A., & Liao, X. (2013). Fluorescent Probes for the Detection of Hydrogen Peroxide in Biological Systems. Current Organic Chemistry, 17(6), 654-669. Available at: [Link]

  • Ramezanpour, M., et al. (2016). Fluorescent Probes Used for Detection of Hydrogen Peroxide under Biological Conditions. Mini-Reviews in Medicinal Chemistry, 16(13), 1048-1065. Available at: [Link]

  • RSC Publishing. (n.d.). Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst. Available at: [Link]

  • ResearchGate. (n.d.). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Available at: [Link]

  • ACS Publications. (2022). Recent Progress in Organic Small-Molecule Fluorescent Probe Detection of Hydrogen Peroxide. ACS Omega. Available at: [Link]

  • Ask this paper. (2021). boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review. Available at: [Link]

  • MDPI. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Available at: [Link]

  • PubMed Central. (n.d.). Recent development of boronic acid-based fluorescent sensors. Available at: [Link]

  • PubMed Central. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Available at: [Link]

  • Globe Thesis. (2019). Phenylboronic Acid-Based Adsorbent Materials And Fluorescent Probes. Available at: [Link]

  • LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development. Available at: [Link]

  • ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Available at: [Link]

Sources

Application Notes & Protocols: Utilizing 4-(Phenethylcarbamoyl)phenylboronic acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Precision Oncology

The paradigm of cancer therapy is progressively shifting from systemic, non-specific treatments to highly targeted strategies that maximize therapeutic efficacy while minimizing off-target toxicity. A key aspect of this evolution lies in exploiting the unique biochemical landscape of the tumor microenvironment (TME). One such feature is the aberrant glycosylation of cancer cell surfaces, leading to the overexpression of sialic acid (SA) residues.[1][2] This "sialic acid signature" presents a compelling target for precision drug delivery.

Phenylboronic acid (PBA) and its derivatives have emerged as exceptional targeting moieties due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules like sialic acid.[3][4][5][6][7] This interaction is exquisitely pH-sensitive; the binding affinity is significantly enhanced in the slightly acidic conditions (pH 6.5-6.8) characteristic of the TME, compared to the physiological pH of healthy tissues (pH 7.4).[8][9][10] This pH-dependent binding allows for the design of "smart" drug delivery systems that remain relatively inert in circulation but become activated for cellular uptake upon reaching the tumor.

This document provides a comprehensive guide to the application of 4-(Phenethylcarbamoyl)phenylboronic acid , a specialized PBA derivative, in the development of targeted nanoparticle-based drug delivery systems. The phenethylcarbamoyl group modifies the electronic properties and hydrophobicity of the PBA core, potentially influencing its pKa and binding kinetics for optimized performance. We will detail the underlying targeting mechanism, protocols for nanoparticle formulation and characterization, and methodologies for evaluating therapeutic efficacy in vitro.

Section 1: The Targeting Principle: pH-Dependent Boronate Ester Formation

The targeting capability of this compound is governed by the chemical equilibrium between its neutral, trigonal planar form and its negatively charged, tetrahedral boronate form.[3] In aqueous solution, the boronic acid acts as a Lewis acid, accepting a hydroxide ion to form the tetrahedral boronate. This tetrahedral configuration is crucial as it possesses a much higher affinity for cis-diols, such as those found on the C7-C8-C9 glycerol side chain of sialic acid.

The pKa of the boronic acid dictates the pH at which this transition occurs. The acidic TME promotes the formation of the tetrahedral boronate, "switching on" the nanoparticle's affinity for sialic acid-rich cancer cells.[2][8] Upon binding, a reversible boronate ester is formed, anchoring the drug delivery system to the cell surface and facilitating its subsequent internalization, likely via endocytosis. Inside the cell, the higher pH of late endosomes and lysosomes can contribute to the dissociation of the boronate ester, aiding in drug release.[11]

G cluster_0 Physiological pH (7.4) cluster_1 Tumor Microenvironment (pH ~6.5) pba_trigonal Trigonal PBA (Low Affinity) sa Sialic Acid (on healthy cell) pba_trigonal->sa Weak Interaction pba_tetrahedral Tetrahedral Boronate (High Affinity) pba_trigonal->pba_tetrahedral  H+ (Acidic Shift) sa_cancer Sialic Acid (on cancer cell) pba_tetrahedral->sa_cancer Reversible Covalent Bond ester Boronate Ester (Targeting & Uptake)

Figure 1: pH-dependent equilibrium and binding of phenylboronic acid (PBA) to sialic acid.

Section 2: Design and Synthesis of the Targeted Nanocarrier

The successful application of this compound requires its conjugation to a suitable drug delivery vehicle. Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) or dextran, are excellent candidates.[12][13] For this protocol, we will describe the surface functionalization of a pre-formed, amine-functionalized nanoparticle with this compound.

Protocol 2.1: Synthesis of this compound

This molecule is a derivative of 4-carboxyphenylboronic acid. The synthesis involves an amide bond formation between the carboxylic acid group and phenethylamine.

  • Activation: Dissolve 4-carboxyphenylboronic acid in anhydrous Dimethylformamide (DMF). Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the solution to activate the carboxylic acid. Stir at room temperature for 4-6 hours.

  • Coupling: In a separate flask, dissolve phenethylamine in anhydrous DMF. Slowly add this solution to the activated boronic acid mixture.

  • Reaction: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen).

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The product can be purified from the filtrate using column chromatography or recrystallization to yield this compound. Characterize the final product using NMR and Mass Spectrometry.

Protocol 2.2: Conjugation to Amine-Functionalized Nanoparticles

This protocol assumes the starting material is a nanoparticle (e.g., PLGA-PEG-NH2) with available primary amine groups on its surface.

  • Activation of Ligand: Dissolve an excess of this compound in an appropriate organic solvent (e.g., DMSO). Activate the boronic acid moiety for specific reactions if needed, though direct coupling to amines is often achieved via standard carbodiimide chemistry if starting from the carboxy-PBA precursor. For this protocol, we assume the pre-synthesized ligand is being coupled to an amine-functionalized nanoparticle via a linker or by activating the nanoparticle's surface. A more direct approach is to use 4-carboxyphenylboronic acid and couple it directly to the amine-functionalized nanoparticles using EDC/NHS chemistry.

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Coupling Reaction: Add the activated 4-carboxyphenylboronic acid solution (using EDC/NHS) to the nanoparticle suspension.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Purification: Purify the functionalized nanoparticles from unreacted reagents and byproducts. This is typically achieved by repeated cycles of centrifugation and resuspension in fresh buffer or by dialysis.[14]

  • Characterization: Confirm the successful conjugation using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect boron on the nanoparticle surface or by using a fluorescently tagged boronic acid derivative and measuring fluorescence.[15]

Section 3: Formulation, Drug Loading, and Characterization

Once the targeted nanocarrier is synthesized, it must be loaded with a therapeutic agent and thoroughly characterized to ensure it meets the required specifications for drug delivery. Doxorubicin (DOX), a common chemotherapeutic, will be used as a model drug.

G cluster_workflow Experimental Workflow cluster_char Characterization Methods start PBA-Functionalized Polymer formulate Nanoparticle Formulation (e.g., Nanoprecipitation) start->formulate load Drug Loading (DOX) formulate->load char Physicochemical Characterization load->char dls Size & PDI (DLS) zeta Surface Charge (Zeta Potential) tem Morphology (TEM) ee Encapsulation Efficiency (HPLC) invitro In Vitro Evaluation char->invitro

Figure 2: Workflow for formulation and characterization of targeted nanoparticles.

Protocol 3.1: Drug Loading via Nanoprecipitation
  • Organic Phase: Dissolve the this compound-functionalized polymer and doxorubicin (DOX) in a water-miscible organic solvent like acetone or acetonitrile.

  • Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant (e.g., Poloxamer 188) to improve nanoparticle stability.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant, vigorous stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.

  • Solvent Evaporation: Stir the resulting suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Collect the drug-loaded nanoparticles by centrifugation. Wash the pellet multiple times with deionized water to remove any unloaded drug and excess surfactant.

Protocol 3.2: Physicochemical Characterization

A thorough characterization is essential to ensure batch-to-batch consistency and predict in vivo performance.[16]

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Ideal nanoparticles for tumor delivery are typically in the range of 50-200 nm with a low PDI (< 0.3) indicating a uniform population.

  • Zeta Potential: Determine the surface charge of the nanoparticles. This value provides insight into the stability of the colloidal suspension and can influence cellular interactions.

  • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm their size, shape, and surface characteristics.[17]

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyse a known amount of lyophilized, drug-loaded nanoparticles using a suitable solvent (e.g., DMSO).

    • Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[18]

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

ParameterTarget SpecificationMethodRationale
Particle Size 50 - 200 nmDLSOptimal for exploiting the EPR effect and avoiding rapid clearance.
PDI < 0.3DLSEnsures a homogenous nanoparticle population for consistent behavior.
Zeta Potential -10 to -30 mVZeta Potential AnalyzerA slight negative charge prevents aggregation and reduces non-specific protein binding.
Morphology Spherical, uniformTEM/SEMConfirms the integrity and shape of the formulated nanoparticles.
EE (%) > 70%HPLC / UV-VisHigh efficiency is critical for delivering a therapeutic dose and is cost-effective.[19]

Section 4: In Vitro Efficacy and Targeting Evaluation

In vitro assays are critical for validating the targeting function and therapeutic potential of the formulated nanoparticles before advancing to more complex models.[13][20] These experiments should always include proper controls: (1) free drug, (2) non-targeted nanoparticles (without the PBA ligand), and (3) targeted nanoparticles.

Protocol 4.1: Cellular Uptake Study

This study aims to visually and quantitatively confirm that the PBA-functionalized nanoparticles are preferentially taken up by cancer cells overexpressing sialic acid.

  • Cell Culture: Seed a high-sialic acid expressing cancer cell line (e.g., HepG2, B16F10) and a low-expressing control cell line (e.g., NIH3T3) in culture plates.[19][21] Allow cells to adhere overnight.

  • Treatment: Prepare fluorescently-labeled versions of the targeted and non-targeted nanoparticles (e.g., by encapsulating a fluorescent dye like Coumarin-6 or by using a fluorescently-tagged polymer). Incubate the cells with equimolar concentrations of the nanoparticle formulations for various time points (e.g., 1, 4, 12 hours). Crucially, perform the incubation in a slightly acidic medium (pH 6.5) to mimic the TME.

  • Qualitative Analysis (Fluorescence Microscopy): After incubation, wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles. Fix the cells and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

  • Quantitative Analysis (Flow Cytometry): After incubation and washing, detach the cells and analyze the fluorescence intensity of 10,000 cells per sample using a flow cytometer. This will provide a quantitative measure of nanoparticle internalization.[22]

Protocol 4.2: Cytotoxicity Assay

This assay determines the cell-killing efficacy of the drug-loaded nanoparticles. The goal is to show that the targeted formulation is more potent against cancer cells than the free drug or non-targeted nanoparticles.[23][24][25]

  • Cell Seeding: Seed the target cancer cells in 96-well plates and allow them to adhere overnight.

  • Dose-Response Treatment: Prepare serial dilutions of the free drug (DOX), drug-loaded non-targeted nanoparticles, and drug-loaded targeted nanoparticles. Treat the cells with these formulations for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC50) for each formulation.[26]

FormulationExpected IC50 on Target Cancer CellsRationale
Free Drug (DOX) ModerateEnters cells via diffusion, but lacks targeting.
Non-Targeted NP-DOX HighLimited uptake due to lack of a targeting ligand.
PBA-Targeted NP-DOX Low Enhanced uptake via sialic acid binding leads to higher intracellular drug concentration and greater cytotoxicity.[24]

References

  • Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells. ACS Applied Bio Materials. Available at: [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available at: [Link]

  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Publications. Available at: [Link]

  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. PMC. Available at: [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. Available at: [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. Available at: [Link]

  • Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid to Eradicate Cancer Stem-Like Cells. ResearchGate. Available at: [Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. NIH. Available at: [Link]

  • Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition. ACS Publications. Available at: [Link]

  • Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. ARVO Journals. Available at: [Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science (RSC Publishing). Available at: [Link]

  • Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. NIH. Available at: [Link]

  • Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications. Available at: [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Semantic Scholar. Available at: [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC - NIH. Available at: [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. RSC Publishing. Available at: [Link]

  • Cytotoxicity assays. Drug Target Review. Available at: [Link]

  • Folate conjugation to polymeric micelles via boronic acid ester to deliver platinum drugs to ovarian cancer cell lines. PubMed. Available at: [Link]

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC - NIH. Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. Available at: [Link]

  • A simple synthesis of a targeted drug delivery system with enhanced cytotoxicity. PMC - NIH. Available at: [Link]

  • Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions: Toward Magnetophoretic Capture/Quantitation of Sugars from Extracellular Matrix. Langmuir - ACS Publications. Available at: [Link]

  • Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. Taylor & Francis. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Preparation and characterization of boronic acid- functionalized halloysite nanotube/poly(vinyl alcohol) nanocomposites. Kyushu University Pure Portal Site. Available at: [Link]

  • Targeted nanoparticles assembled via complexation of boronic-acid-containing targeting moieties to diol-containing polymers. PubMed. Available at: [Link]

  • Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. NIH. Available at: [Link]

  • In vitro evaluation of nanoparticles. ResearchGate. Available at: [Link]

  • Ultrasound mediated Targeted Drug Delivery In Vitro: design, evaluation and application. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central. Available at: [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. PMC - NIH. Available at: [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. PubMed. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Drug In Vitro Testing. CD Bioparticles. Available at: [Link]

  • (PDF) Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ResearchGate. Available at: [Link]

  • 4-(Methylcarbamoyl)phenylboronic acid. Chem-Impex. Available at: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. Semantic Scholar. Available at: [Link]

  • pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. PubMed. Available at: [Link]

  • (PDF) PH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. ResearchGate. Available at: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. Available at: [Link]

  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. Available at: [Link]

Sources

Application Note: Characterizing Boronic Acid-Glycoprotein Interactions Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Surface Plasmon Resonance (SPR) to elucidate the binding kinetics and affinity of boronic acid derivatives to glycoproteins. Boronic acids form reversible covalent bonds with cis-1,2- and -1,3-diols present in the glycan moieties of glycoproteins, a unique interaction with significant implications in diagnostics, drug delivery, and biosensing.[1][2][3][4] This document moves beyond a simple protocol, offering in-depth explanations for experimental design choices, step-by-step methodologies for immobilization and binding analysis, and robust data interpretation strategies, ensuring scientific integrity and trustworthy results.

Introduction: The Significance of Boronic Acid-Glycoprotein Interactions

Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition to immune responses.[5] The unique ability of boronic acids to form pH-sensitive, reversible covalent bonds with the diol groups on the carbohydrate portions of these proteins has positioned them as powerful tools for their detection, purification, and modulation.[1][4][5] Surface Plasmon Resonance (SPR) offers a label-free, real-time method to precisely quantify the kinetics of these interactions, providing invaluable data on association rates (k_a), dissociation rates (k_d), and equilibrium dissociation constants (K_D).[6][7][8][9] Understanding these parameters is critical for applications ranging from the development of novel glycoprotein biomarkers to the design of targeted therapeutics.[2][4]

The Chemistry of Interaction: A pH-Dependent Reversible Covalent Bond

The interaction between a boronic acid and a diol is a dynamic equilibrium. The boronic acid (trigonal planar) must first transition to its more nucleophilic tetrahedral boronate ion form to efficiently react with a diol, forming a cyclic boronate ester.[10][11] This transition is highly dependent on the pH of the surrounding environment relative to the pK_a of the boronic acid.[10]

  • At pH < pK_a: The boronic acid is predominantly in its neutral, trigonal form, which is less reactive towards diols.

  • At pH > pK_a: The equilibrium shifts towards the anionic, tetrahedral boronate form, favoring the formation of the boronate ester complex with the glycoprotein's cis-diols.[10]

This pH dependency is a critical experimental parameter that must be carefully optimized and controlled throughout the SPR assay.[10][11][12]

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Trigonal Boronic Acid Trigonal Boronic Acid Glycoprotein (Diol) Glycoprotein (Diol) Trigonal Boronic Acid->Glycoprotein (Diol) Weak Interaction Equilibrium pH Dependent Equilibrium Tetrahedral Boronate Tetrahedral Boronate Glycoprotein (Diol)_2 Glycoprotein (Diol) Tetrahedral Boronate->Glycoprotein (Diol)_2 Reversible Covalent Bond Boronate Ester Complex Boronate Ester Complex

Caption: pH-dependent equilibrium of boronic acid-diol interaction.

Experimental Design and Strategy

A successful SPR experiment hinges on a well-thought-out design. The choice of which molecule to immobilize (the ligand) and which to flow over the surface (the analyte) depends on several factors, including their size, stability, and the availability of functional groups for immobilization.

Immobilization Strategy: Ligand Selection and Surface Chemistry

There are two primary strategies for immobilizing one of the binding partners:

  • Immobilizing the Boronic Acid Derivative (Ligand): This is often the preferred method. A boronic acid derivative with a functional group (e.g., an amine or thiol) can be covalently coupled to a sensor chip surface (e.g., CM5 dextran chip via amine coupling).[13][14] The glycoprotein is then introduced as the analyte. This orientation directly probes the accessibility of the glycans on the protein.

  • Immobilizing the Glycoprotein (Ligand): The glycoprotein can be immobilized using standard amine coupling.[6][14] The boronic acid is then used as the analyte. This can be useful for comparing the binding of different boronic acid derivatives to the same glycoprotein. However, random immobilization via amine coupling might obscure some of the glycan binding sites.[14] An alternative is to use a capture-based approach, for instance, immobilizing an antibody that specifically binds the glycoprotein in a defined orientation.[15][16]

G cluster_0 Strategy 1: Boronic Acid Immobilization cluster_1 Strategy 2: Glycoprotein Immobilization Ligand1 Boronic Acid Derivative Analyte1 Glycoprotein Ligand1->Analyte1 flows over Ligand2 Glycoprotein Analyte2 Boronic Acid Ligand2->Analyte2 flows over

Caption: Primary immobilization strategies for the SPR experiment.

Critical Role of the Running Buffer

The composition of the running buffer is paramount for obtaining high-quality, reliable data.

  • pH: As established, the pH must be carefully optimized. It is generally recommended to use a buffer with a pH at or slightly above the pK_a of the boronic acid to ensure a sufficient population of the reactive tetrahedral boronate species.[10] A pH range of 8.0-9.0 is a common starting point for many phenylboronic acids.[17]

  • Buffer Species: Avoid buffers containing primary or secondary amines (e.g., Tris) if using amine coupling for immobilization.[18] Phosphate or HEPES-based buffers are generally suitable. Some studies have shown that amine-less buffers can significantly improve glycopeptide enrichment by reducing competition for boronic acid binding sites.[19]

  • Additives: Include a surfactant like P20 (Tween-20) at a low concentration (e.g., 0.005%) to minimize non-specific binding.[18] The ionic strength of the buffer should also be optimized to reduce non-specific electrostatic interactions.[20]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a typical experiment involving the immobilization of a boronic acid derivative and the subsequent kinetic analysis of glycoprotein binding.

Protocol 1: Immobilization of Boronic Acid Derivative via Amine Coupling

This protocol assumes the use of a carboxymethylated dextran (CM-series) sensor chip.

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+, pH 8.5). Ensure the buffer is filtered and degassed.[18]

  • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) over the desired flow cells to activate the carboxyl groups on the sensor surface.[21]

  • Ligand Immobilization: Inject the boronic acid derivative (containing a primary amine, e.g., 3-aminophenylboronic acid) diluted in a low ionic strength buffer at a pH below its pI (e.g., 10 mM sodium acetate, pH 5.0) to promote pre-concentration. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) appropriate for the interaction.

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining activated carboxyl groups, thereby minimizing non-specific binding.[22]

  • Surface Stabilization: Perform several startup cycles with running buffer and regeneration solution to stabilize the baseline.

Protocol 2: Kinetic Analysis of Glycoprotein Binding
  • Analyte Preparation: Prepare a dilution series of the glycoprotein analyte in the running buffer. A typical concentration range would span from 0.1 to 10 times the expected K_D. Include a zero-concentration (buffer only) injection for double referencing.

  • Binding Measurement: Inject the glycoprotein concentrations in ascending order over the boronic acid-functionalized surface and a reference flow cell (deactivated with ethanolamine).[23]

    • Association Phase: Monitor the binding in real-time as the analyte flows over the surface.[24]

    • Dissociation Phase: After the injection, switch back to the running buffer flow and monitor the dissociation of the glycoprotein from the surface.[24]

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution is critical and must be empirically determined.

Regeneration Scouting

The reversible nature of the boronic acid-diol bond allows for effective surface regeneration.[5] Common strategies include:

  • Low pH Wash: An acidic solution (e.g., 10-100 mM glycine-HCl, pH 2.0-3.0) will protonate the boronate ester, causing it to dissociate.[5][12]

  • Competing Diols: A high concentration of a simple diol like sorbitol or mannitol can displace the bound glycoprotein.[17]

  • Denaturants: In some cases, a mild denaturant like low concentrations of ethanol or urea may be necessary to fully remove the analyte.[25]

It is crucial to test different regeneration solutions to find one that provides complete removal of the analyte without damaging the immobilized ligand.[26][27]

Parameter Typical Range/Condition Rationale
Running Buffer HBS-EP+ or PBS-P, pH 8.0-9.0pH > pKa of boronic acid to favor binding. Surfactant minimizes non-specific binding.[10][18]
Ligand (Boronic Acid) 10-50 µg/mL in 10 mM Acetate, pH 5.0For pre-concentration during amine coupling.[21][28]
Analyte (Glycoprotein) 0.1x - 10x expected K_DTo obtain a full kinetic profile.[28]
Flow Rate 20-30 µL/minA balance between minimizing mass transport limitation and conserving sample.[6][8]
Association Time 120-300 secondsLong enough to observe the curvature of the association phase.[8]
Dissociation Time 300-900 secondsSufficiently long to accurately model the dissociation rate.
Regeneration Solution 10-50 mM Glycine-HCl pH 2.5; 1 M SorbitolEmpirically determined for complete removal without damaging the ligand.[17][26]

Data Analysis and Interpretation

The output of an SPR experiment is a sensorgram, which plots the response units (RU) versus time.[23][24]

G x_axis Time y_axis Response (RU) origin->x_axis origin->y_axis baseline_start baseline_end baseline_start->baseline_end Baseline association_start association_end association_start->association_end Association (ka) dissociation_start dissociation_end dissociation_start->dissociation_end Dissociation (kd) regeneration_start regeneration_end regeneration_start->regeneration_end Regeneration injection_start Analyte Injection Start injection_stop Analyte Injection Stop

Caption: A typical SPR sensorgram showing the key phases of interaction.

Data Processing
  • Reference Subtraction: Subtract the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

  • Blank Subtraction (Double Referencing): Subtract the signal from the buffer-only injection to correct for baseline drift.

Kinetic Modeling

The processed sensorgrams are then fitted to a suitable binding model to extract kinetic parameters. For boronic acid-glycoprotein interactions, which involve a two-step process (initial non-covalent interaction followed by reversible covalent bond formation), a two-state reaction model may provide a better fit than a simple 1:1 Langmuir model.[29] However, a 1:1 model is often a good starting point for analysis. The fitting software will calculate:

  • k_a (on-rate): The rate of complex formation (M⁻¹s⁻¹).

  • k_d (off-rate): The rate of complex decay (s⁻¹).

  • K_D (Equilibrium Dissociation Constant): The ratio of k_d/k_a (M), which reflects the affinity of the interaction. A lower K_D indicates a higher affinity.

Troubleshooting Common Issues

Issue Potential Cause Solution
High Non-Specific Binding Insufficient blocking; Inappropriate buffer composition.Increase surfactant concentration; Optimize buffer pH and ionic strength; Use blocking agents like BSA in the running buffer.[20]
No or Low Binding Signal Incorrect buffer pH; Inactive ligand or analyte; Steric hindrance post-immobilization.Optimize buffer pH to be > pKa of boronic acid; Confirm protein activity; Try reversing the immobilization orientation.[28]
Incomplete Regeneration Regeneration solution is too mild.Screen harsher regeneration conditions (e.g., lower pH, higher concentration of competing diol).[27]
Drifting Baseline Improperly equilibrated surface; Buffer mismatch.Perform more startup cycles; Ensure running and sample buffers are identical.[20]
Mass Transport Limitation Analyte is depleted at the surface faster than it can be replenished.Decrease ligand density; Increase flow rate; Use a lower viscosity buffer if possible.

Conclusion

SPR is a powerful and sensitive technique for the detailed characterization of boronic acid-glycoprotein interactions. By carefully considering the underlying chemistry, particularly the role of pH, and by systematically optimizing experimental parameters such as immobilization strategy, buffer composition, and regeneration conditions, researchers can obtain high-quality, reproducible kinetic and affinity data. This information is crucial for advancing our understanding of glycobiology and for the development of innovative diagnostic and therapeutic tools targeting glycoproteins.

References

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. Available at: [Link]

  • Recognition and sensing of various species using boronic acid derivatives. RSC Publishing. Available at: [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]

  • Electrochemical sensing using boronic acids. Chemical Communications (RSC Publishing). Available at: [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. Available at: [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. NIH. Available at: [Link]

  • Stuck on You: Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery. Available at: [Link]

  • A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein. PMC - PubMed Central. Available at: [Link]

  • Boronic acid functionalized fiber-optic SPR sensors for high sensitivity glycoprotein detection. ResearchGate. Available at: [Link]

  • Boronate-Phenolic Network Capsules with Dual Response to Acidic pH and cis -Diols. ResearchGate. Available at: [Link]

  • A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. Chemical Communications (RSC Publishing). Available at: [Link]

  • Workflow of the boronic acid‐based enrichment method for comprehensive... ResearchGate. Available at: [Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

  • Binding assay of lectins and glycoproteins by surface plasmon resonance. NCBI - NIH. Available at: [Link]

  • Immobilization Strategies. Surface Plasmon Resonance. Available at: [Link]

  • Key steps towards the oriented immobilization of antibodies using boronic acids. ResearchGate. Available at: [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH. Available at: [Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega - ACS Publications. Available at: [Link]

  • Key steps towards the oriented immobilization of antibodies using boronic acids. PubMed. Available at: [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. Available at: [Link]

  • Surface plasmon resonance1. CiteSeerX. Available at: [Link]

  • Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. ResearchGate. Available at: [Link]

  • Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. PMC - NIH. Available at: [Link]

  • Surface Plasmon Resonance Imaging (SPRi) for Glycoprotein Profiling. Creative Biolabs. Available at: [Link]

  • Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. figshare. Available at: [Link]

  • Getting Started with SPR. Bio-Rad. Available at: [Link]

  • Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. Available at: [Link]

  • Binding Kinetics of Glycoprotein Interactions using SPR. Nicoya Lifesciences. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • How Is The SPR Sensor Surface Regenerated For Multiple Uses?. Chemistry For Everyone. Available at: [Link]

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. SpringerLink. Available at: [Link]

  • Master the Art of Regeneration in SPR Experiments. Nicoya Lifesciences. Available at: [Link]

  • Guidelines - Molecular interactions. CF Open Access. Available at: [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

  • How Accurate Is SPR For Kinetic Analysis?. Chemistry For Everyone - YouTube. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC - NIH. Available at: [Link]

  • Studying Protein-Protein Interactions Using Surface Plasmon Resonance. SpringerLink. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Electrochemical Sensing with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Boronic Acids in Electrochemical Sensing

The landscape of molecular recognition and sensing has been revolutionized by the unique chemical properties of boronic acids. Their ability to form reversible covalent bonds with 1,2- or 1,3-diols makes them exceptional candidates for the development of highly specific and sensitive detection platforms.[1][2][3] This is particularly relevant for the detection of biologically significant molecules such as carbohydrates, glycoproteins, and catecholamines, which are often implicated in various physiological and pathological processes.[2][4][5] When coupled with the inherent advantages of electrochemical methods—high sensitivity, low power consumption, and potential for miniaturization—boronic acid-based sensors offer a robust and versatile tool for a wide range of applications, from clinical diagnostics to environmental monitoring.[6][7][8]

This guide provides an in-depth exploration of the experimental setup for electrochemical sensing using boronic acids. Moving beyond a simple recitation of steps, we will delve into the fundamental principles, explain the rationale behind experimental choices, and offer detailed, field-proven protocols. Our aim is to equip researchers with the knowledge and practical insights necessary to design, fabricate, and validate their own boronic acid-based electrochemical sensors.

Part 1: Foundational Principles

The Boronic Acid-Diol Interaction: A Reversible Covalent Bond

The cornerstone of this technology is the specific and reversible interaction between a boronic acid and a cis-diol. In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] It is the boronate form that reacts with a diol to form a stable cyclic ester.[9] This reaction is pH-dependent, with the equilibrium shifting towards the boronate form at higher pH values.[4] The strength of this interaction is influenced by several factors, including the pKa of the boronic acid, the structure and stereochemistry of the diol, and the pH of the medium.[10][11] For instance, fructose, with its furanose form presenting cis-diols, generally exhibits a higher affinity for boronic acids compared to glucose.[12]

Caption: Reversible equilibrium of boronic acid and its interaction with a cis-diol.

Principles of Electrochemical Transduction

Electrochemical sensors function by converting a chemical reaction or binding event at an electrode surface into a measurable electrical signal.[7][13][14] A typical electrochemical cell consists of a working electrode (where the reaction of interest occurs), a reference electrode (which maintains a stable potential), and a counter electrode (which completes the electrical circuit).[15]

In the context of boronic acid sensors, the binding of a diol-containing analyte to the boronic acid-modified electrode surface alters the local electrochemical environment. This change can be detected by various electrochemical techniques, including:

  • Cyclic Voltammetry (CV): This technique measures the current response as the potential is swept linearly between two set points. Binding of the analyte can alter the peak currents or potentials of a redox probe present in the solution or attached to the sensor surface.[16][17]

  • Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, DPV applies pulses of potential to the working electrode.[18] The resulting current is sampled just before and at the end of the pulse, and the difference is plotted against the potential. This method can provide lower detection limits.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that measures the opposition of an electrochemical system to an alternating current over a range of frequencies.[19][20] The binding of an analyte to the electrode surface changes the interfacial properties, such as charge transfer resistance and capacitance, which are reflected in the impedance spectrum.[19][21] This technique is particularly well-suited for label-free detection.[19]

Part 2: Experimental Design and Protocols

Electrode Selection and Preparation

The choice of electrode material is critical and depends on the specific application. Common materials include:

  • Glassy Carbon Electrodes (GCE): Offer a wide potential window and are relatively inert.

  • Gold (Au) Electrodes: Ideal for modification via self-assembled monolayers (SAMs) of thiol-containing molecules.

  • Screen-Printed Carbon Electrodes (SPCEs): Disposable, cost-effective, and suitable for point-of-care applications.[8]

Protocol 2.1.1: Cleaning of Glassy Carbon Electrode

  • Mechanical Polishing: Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Sonication: Sonicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.

  • Electrochemical Cleaning: Perform cyclic voltammetry in 0.5 M H₂SO₄ until a stable voltammogram is obtained. This removes any remaining organic or metallic impurities.

  • Final Rinse: Rinse thoroughly with deionized water and dry under a stream of nitrogen.

Electrode Modification with Boronic Acid Receptors

The immobilization of boronic acid moieties onto the electrode surface is a crucial step in sensor fabrication. The choice of modification strategy depends on the electrode material and the desired sensor characteristics.

Protocol 2.2.1: Modification of Gold Electrode via Self-Assembled Monolayer (SAM)

This protocol utilizes the strong affinity of sulfur for gold to form a stable, ordered monolayer.

  • Materials:

    • 4-Mercaptophenylboronic acid (4-MPBA)

    • Ethanol (anhydrous)

    • Cleaned gold electrode

  • Prepare 4-MPBA Solution: Dissolve 4-MPBA in anhydrous ethanol to a final concentration of 1-10 mM.

  • Immobilization: Immerse the cleaned gold electrode in the 4-MPBA solution and incubate for 12-24 hours at room temperature in a dark, moisture-free environment.

  • Rinsing: After incubation, remove the electrode and rinse thoroughly with ethanol to remove any non-specifically bound molecules.

  • Drying: Dry the modified electrode under a gentle stream of nitrogen.

Protocol 2.2.2: Electropolymerization of Aminophenylboronic Acid on a GCE

Electropolymerization creates a stable, conductive polymer film on the electrode surface.

  • Materials:

    • 3-Aminophenylboronic acid (3-APBA)

    • Phosphate buffered saline (PBS), pH 7.4

    • Cleaned GCE

  • Prepare Monomer Solution: Dissolve 3-APBA in PBS to a final concentration of 10-50 mM.

  • Electropolymerization: Immerse the GCE, reference, and counter electrodes in the monomer solution. Perform cyclic voltammetry for 10-20 cycles in a potential range of -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. A polymer film will gradually form on the GCE surface.

  • Rinsing: After electropolymerization, rinse the electrode with deionized water to remove unreacted monomer.

Caption: General workflow for electrode modification with boronic acids.

Electrochemical Measurement Protocols

Protocol 2.3.1: Cyclic Voltammetry for Glucose Detection

This protocol assumes a boronic acid-modified electrode and uses the [Fe(CN)₆]³⁻/⁴⁻ redox couple as a probe.

  • Materials:

    • Boronic acid-modified working electrode

    • Ag/AgCl reference electrode

    • Platinum wire counter electrode

    • PBS (pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ and 0.1 M KCl

    • Glucose stock solution

  • Baseline Measurement: Place the three-electrode system in the PBS/[Fe(CN)₆]³⁻/⁴⁻ solution. Record the cyclic voltammogram from -0.2 V to +0.6 V at a scan rate of 50 mV/s. This is the signal in the absence of the analyte.

  • Analyte Addition: Add a known concentration of glucose to the electrochemical cell and stir for a few minutes to ensure homogeneity.

  • Measurement: Record the cyclic voltammogram under the same conditions. The binding of glucose to the boronic acid groups will hinder the access of the redox probe to the electrode surface, resulting in a decrease in the peak currents.

  • Calibration Curve: Repeat steps 2 and 3 with increasing concentrations of glucose to construct a calibration curve (change in peak current vs. glucose concentration).

Protocol 2.3.2: Electrochemical Impedance Spectroscopy for Glycated Hemoglobin (HbA1c) Detection

EIS is highly sensitive to changes at the electrode-solution interface, making it ideal for detecting the binding of large biomolecules like HbA1c.[22][23]

  • Materials:

    • 3-APBA modified electrode

    • Ag/AgCl reference electrode

    • Platinum wire counter electrode

    • PBS (pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ and 0.1 M KCl

    • HbA1c standards of varying concentrations

  • Baseline Measurement: Immerse the electrodes in the PBS/[Fe(CN)₆]³⁻/⁴⁻ solution. Apply a DC potential corresponding to the formal potential of the redox couple (e.g., +0.2 V vs. Ag/AgCl) and superimpose an AC potential of 5-10 mV over a frequency range of 100 kHz to 0.1 Hz. Record the impedance spectrum.

  • Analyte Incubation: Incubate the modified electrode in a solution containing a known concentration of HbA1c for a defined period (e.g., 30 minutes).

  • Rinsing: Gently rinse the electrode with PBS to remove any non-specifically bound protein.

  • Measurement: Place the electrode back into the PBS/[Fe(CN)₆]³⁻/⁴⁻ solution and record the impedance spectrum under the same conditions as the baseline. The binding of HbA1c will increase the charge transfer resistance (Rct), which corresponds to the diameter of the semicircle in the Nyquist plot.

  • Calibration Curve: Repeat steps 2-4 with different concentrations of HbA1c to generate a calibration curve (change in Rct vs. HbA1c concentration).

Part 3: Data Analysis and Interpretation

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Example Performance Characteristics of a Boronic Acid-Based Glucose Sensor

ParameterTechniqueValue
Linear Range DPV1 - 50 mM
Limit of Detection (LOD) DPV0.8 µmol L⁻¹[24]
Selectivity DPVFructose > Glucose > Galactose
Stability EIS96% response after 4 weeks[23]
Reproducibility (RSD) EIS1.1% (n=30)[23]
Interpreting Electrochemical Data
  • CV and DPV: The primary information is derived from the peak currents and potentials. A decrease in peak current of a redox probe often indicates that the analyte has bound to the surface, blocking the probe's access to the electrode. A shift in peak potential can indicate a change in the electron transfer kinetics.

  • EIS: The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The semicircle diameter corresponds to the charge transfer resistance (Rct). An increase in Rct upon analyte binding signifies an increased barrier to electron transfer, confirming the binding event.

The analysis of complex electrochemical data can be enhanced by chemometric tools and machine learning algorithms, which can help in pattern recognition, calibration, and improving the analytical performance of the sensors.[25][26][27]

Part 4: Troubleshooting and Best Practices

  • Poor Reproducibility: Often caused by inconsistent electrode cleaning or surface modification. Ensure protocols are followed precisely.

  • Low Sensitivity: May be due to a low density of boronic acid receptors on the surface or non-optimal pH. The surface modification protocol and buffer pH may need optimization.

  • Interference: Boronic acids can bind to other diol-containing molecules. To improve selectivity, especially for glucose, bis-boronic acid structures can be employed, which are designed to have a specific spatial arrangement that favors glucose binding.[12][16][28]

  • Sensor Fouling: In complex samples like blood serum, proteins and other molecules can non-specifically adsorb to the electrode surface. Incorporating a blocking agent (e.g., bovine serum albumin or a short-chain polyethylene glycol) after the boronic acid modification can mitigate this issue.

Conclusion

Electrochemical sensors based on boronic acids represent a powerful and adaptable platform for the detection of a wide array of biologically important analytes. By understanding the fundamental principles of the boronic acid-diol interaction and electrochemical transduction, and by following robust experimental protocols, researchers can develop sensitive, selective, and reliable sensors. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists and professionals seeking to harness the potential of this exciting technology.

References

  • Gao, W., & Li, Z. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 63. [Link]

  • Kato, D., & Kubo, Y. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 14(7), 12893–12909. [Link]

  • Li, M., & Li, X. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633. [Link]

  • Li, D., & Fossey, J. S. (2015). Electrochemical sensing using boronic acids. Chemical Communications, 51(73), 13848–13861. [Link]

  • University of Bath. (2024). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. AZoSensors. [Link]

  • Edinburgh Sensors. (n.d.). How Electrochemical Sensors Work: Principles & Applications. [Link]

  • Ahmad, R., & Srivastava, S. (2023). Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. Biosensors, 13(11), 1001. [Link]

  • Pianowski, Z. L., & van der Veen, M. A. (2017). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 2(12), 8863–8870. [Link]

  • Hassani, S., & Ganjali, M. R. (2016). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Journal of Analytical and Bioanalytical Techniques, 7(5), 1000332. [Link]

  • Shokri, F., & James, T. D. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 7(12), 10258–10265. [Link]

  • Rodzinski, A., & Olsen, B. D. (2020). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 142(42), 18044–18052. [Link]

  • Gamsey, S., & Singaram, B. (2006). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Langmuir, 22(18), 7765–7772. [Link]

  • Prankerd, R. J., & Stone, K. C. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(10), 3466–3475. [Link]

  • Schöning, M. J., & Poghossian, A. (2002). Electrochemical Biosensors - Sensor Principles and Architectures. Electroanalysis, 14(18), 1235–1251. [Link]

  • Wang, Y., & Lin, Y. (2021). Machine learning and chemometrics for electrochemical sensors: moving forward to the future of analytical chemistry. Analyst, 146(11), 3449–3461. [Link]

  • Lowe, C. R., & H-C. Kim, J. (2014). Impedance Biosensors: Applications to Sustainability and Remaining Technical Challenges. ACS Sustainable Chemistry & Engineering, 2(4), 539–548. [Link]

  • Integra Sources Corp. (n.d.). Understanding Electrochemical Principles: The Science Behind Many Modern Sensors. [Link]

  • Wang, J. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(9), 748. [Link]

  • Meyerhoff, M. E., & Bakker, E. (2008). Electrochemical Sensors. Analytical Chemistry, 80(12), 4393–4403. [Link]

  • Kim, S. K., & Yoon, J. (2012). Recognition and sensing of various species using boronic acid derivatives. Chemical Communications, 48(48), 5956–5967. [Link]

  • Hayat, A., & Andreescu, S. (2022). A review of electrochemical impedance spectroscopy for bioanalytical sensors. Analytical Methods, 14(40), 3989–4005. [Link]

  • Pianowski, Z. L., & van der Veen, M. A. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17793–17801. [Link]

  • Gholizadeh, A., & Shahrokhian, S. (2021). Recent advances in electrochemical strategies for bacteria detection. Biosensors & Bioelectronics, 177, 112971. [Link]

  • Kuwabara, T., & Takamura, T. (2017). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. Journal of Physical Organic Chemistry, 30(9), e3688. [Link]

  • Liu, Y., & Wang, Y. (2024). Strategies to Enrich Electrochemical Sensing Data with Analytical Relevance for Machine Learning Applications: A Focused Review. Chemosensors, 12(6), 133. [Link]

  • Chemistry LibreTexts. (2020). Introduction To Electrochemical Sensors. [Link]

  • Amps2Algorithms. (2025). Streamlining of Electrochemical Sensor Data Analysis with Python. [Link]

  • Hayat, A., & Andreescu, S. (2022). A review of electrochemical impedance spectroscopy for bioanalytical sensors. Analytical Methods, 14(40), 3989–4005. [Link]

  • Clarke, A. P., & Bull, S. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(9), 5125–5188. [Link]

  • Li, D., & Fossey, J. S. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Sensors, 13(8), 10601–10619. [Link]

  • Liu, Y., & Wang, Y. (2024). Strategies to Enrich Electrochemical Sensing Data with Analytical Relevance for Machine Learning Applications: A Focused Review. Chemosensors, 12(6), 133. [Link]

  • Falasconi, M., & Concina, I. (2023). Data-Driven Virtual Sensing for Electrochemical Sensors. Sensors, 23(13), 6125. [Link]

  • Li, D., & Fossey, J. S. (2015). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Sensors, 15(9), 21913–21935. [Link]

  • Li, D., & Fossey, J. S. (2015). Electrochemical sensing using boronic acids. Chemical Communications, 51(73), 13848–13861. [Link]

  • Sharma, A., & Kumar, S. (2022). Boronic acid-based electrochemical sensors for direct detection of HbA1c. TrAC Trends in Analytical Chemistry, 157, 116773. [Link]

  • Li, D., & Fossey, J. S. (2013). A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. Analyst, 138(23), 7146–7151. [Link]

  • He, X., & Hu, K. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analytical and Bioanalytical Chemistry, 414(3), 1317–1327. [Link]

  • Li, Z., & Wang, Q. (2022). Electrochemical Mn-Promoted Radical Selenylation of Boronic Acids with Diselenide Reagents. Organic Letters, 24(18), 3365–3370. [Link]

  • Bhuiyan, M. S. A., & Lee, B. P. (2021). Tuning the Electrochemical Redox Potentials of Catechol with Boronic Acid Derivatives. The Journal of Organic Chemistry, 86(4), 3465–3470. [Link]

  • Wang, J. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(9), 748. [Link]

  • Bhuiyan, M. S. A., & Lee, B. P. (2019). Tuning the Electrochemical Redox Potentials of Catechol With Boronic Acid Derivatives. The Journal of Organic Chemistry, 84(4), 2346–2350. [Link]

  • Li, Y., & Zhang, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29699–29721. [Link]

  • Li, D., & Fossey, J. S. (2013). A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. Analyst, 138(23), 7146–7151. [Link]

  • Bohli, N., & Estrela, P. (2016). Boronate-Modified Interdigitated Electrode Array for Selective Impedance-Based Sensing of Glycated Hemoglobin. Analytical Chemistry, 88(20), 10255–10262. [Link]

Sources

Application Notes & Protocols: A Guide to Boronic Acid-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Boronic Acids in Nanotechnology

The functionalization of nanoparticles with boronic acids has emerged as a highly promising strategy in biomedical and pharmaceutical research.[1][2][3] This is largely due to the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-diol functionalities, such as carbohydrates, glycoproteins, and certain nucleic acids.[1][2][4] This specific and tunable interaction provides a powerful tool for targeted drug delivery, biosensing, and bioimaging.[5][6][7] Sialic acid, a sugar moiety often overexpressed on the surface of cancer cells, presents a key target for boronic acid-functionalized nanoparticles, enabling selective tumor targeting.[8][9]

These functionalized nanomaterials offer significant advantages, including enhanced biocompatibility, stability, and the ability to respond to specific biological stimuli like pH and reactive oxygen species (ROS).[1][2][5][6][7] This guide provides a comprehensive overview of the fundamental principles, synthesis methodologies, characterization techniques, and key applications of boronic acid-functionalized nanoparticles.

Core Principles: The Boronic Acid-Diol Interaction

The cornerstone of this technology is the reversible formation of a cyclic boronate ester between a boronic acid and a cis-diol. This interaction is a Lewis acid-base reaction where the boron atom of the boronic acid acts as a Lewis acid, accepting a pair of electrons from the hydroxyl groups of the diol.[1][2][5] The stability of this bond is pH-dependent, typically being more stable at physiological or slightly alkaline pH and dissociating in acidic environments, a property that can be exploited for controlled drug release in the acidic tumor microenvironment.[9][10]

The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate ester is a key aspect of this chemistry.[1][2] The tetrahedral form is generally more hydrophilic and has a higher affinity for diols.[5][6][7] The pKa of the boronic acid, which is the pH at which the trigonal and tetrahedral forms are in equal concentration, is a critical parameter that can be tuned by modifying the substituents on the phenyl ring of the boronic acid.[4]

Figure 1: Reversible covalent bonding between boronic acid and a cis-diol.

Methods for Creating Boronic Acid-Functionalized Nanoparticles

The synthesis of boronic acid-functionalized nanoparticles can be broadly categorized into two main strategies: "grafting-to" and "grafting-from" approaches. The choice of method depends on the nanoparticle core material (e.g., polymeric, lipid-based, inorganic), the desired density of boronic acid moieties, and the specific application.

"Grafting-to" Approaches

In this method, pre-synthesized polymers or ligands containing boronic acid groups are attached to the surface of pre-formed nanoparticles. This is a versatile and widely used technique.

1. Carbodiimide Chemistry: This is a common method for attaching boronic acid-containing molecules with carboxylic acid or amine functional groups to nanoparticles with complementary functionalities.

  • Protocol: EDC/NHS Coupling of 4-Carboxyphenylboronic Acid to Amine-Functionalized Polymeric Nanoparticles

    • Activation of Boronic Acid: Dissolve 4-carboxyphenylboronic acid and N-hydroxysuccinimide (NHS) in a suitable organic solvent (e.g., DMSO). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and stir at room temperature for 1-2 hours to form the NHS-activated ester.

    • Nanoparticle Suspension: Disperse the amine-functionalized polymeric nanoparticles in a buffered aqueous solution (e.g., PBS, pH 7.4).

    • Coupling Reaction: Add the activated boronic acid solution to the nanoparticle suspension and stir overnight at room temperature.

    • Purification: Purify the functionalized nanoparticles by dialysis or repeated centrifugation/resuspension cycles to remove unreacted reagents.

2. Click Chemistry: Thiol-yne or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions offer high efficiency and specificity for attaching boronic acid moieties.[11]

  • Protocol: Thiol-yne "Click" Functionalization of Alkyne-Modified Magnetic Nanoparticles [11]

    • Nanoparticle Preparation: Synthesize or obtain alkyne-functionalized magnetic nanoparticles.

    • Reaction Mixture: Suspend the nanoparticles in a suitable solvent. Add a thiol-containing boronic acid derivative and a photoinitiator.

    • "Click" Reaction: Irradiate the mixture with UV light to initiate the thiol-yne reaction.

    • Purification: Wash the functionalized magnetic nanoparticles extensively to remove excess reagents.

3. Boronic Acid-Diol Complexation: This method utilizes the inherent affinity of boronic acids for diols to functionalize nanoparticles that have diol-containing polymers on their surface.[12][13]

"Grafting-from" Approaches

In this strategy, polymer chains containing boronic acid monomers are grown directly from the surface of initiator-functionalized nanoparticles. This allows for the formation of dense polymer brushes.

1. Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that enables the synthesis of well-defined polymers with boronic acid functionalities from the nanoparticle surface.

  • Protocol: Surface-Initiated ATRP of a Boronic Acid-Containing Monomer

    • Initiator Immobilization: Functionalize the nanoparticle surface with an ATRP initiator.

    • Polymerization: In a glovebox or under an inert atmosphere, add the initiator-functionalized nanoparticles, a boronic acid-containing monomer (e.g., 3-acrylamidophenylboronic acid), a copper catalyst, and a ligand to a suitable solvent.

    • Reaction: Heat the reaction mixture to the desired temperature and stir for a specified time to allow polymer growth.

    • Purification: Quench the polymerization and purify the nanoparticles to remove the catalyst and unreacted monomer.

Figure 2: General workflows for "grafting-to" and "grafting-from" synthesis methods.

Summary of Synthesis Methods

MethodNanoparticle Core ExamplesAdvantagesDisadvantages
"Grafting-to"
Carbodiimide CouplingPolymeric (e.g., PLGA, Chitosan), Lipid-based[4][14]Versatile, well-established chemistry.Can be less efficient, potential for side reactions.
Click ChemistryMagnetic, Gold, Silica[11]High efficiency, high specificity, mild reaction conditions.Requires synthesis of functionalized precursors.
Boronic Acid-Diol ComplexationPolymeric (containing diols)[12][13]Mild conditions, reversible functionalization.Limited to diol-containing nanoparticle surfaces.
"Grafting-from"
ATRPSilica, Magnetic[15]High grafting density, precise control over polymer length.Requires inert atmosphere, catalyst removal can be challenging.

Characterization of Boronic Acid-Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of nanoparticles with boronic acids and to determine their physicochemical properties.

TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of characteristic functional groups.Appearance of new peaks corresponding to B-O stretching and other functional groups from the boronic acid ligand.[16]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.Detection of boron (B 1s) peak, confirming the presence of boronic acid on the surface.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent attachment and structure of the boronic acid ligand.Appearance of characteristic proton or carbon signals from the boronic acid moiety in the nanoparticle spectrum.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles.An increase in hydrodynamic diameter after functionalization.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A change in the zeta potential value, reflecting the charge of the attached boronic acid ligand.[16]
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (boronic acid ligand) grafted onto inorganic nanoparticles.A weight loss step corresponding to the decomposition of the organic ligand, allowing for quantification.[16]
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) To visualize the morphology and size of the nanoparticles.Confirmation that the nanoparticle morphology is maintained after functionalization.[17]
Fluorometric/UV-Vis Assay with Alizarin Red S (ARS) To quantify the density of functional boronic acid groups capable of binding diols.A colorimetric or fluorescent change upon binding of ARS to the boronic acid moieties, which can be quantified.[18]

Applications in Research and Drug Development

The unique properties of boronic acid-functionalized nanoparticles have led to their exploration in a wide range of biomedical applications:

  • Targeted Cancer Therapy: By targeting sialic acid overexpressed on cancer cells, these nanoparticles can selectively deliver chemotherapeutic agents, enhancing efficacy and reducing off-target toxicity.[4][9]

  • Glucose-Responsive Insulin Delivery: The reversible binding of boronic acids to glucose can be harnessed to create "smart" insulin delivery systems that release insulin in response to high blood glucose levels.[4]

  • Biosensing: Boronic acid-functionalized nanoparticles can be used to develop sensors for the detection of glucose and other biologically important diol-containing molecules.[1][2]

  • Gene Delivery: These nanoparticles can be designed to bind to glycoproteins on cell surfaces, facilitating the targeted delivery of genetic material.[9]

  • Antiviral Agents: Boronic acid-functionalized quantum dots have shown potential as antiviral agents by binding to the spike proteins of viruses, preventing their entry into host cells.[19]

Conclusion

The creation of boronic acid-functionalized nanoparticles represents a significant advancement in the field of nanomedicine. The ability to tailor the synthesis and properties of these materials opens up exciting possibilities for the development of novel diagnostics and therapeutics. A thorough understanding of the underlying chemistry and the appropriate selection of synthesis and characterization methods are crucial for the successful translation of these promising technologies from the laboratory to clinical applications.

References

  • A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylen - Frontiers. (2019-11-01). Available at: [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC - NIH. (2021-07-06). Available at: [Link]

  • Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - NIH. (Date unavailable). Available at: [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research - ACS Publications. (2019-10-10). Available at: [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed. (2019-11-19). Available at: [Link]

  • Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing). (Date unavailable). Available at: [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Request PDF. (Date unavailable). Available at: [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC. (Date unavailable). Available at: [Link]

  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Publishing. (2024-03-26). Available at: [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications | ACS Omega. (2021-07-06). Available at: [Link]

  • (PDF) Boronic-Acid-Modified Nanomaterials for Biomedical Applications - ResearchGate. (2021-07-08). Available at: [Link]

  • Boronic acid-functionalized nanoparticles: Synthesis by microemulsion polymerization and application as a re-usable optical nanosensor for carbohydrates | Request PDF - ResearchGate. (2025-12-04). Available at: [Link]

  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules - ACS Publications. (2021-02-19). Available at: [Link]

  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules - PMC. (Date unavailable). Available at: [Link]

  • Boronic acid-functionalized iron oxide magnetic nanoparticles via distillation–precipitation polymerization and thiol–yne click chemistry for the enrichment of glycoproteins - RSC Publishing. (Date unavailable). Available at: [Link]

  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024-02-02). Available at: [Link]

  • Functional Nanomaterials in Biomedicine: Current Uses and Potential Applications - PMC. (Date unavailable). Available at: [Link]

  • (PDF) A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives - ResearchGate. (2019-11-01). Available at: [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications | ACS Omega. (2021-07-06). Available at: [Link]

  • Sonochemical Synthesis of Small Boron Oxide Nanoparticles - PMC - NIH. (Date unavailable). Available at: [Link]

  • Boronic acid functionalized magnetic nanoparticles synthesized by atom transfer radical polymerization and their application for selective enrichment of glycoproteins - ResearchGate. (Date unavailable). Available at: [Link]

  • Dynamic covalent functionalisation and assembly of boronic acid nanoparticles. (Date unavailable). Available at: [Link]

  • Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells - PubMed. (2025-05-29). Available at: [Link]

  • Preparation and characterization of boronic acid- functionalized halloysite nanotube/poly(vinyl alcohol) nanocomposites - Kyushu University Pure Portal Site. (2019-09-12). Available at: [Link]

  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH. (Date unavailable). Available at: [Link]

  • 6 Possible modifications on nanoparticle surface for analysis: 1. Oligonucleotide 2. Hydrophobic compounds 3. Affinity ligands 4. Antibody 5. Imprinted molecule - ResearchGate. (Date unavailable). Available at: [Link]

Sources

Application Notes and Protocols: Bioconjugation using 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Boronic Acids in Modern Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes.[1] The field continually seeks chemical reactions that are efficient, selective, and biocompatible.[1][2] Boron-enabled bioconjugations have emerged as a powerful and versatile toolset, utilizing the unique ability of boronic acids to form reversible or stable covalent bonds with specific functional groups under mild, aqueous conditions.[1]

This guide focuses on 4-(Phenethylcarbamoyl)phenylboronic acid (PECPBA) , a specialized reagent designed for bioconjugation. This molecule combines the well-established diol-binding capability of phenylboronic acid (PBA) with a phenethylcarbamoyl substituent. This modification modulates the reagent's physicochemical properties, such as solubility and electronic characteristics, making it a valuable tool for researchers in drug development and chemical biology.[3][4]

This document provides a detailed overview of the underlying chemistry, key applications, and step-by-step protocols for using PECPBA in bioconjugation workflows.

Section 1: The Chemistry of Phenylboronic Acid-Diol Interactions

The utility of PECPBA is rooted in the fundamental reaction between its boronic acid moiety and molecules containing cis-1,2- or 1,3-diols. This functionality is abundant in nature, most notably in the saccharide units of glycoproteins, glycolipids, and RNA, making these biomolecules prime targets for boronic acid-mediated conjugation.[5][6][7]

Mechanism of Boronate Ester Formation

Phenylboronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6][8] The reaction with a diol proceeds through the condensation of either form to produce a cyclic boronate ester.[9][10] The reaction is typically reversible in aqueous media, a characteristic that can be exploited for applications like affinity capture or stimuli-responsive systems.[1][11]

The general mechanism can be visualized as follows:

Caption: Mechanism of boronate ester formation with a cis-diol.

Key Parameters Influencing Conjugation

The success of bioconjugation with PECPBA hinges on several critical parameters:

  • pH: The reaction is highly pH-dependent. Optimal pH is typically slightly above the pKa of the boronic acid, promoting the formation of the more reactive tetrahedral boronate species without denaturing the target biomolecule.[1][12] For most phenylboronic acids, this falls within the pH 7.5-9.0 range.[6]

  • pKa of the Boronic Acid: The acidity (pKa) of the boronic acid dictates the pH at which it is most reactive. Substituents on the phenyl ring, like the phenethylcarbamoyl group, can alter the pKa.[12][13]

  • Diol Structure: The affinity and stability of the resulting boronate ester are highly dependent on the structure of the diol. Aromatic diols (catechols) and rigid cyclic diols generally form much more stable complexes than flexible, aliphatic diols like those found in simple sugars.[14][15] Sialic acid, often found at the terminus of glycan chains on cancer cells, is a particularly good target for phenylboronic acids.[5]

Section 2: Properties of this compound (PECPBA)

While specific experimental data for PECPBA is not widely published, its properties can be inferred from its structure and data on closely related analogs.[3][4][16]

Structural Features and Their Implications
  • Phenylboronic Acid Moiety: This is the reactive "warhead" that selectively targets and binds to cis-diols on biomolecules.

  • Carbamoyl Linker: The -C(O)NH- group acts as a stable linker. The electronic properties of this group can influence the pKa of the boronic acid.[3][4]

  • Phenethyl Group: This C₆H₅CH₂CH₂- group introduces significant hydrophobicity to the molecule. This can be advantageous for promoting non-covalent interactions with hydrophobic pockets on proteins or for modulating the solubility of the final bioconjugate.

Physicochemical Properties

The properties of PECPBA are compared with its common analogs in the table below.

PropertyThis compound (PECPBA)4-(Diethylcarbamoyl)phenylboronic acid[3][16]4-(Methylcarbamoyl)phenylboronic acid[4]
Molecular Formula C₁₅H₁₆BNO₃C₁₁H₁₆BNO₃C₈H₁₀BNO₃
Molecular Weight ~269.10 g/mol 221.06 g/mol 178.98 g/mol
Appearance Expected: White to off-white powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Key Feature Contains a hydrophobic phenethyl groupContains two ethyl groupsContains a single methyl group
Potential Use Bioconjugation, targeted therapies, biosensorsOrganic synthesis, bioconjugationPharmaceutical development, bioconjugation

Section 3: Core Applications & Protocols

PECPBA is well-suited for applications requiring the targeting or capture of glycosylated biomolecules.

Application 1: Selective Labeling of Glycoproteins

This protocol describes the labeling of a model glycoprotein, such as Horseradish Peroxidase (HRP) or Bovine Serum Albumin (BSA), with a PECPBA-functionalized fluorescent dye. This workflow is central to creating probes for imaging or detection assays.[17]

Caption: Experimental workflow for labeling a glycoprotein with PECPBA.

This protocol is a representative example and may require optimization for specific biomolecules and reporter tags.

A. Materials and Reagents:

  • This compound (PECPBA)

  • Glycoprotein of interest (e.g., HRP, 5 mg/mL solution)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[17]

  • N-hydroxysuccinimide (NHS)

  • Amine-functionalized reporter molecule (e.g., Alexa Fluor 488-amine)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3

  • Purification Columns: Size-Exclusion Chromatography (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF)

B. Procedure:

  • Preparation of PECPBA-Reporter Conjugate:

    • Rationale: This step pre-activates the PECPBA for stable amide bond formation with an amine-containing reporter molecule. This example assumes the PECPBA molecule has a terminal carboxyl group for activation. If not, a linker with NHS-ester and boronic acid functionalities would be used.

    • Dissolve PECPBA (10-fold molar excess over the reporter) in anhydrous DMF.

    • Add EDC (1.2 eq) and NHS (1.2 eq) to the PECPBA solution. Stir at room temperature for 1 hour to form the NHS-ester.

    • Add the amine-functionalized reporter molecule to the activated PECPBA solution.

    • Let the reaction proceed for 4-6 hours at room temperature, protected from light.

    • Purify the resulting PECPBA-reporter conjugate using reverse-phase HPLC. Lyophilize the pure fractions.

  • Bioconjugation to Glycoprotein:

    • Rationale: The purified PECPBA-reporter is now reacted with the target glycoprotein. The slightly alkaline pH facilitates the formation of the boronate ester bond with the glycan diols.[18]

    • Prepare a 5 mg/mL solution of the glycoprotein in the Reaction Buffer (pH 8.3).

    • Add the lyophilized PECPBA-reporter conjugate to the glycoprotein solution at a 20-fold molar excess.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Purification of the Labeled Glycoprotein:

    • Rationale: It is crucial to remove unreacted PECPBA-reporter to ensure accurate characterization and prevent background signal. Size-exclusion chromatography effectively separates the large labeled protein from the small, unreacted molecules.

    • Equilibrate a Sephadex G-25 column with phosphate-buffered saline (PBS), pH 7.4.

    • Load the reaction mixture onto the column.

    • Elute with PBS, collecting fractions. The labeled glycoprotein will typically elute in the void volume (the first colored/protein-containing fractions).

    • Pool the relevant fractions and concentrate if necessary using a centrifugal filter device.

C. Characterization:

  • Confirm successful conjugation using SDS-PAGE (observing a fluorescent band corresponding to the protein) and Mass Spectrometry (detecting a mass shift corresponding to the addition of the PECPBA-reporter).[15][19]

Application 2: Immobilization of Glycoproteins for Affinity Capture

This protocol outlines the immobilization of a glycoprotein onto a surface functionalized with PECPBA. This is a foundational technique for creating biosensors or affinity purification matrices.[18][20]

Caption: Workflow for immobilizing a glycoprotein on a PECPBA-functionalized surface.

A. Materials and Reagents:

  • Amine-reactive surface (e.g., NHS-activated magnetic beads or microplate)

  • Amine-terminated version of PECPBA (or a suitable linker like 4-[(2-aminoethyl)carbamoyl]phenylboronic acid, AECPBA)[20]

  • Immobilization Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Elution Buffer: 100 mM Glycine-HCl, pH 2.5 OR 100 mM Sorbitol in PBS

  • Glycoprotein of interest

B. Procedure:

  • Surface Functionalization with PECPBA:

    • Rationale: The surface is first coated with the boronic acid "bait". An amine-terminated PECPBA analog is used here to react with a commercially available NHS-activated surface.

    • Reconstitute the amine-PECPBA analog in the Immobilization Buffer to a final concentration of 1-2 mg/mL.

    • Add the solution to the NHS-activated surface and incubate for 1-2 hours at room temperature.

    • Remove the unreacted PECPBA solution and wash the surface 3 times with PBST.

  • Blocking:

    • Rationale: Any remaining NHS-ester groups must be quenched to prevent non-specific binding of the target protein directly to the surface.

    • Add Blocking Buffer to the surface and incubate for 1 hour at room temperature.

    • Wash the surface thoroughly (5 times) with PBST.

  • Glycoprotein Capture:

    • Rationale: The target glycoprotein is captured via the formation of boronate esters between its glycan chains and the immobilized PECPBA.

    • Dilute the glycoprotein sample in Immobilization Buffer.

    • Apply the glycoprotein solution to the PECPBA-functionalized surface and incubate for 1-2 hours.

  • Washing and Elution:

    • Rationale: After capture, unbound proteins are washed away. The captured glycoprotein can then be eluted by disrupting the boronate ester bond, either by lowering the pH or by introducing a high concentration of a competing diol like sorbitol.[18]

    • Wash the surface 5 times with PBST to remove non-specifically bound proteins.

    • To elute, add the Elution Buffer (either low pH or competitive diol) and incubate for 10-15 minutes.

    • Collect the eluate, which now contains the purified glycoprotein. Neutralize immediately if using the low pH buffer.

Section 4: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling/Immobilization Efficiency 1. Suboptimal pH for boronate ester formation. 2. Biomolecule has low levels of accessible cis-diols. 3. Inactive PECPBA reagent (hydrolyzed).1. Optimize pH in the range of 7.5-9.0. Ensure buffer does not contain competing diols (e.g., Tris).[21] 2. Confirm glycosylation of your target biomolecule. Consider using a different target. 3. Use fresh, anhydrous solvents for activation steps. Store PECPBA under inert gas.
High Non-Specific Binding 1. Hydrophobic interactions from the phenethyl group. 2. Incomplete blocking of the surface (for immobilization).1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. 2. Increase blocking time or use a different blocking agent (e.g., BSA for surfaces).
Precipitation of Reagent or Protein 1. PECPBA-reporter has poor aqueous solubility. 2. Protein denaturation at the chosen pH.1. Add a small amount of a co-solvent like DMSO (typically <5%) to the reaction. 2. Perform the conjugation at a lower pH (e.g., 7.5) and extend the reaction time.
Instability of Conjugate (Loss of Label) The boronate ester linkage is reversible and hydrolyzing.For applications requiring high stability, consider strategies to form more stable boronate esters, such as using catechol-based linkers or exploring multi-point attachment.[11][14][22]

Conclusion

This compound is a valuable reagent for the targeted bioconjugation of glycosylated molecules. By understanding the fundamental principles of boronate ester chemistry and carefully controlling reaction parameters like pH, researchers can effectively label, immobilize, and purify glycoproteins for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The protocols provided herein serve as a robust starting point for developing specific, high-efficiency conjugation strategies.

References

  • G. G. D. de Oliveira, et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews.
  • J. António, R. Russo, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.
  • ERA. (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
  • ResearchGate. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis.
  • R. A. De-la-Garza-Rodea, et al. (2011). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society.
  • Y. Zou, et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research.
  • M. Artigas, et al. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry.
  • S. Ponrasu, et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega.
  • J. M. J. A. Donners, et al. (2014). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]

  • J. M. J. A. Donners, et al. (2014). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]

  • Chem-Impex. (n.d.). 4-(Diethylcarbamoyl)phenylboronic acid. Available at: [Link]

  • M. Dowlut, D. G. Hall. (2016). Fast and Tight Boronate Formation for Click Bioorthogonal Conjugation. Angewandte Chemie International Edition in English. Available at: [Link]

  • Chem-Impex. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid. Available at: [Link]

  • M. L. Stolowitz, et al. (2001). Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry. Available at: [Link]

  • Research@WUR. (2015). New applications of the interaction between diols and boronic acids. Available at: [Link]

  • S. Kitagishi, et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. Available at: [Link]

  • B. Bheemisetty, S. A. Lewis. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • B. Bheemisetty, S. A. Lewis. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • R. E. Tomsho, S. J. Benkovic. (2012). Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. The Journal of Organic Chemistry. Available at: [Link]

  • J. M. K. D. Sankhe, et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society. Available at: [Link]

  • A. K. Yatsimirsky. (2016). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Binding mechanism between phenylboronic acid and a diol. Available at: [Link]

  • A. J. Vinogradov, B. P. Duckworth, B. L. Miller. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. Available at: [Link]

  • PubChem. (n.d.). 4-(Diethylcarbamoyl)phenylboronic Acid. Available at: [Link]

  • M. E. Sandal, et al. (2007). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Analytical Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Request PDF: Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Available at: [Link]

  • S. Chen, et al. (2020). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Bioconjugate Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. Available at: [Link]

  • T. Kuwae, et al. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Analytical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Request PDF: Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. Available at: [Link]

  • Q. Zhang, et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for Machinery, Materials, and Manufacturing Engineers. Available at: [Link]

Sources

Application Notes and Protocols: Boronic Acid-Based Hydrogels for Glucose Sensing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the preparation of boronic acid-based hydrogels tailored for glucose sensing applications. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, synthesis strategies, and characterization of these intelligent biomaterials. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower robust and reproducible experimental design.

Introduction: The Power of Boronic Acid in Glucose Recognition

The escalating global prevalence of diabetes mellitus has intensified the demand for reliable and continuous glucose monitoring (CGM) systems. Boronic acid-based hydrogels have emerged as a highly promising class of materials for this purpose due to their unique ability to reversibly bind with cis-diols, a structural motif present in glucose.[1][2] This interaction is the cornerstone of their glucose-sensing capability.

Phenylboronic acid (PBA) and its derivatives are Lewis acids that can reversibly form stable five- or six-membered cyclic esters with molecules containing 1,2- or 1,3-diols, such as glucose.[1][3] This dynamic covalent chemistry is highly selective and allows for the design of "smart" hydrogels that respond to changes in glucose concentration in their environment.

The binding of glucose to the boronic acid moieties within the hydrogel network can induce a variety of measurable physical and chemical changes, including:

  • Swelling or Shrinking: The complexation of glucose with boronic acid can alter the charge density and osmotic pressure within the hydrogel, leading to volumetric changes.[2][4]

  • Changes in Mechanical Properties: The formation of boronate ester crosslinks can affect the stiffness and viscoelasticity of the hydrogel.[1]

  • Optical Signal Modulation: The binding event can be coupled to fluorescent reporters or photonic structures to generate a detectable optical signal.[4][5]

These responsive behaviors form the basis for various glucose sensing platforms, from implantable sensors to wearable devices like contact lenses.[6][7]

Fundamental Principles: The Boronic Acid-Glucose Interaction

A thorough understanding of the underlying chemistry is crucial for designing effective glucose-sensing hydrogels. The interaction between boronic acid and glucose is a pH-dependent equilibrium.

In an aqueous environment, phenylboronic acid exists in two forms: an uncharged, trigonal planar form (sp² hybridized) and a charged, tetrahedral boronate form (sp³ hybridized).[3] The tetrahedral boronate form is more favorable for binding with diols. The equilibrium between these two forms is governed by the pKa of the boronic acid, which for unsubstituted phenylboronic acid is approximately 8.8.[8]

At a pH below the pKa, the uncharged form dominates, and binding with glucose is less favorable. As the pH approaches and surpasses the pKa, the concentration of the anionic boronate form increases, facilitating the formation of the cyclic boronate ester with glucose.[3] This pH dependency presents a significant challenge for designing sensors that operate at physiological pH (around 7.4).[8][9]

Strategies to overcome this challenge include:

  • Modifying the Phenyl Ring: Introducing electron-withdrawing groups to the phenyl ring can lower the pKa of the boronic acid, making it more acidic and thus more active at physiological pH.[10]

  • Intramolecular Coordination: Designing boronic acid monomers with neighboring groups that can form an intramolecular coordination bond with the boron atom can stabilize the tetrahedral state, promoting diol binding at lower pH values.[11]

The binding of glucose to the boronic acid moieties within a hydrogel network leads to an increase in the number of negatively charged boronate esters. This increase in charge density results in greater electrostatic repulsion between the polymer chains and an influx of counter-ions and water to maintain charge neutrality, causing the hydrogel to swell.[2] This glucose-induced swelling is a common mechanism exploited for sensing.

Hydrogel Preparation Strategies

The choice of synthesis method will depend on the desired properties of the hydrogel, such as its mechanical strength, porosity, and response time. Here, we outline two common approaches.

Strategy 1: Copolymerization of Boronic Acid-Containing Monomers

This "bottom-up" approach involves the polymerization of a monomer mixture that includes a boronic acid-functionalized monomer, a hydrophilic backbone monomer, and a cross-linker.

Causality Behind Experimental Choices:

  • Boronic Acid Monomer: 3-Acrylamidophenylboronic acid (3-APBA) is a widely used monomer due to its commercial availability and reactivity in free-radical polymerization.[6]

  • Backbone Monomer: Acrylamide or N,N-dimethylacrylamide are often chosen for their hydrophilicity and biocompatibility, which are essential for creating a hydrogel that can operate in an aqueous environment.[11]

  • Cross-linker: N,N'-Methylenebis(acrylamide) (BIS) is a standard cross-linker that forms covalent bonds to create the hydrogel network. The concentration of the cross-linker is a critical parameter that controls the swelling ratio and mechanical properties of the hydrogel.

  • Initiator: Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) are a common redox initiator pair for free-radical polymerization in aqueous solutions.

Diagram of the Synthesis Workflow:

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification and Equilibration Monomers Monomer Solution: - 3-APBA - Acrylamide - BIS Mixing Mixing and Degassing Monomers->Mixing Initiator Initiator Solution: - APS - TEMED Initiator->Mixing Polymerization Initiate Polymerization (e.g., at room temperature) Mixing->Polymerization Gelation Hydrogel Formation Polymerization->Gelation Washing Washing with DI Water (to remove unreacted monomers) Gelation->Washing Equilibration Equilibration in Buffer (e.g., PBS pH 7.4) Washing->Equilibration

Caption: Workflow for hydrogel synthesis via copolymerization.

Strategy 2: Cross-linking of Boronic Acid and Diol-Containing Polymers

This "top-down" approach involves the mixing of two pre-synthesized polymers: one functionalized with boronic acid groups and the other with diol groups. The hydrogel forms through the dynamic covalent cross-linking between these two components.

Causality Behind Experimental Choices:

  • Boronic Acid Polymer: A polymer such as poly(acrylamide-co-3-acrylamidophenylboronic acid) can be synthesized as described in Strategy 1, but without a cross-linker.

  • Diol-Containing Polymer: Poly(vinyl alcohol) (PVA) is a readily available, biocompatible, and water-soluble polymer that is rich in diol groups.

  • Self-Healing and Injectability: The dynamic and reversible nature of the boronate ester bonds imparts self-healing and injectable properties to these hydrogels.[1][8] This is a significant advantage for biomedical applications. The ratio of boronic acid to diol groups is critical for achieving the desired hydrogel properties.[1]

Diagram of the Cross-linking Mechanism:

G cluster_0 Polymer Components cluster_1 Hydrogel Formation cluster_2 Glucose Response PBA_Polymer Boronic Acid Polymer (e.g., P(AAm-co-APBA)) Mixing Mixing in Aqueous Solution PBA_Polymer->Mixing Diol_Polymer Diol-Containing Polymer (e.g., PVA) Diol_Polymer->Mixing Crosslinking Boronate Ester Cross-linking Mixing->Crosslinking Hydrogel Self-Assembled Hydrogel Crosslinking->Hydrogel Competitive_Binding Competitive Binding Hydrogel->Competitive_Binding Glucose Glucose Glucose->Competitive_Binding Dissociation Cross-link Dissociation Competitive_Binding->Dissociation

Caption: Hydrogel formation via boronate ester cross-linking.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific experimental goals and available resources.

Protocol 1: Synthesis of a Poly(acrylamide-co-3-APBA) Hydrogel

Materials:

  • Acrylamide

  • 3-Acrylamidophenylboronic acid (3-APBA)

  • N,N'-Methylenebis(acrylamide) (BIS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Monomer Solution:

    • In a glass vial, dissolve acrylamide (e.g., 71 mg, 1 mmol) and 3-APBA (e.g., 19.1 mg, 0.1 mmol) in DI water (e.g., 1 mL).

    • Add BIS (e.g., 1.54 mg, 0.01 mmol) to the solution and vortex until fully dissolved. The concentration of BIS can be varied to tune the cross-linking density.

  • Degas the Solution:

    • Purge the monomer solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiate Polymerization:

    • Add APS solution (e.g., 10 µL of a 10% w/v solution in DI water).

    • Add TEMED (e.g., 1 µL) to catalyze the reaction.

    • Gently mix the solution and allow it to polymerize at room temperature. Gelation should occur within 30 minutes.

  • Purification:

    • After complete polymerization (e.g., 24 hours), immerse the hydrogel in a large volume of DI water.

    • Wash the hydrogel for 3-5 days, changing the water daily, to remove any unreacted monomers and initiators.

  • Equilibration:

    • Transfer the purified hydrogel to PBS (pH 7.4) and allow it to equilibrate for at least 48 hours before characterization.

Protocol 2: Glucose-Responsiveness Characterization (Swelling Study)

Materials:

  • Equilibrated boronic acid-based hydrogel

  • PBS (pH 7.4)

  • Glucose solutions of varying concentrations in PBS (e.g., 0 mM, 5 mM, 10 mM, 20 mM)

  • Analytical balance

Procedure:

  • Initial Measurement:

    • Carefully remove the equilibrated hydrogel from the PBS solution.

    • Gently blot the surface with a lint-free wipe to remove excess water.

    • Record the initial weight of the swollen hydrogel (W_s,0).

  • Incubation in Glucose Solutions:

    • Immerse the hydrogel in a glucose solution of a specific concentration.

    • Incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) to allow for equilibrium to be reached.

  • Final Measurement:

    • Remove the hydrogel from the glucose solution, blot the surface, and record the final weight (W_s,g).

  • Calculate the Swelling Ratio:

    • The swelling ratio (SR) can be calculated as: SR = (W_s,g - W_d) / W_d, where W_d is the weight of the dry hydrogel (obtained by lyophilization).

    • Alternatively, the change in weight can be expressed as a percentage of the initial swollen weight.

  • Repeat for Different Glucose Concentrations:

    • Repeat steps 2-4 for each glucose concentration to generate a dose-response curve.

Self-Validating System: The protocol should include a control hydrogel prepared without the boronic acid monomer to demonstrate that the observed swelling is indeed due to the specific interaction with glucose. Additionally, the reversibility of the swelling should be tested by transferring the glucose-swollen hydrogel back to a glucose-free buffer.

Data Presentation: Performance Characteristics

The performance of different hydrogel formulations can be compared using a structured table.

Hydrogel Formulation Glucose Detection Range Response Time (t90) Swelling Change at 10 mM Glucose Reference
P(AAm-co-3-APBA)1-30 mM~100 secondsVaries with cross-linker density[6]
PBA-grafted PVA0-50 mM> 5 minutesFormulation dependent[6]
Injectable PBA-Glucose Complex1-20 g/LRapidDrug release modulation[1]

t90: Time to reach 90% of the final signal change.

Challenges and Future Perspectives

Despite significant progress, several challenges remain in the development of boronic acid-based hydrogels for practical glucose sensing applications:

  • Physiological pH Operation: Achieving high sensitivity and a linear response at pH 7.4 remains a primary objective.[8]

  • Selectivity: Boronic acids can also bind to other biologically relevant diols, such as fructose and lactate, which can cause interference.

  • Long-term Stability: The in vivo stability of the hydrogel and the boronic acid functionality needs to be ensured for long-term continuous monitoring.[8]

  • Biocompatibility: While many of the components are considered biocompatible, thorough in vivo studies are necessary to assess any potential inflammatory responses.[6][12]

Future research will likely focus on the development of novel boronic acid derivatives with lower pKa values, the design of more sophisticated hydrogel architectures to enhance sensitivity and response time, and the integration of these materials into robust and user-friendly sensing devices.

References

  • Wang, L., et al. (2016). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. ACS Macro Letters, 5(8), 988-991. [Link]

  • Dou, Q., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. Journal of Materials Chemistry B, 5(34), 7086-7094. [Link]

  • Diaconeasa, Z., et al. (2020). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Polymers, 12(3), 582. [Link]

  • Goldberg, D., et al. (2025). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. Chemistry – An Asian Journal. [Link]

  • Dou, Q., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. Spiral, University of Bath. [Link]

  • Diaconeasa, Z., et al. (2020). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Semantic Scholar. [Link]

  • Kilic, T., et al. (2022). Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. Biomacromolecules, 23(10), 4274-4284. [Link]

  • Gamsey, S., et al. (2006). Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels: Linker Effects and Extension to Fiber Optics. Langmuir, 22(21), 9067-9074. [Link]

  • Egawa, Y., et al. (2014). Can anyone recommend a boronic acid and glucose binding mechanism?. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Development of boronic acid grafted random copolymer sensing fluid for continuous glucose monitoring. Biosensors and Bioelectronics, 63, 308-315. [Link]

  • Wikeley, S., et al. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. [Link]

  • Putra, H. E. (2025). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. OBAT: Jurnal Penelitian dan Pengembangan Ilmu Farmasi dan Kontekstual, 3(4), 78-83. [Link]

  • Ruan, Q., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express, 30(26), 46979-46988. [Link]

  • Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(4), 3465-3475. [Link]

  • Yesilyurt, V., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(19), 8122-8149. [Link]

  • Guan, Y., & Zhang, Y. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society Reviews, 42(20), 8106-8121. [Link]

  • Singleton, J. W., et al. (2014). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. ACS Macro Letters, 3(9), 912-916. [Link]

  • Guan, Y., & Zhang, Y. (2013). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. ResearchGate. [Link]

  • Yesilyurt, V., et al. (2016). Injectable dynamic covalent hydrogels of boronic acid polymers cross-linked by bioactive plant-derived polyphenols. Biomaterials Science, 4(11), 1614-1625. [Link]

Sources

Application Note: Strategic Selection of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science for the construction of C(sp²)–C(sp²) bonds.[1] The reaction's efficiency, however, is highly dependent on the judicious selection of the catalyst system, especially when substrates contain potentially coordinating functional groups. This guide provides a comprehensive analysis and detailed protocols for selecting and optimizing palladium catalyst systems for the successful coupling of 4-(phenethylcarbamoyl)phenylboronic acid, a substrate relevant to the synthesis of bioactive molecules. We will explore the interplay between palladium precatalysts, ligands, bases, and solvents, offering a logical framework for reaction development from initial screening to scale-up.

Introduction: The Challenge of Functionalized Boronic Acids

The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance.[2] However, substrates like this compound present unique challenges that demand a rational approach to catalyst selection. The presence of the amide functional group introduces several considerations:

  • Potential for Catalyst Inhibition: The lone pairs on the amide oxygen and nitrogen can coordinate to the palladium center, potentially forming stable chelate complexes that inhibit catalytic turnover.[3]

  • Electronic Effects: The electron-withdrawing nature of the carbamoyl group influences the nucleophilicity of the boronic acid, which can affect the rate-determining transmetalation step.

  • Protodeboronation: Like many boronic acids, this substrate is susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) under harsh basic conditions, leading to yield loss.[4][5]

A successful strategy hinges on choosing a catalyst system that is reactive enough to overcome these hurdles while being selective enough to avoid side reactions.

The Catalytic Cycle: A Framework for Rational Selection

Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is crucial for diagnosing issues and making informed choices. The generally accepted mechanism involves three key stages, each influenced by different components of the reaction mixture.[3][6]

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Ar-PdII(L)₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetalation Ar-PdII(L)₂-Ar' (Transmetalation Complex) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product sub1 Ar-X sub2 Ar'-B(OH)₂ + Base cat_regen

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This step is often rate-limiting and is accelerated by electron-rich, bulky ligands.[7]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step requires a base to activate the boronic acid and is influenced by both electronics and sterics.[3][8]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is also promoted by bulky ligands.

Core Components of the Catalyst System

Palladium Source: The Case for Precatalysts

While traditional Pd(0) sources like Pd(PPh₃)₄ or in-situ systems generated from Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts offer superior performance, reproducibility, and operational simplicity.[3][9][10] Precatalysts are stable Pd(II) complexes that rapidly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions.[11][12][13] This avoids issues with inconsistent catalyst activity and ill-defined ligand-to-metal ratios.

For challenging substrates, Buchwald G3 and G4 palladacycles are highly recommended. They provide a reliable source of the active catalyst at room or slightly elevated temperatures.[3]

Ligand Selection: The Key to Success

The ligand is arguably the most critical component for overcoming the challenges posed by this compound. The ideal ligand should be both sterically bulky and highly electron-donating.

  • Steric Bulk: Hinders the formation of inactive palladium dimers and promotes the reductive elimination step.

  • Electron-Donating Ability: Increases the electron density on the palladium center, facilitating the oxidative addition of even challenging electrophiles (e.g., aryl chlorides).[14]

Table 1: Comparison of Recommended Ligands for Functionalized Substrates

Ligand TypeExample(s)Key CharacteristicsRecommended For
Biaryl Phosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding. Broad functional group tolerance.[3][11]General-purpose, excellent for electron-rich/neutral aryl halides and functionalized boronic acids. A primary choice for initial screening.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more stable than phosphines at high temperatures.[3][15][16]Highly active for coupling unreactive substrates, including some aryl chlorides at lower temperatures.
Ferrocenyl Phosphines dppfRobust and versatile, though generally less active than modern biaryl phosphines for difficult couplings.[1]Good for initial trials with simpler, more reactive aryl bromides or iodides.

For the target substrate, XPhos or SPhos represent excellent starting points due to their proven efficacy in a wide range of challenging couplings.[11][13]

Base and Solvent System

The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. The choice of base must be balanced to ensure efficient reaction without causing substrate decomposition.[4][5]

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): A moderately strong, non-nucleophilic base. Often an excellent choice for substrates with base-sensitive functional groups.[4][17]

    • K₂CO₃ (Potassium Carbonate): A weaker base, suitable for many standard couplings. Can be a good starting point if protodeboronation is a concern.[18][19]

    • Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble base that can accelerate slow reactions.[4]

  • Solvent Systems: A mixture of a polar aprotic solvent and water is typically used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate.

    • Dioxane / H₂O or THF / H₂O: Classic solvent systems for Suzuki couplings.[4]

    • 2-MeTHF / H₂O: A more environmentally friendly and often higher-boiling alternative to THF.

Experimental Protocols

Catalyst System Screening Workflow

For a novel coupling, a systematic screening approach is the most efficient path to an optimized procedure. This workflow is designed to quickly identify promising conditions.

Screening_Workflow start Define Substrates: This compound + Aryl Halide (Ar-X) screen Primary Screen (4-8 reactions) Constant: Temp (e.g., 80 °C), Time (e.g., 4h) Variables: Catalyst, Base start->screen eval1 Evaluate by LC-MS / TLC: Identify promising hits (>50% conversion) screen->eval1 eval1->screen No Hits (Try new ligands) optimize Secondary Screen (Optimization) Variables: Solvent, Temperature eval1->optimize Hit(s) Found eval2 Evaluate Yield & Purity: Select best condition optimize->eval2 eval2->optimize Further Tuning scaleup Scale-Up & Isolation eval2->scaleup Condition Validated

Figure 2: A logical workflow for screening and optimizing the Suzuki-Miyaura coupling reaction.

Protocol 1: Parallel Screening of Catalyst Systems

This protocol is designed for execution in a 24-well plate or parallel reaction block.

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the limiting reagent (typically the aryl halide) in the chosen solvent (e.g., Dioxane).

    • Prepare a 0.24 M stock solution of this compound (1.2 equiv) in the same solvent.

  • Plate Preparation:

    • To each designated reaction vial, add the appropriate base (e.g., K₃PO₄, 2.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Reagent Addition:

    • Using a multichannel pipette or automated dispenser, add 0.5 mL (0.1 mmol) of the aryl halide stock solution to each vial.

    • Add 0.5 mL (0.12 mmol) of the boronic acid stock solution to each vial.

    • Add the aqueous component (e.g., water, to achieve a 4:1 organic:water ratio).

  • Reaction Execution:

    • Seal the reaction block securely with a cap mat.

    • Purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

    • Heat the block to the desired temperature (e.g., 80-100 °C) with magnetic stirring for the specified time (e.g., 4-12 hours).

  • Analysis:

    • After cooling, take a small aliquot from each well, dilute with a suitable solvent (e.g., Acetonitrile), and analyze by LC-MS to determine conversion and identify major byproducts.

Protocol 2: Optimized Preparative-Scale Synthesis

This protocol is a robust starting point based on a high-performing catalyst system.

  • Reaction Setup:

    • To a flame-dried round-bottom flask or jacketed reactor equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 equiv, e.g., 10 mmol), this compound (1.2 equiv, 12 mmol), and finely powdered K₃PO₄ (2.0 equiv, 20 mmol).

  • Catalyst Addition:

    • Under a positive pressure of nitrogen, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%, 0.1-0.2 mmol).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 2-MeTHF and water, 4:1 v/v) via cannula or syringe to achieve a final concentration of ~0.2 M with respect to the limiting reagent.

  • Reaction:

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate or MTBE).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Insufficiently strong base.1. Use a reliable precatalyst; ensure rigorous degassing.[4] 2. Switch to a more electron-rich/bulky ligand (e.g., XPhos, RuPhos). Increase temperature.[3] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[4]
Boronic Acid Decomposition (Protodeboronation) 1. Base is too strong or temperature is too high. 2. Presence of excess water under harsh conditions.1. Use a milder base (e.g., K₂CO₃, KF). Lower the reaction temperature.[4][5] 2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[20]
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling. 2. Pd(II) source without sufficient reducing agent.1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[20] 2. Use a Pd(0) source or a precatalyst that cleanly generates Pd(0).

Conclusion

The successful Suzuki-Miyaura coupling of functionalized substrates like this compound is readily achievable through a rational and systematic approach to catalyst selection. The use of modern, well-defined palladium precatalysts, particularly those featuring bulky and electron-rich biarylphosphine ligands such as XPhos, provides a robust foundation for this transformation. By carefully selecting the base and solvent system and employing a structured screening workflow, researchers can rapidly identify optimal conditions, mitigate common side reactions, and efficiently synthesize target molecules with high yield and purity.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Espinosa, M. R., Doppiu, A., & Hazari, N. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH Public Access. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Zhang, L., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(3), 855-859. [Link]

  • Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525-6530. [Link]

  • Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Various Authors. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Worrall, C., et al. (2019). Suzuki-Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PubMed Central. [Link]

  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Scientific Update. [Link]

  • Various Authors. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]

  • Reddit User. (2022). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8883–8887. [Link]

  • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Miles, C. E., & Lo, S. M. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Puget Sound. [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Liu, H., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Goossen, L. J., et al. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society, 127(31), 11102-11114. [Link]

Sources

Application Note: Strategic Protection of Boronic Acids for Robust Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. However, their inherent instability—including tendencies toward dehydration to form boroxines and susceptibility to oxidation or protodeboronation—often complicates their use in complex, multi-step synthetic sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of boronic acid protecting groups. We will delve into the mechanistic rationale behind various protection strategies, compare the stability profiles of common and advanced protecting groups, and provide field-proven, step-by-step protocols for their installation and removal.

The Challenge: Inherent Instability of Boronic Acids

While boronic acids are valued for their low toxicity and high functional group tolerance in coupling reactions, their free form presents significant challenges in multi-step synthesis.[1][2] The primary issues include:

  • Dehydration to Boroxines: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][3] This dehydration complicates accurate quantification, handling, and can affect reaction kinetics.

  • Oxidative Instability: Many boronic acids are susceptible to oxidation, which can be a significant issue in biological contexts or when using certain reagents.[4][5]

  • Protodeboronation: Under certain acidic or basic conditions, the C–B bond can be cleaved, leading to loss of the desired functionality.

  • Reagent Incompatibility: The Lewis acidic boron center can react or interfere with a wide range of common synthetic reagents, making it necessary to introduce the boronic acid late in a synthetic sequence.[6][7][8]

Protecting the boronic acid moiety as a more stable derivative, such as a boronate ester, circumvents these issues, allowing the boron functionality to be carried through numerous synthetic steps.[9][10]

A Survey of Key Boronic Acid Protecting Groups

The choice of a protecting group is dictated by the planned synthetic route, including the reaction conditions to be employed and the required deprotection method. The ideal protecting group should be easy to install, robust enough to withstand subsequent reactions, and removable under specific, mild conditions that do not affect other functional groups (a concept known as orthogonality).[11][12]

Diol-Based Protection: The Workhorse Pinacol Ester

Pinacol boronate esters (Bpin) are the most widely used protecting group for boronic acids.[1] They are typically stable, crystalline solids that are compatible with purification by silica gel chromatography.[1]

  • Formation: Easily formed by condensation of a boronic acid with pinacol, often with azeotropic removal of water.[13] They are also the direct products of common borylation reactions, such as the Miyaura borylation.[1]

  • Stability: Generally stable to a wide range of reaction conditions, including many aqueous and anhydrous transformations. However, their stability is not absolute; the formation is reversible, which can lead to premature release in the presence of water or alcohols.[14]

  • Deprotection: Despite their utility, deprotection can be challenging.[1][14] Harsh acidic conditions are often required for hydrolysis.[2][15] Milder, stepwise methods have been developed, such as transesterification or conversion to an intermediate trifluoroborate salt.[1][16][17][18]

Trivalent Amine Chelators: The Robust MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution for multi-step synthesis, offering exceptional stability and unique reactivity profiles.[6][19][20] The nitrogen atom's lone pair coordinates to the boron's empty p-orbital, creating a stable, tetracoordinate species that is unreactive in Suzuki-Miyaura coupling.[1][21]

  • Formation: Typically formed by condensation of the boronic acid with MIDA in DMSO, often requiring heat and removal of water.[21] Milder methods using MIDA anhydride have also been developed for sensitive substrates.[22]

  • Stability: MIDA boronates are exceptionally stable. They are air-stable, crystalline, and compatible with a vast range of reagents that would degrade free boronic acids or pinacol esters, including strong oxidants, reductants, and organometallics.[6][7][19] This stability makes them ideal for iterative cross-coupling (ICC) strategies.[6][8][21]

  • Deprotection: Cleavage is reliably achieved under mild basic conditions (e.g., aqueous NaOH or K₃PO₄), liberating the free boronic acid.[1] This deprotection condition is orthogonal to many acid-labile protecting groups.[9]

Visualization of Protection & Deprotection Strategies

The fundamental concept is to mask the reactive, trigonal planar boronic acid as a less reactive, tetracoordinate boronate ester, which can be unmasked when needed.

G cluster_0 Protection cluster_1 Multi-Step Synthesis cluster_2 Deprotection Boronic_Acid R-B(OH)₂ (Reactive, Unstable) Protected_Boronate Protected Boronate Ester (Stable, Inert) Boronic_Acid->Protected_Boronate Condensation Protecting_Group + Protecting Group (e.g., Pinacol, MIDA) Functionalized_Intermediate Functionalized Intermediate (Boron is tolerated) Protected_Boronate->Functionalized_Intermediate Various Reagents (Grignard, Oxidation, etc.) Final_Boronic_Acid R'-B(OH)₂ (Ready for Coupling) Functionalized_Intermediate->Final_Boronic_Acid Mild Base (MIDA) Acid/Lewis Acid (Pinacol) Boroxine_Equilibrium 3_BA 3 R-B(OH)₂ (Boronic Acid) Boroxine Boroxine Trimer 3_BA->Boroxine Equilibrium H2O - 3 H₂O

Caption: Equilibrium between boronic acid monomers and their boroxine anhydride.

Comparative Stability and Selection Guide

Choosing the correct protecting group is critical for the success of a synthetic campaign. The following table summarizes the stability of the two most common protecting groups to a range of standard reaction conditions.

Reagent / ConditionPinacol Ester (Bpin)MIDA BoronateRationale & Comments
Chromatography (Silica Gel) StableStableBoth are generally stable, a key advantage over trifluoroborates. [6][8]
Aqueous Base (e.g., 1M NaOH) LabileLabile (Deprotection)MIDA boronates are designed to be cleaved by mild aqueous base. [1]Pinacol esters can also hydrolyze.
Aqueous Acid (e.g., 1M HCl) Labile (Deprotection)StableMIDA's dative N-B bond provides high stability to acid. [9]Pinacol esters are often cleaved by acid. [15]
Strong Base (e.g., n-BuLi) UnstableStableMIDA's tetracoordinate structure protects the boron from nucleophilic attack. [6]
Grignard Reagents (e.g., PhMgBr) UnstableStableSimilar to strong bases, Grignards will react with the Bpin boron center. MIDA is robust. [6]
Oxidants (e.g., H₂O₂, PCC) Generally StableStableMIDA boronates show exceptional stability to a wide range of oxidative conditions. [1]
Reductants (e.g., LiAlH₄, H₂/Pd) Generally StableStableBoth groups are compatible with many common reducing agents. [6]
Suzuki-Miyaura Coupling ReactiveUnreactiveThis is the key distinction. Bpin esters often react directly, while MIDA boronates act as a "slow-release" source of the boronic acid under basic conditions or are completely inert. [1][21]
Decision Workflow for Protecting Group Selection

Decision_Tree Start Start: Need to protect a boronic acid Q1 Will the synthesis involve Grignards, organolithiums, or other strong nucleophiles? Start->Q1 Use_MIDA Use MIDA Boronate Q1->Use_MIDA Yes Q2 Is the final step a Suzuki coupling without deprotection? Q1->Q2 No Use_Pinacol Use Pinacol Ester (Bpin) Q2->Use_Pinacol Yes Q3 Will subsequent steps use strong acidic conditions? Q2->Q3 No Q3->Use_MIDA Yes Q3->Use_Pinacol No

Caption: A simplified decision tree for selecting a primary protecting group.

Detailed Experimental Protocols

The following protocols are adapted from validated literature procedures and serve as a reliable starting point for laboratory implementation.

Protocol 1: Formation of an Aryl-MIDA Boronate

This procedure is based on the condensation method for preparing bench-stable MIDA boronates from potentially unstable boronic acids. [6][21][23]

  • Materials:

    • Arylboronic acid (1.0 equiv)

    • N-methyliminodiacetic acid (MIDA) (1.5 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Toluene

    • Molecular sieves (4 Å), activated

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the arylboronic acid, MIDA, and a stir bar.

    • Add enough DMSO to partially dissolve the MIDA ligand, followed by toluene (typically a 1:1 to 2:1 ratio of Toluene:DMSO).

    • Add activated 4 Å molecular sieves to the flask.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-12 hours).

    • Cool the mixture to room temperature and filter to remove the molecular sieves and any excess MIDA.

    • The filtrate can often be concentrated in vacuo. The resulting residue is then purified. Precipitation from a solvent system like CH₃CN/CH₂Cl₂/Et₂O is often effective for isolating the crystalline MIDA boronate product. [24]

Protocol 2: Deprotection of a MIDA Boronate

This protocol utilizes mild basic hydrolysis for the efficient release of the free boronic acid. [1]

  • Materials:

    • MIDA boronate (1.0 equiv)

    • Tetrahydrofuran (THF)

    • Aqueous Sodium Hydroxide (1 M) or Potassium Phosphate (0.5 M)

    • Diethyl ether or Ethyl acetate

    • Aqueous Hydrochloric Acid (1 M)

  • Procedure:

    • Dissolve the MIDA boronate in THF in a round-bottom flask.

    • Add the aqueous base (e.g., 1 M NaOH, 3-5 equiv) to the solution.

    • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

    • Once complete, transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Separate the layers. Wash the organic layer with brine.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the free boronic acid.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude boronic acid, which can be purified by recrystallization or chromatography.

Protocol 3: Deprotection of a Pinacol Boronate (Bpin) via Transesterification

This two-step method avoids harsh acidic conditions by first forming a diethanolamine (DEA) adduct, which is then easily hydrolyzed. [2][15][25]

  • Materials:

    • Pinacol boronate (1.0 equiv)

    • Diethanolamine (DEA) (1.1 equiv)

    • Ether or other non-polar solvent

    • Aqueous Hydrochloric Acid (0.1 M)

  • Procedure:

    • Step 1: Transesterification: Dissolve the pinacol boronate in ether. Add diethanolamine and stir at room temperature. The DEA-boronate adduct often precipitates as a white solid. [15] 2. Stir for 1-3 hours, then collect the solid product by filtration and wash with cold ether.

    • Step 2: Hydrolysis: Suspend the isolated DEA-boronate in a biphasic mixture of a non-polar solvent (e.g., hexanes) and 0.1 M HCl.

    • Stir vigorously for 20-60 minutes. [2][15] 5. Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the free boronic acid.

Conclusion

The strategic use of protecting groups transforms boronic acids from sensitive, late-stage additions into robust, versatile intermediates that can be carried through extensive synthetic sequences. Pinacol esters remain a convenient and popular choice, especially when the ester can be used directly in a subsequent coupling reaction. For complex, multi-step syntheses requiring high stability to a broad range of reagents, MIDA boronates offer a superior platform, enabling powerful strategies like iterative cross-coupling. By understanding the relative stabilities and the specific conditions for installation and removal of these groups, researchers can design more efficient, reliable, and ambitious synthetic routes to complex molecules.

References

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Churches, Q. I., & Hutton, C. A. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. [Link]

  • University of Oxford Chemical Research Laboratory. (n.d.). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. chem.ox.ac.uk. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. PubMed. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Scilit. [Link]

  • SK. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Akama, T., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Akama, T., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

  • Various Authors. (2025). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Reddit User Community. (2020). Boronic acid pinacol ester deprotection. r/chemistry - Reddit. [Link]

  • Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]

  • Various Authors. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Request PDF on ResearchGate. [Link]

  • Lee, S. J., et al. (2009). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. PMC - NIH. [Link]

  • Various Authors. (2012). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]

  • Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]

  • Various Authors. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC - NIH. [Link]

  • Various Authors. (2010). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. ResearchGate. [Link]

  • Various Authors. (2009). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Request PDF on ResearchGate. [Link]

  • Li, Z., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC - NIH. [Link]

  • Taylor, M. S., et al. (2006). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. [Link]

  • Churches, Q. I., & Hutton, C. A. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Pal, A., et al. (2015). Protecting groups for boronic acids.
  • Various Authors. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. [Link]

  • Wuts, P. G. M., & Greene, T. W. (n.d.). Deprotection: The Concept of Orthogonal Sets. Wiley. [Link]

  • Various Authors. (2023). Synthetic strategies for the synthesis of boronic acid esters-based vitrimers. ResearchGate. [Link]

  • Leny, F., & Vaultier, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Al-Abed, Y., et al. (2011). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. MDPI. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Effective Purification of 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Phenethylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we combine established chemical principles with field-proven techniques to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with crude this compound?

A: Crude arylboronic acids often contain a variety of impurities stemming from the synthesis and workup. For this specific compound, common impurities include:

  • Homocoupling byproducts: Biphenyl derivatives formed from the starting materials.

  • Protodeborylation products: The compound can degrade, replacing the B(OH)₂ group with a hydrogen atom. This process can be accelerated by harsh pH conditions or the presence of certain metals.[1][2]

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[3] While this is an equilibrium, it can complicate analysis and purification.

  • Unreacted starting materials: Residual precursors from the synthesis, such as the corresponding aryl halide.

  • Reagents and catalysts: Residual palladium catalysts or bases from the coupling reaction.[4]

Q2: What are the principal purification strategies for this compound?

A: There are three primary methods, each with its own advantages depending on the impurity profile and scale of your experiment:

  • Acid-Base Extraction: This technique leverages the weakly acidic nature of the boronic acid group (pKa ≈ 8.8 for phenylboronic acid) to separate it from neutral or basic impurities.[3][4][5][6]

  • Recrystallization: As this compound is expected to be a crystalline solid, recrystallization is often a highly effective and scalable method for achieving high purity.[7][8][9][10]

  • Chromatography: While effective, silica gel chromatography of boronic acids can be challenging due to their tendency to interact with the stationary phase.[1][11] However, with modified techniques, it can provide excellent separation.

Q3: How do I select the most appropriate purification method?

A: The choice depends on the nature of your impurities and the final purity required. The following decision tree provides a general guideline.

G start Crude Product (Solid or Oil?) is_solid Is the main impurity profile known and non-polar? start->is_solid Solid is_oil Product is an Oil or Gummy Solid start->is_oil Oil/Gummy acid_base Acid-Base Extraction is_solid->acid_base Yes recrystallize Recrystallization is_solid->recrystallize No / Unknown chromatography Column Chromatography is_oil->chromatography final_polish Final Polish Needed? acid_base->final_polish recrystallize->final_polish chromatography->final_polish Check Purity final_polish->recrystallize Yes (from Solid) final_polish->chromatography Yes (from Oil) final_product High Purity Product final_polish->final_product No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

Recrystallization Issues

Q: I'm trying to recrystallize my compound, but it "oils out" upon cooling instead of forming crystals. What's wrong?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before the solution reaches its crystallization temperature. This is common when the solution is too concentrated or cooled too quickly.

Solutions:

  • Add more solvent: Re-heat the mixture until the oil redissolves, then add more of the same hot solvent to create a less saturated solution.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Avoid shocking the hot solution by placing it directly in the cold.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[7]

Q: My recrystallization resulted in a very low yield. How can I maximize recovery?

A: Low yield is often due to using too much solvent or premature crystallization.

Solutions:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining solution (mother liquor) by about half and cool again to obtain a second crop. Note that the second crop may be less pure.

  • Optimize Solvent Choice: Ensure you are using an appropriate solvent—one where the compound has high solubility when hot and low solubility when cold.

Chromatography Issues

Q: My compound is streaking badly on the TLC plate and seems to be sticking to my silica gel column. How can I resolve this?

A: This is a classic problem with boronic acids. The Lewis acidic boron atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor elution and recovery.[5][11]

Solutions:

  • Switch to Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying boronic acids.[8]

  • Modify the Mobile Phase: Adding a small amount of a polar modifier can improve peak shape. For your compound, which has an acidic boronic acid group, adding a small percentage (0.5-1%) of acetic acid to the eluent can help by protonating the silanol groups and reducing unwanted interactions.[7]

  • Use Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be very effective.[1][12]

Acid-Base Extraction Issues

Q: I performed an acid-base extraction, but my product recovery was very low after re-acidification. Where did it go?

A: Poor recovery can be due to several factors, including incomplete extraction, product instability, or issues with precipitation.

Solutions:

  • Ensure Complete Extraction: Use a sufficiently strong base (e.g., 1-2 M NaOH) to fully deprotonate the boronic acid and transfer it to the aqueous layer.[4][5] Perform the extraction multiple times (e.g., 3x) with fresh aqueous base to ensure complete transfer.

  • Check pH for Re-precipitation: After extraction, the aqueous layer must be acidified sufficiently to fully protonate the boronate salt and cause it to precipitate. Use a pH meter or pH paper to ensure the pH is well into the acidic range (e.g., pH 2-3).

  • Avoid Excessively Harsh Conditions: While boronic acids are generally stable, some can be sensitive to very high or low pH, potentially leading to protodeborylation.[2] Avoid prolonged exposure to harsh conditions.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities. It exploits the formation of a water-soluble boronate salt under basic conditions.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Base Extraction cluster_2 Step 3: Re-acidification & Isolation a Dissolve crude product in EtOAc b Add 1M NaOH (aq). Shake and separate layers a->b c Organic Layer: Neutral/Basic Impurities b->c d Aqueous Layer: Sodium Boronate Salt b->d e Cool aqueous layer in ice bath. Add 2M HCl until pH ~2-3 d->e f Precipitate Forms e->f g Filter, wash with cold water, and dry under vacuum f->g h Pure Product g->h

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate (EtOAc) or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times, collecting the aqueous layers each time. The neutral and basic impurities will remain in the organic layer.[4]

  • Wash (Optional): The combined aqueous layers can be washed once with EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2-3. A white precipitate of the purified boronic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to remove residual water.

Protocol 2: Purification by Recrystallization

This is often the most effective method for obtaining highly pure, crystalline material.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (see table below) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed-solvent system is often required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) portion-wise while heating and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a mixed-solvent system, add the "anti-solvent" dropwise to the hot solution until cloudiness persists, then add a drop of the "good" solvent to clarify. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data Summary Table
Purification MethodKey Parameters & Suitable SolventsExpected Outcome & Notes
Recrystallization Single Solvents: Hot water, Ethanol/Water, Acetonitrile/Water.[8][9] Mixed Solvents: Ethyl Acetate/Hexanes, Dichloroethane/Hexanes.[7]High purity crystalline solid. Best for removing impurities with different solubility profiles.
Column Chromatography Stationary Phase: Neutral Alumina or Silica Gel. Mobile Phase: Start with a gradient of Ethyl Acetate in Hexanes. For more polar impurities, try Dichloromethane/Methanol (e.g., 98:2 to 95:5).[4] Add 0.5% acetic acid to suppress tailing on silica.Good for removing impurities with similar polarity. Can be lower yielding due to product loss on the column.
Acid-Base Extraction Base: 1-2 M NaOH or K₂CO₃.[5] Acid: 1-2 M HCl. Organic Solvent: Ethyl Acetate, Diethyl Ether.Excellent for removing non-acidic impurities. Fast and scalable.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

  • Reddit r/OrganicChemistry. (2025). HELP: Purifying boronic acids sucks. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Reddit r/chemistry. (2025). HELP: Purifying boronic acids sucks. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. [Link]

  • Reddit r/chemistry. (2017). Purification of boronic acids?[Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Phenethylcarbamoyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile reagent. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and advance your research with confidence.

Section 1: Understanding the Root Cause of Solubility Issues

Q1: Why is my this compound proving difficult to dissolve?

A1: The solubility behavior of this compound is governed by its distinct molecular architecture. It is an amphiphilic molecule, meaning it possesses both polar (hydrophilic) and non-polar (lipophilic) regions, which leads to complex interactions with solvents.

  • The Polar Head: The phenylboronic acid group, -C₆H₄B(OH)₂, is polar and capable of hydrogen bonding. This part of the molecule prefers polar solvents.

  • The Non-Polar Tail: The phenethylcarbamoyl group, -C(=O)NHCH₂CH₂C₆H₅, is large and predominantly non-polar due to the two phenyl rings and the ethyl linker. This extensive hydrophobic character limits solubility in highly polar solvents like water.

  • Intermolecular Forces: The amide linkage (-C(=O)NH-) is a strong hydrogen bond donor and acceptor, promoting self-association of the molecules. This can lead to the formation of aggregates that are difficult for solvent molecules to break apart.

  • Boroxine Formation: A well-documented characteristic of boronic acids is their tendency to undergo reversible, concentration-dependent dehydration to form cyclic anhydrides known as boroxines.[1][2] These trimers are significantly less polar than the parent boronic acid, which can drastically alter the compound's solubility profile and sometimes lead to the substance "oiling out" of solution.

Section 2: Practical Troubleshooting and Standard Protocols

Q2: What is the most effective initial approach to finding a suitable solvent system?

A2: A systematic, small-scale solvent screening is the most logical first step. Given the molecule's amphiphilic nature, single-solvent systems may be inadequate. More often, a binary or even ternary solvent system is required, especially for reactions.

The table below provides a starting point for solvent selection. Phenylboronic acids generally exhibit higher solubility in ethers and ketones and poor solubility in non-polar hydrocarbon solvents.[2][3][4][5]

Table 1: Solvent Screening Guide for this compound

Solvent ClassExample SolventPolarityExpected Solubility & Use Case
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMid-PolarityGood. Often the best choice for preparing stock solutions or as the primary organic solvent in reaction mixtures.
Ketones Acetone, 3-PentanoneMid-High PolarityGood. Effective at dissolving the boronic acid, but their reactivity may be a concern in some synthetic steps.[2][4]
Alcohols n-Propanol, EthanolHigh PolarityModerate. Can be effective, especially when heated or used as a co-solvent with water in Suzuki couplings.[6][7]
Aprotic Polar Dimethylformamide (DMF), Acetonitrile (ACN)High PolarityModerate to Good. Commonly used in cross-coupling chemistry, but complete dissolution may still require heating.
Aromatic TolueneLow PolarityPoor to Moderate. Generally requires a polar co-solvent. Primarily used for its high boiling point in reactions.
Hydrocarbons Hexanes, HeptaneNon-PolarVery Poor. Primarily useful as an anti-solvent for precipitation or trituration to obtain a solid product.[5]
Aqueous WaterVery High PolarityVery Poor. The large hydrophobic tail makes aqueous solubility extremely low.[5][8]
Q3: I'm performing a Suzuki-Miyaura coupling and the boronic acid won't dissolve. Will the reaction still work?

A3: Yes, the reaction is designed to work even with initial insolubility. The key is the in-situ formation of a soluble boronate species upon addition of a base. This is a fundamental step of the Suzuki-Miyaura reaction mechanism.[9] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a highly reactive and more soluble tripartite boronate complex ([Ar-B(OH)₃]⁻), which is the active species in the crucial transmetalation step with the palladium catalyst.

Below is a generalized protocol that prioritizes the formation of this active species.

Experimental Protocol: Suzuki-Miyaura Coupling with Poorly Soluble Boronic Acids

  • Vessel Preparation: To a reaction vessel equipped with a stir bar and reflux condenser, add your aryl halide and the chosen organic solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture).

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to exclude oxygen, which can contribute to side reactions like boronic acid homocoupling.[10]

  • Catalyst & Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and any additional phosphine ligands. Stir for 5 minutes to ensure dissolution and complex formation.

  • Base Addition: Add the aqueous solution of your base (e.g., 2M K₂CO₃). The mixture will now be biphasic.

  • Boronic Acid Addition: Add the solid this compound to the heterogeneous mixture. While it may not fully dissolve in the organic layer, it will begin to react at the liquid-liquid interface with the base to form the active boronate.

  • Heating: Heat the reaction mixture to the target temperature (typically 80-100 °C). The increased temperature will accelerate both the reaction rate and the dissolution of all species.

This sequential addition ensures that the catalytic system is active and the base is available to immediately convert the boronic acid into its reactive form as the reaction proceeds.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_activation Reagent Addition & Activation cluster_reaction Catalytic Cycle A 1. Add Aryl Halide + Organic Solvent B 2. Purge with N2/Ar A->B C 3. Add Pd Catalyst + Ligand B->C D 4. Add Aqueous Base (e.g., K2CO3) C->D E 5. Add Solid Boronic Acid D->E F In-situ Boronate Formation at Interface E->F G 6. Heat to Reaction Temp (e.g., 90°C) F->G H Product Formation F->H Enters Catalytic Cycle G->H

Caption: Workflow for Suzuki coupling with poorly soluble boronic acids.

Section 3: Advanced Strategies & FAQs

Q4: My compound has "oiled out" or remains a gooey solid after synthesis. How can I isolate it as a clean, crystalline powder?

A4: The formation of amorphous, oily, or waxy solids is a common issue with complex boronic acids, often due to the presence of residual solvents or the aforementioned boroxine formation.[11]

  • Trituration: This is the most effective first step. Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. This process washes away non-polar impurities and can often induce crystallization by breaking down the amorphous structure. Isolate the resulting solid by filtration.

  • Recrystallization from a Binary System: If trituration fails, attempt a recrystallization.

    • Dissolve the crude material in a minimum amount of a hot "good" solvent (e.g., THF, Ethanol, or Acetone).

    • Slowly add a "poor" anti-solvent (e.g., water or hexanes) dropwise to the hot solution until persistent turbidity (cloudiness) is observed.

    • Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

Q5: I need to prepare a stock solution for high-throughput screening. What are the best practices for stability?

A5: Due to the risk of boroxine formation upon standing, preparing and storing stock solutions of boronic acids requires care.

  • Solvent Choice: Use a dry, aprotic solvent like THF or 1,4-Dioxane. Avoid alcohols if long-term storage is intended, as esterification can occur.

  • Concentration: Do not attempt to make supersaturated solutions. Aim for a practical concentration (e.g., 0.1 to 0.5 M) where the solute remains fully dissolved at room temperature.

  • Storage: Store the solution under an inert atmosphere (N₂ or Ar) in a tightly sealed container to prevent moisture ingress, which can hydrolyze boroxines back to the acid and affect concentration. For long-term storage, keep at low temperatures (-20 °C).

  • Fresh is Best: Whenever possible, preparing the solution fresh before use is the gold standard for ensuring reagent integrity and reproducibility.

Q6: Are there alternative chemical forms of this reagent that offer better solubility and stability?

A6: Yes. If persistent solubility and stability issues are hindering your workflow, consider using or synthesizing a derivative.

  • Boronic Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with an alcohol like pinacol. Boronic esters are significantly more stable, are not prone to dehydration, and generally exhibit much better solubility in a wider range of organic solvents.[2][4][5] They are common reagents in their own right and can be used directly in many cross-coupling reactions.

  • Trifluoroborate Salts (MIDA esters): Reacting the boronic acid with reagents like potassium hydrogen fluoride (KHF₂) or N-methyliminodiacetic acid (MIDA) forms highly stable, crystalline salts. These derivatives are often exceptionally stable to storage and chromatography and can be "deprotected" in-situ during the coupling reaction to release the active boronic acid.

Boronic_Acid_Derivatives cluster_props Key Properties BA Boronic Acid (Ar-B(OH)₂) BE Boronic Ester (e.g., Pinacol) BA->BE + Pinacol, H₂O removal TFB Trifluoroborate Salt (Ar-BF₃K) BA->TFB + KHF₂ P1 • Higher Solubility in Organics • Stable to Storage • No Boroxine Formation

Caption: Common derivatives of boronic acids with improved properties.

References

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • ResearchGate. Solubility of investigated compounds in water. Scientific Diagram. [Link]

  • University of California, Irvine. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Lab Protocol. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • PubChem. 4-(Diethylcarbamoyl)phenylboronic Acid. Compound Summary. [Link]

  • 001CHEMICAL. 4-(ethylcarbamoyl)phenylboronic acid. Product Page. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • ResearchGate. Suzuki cross-coupling of halobenzene and phenylboronic acid. Scientific Diagram. [Link]

  • Reddit. Boronic acids being gooey. r/OrganicChemistry Discussion. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Wallace, D.J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Veranova. Improving solubility and accelerating drug development. Company Insight. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Data Table. [Link]

  • Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. White Paper. [Link]

  • Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • PubChem. 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. Compound Summary. [Link]

Sources

Preventing boroxine formation of 4-(Phenethylcarbamoyl)phenylboronic acid in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Phenethylcarbamoyl)phenylboronic acid

A Guide to Preventing Boroxine Formation in Storage & Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the stability of critical reagents like this compound can impact experimental reproducibility and success. A frequent challenge researchers face, often without realizing it, is the formation of its cyclic trimeric anhydride, known as a boroxine.

This guide is structured to provide a comprehensive understanding of why boroxine formation occurs and to offer actionable protocols to prevent, detect, and manage it. We will move from foundational questions to troubleshooting and best practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding boroxine formation.

Q1: What is a boroxine, and why is it a problem for my experiments?

A1: A boroxine is the cyclic trimeric anhydride of a boronic acid. It forms through the intermolecular dehydration of three boronic acid molecules, releasing three molecules of water.[1][2][3] This conversion is a reversible equilibrium process.[4][5]

The primary problem is stoichiometry. When you weigh out your boronic acid, if a significant portion has converted to the boroxine, you are introducing a lower molar equivalent of the active boronic acid species than calculated. This can lead to lower reaction yields, incomplete conversions, and difficulty in reproducing results. Furthermore, the physical properties, such as solubility, can differ between the boronic acid and its boroxine.[6]

Q2: How can I tell if my this compound has formed a boroxine?

A2: Visual inspection is not reliable. While severe cases might lead to clumping due to moisture cycling, analytical methods are required for confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The chemical shifts of the protons on the phenyl ring and near the boron atom will differ between the boronic acid and the boroxine. Boroxine formation can lead to broader peaks or the appearance of new, distinct signals.[4][7]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect the presence of the boroxine trimer, which will have a mass-to-charge ratio corresponding to three units of the dehydrated monomer.[8]

  • Water Content Analysis: A Karl Fischer titration can determine the water content of your solid sample. An unusually low water content in a sample that has not been intentionally dried may suggest that the water has been consumed in the dehydration process to form the boroxine.

Q3: What are the key factors that promote boroxine formation?

A3: The equilibrium between the boronic acid and the boroxine is primarily influenced by the presence of water.[5][9]

  • Low Water Environment: Storing the boronic acid in a very dry or anhydrous environment will push the equilibrium towards the boroxine.[3] This is driven by Le Chatelier's principle; removing the product (water) from the dehydration reaction favors more product formation.

  • Elevated Temperature: Heating a boronic acid can thermally drive the dehydration, favoring boroxine formation.[2][4][10]

  • Substituent Effects: The electronic properties of substituents on the phenyl ring can influence the stability of the boroxine. Electron-donating groups tend to support the formation of the arylboroxine.[4][5]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve problems that may be related to boroxine formation.

Problem: My Suzuki-Miyaura coupling reaction yield is unexpectedly low or fails completely.

  • Possible Cause: An insufficient amount of the active boronic acid monomer due to significant boroxine formation in your starting material.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Analyze a small sample of your this compound by ¹H NMR to assess the ratio of boronic acid to boroxine.

    • Attempt Boroxine Reversion: Before setting up the reaction, try dissolving the boronic acid in a suitable solvent (e.g., THF, dioxane) with a small amount of water and stirring for 30-60 minutes. This can help shift the equilibrium back towards the boronic acid.[4][9] Note that the added water must be compatible with your subsequent reaction chemistry.

    • Use a Fresh Batch: If significant degradation is confirmed, the most reliable solution is to use a new, verified batch of the reagent.

Problem: I observe inconsistent results between different batches of the same boronic acid.

  • Possible Cause: Different batches may have varying ratios of boronic acid to boroxine due to differences in their manufacturing, purification, and storage histories.

  • Troubleshooting Steps:

    • Standardize Qualification: Implement a standard internal qualification protocol for every new batch of boronic acid received. This should include NMR analysis and a water content measurement.

    • Control Storage History: Once a bottle is opened, its storage history begins. Log the date it was opened and ensure it is stored under the recommended conditions outlined in Part 3. Avoid using material from a bottle that has been open for an extended period without re-analysis.

Part 3: Best Practice Protocols & Data

Adhering to strict storage and handling protocols is the most effective way to prevent boroxine formation.

Protocol 1: Recommended Long-Term Storage
  • Container: Store the material in its original, tightly sealed container.[11] If repackaging is necessary, use amber glass vials with screw-top lids equipped with a chemically inert liner (e.g., PTFE).[12]

  • Atmosphere: Upon receiving and after each use, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces atmospheric moisture.

  • Temperature: Store the container at a controlled, cool temperature, typically 2-8°C, as recommended for many boronic acids.[13] Avoid temperature cycling, which can cause pressure changes and compromise the seal.

  • Environment: Place the sealed container inside a desiccator cabinet with fresh, active desiccant (e.g., silica gel with a humidity indicator).[14] This provides a secondary barrier against moisture ingress.

  • Segregation: Store the boronic acid in a dedicated cabinet for acids, away from bases and reactive chemicals like oxidizers.[15][16]

Storage Condition Comparison
ParameterOptimal ConditionRationaleSub-Optimal ConditionConsequence
Temperature 2-8°C, stableReduces kinetic rate of degradation reactions.Room temperature (15-25°C) or fluctuating temperatures.Higher temperatures can drive the dehydration equilibrium toward the boroxine.[10]
Atmosphere Inert gas (Argon/Nitrogen)Prevents contact with atmospheric moisture, which is a reactant in the hydrolysis of boroxines.Ambient AirExposure to humidity provides the water needed to establish the boroxine equilibrium.
Container Tightly sealed, amber glass vialPrevents moisture and light ingress. Glass is inert.[11]Loosely capped plastic tubeHigh potential for moisture exchange; some plastics are permeable to moisture.
Environment Inside a desiccatorProvides a secondary, strictly anhydrous environment.On an open lab bench or shelfExposes the container to ambient lab humidity, which can be high and variable.
Protocol 2: Handling for Experimental Use
  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature while still inside the desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, handle the solid in a glovebox or under a gentle stream of inert gas.

  • Weighing: Weigh out the required amount of material quickly and efficiently.

  • Resealing: Immediately after weighing, flush the container headspace with inert gas, seal it tightly, and return it to the recommended storage conditions.

Part 4: Visualizing Key Concepts

Chemical Equilibrium Diagram

The core of the issue is the chemical equilibrium between the boronic acid and its boroxine.

Caption: Reversible equilibrium between the boronic acid and its boroxine trimer.

Troubleshooting Workflow

This workflow guides a researcher from a common problem to a logical solution.

Troubleshooting_Workflow Start Problem: Low Reaction Yield or Inconsistent Results CheckReagent Is boroxine formation suspected in the boronic acid stock? Start->CheckReagent Analyze Action: Analyze stock material via ¹H NMR CheckReagent->Analyze Decision Is significant boroxine (>5-10%) present? Analyze->Decision Option1 Solution A: Attempt in-situ hydrolysis prior to reaction Decision->Option1 Yes End Proceed with reaction and implement strict storage protocols Decision->End No Option2 Solution B: Discard suspect reagent and use a fresh, verified lot Option1->Option2 If yield is still poor Option1->End

Caption: Decision workflow for troubleshooting experiments involving boronic acids.

References

  • How to Store Boric Acid | Lab Alley . Lab Alley. Available at: [Link]

  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ . HETEROCYCLES, Vol. 87, No. 5, 2013. Available at: [Link]

  • Phenylboronic acid - Wikipedia . Wikipedia. Available at: [Link]

  • Kua, J., & Iovine, P. M. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study . The Journal of Physical Chemistry A, 109(39), 8938–8943. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution . Heterocycles, 57(5), 787-790. Available at: [Link]

  • Corrosive Storage Guidelines . University of California, Santa Cruz - Environmental Health & Safety. Available at: [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing . ResearchGate. Available at: [Link]

  • The Boroxine–Boronic Acid Equilibrium . University of Edinburgh Research Explorer. Available at: [Link]

  • Conversion of boronic acid to boroxine when heating . ResearchGate. Available at: [Link]

  • Chemical Storage Guide . University of California, Berkeley - Environmental Health & Safety. Available at: [Link]

  • Protecting Groups for Boronic Acids . Chem-Station Int. Ed. (2016-05-09). Available at: [Link]

  • 15 Tips for Storing Acids in Your Laboratory . Post Apple Scientific. (2023-04-27). Available at: [Link]

  • Ionescu, A., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation . PMC - NIH. Available at: [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ . HETEROCYCLES, Vol. 87, No. 5, 2013. Available at: [Link]

Sources

Troubleshooting low yield in Suzuki coupling with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Low Yields with Substituted Phenylboronic Acids

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with substituted phenylboronic acids. As Senior Application Scientists, we have compiled this resource to provide not just procedural steps, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

The Challenge of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the reaction's success can be highly sensitive to the nature of the coupling partners. Substituted phenylboronic acids, in particular, can introduce electronic and steric complexities that lead to frustratingly low yields. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Level 1 Troubleshooting: The Initial Reaction Check-Up

When a Suzuki coupling reaction delivers a low or no yield, it's crucial to first verify the integrity of the fundamental reaction components and setup.[3]

FAQ 1: My reaction isn't working. What are the most common initial culprits?

Answer: Before delving into complex mechanistic issues, always start with the basics:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[3] Consider using a pre-activated Pd(0) source or a more robust precatalyst if you suspect issues with this step.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and the homocoupling of boronic acids.[3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: Verify the purity and integrity of your aryl halide, boronic acid, and base. Boronic acids can dehydrate to form boroxines, which can be less reactive.

Workflow: Validating Your Basic Setup

This workflow helps to systematically rule out common initial failures.

start Low Yield Observed reagents Check Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Base) start->reagents Step 1 atmosphere Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagents->atmosphere Step 2 catalyst Assess Catalyst System (Active Pd(0)? Ligand Integrity?) atmosphere->catalyst Step 3 re_run Re-run Reaction with Verified Components catalyst->re_run Step 4

Caption: Initial troubleshooting workflow for Suzuki coupling failures.

Level 2 Troubleshooting: The Protodeboronation Problem

One of the most significant side reactions plaguing Suzuki couplings, especially with electronically modified boronic acids, is protodeboronation.[4][5] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your starting material without generating the desired product.[4][5]

FAQ 2: How do I know if protodeboronation is the cause of my low yield?

Answer: The primary indicator of protodeboronation is the detection of the corresponding arene (the protonated version of your boronic acid) in your crude reaction mixture. This can be confirmed using analytical techniques like LC-MS, GC-MS, or NMR spectroscopy by comparing against a standard.[4]

FAQ 3: What factors promote protodeboronation and how can I minimize it?

Answer: Protodeboronation is highly dependent on reaction conditions and substrate structure.[4][5]

  • Substrate Electronics: Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly susceptible to this side reaction.[4]

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of excess water can accelerate protodeboronation.[4][6]

  • Choice of Base: The type and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic or nucleophilic conditions can promote C-B bond cleavage.[4][6][7]

Strategies to Mitigate Protodeboronation
StrategyRationaleRecommended Action
Use a Milder Base Strong bases can accelerate the rate of protodeboronation.[6][7]Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃, or organic bases like triethylamine (TEA).[8][9]
Lower Reaction Temperature Elevated temperatures can favor the protodeboronation pathway over the desired coupling.[6]Attempt the reaction at the lowest temperature that still facilitates catalytic turnover, often in the 60-80 °C range.[6]
Protect the Boronic Acid Masking the boronic acid as a more stable derivative can prevent premature decomposition.Convert the boronic acid to a potassium trifluoroborate salt or a N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives are more stable and release the boronic acid slowly under the reaction conditions.[10]
Minimize Water Content While some water is often beneficial, excess water can be a proton source for protodeboronation.Use a carefully controlled ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O) or consider anhydrous conditions if feasible.[3]
Protocol: Preparation of Potassium Aryltrifluoroborates

This protocol provides a method for converting a potentially unstable arylboronic acid into a more robust trifluoroborate salt, which is less prone to protodeboronation.[10]

  • Dissolution: Dissolve the arylboronic acid (1.0 equiv) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stirring: Stir the mixture vigorously at room temperature for 30 minutes.

  • Precipitation: A crystalline precipitate of the potassium aryltrifluoroborate salt will form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold water and then with a cold organic solvent like diethyl ether or acetone.

  • Drying: Dry the resulting solid under vacuum. The salt can now be used directly in the Suzuki coupling reaction.

Level 3 Troubleshooting: The Impact of Substituents

The electronic nature of the substituents on both the phenylboronic acid and the aryl halide has a profound impact on the key steps of the catalytic cycle: oxidative addition and transmetalation.

The Suzuki Catalytic Cycle and Substituent Effects

cluster_cycle Catalytic Cycle cluster_effects Substituent Effects pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)-X (Oxidative Adduct) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [Ar'B(OH)3]- diaryl_pd Ar-Pd(II)-Ar' (Diaryl Complex) transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim product Ar-Ar' (Coupled Product) red_elim->product product->pd0 Regenerates ewg_halide EWG on Aryl Halide (Ar-X) FAVORS Oxidative Addition ewg_halide->ox_add edg_boronic EDG on Boronic Acid (Ar'-B(OH)2) FAVORS Transmetalation edg_boronic->transmetal

Caption: The Suzuki catalytic cycle and key substituent electronic effects.

FAQ 4: My boronic acid has a strong electron-withdrawing group (EWG) and the yield is low. Why?

Answer: Electron-withdrawing groups on the phenylboronic acid make the boronic acid less nucleophilic.[11][12] This slows down the transmetalation step, where the organic group is transferred from boron to the palladium center.[11][12] This can become the rate-limiting step of the reaction, leading to low overall yield.

FAQ 5: My aryl halide has a strong electron-donating group (EDG) and the reaction is sluggish. What is happening?

Answer: Electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond. This makes the oxidative addition of the aryl halide to the Pd(0) center more difficult and slower.[13] If this step is too slow, the overall catalytic cycle will be inefficient.

Optimization Strategies for Challenging Electronic Pairings
ScenarioProblemSolution
EWG on Boronic Acid Slow TransmetalationIncrease Base Strength/Concentration: A stronger base (e.g., Cs₂CO₃) can more effectively generate the reactive boronate species [ArB(OH)₃]⁻, which is more nucleophilic.[7][14] Use Electron-Rich Ligands: Ligands like SPhos or XPhos increase electron density on the palladium center, making it more receptive to the transmetalation partner.[15]
EDG on Aryl Halide Slow Oxidative AdditionUse Bulky, Electron-Rich Ligands: Bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can promote oxidative addition by stabilizing the resulting Pd(II) complex.[2] Increase Temperature: Higher temperatures can provide the necessary activation energy for this challenging step, but must be balanced against the risk of protodeboronation.[8]
Steric Hindrance Ortho-substituents on either partner can sterically hinder the approach to the palladium center.Use Less Bulky Ligands: In cases of severe steric clash, switching to a ligand with a smaller cone angle may be beneficial. Higher Temperatures: May be required to overcome steric barriers.

Conclusion: A Systematic Path to Success

Troubleshooting low yields in Suzuki couplings with substituted phenylboronic acids requires a logical, multi-level approach. By first ensuring the fundamental reaction parameters are sound, then investigating and mitigating common side reactions like protodeboronation, and finally, rationally optimizing conditions based on the electronic and steric nature of your substrates, you can systematically overcome these synthetic challenges. This guide provides the framework and the scientific reasoning to turn low-yield frustrations into high-yield successes.

References
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
  • Benchchem. (n.d.). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
  • Wikipedia. (2023). Protodeboronation.
  • ResearchGate. (n.d.). Effect of substituents on Suzuki-Miyaura reactions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Journal of Organic Chemistry, 89(17), 11930-11938.
  • ResearchGate. (n.d.). Suzuki reaction's yield is very low.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Semantic Scholar. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • Semantic Scholar. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

Sources

Minimizing protodeboronation side reactions in boronic acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for boronic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to protodeboronation, a critical side reaction that can impede the progress of synthetic campaigns. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your lab.

Understanding Protodeboronation: The Root of the Problem

Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is a common and often undesired side reaction in transformations that utilize boronic acids, most notably the Suzuki-Miyaura cross-coupling.[1] Effectively, it consumes your starting material and generates a simple arene/heteroarene byproduct, leading to reduced yields and purification challenges.

The propensity for a given boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions.[1] Key factors include pH, temperature, solvent, the nature of the base employed, and the electronic properties of the boronic acid itself.

The Mechanism: Why It Happens

The rate of protodeboronation is highly pH-dependent.[3][4][5][6] The reaction can proceed through several pathways, but a dominant mechanism, especially under the basic conditions common to cross-coupling reactions, involves the formation of a more reactive boronate anion.[1][7]

  • Activation by Base: The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide) in a rapid pre-equilibrium step to form a tetrahedral boronate species, [R-B(OH)3]−.[1]

  • Increased Reactivity: This boronate anion is significantly more electron-rich than the neutral boronic acid. The increased electron density on the ipso-carbon (the carbon attached to boron) makes it more susceptible to electrophilic attack.

  • Protonolysis: A proton source in the medium (often water) protonates the ipso-carbon, leading to the cleavage of the C-B bond and formation of the R-H byproduct.[1]

For certain substrates, particularly highly electron-deficient arylboronic acids, the mechanism can shift towards a dissociative pathway involving the formation of a transient aryl anion.[8] Additionally, some heteroaromatic boronic acids, like 2-pyridyl boronic acid, can form reactive zwitterionic intermediates under neutral pH conditions that lead to rapid decomposition.[1][6]

ProtodeboronationMechanism cluster_1 Protonolysis BA R-B(OH)₂ (Boronic Acid) BOH [R-B(OH)₃]⁻ (Boronate Anion) (More Reactive) BA->BOH Proton H₂O (Proton Source) Product R-H (Protodeboronated Byproduct) BoricAcid B(OH)₃ BOH_ref [R-B(OH)₃]⁻ BOH_ref->Product

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you identify the cause of excessive protodeboronation and implement effective solutions.

Issue 1: Low yield of the desired product with significant formation of the deborylated byproduct.

This is the classic symptom of protodeboronation outcompeting your desired cross-coupling reaction.[9] The primary goal is to accelerate the productive catalytic cycle relative to the decomposition pathway.

Q: Are you using a strong base like NaOH, KOH, or an alkoxide?

  • Causality: Strong bases create a high pH environment, which significantly accelerates protodeboronation by increasing the equilibrium concentration of the highly reactive boronate anion.[7][10][11]

  • Solution: Switch to a milder base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices.[9] These bases are strong enough to facilitate the Suzuki-Miyaura catalytic cycle but maintain a lower reaction pH, thus suppressing the decomposition pathway. In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective.[12]

Q: Is the reaction being run at a high temperature (e.g., >100 °C)?

  • Causality: While higher temperatures increase the rate of the desired coupling, they also accelerate the rate of protodeboronation.[13][14] For unstable boronic acids, the decomposition rate can increase more rapidly than the coupling rate.

  • Solution: Lower the reaction temperature. The use of modern, highly active catalyst systems often allows for efficient coupling at lower temperatures (e.g., 40-80 °C).[9] This change can dramatically favor the desired reaction.

Q: Is your catalyst system optimized?

  • Causality: A slow or inefficient catalyst gives the boronic acid more time to decompose in the basic reaction medium.[9] The key is rapid catalytic turnover.

  • Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition.[9]

Issue 2: My heteroaromatic boronic acid (e.g., 2-pyridyl, 2-thienyl, 5-thiazolyl) seems to degrade before the reaction is complete, even with mild conditions.
  • Causality: Certain heteroaromatic boronic acids are notoriously unstable.[6][15] For example, 2-pyridyl boronic acid is prone to rapid protodeboronation at neutral pH via a zwitterionic intermediate.[6] Electron-rich heterocycles can also be particularly sensitive.

  • Solution 1: Use a Boronic Acid Surrogate. This is often the most robust strategy.[1][16]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids that are compatible with chromatography.[16][17] Under specific aqueous basic conditions, they undergo a slow, controlled release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][17]

    • Organotrifluoroborates (BF₃K salts): Potassium organotrifluoroborates are another class of stable, solid reagents that serve as a source of the boronic acid under reaction conditions.[1]

    • Pinacol Esters: While less stable than MIDA boronates, boronic pinacol esters are generally more robust than their corresponding boronic acids and can be a good first choice for improving outcomes.[18]

  • Solution 2: Additive Co-catalysis. For some systems, particularly involving 2-pyridyl boranes, the addition of copper(I) or copper(II) salts can stabilize the boronic acid or promote the desired coupling, tipping the kinetic balance away from protodeboronation.[17][19]

Frequently Asked Questions (FAQs)

Q1: Does water in the reaction mixture always increase protodeboronation?

A1: Yes, water is typically the proton source for the C-B bond cleavage, so its presence is a prerequisite for this side reaction.[13] While many Suzuki couplings use aqueous-organic solvent mixtures, minimizing excess water can be beneficial. For extremely sensitive substrates, running the reaction under anhydrous conditions (e.g., using an anhydrous base like Cs₂CO₃ and dry solvents) can be an effective, albeit more operationally demanding, strategy.[7]

Q2: Can my choice of solvent affect the rate of protodeboronation?

A2: Absolutely. The solvent can have a strong influence. For instance, some studies have noted that thermal protodeboronation of electron-rich phenol boronic acids proceeds rapidly in DMSO, but not in other solvents.[20] The choice of solvent impacts the solubility of the base and the boronic species, which in turn affects the reaction pH and kinetics. Aprotic solvents like dioxane, THF, or toluene are common choices for Suzuki couplings.

Q3: I observe protodeboronation even when using a boronic ester. Why is that?

A3: While esterification generally confers greater stability, it is not a guarantee against protodeboronation.[7] The stability of boronic esters is highly nuanced.[7] Under basic conditions, the ester can hydrolyze back to the boronic acid in situ, which then undergoes protodeboronation.[7] This pre-hydrolytic pathway means that even if the ester itself is stable, its decomposition product is not. The rate of this hydrolysis versus the rate of cross-coupling is a critical factor. Furthermore, some esters, particularly those forming six-membered rings, can actually be less stable than the parent boronic acid.[3]

Q4: How can I monitor protodeboronation during my reaction?

A4: The best way is to use an analytical technique that can distinguish your starting materials from the products and byproducts. A small aliquot of the reaction mixture can be quenched and analyzed by:

  • LC-MS: This is ideal for identifying the mass of the desired product and the deborylated byproduct.

  • GC-MS: Suitable for volatile compounds.

  • ¹H NMR: If the aromatic protons of the starting material, product, and byproduct have distinct chemical shifts, NMR can be used to determine the ratio of these species in the crude reaction mixture.

Experimental Protocols & Data

Protocol: Minimizing Protodeboronation for an Unstable Heteroaryl Boronic Acid

This protocol provides a robust starting point for coupling an aryl chloride with an unstable heteroaromatic MIDA boronate.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add the aryl chloride (1.0 equiv), the heteroaryl MIDA boronate (1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 5:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl chloride.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos G3, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%, if not using a precatalyst).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: After a set time (e.g., 2 hours), cool the reaction, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by LC-MS to check for the consumption of starting material and the formation of both the desired product and the deborylated byproduct. Continue heating until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters

The following table summarizes general trends for minimizing protodeboronation.

ParameterCondition to AVOIDRecommended ConditionRationale
Base Strong bases (NaOH, KOH, NaOMe)Mild bases (K₃PO₄, K₂CO₃, CsF)Minimizes the concentration of the highly reactive boronate anion.[9][12]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 40-80 °C)Slows the rate of decomposition relative to the cross-coupling.[13]
Catalyst Slow, inefficient systemsHighly active Pd/ligand systems (e.g., Buchwald ligands)Accelerates the desired reaction to outcompete decomposition.[9]
Boron Reagent Unstable Boronic AcidMIDA boronate, BF₃K salt, or Pinacol esterIncreases benchtop stability and allows for slow release of the active species.[1][16][17]
Solvent Excess protic solvents (H₂O)Anhydrous or minimal H₂OReduces the availability of the proton source required for C-B cleavage.[13][20]
Troubleshooting Workflow

Caption: A decision-tree workflow for troubleshooting protodeboronation.

References
  • Title: Protodeboronation of (Hetero)
  • Title: Base-Catalyzed Aryl-B(OH)
  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL
  • Title: Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL
  • Title: Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: PubMed Central URL
  • Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL
  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: NIH URL
  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation Source: Research Explorer - The University of Manchester URL
  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation Source: PubMed URL
  • Title: strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids Source: Benchchem URL
  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL
  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis Source: CORE URL
  • Title: A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures Source: Benchchem URL
  • Title: Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).
  • Title: Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … Source: ResearchGate URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling Source: Benchchem URL
  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH URL
  • Title: preventing protodeboronation in Suzuki reactions of bromo-naphthyridines Source: Benchchem URL
  • Title: For the pro's (Suzuki)

Sources

Technical Support Center: Strategies to Reduce Homocoupling of 4-(Phenethylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling, with a specific focus on reactions involving 4-(Phenethylcarbamoyl)phenylboronic acid. Our goal is to equip you with the foundational knowledge and practical solutions to enhance the yield and purity of your desired cross-coupled products.

Troubleshooting Guide: Minimizing Homocoupling

This section is designed to help you quickly diagnose and resolve issues with excessive homocoupling of this compound in your Suzuki-Miyaura reactions.

Question: My reaction is producing a significant amount of the homocoupled biphenyl byproduct. What are the primary causes and how can I fix this?

Answer:

High levels of homocoupling are typically traced back to two main mechanistic pathways: oxygen-mediated and Palladium(II)-mediated coupling.[1][2] Here is a systematic approach to troubleshooting:

1. Rigorous Exclusion of Oxygen:

  • The Problem: Dissolved oxygen in your reaction solvent is a primary culprit. It can oxidize the active Pd(0) catalyst to a Pd(II) species, which then enters a catalytic cycle that favors homocoupling.[3][4]

  • The Solution: Implement robust degassing procedures.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for at least 30 minutes prior to use. A subsurface sparge just before adding the catalyst is also highly effective.[5][6]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles on your solvent.[2] This is one of the most effective methods for removing dissolved gases.[2]

    • Maintain an Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas throughout the entire process.

2. Choice of Palladium Precatalyst:

  • The Problem: Using a Pd(II) precatalyst, such as Pd(OAc)₂, can lead to an initial burst of homocoupling. This is because the Pd(II) species can directly react with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[1][7]

  • The Solution:

    • Switch to a Pd(0) Source: If possible, use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the initial reduction step that can lead to homocoupling.

    • In-situ Reduction: If you must use a Pd(II) source, consider adding a mild reducing agent to the reaction mixture before the catalyst. Potassium formate (1-2 equivalents) has been shown to be effective in reducing the Pd(II) to Pd(0) without interfering with the main catalytic cycle.[5][6]

3. Ligand Selection and Stoichiometry:

  • The Problem: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic steps versus side reactions.[1]

  • The Solution:

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are highly effective at promoting the desired reductive elimination step to form the cross-coupled product.[1][8] Their steric bulk can also hinder the formation of the intermediates that lead to homocoupling.[1]

    • Optimize Ligand:Palladium Ratio: A 2:1 ligand-to-palladium ratio is a good starting point for monodentate phosphine ligands.

4. Reaction Conditions:

  • The Problem: Suboptimal reaction temperature or slow addition of reagents can favor the homocoupling pathway.

  • The Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1]

    • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, which can disfavor the bimolecular homocoupling reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this would result in the formation of 4,4'-bis(phenethylcarbamoyl)biphenyl. This side reaction is problematic because it consumes the boronic acid, reducing the yield of your desired cross-coupled product, and the resulting homocoupled product can often be difficult to separate during purification.

Q2: How does the amide group in this compound affect its tendency to homocouple?

A2: While there is limited specific data on this compound, we can make some general inferences. The amide group is generally considered to be near-neutral or weakly electron-withdrawing. Electron-deficient arylboronic acids have been shown in some cases to have a higher propensity for homocoupling.[8] Therefore, it is crucial to carefully optimize the reaction conditions to suppress this potential side reaction.

Q3: Can the choice of base influence the extent of homocoupling?

A3: Yes, the base is a critical parameter. It activates the boronic acid for transmetalation. While a base is necessary, an excessively strong base or the presence of water with a strong base can sometimes promote side reactions like protodeboronation (loss of the boronic acid group). For many Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[2] It is advisable to screen a few different bases to find the optimal one for your specific reaction.

Q4: Are there more stable alternatives to boronic acids that I can use?

A4: Yes, if homocoupling and other degradation pathways like protodeboronation are persistent issues, you might consider converting your boronic acid to a more stable derivative. Boronic acid pinacol esters (Bpin) or MIDA boronates are known to be more robust and can lead to cleaner reactions by ensuring a slow, controlled release of the boronic acid under the reaction conditions.

Q5: How can I monitor the progress of my reaction and detect homocoupling?

A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials and the formation of products. To specifically detect and quantify the homocoupled byproduct, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[9] These methods can help you accurately determine the ratio of your desired product to the homocoupled byproduct and guide your optimization efforts.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Addition of Solvent: Add the anhydrous, degassed solvent via syringe.

  • Final Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation & Visualization

Table 1: Troubleshooting Matrix for High Homocoupling
Observation Potential Cause Recommended Action
High homocoupling from the start of the reactionUse of Pd(II) precatalystSwitch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) OR add a mild reducing agent (e.g., potassium formate).[5][6]
Homocoupling increases over timePresence of oxygenImprove degassing of solvents and reagents; ensure a positive inert gas pressure.[10]
Reaction is sluggish and homocoupling is significantInefficient ligandSwitch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1][8]
Both homocoupling and starting material remainLow reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation.
Significant homocoupling even with a Pd(0) sourceInherent reactivity of the boronic acidConsider slow addition of the boronic acid or convert it to a more stable derivative (e.g., pinacol ester).
Diagrams

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway (Oxygen-Mediated) pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)(X)L₂ pd0->pd2_oa Oxidative Addition (R¹-X) pd2_tm R¹-Pd(II)(R²)L₂ pd2_oa->pd2_tm Transmetalation (R²-B(OH)₂) pd2_tm->pd0 Reductive Elimination product R¹-R² (Cross-Coupled Product) pd2_tm->product pd0_hc Pd(0)L₂ pd_peroxo L₂Pd(II)-O-O pd0_hc->pd_peroxo O₂ pd_ar Ar-Pd(II)-OOB(OH)₂ pd_peroxo->pd_ar ArB(OH)₂ pd_ar->pd0_hc ArB(OH)₂ Reductive Elimination homo_product Ar-Ar (Homocoupling Product) pd_ar->homo_product

Caption: The desired Suzuki-Miyaura cycle versus the oxygen-mediated homocoupling side reaction.

Troubleshooting_Workflow start High Homocoupling Observed q_atmosphere Is the reaction under a strictly inert atmosphere? start->q_atmosphere a_degas Action: Improve degassing. Use sparging or freeze-pump-thaw. Ensure positive inert gas pressure. q_atmosphere->a_degas No q_catalyst What is the Pd source? q_atmosphere->q_catalyst Yes a_degas->q_catalyst a_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). q_catalyst->a_pd0 Pd(II) a_reductant Action: If using Pd(II), add a mild reducing agent (e.g., potassium formate). q_catalyst->a_reductant Pd(II) q_conditions Are reaction conditions (ligand, base, temp) optimized? q_catalyst->q_conditions Pd(0) a_pd0->q_conditions a_reductant->q_conditions a_optimize Action: Screen bulky, electron-rich ligands (e.g., SPhos). Test different bases (e.g., K₃PO₄, Cs₂CO₃). Lower reaction temperature. q_conditions->a_optimize No end Homocoupling Minimized q_conditions->end Yes a_optimize->end

Caption: A logical workflow for troubleshooting and resolving high homocoupling issues.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar.
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Public
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions - Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia.
  • SUZUKI REACTION MONITORING.
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.

Sources

Technical Support Center: Enhancing the Stability and Shelf-Life of Boronic Acid Reagents

Sources

Optimizing reaction conditions for 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to provide researchers, scientists, and drug development professionals with technical support for optimizing reaction conditions involving 4-(Phenethylcarbamoyl)phenylboronic acid.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This guide is designed to provide practical, field-tested insights into the effective use of this versatile reagent, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. We will address common challenges, from reaction setup to product purification, and provide robust protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and fundamental properties of this compound.

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage is critical for maintaining the integrity of boronic acids. This compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C. It is sensitive to moisture and air.[1] Exposure to atmospheric moisture can lead to hydrolysis and the formation of boroxines (cyclic trimers), which can complicate stoichiometry calculations.[2] Oxygen can cause oxidation of the carbon-boron bond.[2] Always handle the reagent in a glovebox or use Schlenk techniques for transfers.

Q2: What are the typical signs of degradation for this boronic acid?

A2: Visual signs of degradation can include a change in the material's consistency from a free-flowing powder to a clumpy or gummy solid. Chemically, degradation is most often observed as:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, resulting in the formation of N-phenethylbenzamide as a significant impurity.[2][3]

  • Boroxine Formation: Dehydration leading to a trimeric anhydride. While often reversible, this affects the molecular weight and can lead to inaccurate reagent measurement.[2]

  • Oxidation: Conversion of the C-B bond to a C-O bond, yielding a phenolic impurity.[2]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A multi-technique approach is best for purity assessment.

  • qNMR (Quantitative Nuclear Magnetic Resonance): This is the gold standard for determining the absolute purity against a certified internal standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the presence of the parent compound and key impurities like the protodeboronated product. A reversed-phase HPLC method, potentially with a specialized column and buffered mobile phase, is often required to get good peak shape for boronic acids.[4][5][6]

  • Titration: Acid-base titration can determine the percentage of the boronic acid functionality, although it may not distinguish between the desired product and other acidic impurities.[7]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides solutions to specific problems encountered during Suzuki-Miyaura cross-coupling reactions using this compound.

Problem 1: Low to No Yield of the Desired Coupled Product

A failed reaction is often multifactorial. The following flowchart and detailed explanations will help diagnose the root cause.

G Start Low / No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents Intact? Start->Check_Reagents Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Sol_Catalyst_Source Source fresh Pd catalyst & ligand. Consider a pre-catalyst (e.g., G3-XPhos). Check_Catalyst->Sol_Catalyst_Source Pd(0) source or ligand may be oxidized. Sol_Catalyst_Degas Ensure rigorous degassing of solvents and reaction vessel (sparge/freeze-pump-thaw). Check_Catalyst->Sol_Catalyst_Degas O2 can deactivate the catalyst. Sol_Reagent_BA Verify Boronic Acid purity (qNMR). Consider derivatization to a more stable ester (e.g., pinacol). Check_Reagents->Sol_Reagent_BA Boronic acid may have degraded (protodeboronation/oxidation). Sol_Reagent_Halide Check purity of the coupling partner (Aryl Halide). Check_Reagents->Sol_Reagent_Halide Impurities in halide partner can inhibit reaction. Sol_Cond_Base Screen different bases (see Table 1). Ensure base is finely ground and anhydrous. Check_Conditions->Sol_Cond_Base Base may be too weak or insoluble. Sol_Cond_Solvent Test alternative solvent systems (e.g., Dioxane, Toluene, 2-MeTHF). Ensure solvents are anhydrous. Check_Conditions->Sol_Cond_Solvent Solvent choice affects solubility and catalyst activity. Sol_Cond_Temp Increase reaction temperature in increments (e.g., 80°C -> 100°C). Check_Conditions->Sol_Cond_Temp Reaction may require more thermal energy.

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

  • Cause A: Inactive Catalyst System

    • Explanation: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[8] Improper degassing or use of an old, oxidized palladium source or phosphine ligand is a common cause of failure. Pd(II) precatalysts require in-situ reduction, which can be inefficient if other reaction components are inhibitory.[9]

  • Cause B: Boronic Acid Degradation

    • Explanation: As mentioned in the FAQ, this compound can degrade. If you observe a significant amount of N-phenethylbenzamide in your crude reaction mixture by LC-MS, protodeboronation is the likely culprit.[2][3] This side reaction is base-mediated and accelerated by the presence of water.[10][11]

    • Solution:

      • Verify Purity: Always check the purity of your boronic acid before use.

      • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for a sensitive substrate, minimizing water is key. Use anhydrous solvents and an anhydrous base like K3PO4.[12]

      • Protecting Groups: Consider converting the boronic acid to a more stable pinacol ester (Bpin). Pinacol esters are generally more robust against protodeboronation and can be used directly in the coupling reaction.[2][13]

  • Cause C: Suboptimal Base or Solvent

    • Explanation: The base is not just a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[14][15] The choice of base and solvent are interlinked; the base must have sufficient solubility and strength in the chosen solvent system. An incorrect combination can lead to a stalled reaction.

    • Solution: Screen a panel of bases and solvents. For amide-functionalized boronic acids, a moderately strong, non-nucleophilic base is often a good starting point.

Base Solvent System Typical Temperature Comments & Rationale
K₂CO₃1,4-Dioxane / H₂O (4:1)90-100 °CA standard, cost-effective choice. The water helps solubilize the inorganic base.[16]
K₃PO₄Toluene or 2-MeTHF100-110 °CA stronger, anhydrous base. Often effective when K₂CO₃ fails, particularly with less reactive aryl chlorides.[17]
Cs₂CO₃1,4-Dioxane80-100 °CA highly effective but more expensive base. Its high solubility in organic solvents can accelerate the reaction.[18]
KOt-BuToluene70-90 °CA very strong base that can be effective for hindered substrates but may promote side reactions.[19]
Table 1: Recommended Base and Solvent Systems for Screening.

Problem 2: Significant Protodeboronation is Observed

Even if the reaction yields some product, the formation of the N-phenethylbenzamide byproduct reduces overall efficiency.

G Start High Protodeboronation (Ar-B(OH)₂ → Ar-H) Cause_Water Excess Protic Sources (H₂O) Start->Cause_Water Cause_Base Base-Mediated Decomposition Start->Cause_Base Cause_Kinetics Slow Transmetalation Start->Cause_Kinetics Solution_Water Use anhydrous solvents & reagents. Dry glassware thoroughly. Cause_Water->Solution_Water Protonolysis cleaves C-B bond. Solution_Base Switch to a less aggressive base (e.g., KF). Consider a base-free 'cationic' protocol if applicable. Cause_Base->Solution_Base Strong bases accelerate protodeboronation. Solution_Kinetics Use a more active ligand (e.g., Buchwald-type biarylphosphine) to accelerate catalytic turnover. Cause_Kinetics->Solution_Kinetics If coupling is slow, side reactions dominate. Solution_Protect Convert to a more stable boronic ester (MIDA or pinacol) for slow release of the boronic acid. Cause_Kinetics->Solution_Protect Matching release rate to coupling rate minimizes decomposition.

Caption: Key factors and solutions for mitigating protodeboronation.

  • Explanation: Protodeboronation is a competitive pathway to the desired cross-coupling.[3] It is often accelerated when the rate of productive catalytic turnover is slow, giving the boronic acid more time to decompose under the basic, protic conditions.

  • Solutions:

    • Accelerate the Productive Reaction: The best way to outcompete a side reaction is to speed up the main reaction. Use a more active ligand system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps, leading to faster overall turnover.[20]

    • Minimize Water: As stated before, strictly anhydrous conditions are crucial. Dry your solvents over molecular sieves or via a solvent purification system. Ensure the base is anhydrous.

    • Use Boronic Esters: The use of N-methyliminodiacetic acid (MIDA) boronates or pinacol boronates is a highly effective strategy.[3] These esters are more stable to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[3]

Problem 3: Difficulty in Purifying the Final Product

  • Cause A: Co-elution with Boron-Containing Impurities

    • Explanation: Boronic acids and their byproducts (like boric acid or boroxines) can be polar and may streak or co-elute with the desired product on silica gel chromatography.

    • Solution:

      • Aqueous Workup: Perform an extractive workup with an aqueous base (e.g., 1M NaOH) to wash away the acidic boronic acid starting material and boric acid byproducts. Be cautious if your product has base-sensitive functional groups.

      • Diethanolamine Adduct Formation: In the workup, add diethanolamine to the crude mixture. It can form a stable, often precipitatable adduct with the unreacted boronic acid, which can then be removed by filtration.[8][21]

      • Boric Acid-Treated Silica: For chromatographic purification, using silica gel that has been pre-treated with boric acid can help suppress the streaking of any remaining boron-containing compounds.[12][22]

  • Cause B: Co-elution with Homocoupled Byproduct

    • Explanation: The boronic acid can couple with itself to form a biaryl byproduct (4,4'-bis(phenethylcarbamoyl)biphenyl). This often happens in the presence of excess oxygen, which can re-oxidize Pd(0) to Pd(II), a species known to promote homocoupling.[9]

    • Solution: Rigorous degassing is the primary solution. If homocoupling is still an issue, slightly reducing the equivalence of the boronic acid (e.g., to 1.05-1.1 eq. from 1.2-1.5 eq.) can sometimes help, though this may impact the overall yield.

Optimized Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.), finely ground and dried

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv.).

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[8]

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Google Patents.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • American Elements. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?[Link]

  • Hitosugi, S., et al. (2014). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(10), 1591-1593. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.[Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(29), 7675-7679. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295-1310. [Link]

  • Wikipedia. Boronic acid.[Link]

  • ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters.[Link]

  • ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids.[Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7389-7395. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12452-12455. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.[Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.[Link]

  • Wikipedia. Protodeboronation.[Link]

  • PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Link]

  • American Chemical Society. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 70(19), 7549-7557. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • ResearchGate. (2013). Table 2 : The effect of various bases on the Suzuki coupling reaction a.[Link]

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development.[Link]

  • National Institutes of Health. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Wikipedia. Phenylboronic acid.[Link]

  • American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4383-4395. [Link]

  • American Chemical Society. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10521-10526. [Link]

  • MDPI. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Molecules, 22(12), 2217. [Link]

  • MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3538. [Link]

  • NSF Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.[Link]

  • National Institutes of Health. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3297. [Link]

  • ResearchGate. (2014). Can orthoamino phenylboronic acid form amide bond with acid functionalized compound?[Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis.[Link]

  • Nature. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10, 955-961. [Link]

  • ResearchGate. (2020). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.[Link]

Sources

Technical Support Center: Handling Hygroscopic Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for handling hygroscopic boronic acid compounds in the laboratory. Boronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] However, their hygroscopic nature—the tendency to absorb moisture from the atmosphere—can lead to significant challenges in storage, handling, and reaction reproducibility.[4][5][6] This guide is designed to address these challenges with field-proven insights and troubleshooting strategies.

FAQs: Understanding the Challenge

This section addresses fundamental questions about the nature of hygroscopic boronic acids and the implications of water absorption.

Q1: What makes boronic acids hygroscopic and why is it a problem?

Boronic acids, with the general formula R-B(OH)₂, possess polar hydroxyl groups that can readily form hydrogen bonds with water molecules from the ambient atmosphere.[4] This inherent property makes them hygroscopic. The presence of water can be detrimental for several reasons:

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the boronic acid inactive for coupling reactions.[7][8] Water acts as the proton source for this undesired side reaction, which can be accelerated by acidic or basic conditions.[7][8][9]

  • Formation of Anhydrides: Boronic acids can lose water to form cyclic trimers known as boroxines.[2][10] This alters the molecular weight and can complicate stoichiometry calculations.

  • Inaccurate Weighing: Absorbed water adds to the measured mass of the boronic acid, leading to the use of substoichiometric amounts of the reagent in reactions and consequently, lower yields.

  • Physical Changes: Moisture absorption can cause the solid to cake or clump, making it difficult to handle and dispense accurately.[4][5][6]

Q2: How can I tell if my boronic acid has absorbed a significant amount of water?

Visual inspection can sometimes be revealing; a free-flowing powder that has become clumpy or sticky is a clear indicator of moisture absorption.[6] However, for a more quantitative assessment, Karl Fischer titration is a standard method for determining water content in chemical samples.[11]

Q3: Are all boronic acids equally hygroscopic?

No, the hygroscopicity of boronic acids can vary depending on the nature of the organic substituent (R). Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with water. Physical form also plays a role; amorphous solids with a high surface area may absorb moisture more readily than highly crystalline materials.

Q4: Can I use a "wet" boronic acid in my reaction?

While some reactions, particularly certain Suzuki-Miyaura couplings, are performed in aqueous solvent systems, using a boronic acid with an unknown amount of absorbed water is highly discouraged.[9] The inaccurate stoichiometry will likely lead to reduced yields and the formation of byproducts. It is always best to use a dry boronic acid or to dry it immediately before use.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered when working with hygroscopic boronic acids.

Problem Potential Cause Recommended Solution & Action Steps
Low or No Yield in Coupling Reaction 1. Boronic Acid Decomposition: The reagent may have degraded during storage due to moisture absorption, leading to protodeboronation.[9][12] 2. Inaccurate Stoichiometry: Absorbed water leads to weighing errors, resulting in less boronic acid being added than calculated.1. Verify Purity: Before use, check the purity of the boronic acid via NMR or another suitable analytical method. 2. Use a Stabilized Form: Consider converting the boronic acid to a more stable derivative like a pinacol ester, a MIDA boronate, or a potassium trifluoroborate salt.[9][12][13] These are generally less hygroscopic and more stable. 3. Dry the Boronic Acid: If using the free boronic acid, dry it thoroughly before use (see protocol below).
Inconsistent Reaction Results 1. Variable Water Content: The amount of absorbed water in the boronic acid varies between batches or even with each opening of the container. 2. Inconsistent Dispensing: Clumped or caked material is difficult to weigh and transfer consistently.[6]1. Standardize Storage: Store the boronic acid in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®).[14] For highly sensitive compounds, storage in a glovebox is recommended.[15][16] 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
Significant Protodeboronation Observed 1. Presence of Water: Water is the primary proton source for this side reaction.[7][8] 2. Harsh Reaction Conditions: Strong bases or high temperatures in aqueous media can accelerate protodeboronation.[9]1. Implement Anhydrous Conditions: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] 2. Optimize Reaction Parameters: Consider using a milder base (e.g., K₂CO₃ or KF) and the lowest effective reaction temperature.[9] 3. Use a "Slow-Release" Strategy: MIDA boronates can be particularly effective as they slowly release the free boronic acid in situ under aqueous basic conditions, keeping its concentration low and minimizing decomposition.[12]

Experimental Protocols & Best Practices

Adherence to proper techniques is critical for success. The following protocols and diagrams outline best practices for handling these sensitive compounds.

Best Practices for Storage and Weighing

Proper storage and handling are the first line of defense against the challenges posed by hygroscopic boronic acids.

Storage Workflow

G cluster_0 Receiving cluster_1 Initial Handling (Inert Atmosphere) cluster_2 Long-Term Storage Receive Receive Boronic Acid Aliquot Aliquot into smaller, pre-dried vials Receive->Aliquot Minimize exposure to air Seal Seal vials with parafilm or Teflon tape Aliquot->Seal Desiccator Store in a desiccator with a fresh drying agent Seal->Desiccator Glovebox For highly sensitive compounds, store in a glovebox Seal->Glovebox Optional

Caption: Recommended workflow for receiving and storing hygroscopic boronic acids.

Weighing Procedure

Accurate weighing requires speed and a controlled environment to minimize moisture uptake.

  • Preparation: Place a container of desiccant inside the balance chamber to maintain a dry local atmosphere.[17]

  • Tare: Place a clean, dry vial on the balance and tare the weight.

  • Dispense Quickly: Remove the boronic acid from the desiccator or glovebox. Quickly add the desired amount to the tared vial.

  • Seal and Re-weigh: Immediately seal the vial and re-weigh to get an accurate mass of the dispensed solid.[17] For highly sensitive applications, pre-weighing a sealed vial, adding the solid, and re-weighing is a robust method.[17]

Protocol: Azeotropic Drying of a Boronic Acid

For reactions that are highly sensitive to water, residual moisture can be removed from a boronic acid sample via azeotropic distillation with toluene.[18][19]

Materials:

  • Hygroscopic boronic acid

  • Anhydrous toluene

  • Round-bottom flask

  • Rotary evaporator or Schlenk line with a vacuum pump[19]

Procedure:

  • Place the hygroscopic boronic acid into a pre-dried round-bottom flask.

  • Add enough anhydrous toluene to dissolve the solid.

  • Connect the flask to a rotary evaporator or Schlenk line.

  • Remove the solvent under reduced pressure. The toluene-water azeotrope will be removed, leaving the dried boronic acid behind.[18]

  • Repeat the process two more times by adding fresh anhydrous toluene and evaporating to ensure all trace water is removed.[18]

  • Once drying is complete, immediately place the flask under an inert atmosphere (e.g., backfill with argon or nitrogen) to prevent re-absorption of moisture.

G Start Start: Hygroscopic Boronic Acid in Flask Add_Toluene Add Anhydrous Toluene to Dissolve Start->Add_Toluene Evaporate Remove Solvent via Rotary Evaporation (Toluene-Water Azeotrope Removed) Add_Toluene->Evaporate Repeat_Check Repeat 2x? Evaporate->Repeat_Check Repeat_Check->Add_Toluene Yes Backfill Backfill with Inert Gas (Ar/N₂) Repeat_Check->Backfill No End End: Dry Boronic Acid Ready for Use Backfill->End

Sources

Technical Support Center: Resolving TLC Issues for Highly Polar Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of highly polar boronic acid compounds using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-problematic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust analytical methods.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during the TLC analysis of polar boronic acids.

Q1: My highly polar boronic acid is stuck at the baseline (Rf = 0) on a silica TLC plate, even with highly polar mobile phases. What should I do?

A1: This is a classic issue. Sticking at the baseline indicates a very strong interaction with the polar silica stationary phase.[1][2] Simply increasing the mobile phase polarity with standard solvents may not be enough.

  • Immediate Action: Add a small amount of a competitive binder or a pH modifier to your mobile phase. Acetic acid or formic acid (0.1–2.0%) can help by protonating the silanol groups on the silica, reducing their interaction with the boronic acid.[3] For boronic acids that may be sensitive to acid, a basic modifier like triethylamine or ammonia in methanol can be used.[3]

  • Alternative Stationary Phase: If modifiers are ineffective, consider switching to a less polar stationary phase like alumina or even reversed-phase (e.g., C18-silica) plates.[3][4][5] With reversed-phase TLC, you will use a polar mobile phase (like water/methanol or water/acetonitrile), and the more polar boronic acid will travel further up the plate.[5]

Q2: My boronic acid spots are streaking badly on the TLC plate. What causes this and how can I fix it?

A2: Streaking is often a sign of sample overloading, strong interactions with the stationary phase, or the compound being present in multiple forms (e.g., ionized and non-ionized).[3]

  • Reduce Sample Concentration: The simplest first step is to dilute your sample and spot a smaller amount on the plate.[3]

  • Mobile Phase Modifiers: As with baseline sticking, adding a small percentage of acid (acetic or formic) or base (triethylamine) to your eluent can significantly reduce streaking by ensuring the boronic acid is in a single ionic state and by competing for active sites on the silica gel.[3]

  • Consider Boronic Acid's pKa: Boronic acids are Lewis acids, and their pKa can influence their interaction with the silica surface.[6][7][8] The pH of the mobile phase can affect the equilibrium between the neutral boronic acid and the anionic boronate form, influencing its retention.

Q3: My boronic acid is not UV active, and common stains like potassium permanganate give weak or no spots. How can I visualize my compound?

A3: Many boronic acids are not UV active and may not react well with general-purpose stains. Fortunately, there are highly specific and sensitive stains for boronic acids.

  • Alizarin-Based Stains: A highly effective method involves dipping the TLC plate in a solution of alizarin (or its water-soluble derivative, Alizarin Red S) in acetone.[9][10][11] Boronic acids form a fluorescent complex with alizarin's diol group, appearing as bright yellow-orange spots under a 366 nm UV lamp.[9][10][11] This method is very sensitive and selective for boronic acids.[9][11]

  • Curcumin-Based Stains: Another excellent option is a curcumin dip. Curcumin forms a red-colored complex with boronic acids and their derivatives.[12][13] This provides a colorimetric visualization that is rapid and effective.[12][13][14]

  • Other Stains: While less specific, stains like Hanessian's (ceric ammonium molybdate) or vanillin have also been reported to work for some boron-containing compounds.[15][16]

Q4: I'm seeing multiple spots for what should be a pure boronic acid. What could be happening?

A4: This can be due to several factors:

  • Decomposition on Silica: Some boronic acids can be unstable on the acidic silica gel surface.[4] Running a 2D TLC can help diagnose this. Spot your sample in one corner, run the plate, then turn it 90 degrees and run it again in a different mobile phase. If new spots appear off the diagonal, it indicates decomposition.[4]

  • Formation of Anhydrides: Boronic acids can reversibly form cyclic anhydrides (boroxines), especially when concentrated. These may chromatograph differently from the monomeric acid.

  • Complexation with Solvents: If your mobile phase contains diols (like ethylene glycol), your boronic acid could be forming transient boronate esters, leading to multiple spots or altered Rf values.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase for Highly Polar Boronic Acids

The key to successfully eluting highly polar compounds is to disrupt their strong binding to the stationary phase.[1] This is achieved by increasing the mobile phase's polarity and, crucially, by adding modifiers that compete for binding sites.

Understanding the Polarity of Common Solvents
SolventPolarity IndexRole in Mobile Phase
Hexane/Heptane0.1Non-polar base
Toluene2.4Non-polar base
Dichloromethane (DCM)3.1Medium polarity
Diethyl Ether2.8Medium polarity
Ethyl Acetate (EtOAc)4.4Medium-high polarity
Acetone5.1Polar
Acetonitrile (ACN)5.8Polar
Isopropanol (IPA)3.9Polar, proton donor
Ethanol4.3Polar, proton donor
Methanol (MeOH)5.1Highly polar, proton donor
Water10.2Very high polarity
Acetic Acid (AcOH)6.2Polar, acidic modifier

Table based on Snyder's polarity index.

Systematic Approach to Mobile Phase Selection
  • Start with a Standard Polar System: Begin with a mixture like 80:20 Dichloromethane:Methanol. This provides a good starting point for many polar compounds.

  • Incrementally Increase Polarity: If the Rf is too low, increase the proportion of the more polar solvent (e.g., Methanol) in small increments (e.g., to 70:30, then 60:40).

  • Introduce a Modifier: If increasing polarity alone doesn't work and the spot remains at the baseline or streaks, add 1% acetic acid to the mobile phase. This often dramatically improves chromatography for acidic compounds like boronic acids.[3]

  • Consider a Three-Component System: For very stubborn compounds, a three-part system can be effective. A common example for highly polar species is Ethyl Acetate/Isopropanol/Water, sometimes with a basic modifier like ammonium hydroxide.[17]

Workflow for Mobile Phase Optimization

Caption: Troubleshooting workflow for mobile phase selection.

Guide 2: Advanced Visualization Techniques

Standard visualization methods often fail for boronic acids. Specific staining techniques that rely on the unique chemistry of the boronic acid functional group are required.

Mechanism of Alizarin Staining

Boronic acids react with compounds containing cis-1,2- or 1,3-diols to form cyclic boronate esters.[18][19][20][21] Alizarin is a natural dye that possesses a 1,2-diol moiety. While alizarin itself is non-fluorescent, its boronate ester exhibits strong fluorescence under UV light (365 nm).[9][10] This interaction is highly specific and forms the basis for a sensitive detection method.

G cluster_reactants Reactants cluster_product Product BoronicAcid Boronic Acid (R-B(OH)2) Complex Fluorescent Boronate-Alizarin Complex BoronicAcid->Complex + Alizarin Alizarin (Non-fluorescent) Alizarin->Complex Visualization Visible Spot Complex->Visualization Emission (Yellow-Orange) UV UV Light (366 nm) UV->Complex Excitation

Caption: Mechanism of boronic acid visualization with alizarin.

Protocol: Alizarin Staining for Boronic Acids
  • Prepare Staining Solution: Create a 1 mM solution of alizarin in acetone.

  • Develop TLC Plate: Run your TLC plate as usual and allow the mobile phase to evaporate completely.

  • Stain the Plate: Briefly dip the TLC plate into the alizarin solution for a few seconds.[9][10] Ensure the entire plate is submerged.

  • Dry and Observe: Remove the plate, let it air dry until the background turns pink.

  • Visualize: Observe the plate under a long-wave UV lamp (366 nm). Boronic acid-containing compounds will appear as bright yellow-orange fluorescent spots.[9][10]

Protocol: Curcumin Staining
  • Prepare Staining Solution: Dissolve ~100 mg of curcumin (or turmeric powder as a crude alternative) in 5 mL of ethanol or acetone.[15] For improved performance, a 99:1 mixture of ethanol and 1.0M HCl can be used.[15]

  • Develop and Dry Plate: Run and dry the TLC plate as normal.

  • Dip and Dry: Immerse the plate in the curcumin solution for about 5 seconds, then remove and dry with a heat gun for a few seconds.[13]

  • Observe: Boronic acids and their derivatives will appear as red to bright orange spots against a yellow background.[13][14]

Section 3: Advanced Concepts and Solutions

The Role of Diol Additives in the Mobile Phase

While diols in the mobile phase can cause issues, they can also be used strategically. Boronic acids form reversible covalent complexes with diols.[18][22][23] Adding a small amount of a diol, such as 2-methyl-2,4-pentanediol (MPD), to the mobile phase can sometimes improve chromatography.[24][25] The in-situ formation of a less polar boronate ester can reduce the compound's interaction with the silica and allow it to move up the plate. This is an advanced technique and requires careful optimization.

When to Switch to Reversed-Phase TLC

If all attempts with normal-phase (silica or alumina) TLC fail, reversed-phase TLC is the logical next step.[4]

  • Principle: Reversed-phase TLC uses a non-polar stationary phase (e.g., silica gel with C18 alkyl chains bonded to it) and a polar mobile phase (e.g., water/methanol or water/acetonitrile).[5]

  • Elution Order: In this system, the elution order is inverted. Highly polar compounds, like many boronic acids, have weak interactions with the non-polar stationary phase and are readily carried up the plate by the polar mobile phase, resulting in higher Rf values.[5] Less polar compounds will be retained more strongly.

  • Mobile Phase: Start with a mobile phase of 50:50 water:acetonitrile. You can add acid (e.g., 0.1% formic or acetic acid) to control ionization. To increase the retention of your polar compound (i.e., lower its Rf), increase the percentage of water. To decrease retention (increase Rf), increase the percentage of the organic solvent.

References

  • Dubois, V., et al. (2011). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett. Available at: [Link]

  • ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available at: [Link]

  • JoVE. (2025). Thin-Layer Chromatography (TLC): Overview. Available at: [Link]

  • ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin | Request PDF. Available at: [Link]

  • Sherrington, D. C. (2001). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • Fawcett, J., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Available at: [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Available at: [Link]

  • Akolgo, G. A., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. BMC Infectious Diseases. Available at: [Link]

  • Reddit. (n.d.). TLC stain for UV-inactive Boron compounds? r/Chempros. Available at: [Link]

  • WUR. (2015). New applications of the interaction between diols and boronic acids. Available at: [Link]

  • ResearchGate. (n.d.). Reversible complexation pathways of a diol and a boronic acid. Available at: [Link]

  • Reddit. (n.d.). My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A detailed examination of boronic acid-diol complexation | Request PDF. Available at: [Link]

  • Akolgo, G. A., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method. BMC Infectious Diseases. Available at: [Link]

  • Palivan, C. G., et al. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). pK a values for boronic acids 1-7. Available at: [Link]

  • Reddit. (n.d.). My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? r/OrganicChemistry. Available at: [Link]

  • Reddit. (n.d.). My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? r/chemhelp. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]

  • National Institutes of Health. (n.d.). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Available at: [Link]

  • National Institutes of Health. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • TLC Stains. (n.d.). Available at: [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]

  • PubMed. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • ResearchGate. (2019). Any TLC stain to detect presence of boron/boronic acid?. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol. Available at: [Link]

  • MilliporeSigma. (n.d.). 2-Methyl-2,4-pentanediol for synthesis. Available at: [Link]

  • Semantic Scholar. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

Sources

Technical Support Center: Optimizing Base and Solvent Systems for Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical roles of base and solvent selection. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for their causes and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. Several factors related to the base and solvent system can be at play.

Question: My Suzuki-Miyaura coupling reaction is giving a very low yield. What are the likely causes related to my base and solvent choice?

Answer:

A low yield in a Suzuki-Miyaura coupling can often be traced back to suboptimal activation of the boronic acid or poor solubility of your reagents. The choice of base and solvent is critical for the transmetalation step in the catalytic cycle.[1]

  • Insufficient Base Strength: The primary role of the base is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[1] It is widely believed that the base reacts with the boronic acid to form a more reactive boronate species.[2][3][4] If the base is too weak, this activation will be inefficient, leading to a sluggish or stalled reaction. For instance, a weak base like sodium bicarbonate may not be effective for less reactive aryl chlorides, where a stronger base like potassium phosphate or cesium carbonate might be necessary.[5]

  • Poor Reagent Solubility: For the reaction to proceed efficiently, all components (aryl halide, boronic acid, catalyst, and base) must have adequate solubility in the chosen solvent system.[5] If any of the reagents are not well-dissolved, the reaction becomes heterogeneous and mass transfer limitations can significantly slow down the reaction rate.[6] For example, using a nonpolar solvent like toluene without a phase-transfer catalyst or co-solvent like water can lead to poor solubility of inorganic bases like potassium carbonate.[7]

  • Catalyst Deactivation: The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen.[6] Inadequate degassing of solvents can lead to catalyst oxidation and deactivation.[6] Furthermore, some solvents can act as catalyst poisons.[7]

Solutions:

  • Screen Different Bases: If you suspect base strength is the issue, try screening a range of bases with varying strengths. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1]

  • Optimize the Solvent System:

    • For nonpolar starting materials, a solvent system like toluene/water or dioxane/water is a good starting point. The water helps to dissolve the inorganic base.[8]

    • For more polar substrates, solvents like DMF, acetonitrile, or THF might be more suitable.[5]

    • Ensure vigorous stirring for biphasic reactions to maximize the interfacial area where the reaction occurs.[5]

  • Ensure Anhydrous and Degassed Solvents: Use properly dried and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[6]

Issue 2: Protodeboronation of the Boronic Acid

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct and a loss of your valuable boronic acid.[9]

Question: I'm observing a significant amount of the arene byproduct corresponding to my boronic acid. What is causing this protodeboronation, and how can I minimize it?

Answer:

Protodeboronation is a frequent challenge, especially with electron-rich or heteroaromatic boronic acids, and is highly dependent on the reaction conditions.[9] The reaction can be catalyzed by both acid and base.[9]

  • Base-Mediated Protodeboronation: Under basic conditions, the formation of the boronate anion, while necessary for the desired coupling, can also make the boronic acid more susceptible to protonolysis by a proton source in the reaction mixture (like water).[9][10] The rate of protodeboronation is often pH-dependent, with higher pHs generally leading to faster decomposition.[10]

  • Thermal Instability: High reaction temperatures can accelerate the rate of protodeboronation.[11]

  • Presence of Protic Solvents: Water and alcohols can act as proton sources for this undesired reaction.[9]

Solutions:

  • Use a Weaker Base: If significant protodeboronation is observed, switching to a milder base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) can be beneficial.[5]

  • Employ Anhydrous Conditions: Using a non-aqueous solvent system with a base like potassium phosphate (K₃PO₄) can help to minimize protodeboronation by reducing the availability of proton sources.[5]

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of this side reaction.[11]

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[8][10] These can be used in a "slow release" strategy where the boronic acid is generated in situ.[10]

Issue 3: Formation of Homocoupling Byproducts

Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, can be a competing side reaction that consumes starting materials and complicates purification.

Question: My reaction mixture contains significant amounts of biaryl product from the homocoupling of my boronic acid. How can I suppress this?

Answer:

The formation of homocoupling byproducts is often linked to the presence of oxygen or issues with the catalytic cycle.

  • Oxidative Homocoupling: In the presence of oxygen, the palladium catalyst can promote the oxidative homocoupling of the boronic acid.[12] This is why maintaining a strictly inert atmosphere is crucial.

  • Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps are slow compared to the oxidative addition, it can lead to side reactions.

Solutions:

  • Thorough Degassing: Ensure that all solvents, including water, are thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[12] Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Optimize Catalyst and Ligand: The choice of ligand can significantly influence the rates of the different steps in the catalytic cycle.[8] Screening different ligands may help to favor the desired cross-coupling pathway.

  • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes help to minimize the homocoupling of the boronic acid.[11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about selecting and optimizing base and solvent systems for reactions with boronic acids.

Q1: How do I choose the right base for my Suzuki-Miyaura reaction?

A1: The choice of base is substrate-dependent and crucial for the reaction's success.[1] Consider the following factors:

  • pKa of the Base: The base must be strong enough to deprotonate the boronic acid to form the reactive boronate species. A general rule of thumb is to choose a base whose conjugate acid has a pKa higher than that of the boronic acid.

  • Functional Group Compatibility: If your substrates contain base-sensitive functional groups (e.g., esters, ketones), a milder base like K₂CO₃ or K₃PO₄ is preferable to strong bases like NaOH or KOH to avoid hydrolysis or other side reactions.[2]

  • Solubility: The base must have some solubility in the reaction medium. For biphasic systems, the choice of base and the presence of water are interconnected.

Base Typical pKa of Conjugate Acid Common Applications & Considerations
K₂CO₃ ~10.3A good general-purpose, moderately strong base.[5] Often used in aqueous/organic solvent mixtures.[5]
Cs₂CO₃ ~10.3More soluble in organic solvents than K₂CO₃, can sometimes give better results.[13]
K₃PO₄ ~12.3A stronger base, often effective for less reactive aryl chlorides. Can be used under anhydrous conditions.[1][5]
NaOH, KOH ~15.7Strong bases, very effective but can promote side reactions with sensitive functional groups.[14]
KF ~3.2A mild base, useful for substrates with base-labile groups.[2]

pKa values are approximate and can vary with the solvent.[15][16][17]

Q2: What is the role of water in a Suzuki-Miyaura coupling?

A2: Water can play several beneficial roles in a Suzuki-Miyaura coupling:

  • Dissolving the Base: Many inorganic bases, such as K₂CO₃ and K₃PO₄, have poor solubility in organic solvents. The addition of water creates a biphasic system where the base can dissolve in the aqueous phase and react at the interface.[7]

  • Facilitating Transmetalation: It has been proposed that water can facilitate the transmetalation step. One proposed mechanism involves the formation of a palladium hydroxo complex, which then reacts with the boronic acid.[18]

  • Accelerating Catalyst Precursor Activation: Water can help in the breakdown of some palladium precatalysts, like palladium acetate trimers, into the active monomeric form.[19]

However, as discussed earlier, water can also contribute to protodeboronation. The optimal amount of water is therefore a balance and often needs to be empirically determined.[20]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent has a profound impact on the reaction by influencing reagent solubility, reaction rate, and even selectivity.[19][20]

  • Solubility: The solvent must be able to dissolve the aryl halide, the boronic acid (or ester), and the catalyst complex to a sufficient extent.[5]

  • Polarity: The polarity of the solvent can influence the rate of the oxidative addition step and stabilize charged intermediates in the catalytic cycle.[19][20] For example, polar aprotic solvents like DMF or acetonitrile can sometimes alter the selectivity of reactions with substrates containing multiple leaving groups.[20]

  • Coordinating Ability: Some solvents can coordinate to the palladium center and act as ligands, influencing the catalyst's reactivity.[19]

Solvent Properties Commonly Used For
Toluene Nonpolar, high boiling pointGeneral purpose, often used with water as a co-solvent.
Dioxane Moderately polar, aproticA traditional and effective solvent, often used with water.[5]
Tetrahydrofuran (THF) Polar, aproticGood for dissolving a wide range of substrates, often used with water.[5]
Dimethylformamide (DMF) Polar, aprotic, high boiling pointGood for dissolving polar substrates and inorganic salts.[5]
Acetonitrile (MeCN) Polar, aproticCan be effective for polar substrates.[5]

Q4: I am working with a particularly unstable boronic acid. What strategies can I employ?

A4: For unstable boronic acids, especially those prone to rapid protodeboronation, several strategies can be effective:

  • Use a Boronic Ester: As mentioned, boronic esters (e.g., pinacol, MIDA) are more stable.[8][10] The MIDA boronates are particularly robust and can be used in sequential cross-coupling reactions.[8]

  • "Slow Release" Strategy: Using organotrifluoroborates or MIDA boronates allows for the slow, in situ generation of the boronic acid, keeping its concentration low and minimizing decomposition.[10][21]

  • Anhydrous Conditions: Completely avoiding water by using an anhydrous solvent and a base like K₃PO₄ can significantly suppress protodeboronation.[5]

  • Optimize Reaction Time and Temperature: Use the lowest possible temperature and shortest reaction time that still allows for complete conversion of the starting material.[11]

Visualizing Key Concepts

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X L2 (Oxidative Addition Product) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(OH)L2 Ar-Pd(II)-OH L2 ArPd(II)XL2->ArPd(II)(OH)L2 Base (OH-) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 ArPd(II)(OH)L2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)2) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' (Product) ArPd(II)Ar'L2->ArAr ArX Ar-X ArX->ArPd(II)XL2 ArBOH2 Ar'-B(OH)2 ArBOH2->ArPd(II)Ar'L2 Base Base (e.g., K2CO3) Base->ArPd(II)(OH)L2

Caption: The Suzuki-Miyaura catalytic cycle, showing the key steps and the point of base intervention.

Decision Workflow for Base and Solvent Selection

This flowchart provides a logical pathway for selecting an appropriate base and solvent system for a Suzuki-Miyaura coupling reaction.

Decision_Tree start Start: New Suzuki Coupling substrate_analysis Analyze Substrates: Are they base-sensitive? start->substrate_analysis yes_sensitive Yes substrate_analysis->yes_sensitive Yes no_sensitive No substrate_analysis->no_sensitive No mild_base Use Mild Base: K2CO3, KF, or NaHCO3 yes_sensitive->mild_base strong_base Standard Base: K2CO3, K3PO4, Cs2CO3 no_sensitive->strong_base solubility_check Check Substrate Solubility mild_base->solubility_check strong_base->solubility_check polar Polar Substrates solubility_check->polar Polar nonpolar Nonpolar Substrates solubility_check->nonpolar Nonpolar polar_solvent Solvent System: DMF, MeCN, THF/H2O polar->polar_solvent nonpolar_solvent Solvent System: Toluene/H2O, Dioxane/H2O nonpolar->nonpolar_solvent protodeboronation_check Is protodeboronation a risk? polar_solvent->protodeboronation_check nonpolar_solvent->protodeboronation_check yes_proto Yes protodeboronation_check->yes_proto Yes no_proto No protodeboronation_check->no_proto No anhydrous Consider Anhydrous Conditions: K3PO4 in Toluene or Dioxane yes_proto->anhydrous standard_conditions Proceed with Aqueous System no_proto->standard_conditions run_reaction Run Reaction & Analyze Results anhydrous->run_reaction standard_conditions->run_reaction

Caption: A decision-making flowchart for selecting the initial base and solvent system.

Experimental Protocols

General Protocol for Screening Bases in a Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the effectiveness of different bases for a specific Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a series of flame-dried reaction vials, each equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and palladium catalyst (0.02 mmol).

  • To each vial, add one of the selected bases (2.0 mmol).

  • Seal the vials with a septum cap and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent system (11 mL) to each vial via syringe.

  • Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 90-100 °C).

  • Stir the reactions vigorously for a set amount of time (e.g., 12-16 hours).

  • Monitor the progress of each reaction by TLC or GC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR or GC to determine the relative yields and compare the performance of each base.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ciofini, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Kinzel, T., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Soares, L. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lehaire, M.-L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Design of Glycerol-Based Solvents for the Immobilization of Palladium Nanocatalysts: A Hydrogenation Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Scribd. (n.d.). Organic Acid-Base pKa Table. Retrieved from [Link]

  • Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

Sources

How to regenerate a boronic acid-based affinity column or sensor

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boronic Acid Affinity Media

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for boronic acid-based affinity columns and sensors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to optimize your separations and troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Core Principles of Regeneration

Before troubleshooting, it's crucial to understand the "why" behind the regeneration process.

Q1: What is the fundamental principle of boronic acid affinity?

Boronic acid affinity chromatography is a powerful technique for purifying molecules containing cis-1,2-diol groups, such as glycoproteins, catecholamines, and nucleic acids.[1][2][3] The principle relies on a pH-dependent, reversible covalent interaction.[2]

  • Binding (High pH): At a pH above the pKa of the boronic acid (typically > 7.5), the boron atom transitions from a trigonal planar to a tetrahedral state.[1][2][4] This tetrahedral boronate anion readily reacts with cis-diol groups on your target molecule to form a stable, five- or six-membered cyclic ester, effectively capturing it on the column.[2][5]

  • Elution (Low pH): When the pH is lowered (typically < 6.5), the equilibrium shifts back. The boronic acid returns to its less reactive trigonal planar form, the cyclic ester bond is hydrolyzed, and the target molecule is released from the support.[1][4][5]

Q2: Why is proper regeneration so critical?

Regeneration is the process of stripping all remaining molecules from the column after elution and preparing it for the next run. Inadequate regeneration can lead to:

  • Carryover: Molecules from a previous run can leach into the next, contaminating your purified product.

  • Reduced Binding Capacity: If the boronic acid ligands remain occupied or are fouled by precipitated material, the column will not be able to bind the expected amount of target molecule in subsequent runs.

  • Inconsistent Results: Poorly regenerated columns lead to variable yield and purity, compromising the reproducibility of your experiments.

Part 2: Standard Regeneration Protocols

There are two primary strategies for regenerating a boronic acid affinity column. The choice depends on the nature of your sample and the elution method used.

Protocol 1: Regeneration After Acidic Elution

This is the most common scenario. After eluting your target molecule with a low pH buffer, the column must be re-neutralized and stripped of any remaining non-specifically bound contaminants.

Objective: To return the column to the high pH binding condition and remove any lingering contaminants.

Step-by-Step Methodology:

  • Post-Elution Wash: Immediately after elution, wash the column with 3-5 column volumes (CV) of your low pH elution buffer to ensure all of the target molecule has been collected.

  • High Salt Strip: Wash the column with 3-5 CV of a high ionic strength buffer (e.g., Binding Buffer + 1.0 M NaCl). This step helps to disrupt ionic interactions and remove non-specifically bound proteins.

  • Re-equilibration: Equilibrate the column with 5-10 CV of your standard binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5) until the pH and conductivity of the column effluent match the fresh buffer.[1]

  • Verification (Optional but Recommended): Perform a blank run by injecting binding buffer and running your elution gradient. The resulting chromatogram should be a flat baseline, indicating no residual protein is eluting from the column.

Protocol 2: Regeneration After Competitive Diol Elution

Sometimes, a target molecule is too sensitive to low pH. In these cases, elution is performed by introducing a high concentration of a competing cis-diol compound like sorbitol or mannitol.

Objective: To remove both the competing diol and any non-specifically bound molecules.

Step-by-Step Methodology:

  • Post-Elution Wash: After eluting with the diol-containing buffer, wash the column with 3-5 CV of the same buffer to ensure complete elution.

  • Acidic Strip: The key step is to remove the tightly bound competing diol. Wash the column with 3-5 CV of an acidic solution, such as 0.1 M Acetic Acid or 0.1 M Glycine, pH 3.0.[6] This ensures the boronate ester bond is fully disrupted.

  • High Salt Strip: (Optional, but recommended for complex samples) Wash with 3-5 CV of a high salt buffer (e.g., Binding Buffer + 1.0 M NaCl).

  • Re-equilibration: Equilibrate the column with 5-10 CV of your standard binding buffer until the pH and conductivity are stable.[1]

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered in the lab.

Issue: Decreased Binding Capacity

Q: I've noticed my column isn't binding as much protein as it used to. What's wrong and how do I fix it?

A: A loss of binding capacity is typically caused by fouling of the resin with strongly bound substances that are not removed by standard regeneration. This requires a more stringent Cleaning-in-Place (CIP) procedure.

Possible Causes & Solutions:

  • Precipitated Proteins or Lipids: Complex biological samples can contain components that precipitate on the column over time.

  • Strongly Hydrophobic Molecules: Some molecules may bind non-specifically to the resin backbone.

  • Microbial Growth: Improper storage can lead to biofilm formation.

Solution: Cleaning-in-Place (CIP) Protocol

A common and effective CIP agent is sodium hydroxide (NaOH), which is excellent at dissolving proteins and inactivating microbes.[7][8][9]

  • Disconnect: Disconnect the column from your detector to avoid damage.

  • Initial Wash: Wash with 3 CV of high-purity water.

  • Caustic Clean: Introduce 0.5 M NaOH at a reduced flow rate (e.g., 50% of your normal operating flow rate) and wash for 2-4 hours. For severe fouling, you can increase the concentration to 1.0 M.[1][8][10]

  • Rinse: Wash thoroughly with 10 CV of high-purity water until the pH of the effluent returns to neutral.

  • Storage or Re-equilibration: Proceed with long-term storage solution or re-equilibrate immediately with your binding buffer for the next run.

Table 1: Summary of Regeneration & Cleaning Solutions

SolutionTypical ConcentrationPurposeWhen to Use
High Salt Buffer Binding Buffer + 1.0 M NaClDisrupts non-specific ionic interactions.Standard regeneration.
Acidic Solution 0.1 M Acetic Acid or GlycineRemoves competitively bound diols (e.g., sorbitol).After competitive elution.
Sodium Hydroxide 0.5 M - 1.0 M NaOHCIP: Dissolves precipitated proteins, lipids, and kills microbes.[9]When binding capacity drops or backpressure increases.
Storage Solution 20% EthanolPrevents microbial growth during long-term storage.[1]For storing the column for more than a few days.
Issue: High Column Backpressure

Q: My chromatography system is showing a high-pressure warning when I use my boronic acid column. What should I do?

A: High backpressure is usually caused by a blockage at the top of the column bed or clogging of the inlet frit.[1]

Workflow for Resolving High Backpressure:

  • Filter Your Sample: The first preventative step is to always filter or centrifuge your sample immediately before injection to remove any particulates.[1]

  • Reverse Flow Wash: Disconnect the column and reverse its orientation on the system. Pump your binding buffer in the reverse direction at a low flow rate (20-30% of normal) for 5-10 CV. This can dislodge particulates trapped on the inlet frit.

  • Perform a CIP: If reversing the flow doesn't solve the issue, the resin itself may be fouled. Perform the NaOH CIP protocol described above. Precipitated material within the column bed can cause increased pressure.[1]

  • Check for Column Bed Collapse: If the pressure issue persists after cleaning, the packed bed inside the column may have collapsed. This is a mechanical failure and typically requires repacking the column or replacing it.

Diagram 1: Regeneration & Troubleshooting Workflow

This diagram outlines the decision-making process when encountering common column issues.

G start End of Elution reg_std Perform Standard Regeneration Protocol start->reg_std check_perf Run Next Experiment Check Performance reg_std->check_perf issue Problem Detected? check_perf->issue low_cap Low Binding Capacity? issue->low_cap Yes ok Performance OK Continue Use issue->ok No high_press High Backpressure? low_cap->high_press No cip Perform NaOH Cleaning-in-Place (CIP) low_cap->cip Yes rev_flow Reverse Column Flow Wash at Low Rate high_press->rev_flow Yes fail Issue Persists Consider Column Replacement high_press->fail No (Other Issue) recheck_cap Re-check Capacity cip->recheck_cap recheck_press Re-check Pressure rev_flow->recheck_press recheck_cap->ok Resolved recheck_cap->fail Not Resolved recheck_press->cip Not Resolved recheck_press->ok Resolved

Caption: A workflow for troubleshooting common boronic acid column issues.

Part 4: Advanced FAQs

Q: How should I store my boronic acid column?

A: Proper storage is essential to maintain column performance and longevity.

  • Short-Term (up to 1-2 weeks): The column can be stored in its binding buffer at 2-8°C.[1]

  • Long-Term (more than 2 weeks): For long-term storage, the column should be flushed with 3-5 CV of water and then stored in an aqueous solution containing 20% ethanol at 2-8°C.[1][5] The ethanol acts as a bacteriostatic agent, preventing microbial growth.[11] Always ensure the column end-caps are sealed tightly to prevent the resin from drying out.

Q: What is the chemical mechanism that regeneration exploits?

A: The regeneration process directly manipulates the chemical equilibrium between the boronic acid ligand and the cis-diol of the target molecule.

  • The binding affinity is highly pH-dependent.[12] The formation of the tetrahedral boronate anion, which is necessary for strong binding, is favored at pH levels above the boronic acid's pKa.[2][12]

  • By washing with a low pH buffer (acidic regeneration) or a high concentration of a competing diol, you are applying Le Châtelier's principle. You are either removing a necessary reactant (the boronate anion, by protonating it) or adding an excess of a competing reactant (sorbitol) to shift the equilibrium towards dissociation of your target molecule from the resin.

Diagram 2: pH-Dependent Binding & Elution Mechanism

This diagram illustrates the chemical changes the boronic acid ligand undergoes during the binding and elution cycle.

G cluster_binding Binding Phase (High pH > 8.0) cluster_elution Elution/Regeneration (Low pH < 6.5) Trigonal R-B(OH)₂ (Trigonal Planar) Weakly Binds Tetrahedral R-B(OH)₃⁻ (Tetrahedral Anion) Strongly Binds Trigonal->Tetrahedral + OH⁻ Bound Bound Complex (Cyclic Boronate Ester) Tetrahedral->Bound Diol Target Molecule (with cis-diol) Diol->Bound Bound_Elution Bound Complex Bound->Bound_Elution pH Drop Eluted_Diol Eluted Target Eluted_Trigonal R-B(OH)₂ (Regenerated Ligand) Bound_Elution->Eluted_Diol + H⁺ Bound_Elution->Eluted_Trigonal + H⁺

Caption: The chemical equilibrium of boronic acid binding is controlled by pH.

By understanding these principles and following these structured protocols, you can ensure the longevity and consistent performance of your boronic acid-based affinity media.

References

  • Sepax Monomix Boronate Affinity Resin User Manual.pdf. (n.d.). Sepax Technologies, Inc.
  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • chromatography. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Boronic Acid Affinity Chromatography Resin. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018, December 19). ACS Omega. Retrieved January 12, 2026, from [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019, August 23). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. (2025, August 7). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Troubleshooting affinity chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cleaning Chromatography Resin Residues from Surfaces. (2019, April 1). BioPharm International. Retrieved January 12, 2026, from [Link]

  • Use of sodium hydroxide for cleaning and sanitization of chromatography resins and systems. (2020, March 31). Cytiva. Retrieved January 12, 2026, from [Link]

  • (PDF) Boronate Affinity Chromatography. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. Retrieved January 12, 2026, from [Link]

  • The development of the boronate affinity chromatography and Biotime's success. (n.d.). Retrieved January 12, 2026, from [Link]

  • Boronate Affinity Chromatography. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • Boronate Affinity Chromatography. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cleaning and Cleaning Validation in Process Chromatography. (n.d.). Contentstack. Retrieved January 12, 2026, from [Link]

  • Cleaning Chromatography Columns for GMP Process SOP 14146 Rev. 04. (n.d.). Frederick National Laboratory. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Navigating Emulsion Challenges in Boronic Acid Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides expert insights and practical solutions for a common yet frustrating challenge in synthetic chemistry: managing emulsions during the workup of boronic acid reactions, particularly the widely used Suzuki-Miyaura cross-coupling. Our goal is to equip you with the knowledge to not only resolve existing emulsions but also to prevent their formation in future experiments.

Part 1: Quick Fixes & Frequently Asked Questions (FAQs)

This section is designed for immediate troubleshooting at the bench.

Q1: I have a persistent emulsion after my Suzuki reaction workup. What's the first thing I should try?

A1: The most common and often effective first step is to add a saturated aqueous solution of sodium chloride (brine). This technique, known as "salting out," increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and disrupts the forces stabilizing the emulsion, often leading to phase separation.[1]

Q2: Brine didn't work. What's my next move?

A2: If brine fails, the emulsion is likely stabilized by fine particulate matter. A highly effective method is to filter the entire mixture through a pad of Celite® (diatomaceous earth).[2] Celite acts as a physical filter aid, trapping the fine suspended solids that often stabilize emulsions.

Q3: Can I use other salts besides NaCl?

A3: Yes, other salts like sodium sulfate can also be effective. The principle remains the same: increasing the polarity of the aqueous phase to force the separation of the less polar organic layer.

Q4: My product is somewhat polar. Will salting out cause it to precipitate?

A4: While less common for the organic layer, it is a possibility. If you suspect this, try adding a smaller amount of brine initially. Alternatively, you can proceed to other methods like filtration through Celite or gentle centrifugation if available.

Q5: I've noticed emulsions are more common when I use certain bases. Why is that?

A5: The choice and form of the base can significantly impact emulsion formation. Strong inorganic bases like potassium phosphate or sodium carbonate are often used in Suzuki couplings and can precipitate as fine particles during the workup, especially if the concentration is high or the temperature changes rapidly.[3][4][5] These fine solids can act as potent emulsion stabilizers.

Part 2: In-Depth Troubleshooting Guide

When quick fixes are insufficient, a deeper understanding of the root cause is necessary. This section explores the "why" behind emulsion formation and provides a systematic approach to troubleshooting.

Understanding the Culprits: Why Do Boronic Acid Reactions Form Emulsions?

Emulsions are stabilized by agents that reduce the interfacial tension between the organic and aqueous phases. In the context of boronic acid reactions, several species can act as such stabilizers:

  • Finely Divided Solids (Pickering Emulsions): This is the most frequent cause in Suzuki-Miyaura reactions.

    • Palladium Catalyst Residues: The palladium catalyst, especially if it precipitates as palladium black, can form fine particles that accumulate at the interface.[6]

    • Inorganic Salts: The inorganic base (e.g., K₃PO₄, Na₂CO₃) used in the reaction can precipitate during the workup, creating a fine slurry that stabilizes the emulsion.[2][4]

  • Amphiphilic Boronic Species: Boronic acids themselves possess both a nonpolar organic group (R) and a polar dihydroxyboryl group (-B(OH)₂).[7] Under basic conditions of the reaction and initial workup, they are converted to boronate salts (R-B(OH)₃⁻), which are even more amphiphilic and can act as surfactants, stabilizing the oil-in-water or water-in-oil interface.

  • High Molecular Weight or Polar Substrates/Products: Reactions involving large, complex molecules with multiple polar functional groups can lead to products or intermediates with surfactant-like properties, contributing to emulsion stability.

Systematic Troubleshooting Workflow

When faced with a stubborn emulsion, a logical progression of techniques is recommended. The following workflow is designed to address the most common causes systematically.

G start Persistent Emulsion Formed brine Add Saturated Brine (NaCl) start->brine Initial Step celite Filter through Celite® Pad brine->celite If Unsuccessful prevention Resolved (Implement Preventative Measures Next Time) brine->prevention If Successful solvent Add a Different Co-solvent celite->solvent If Still Emulsified celite->prevention If Successful ph_adjust Adjust pH solvent->ph_adjust If Unsuccessful solvent->prevention If Successful centrifuge Centrifugation ph_adjust->centrifuge Last Resort ph_adjust->prevention If Successful centrifuge->prevention If Successful

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Breakdown of Troubleshooting Techniques

The following table summarizes various physical and chemical methods to break emulsions, outlining their mechanisms, advantages, and disadvantages.

Technique Mechanism of Action Advantages Disadvantages
Physical Methods
Gentle Mechanical AgitationEncourages droplet coalescence.Simple, requires no additives.Often ineffective for stable emulsions.
CentrifugationApplies force to accelerate phase separation based on density differences.Highly effective, especially for small-scale experiments.Requires specialized equipment, may not be practical for large volumes.
Filtration through Celite®Removes fine solid particles that stabilize the emulsion interface.Very effective for Pickering emulsions.[2]Can be slow; potential for product loss on the filter aid.
Heating/CoolingChanges viscosity and solubility, which can destabilize the emulsion.Can be effective if the emulsion is temperature-sensitive.Risk of product degradation with heating.
Chemical Methods
Addition of Brine ("Salting Out")Increases the ionic strength and polarity of the aqueous phase, forcing separation.Simple, inexpensive, and often very effective.[1]May not work for all emulsions; can affect the solubility of highly polar products.
pH AdjustmentAlters the charge and solubility of acidic or basic species that may be acting as surfactants. For boronic acids, acidification (pH < 7) converts boronate salts back to the less amphiphilic boronic acid.Can be very effective if the emulsion is stabilized by pH-sensitive compounds.Potential for product degradation under harsh acidic or basic conditions.
Addition of a Different SolventAlters the polarity and solvency of the organic phase, which can disrupt the interfacial film. Adding a small amount of a water-miscible solvent like methanol can sometimes break an emulsion.Can be effective in some cases.Increases the complexity of solvent removal; may affect product solubility.

Part 3: Preventative Measures & Optimized Protocols

The most efficient way to manage emulsions is to prevent their formation.

Strategic Planning to Avoid Emulsions
  • Solvent Choice: If emulsions are a recurring problem with a particular solvent (e.g., dichloromethane), consider switching to a less problematic one like ethyl acetate or toluene.

  • Gentle Extraction: Avoid vigorous shaking in the separatory funnel. Instead, use gentle inversions to minimize the energy input that creates emulsions.

  • Pre-filtration: Before the aqueous workup, consider filtering the reaction mixture through a small plug of Celite® to remove the palladium catalyst and any precipitated salts. This removes the primary cause of Pickering emulsions.

  • pH Control: For Suzuki reactions, quenching the reaction with a mild acid (e.g., dilute HCl or NH₄Cl solution) to a neutral or slightly acidic pH can prevent the formation of excessive boronate salts that may contribute to emulsion formation.

Experimental Protocol: A Robust Workup for Suzuki-Miyaura Reactions

This protocol is designed to minimize the risk of emulsion formation.

Materials:

  • Completed Suzuki-Miyaura reaction mixture

  • Celite® 545

  • Selected organic extraction solvent (e.g., Ethyl Acetate)

  • Saturated aqueous NaCl solution (brine)

  • 1M HCl solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, filter flask, Büchner funnel, filter paper

Workflow Diagram:

G cluster_prevention Preventative Workup Protocol start 1. Cool Reaction Mixture to RT filter_celite 2. Filter through Celite® to remove Pd and salts start->filter_celite transfer 3. Transfer filtrate to separatory funnel filter_celite->transfer add_solvent 4. Add organic solvent and aqueous wash transfer->add_solvent adjust_ph 5. Adjust aqueous pH to ~7 with 1M HCl if necessary add_solvent->adjust_ph extract 6. Gently extract and separate layers adjust_ph->extract wash_brine 7. Wash organic layer with brine extract->wash_brine dry 8. Dry organic layer over Na₂SO₄ or MgSO₄ wash_brine->dry end 9. Filter and Concentrate dry->end

Caption: Optimized workup protocol to prevent emulsions.

Step-by-Step Procedure:

  • Cool the Reaction: Allow the completed reaction mixture to cool to room temperature.

  • Pre-filtration (Crucial Step):

    • Prepare a small Büchner funnel with a piece of filter paper and a 1-2 cm pad of Celite®.

    • Wet the Celite® pad with the reaction solvent.

    • Filter the cooled reaction mixture through the Celite® pad under vacuum. Wash the reaction flask and the Celite® pad with a small amount of the organic solvent to ensure complete transfer of the product. This step removes the solid particulates that are the primary cause of stable emulsions.[2]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add the desired organic solvent for extraction (if different from the reaction solvent) and an equal volume of deionized water.

    • pH Check: If the reaction was run under strongly basic conditions, check the pH of the aqueous layer. If it is highly basic, add 1M HCl dropwise with swirling until the aqueous phase is neutral (pH ~7). This converts boronate salts to less interfacially active boronic acids.

    • Gently invert the separatory funnel 5-10 times, venting frequently. Avoid vigorous shaking.

    • Allow the layers to separate. If an emulsion forms at this stage, it is likely to be much less stable and should break upon standing or with the addition of brine.

  • Brine Wash:

    • Separate the organic layer.

    • Wash the organic layer with an equal volume of saturated brine. This helps to remove residual water and further break any minor emulsions.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

By implementing these informed strategies, you can effectively troubleshoot and prevent emulsion-related issues, leading to cleaner separations, higher yields, and more efficient workflows in your research and development endeavors.

References

  • Zhang, Y., & Blum, S. A. (2025). Three-Phase Emulsions During Cross-Coupling Reactions in Water. The Journal of Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. [Link]

  • GEA. (n.d.). Separators for Pharma Extraction. [Link]

  • Goris, J. M., et al. (2022). Continuous Separation and Purification of Chemical Species by Continuous Liquid–Liquid Partition Chromatography Implemented with Membrane-Based Phase Separators. Organic Process Research & Development. [Link]

  • Wang, D., et al. (2015). Boronic Acid Linear Homopolymers as Effective Emulsifiers and Gelators. ACS Applied Materials & Interfaces. [Link]

  • Huading Separator. (n.d.). Extraction in Pharmacy. [Link]

  • Wu, Z., et al. (2025). Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. Lab on a Chip. [Link]

  • ResearchGate. (2013). Workup of suzuki miyaura coupling?[Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • MacKellar, J. (2015). Don't Forget the Workup. Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ibanez, F. J., & Zamborini, F. P. (2020). Impact of Surfactants and Stabilizers on Palladium Nanoparticle–Hydrogen Interaction Kinetics: Implications for Hydrogen Sensors. ACS Applied Nano Materials. [Link]

  • Poudel, K., et al. (2024). Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Advanced Colloid and Interface Science. [Link]

  • Zhang, Y., et al. (2023). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. [Link]

  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Mukherjee, N. (2025). Polymer Supported Palladium(II) Complexes as Hydrogenation Catalysts. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • Raines, R. T. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Asensio, G., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. MDPI. [Link]

  • Nenni, M., et al. (2020). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]

  • Braga, A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]

  • Zhang, L., et al. (2021). The High Interfacial Activity of Betaine Surfactants Triggered by Nonionic Surfactant: The Vacancy Size Matching Mechanism of Hydrophobic Groups. Molecules. [Link]

  • He, X., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors. [Link]

  • Freire, M. G., et al. (2012). Aqueous biphasic systems: a boost brought about by using ionic liquids. Chemical Society Reviews. [Link]

  • Dietz, M. L., et al. (2017). Experimental connections between aqueous–aqueous and aqueous–ionic liquid biphasic systems. RSC Advances. [Link]

Sources

Technical Support Center: qNMR Analysis of 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative NMR (qNMR) analysis of 4-(Phenethylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and robust protocols for accurate impurity identification and quantification.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the qNMR analysis of your target molecule, providing a solid foundation before you begin your experiments.

Q1: Why is qNMR the preferred method for purity assessment of this compound?

A1: Quantitative NMR (qNMR) is a primary analytical method that offers distinct advantages for this specific molecule.[1][2] Unlike chromatographic techniques, qNMR does not require a specific reference standard for the analyte itself; quantification is achieved by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[2][3] This is particularly advantageous for novel drug candidates where a high-purity reference material of the analyte may not be available. The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for a direct and accurate measure of molar concentration.[3][4] This makes qNMR a powerful, non-destructive tool for determining absolute purity and identifying a wide range of impurities in a single experiment.[2][5]

Q2: What are the most common impurities I should expect to see in my sample?

A2: Impurities can arise from the synthesis, work-up, or degradation of this compound. Key impurities to monitor include:

  • Boroxine: Phenylboronic acids can undergo thermal or concentration-dependent dehydration to form a cyclic trimeric anhydride called a boroxine.[6][7][] This is the most common impurity for this class of compounds.

  • Unreacted Starting Materials: Residual 4-carboxyphenylboronic acid and phenethylamine from the amide coupling reaction may be present.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, acetonitrile) are common contaminants.[9]

  • Coupling Reagent Byproducts: If carbodiimides (like DCC or EDC) were used for the amide synthesis, N-acylurea byproducts can form.[10] If uronium/guanidinium reagents (like HBTU or HATU) were used, guanidinium byproducts are possible.[10]

Q3: Which deuterated solvent is best for this analysis?

A3: Dimethyl sulfoxide-d6 (DMSO-d6) is highly recommended. It has excellent solubilizing power for both the polar boronic acid moiety and the less polar phenethylcarbamoyl portion of the molecule. Importantly, the acidic B(OH)₂ protons and the amide N-H proton are readily observable in DMSO-d6, whereas they would rapidly exchange and potentially become invisible in solvents like D₂O or CD₃OD.[11][12]

Q4: How do I choose a suitable internal standard?

A4: An ideal internal standard must meet several criteria:[13][14]

  • High Purity and Stability: It should be a certified reference material (CRM) with a precisely known purity and should not react with the analyte, solvent, or trace moisture.[13][14]

  • Signal Resolution: Its NMR signals must not overlap with any signals from the analyte or expected impurities.[15]

  • Simple Spectrum: A standard with one or more sharp, singlet peaks is ideal for accurate integration.

  • Appropriate Solubility: It must be fully soluble in the chosen deuterated solvent.[16]

  • Known Proton Count: The number of protons giving rise to the quantification signal must be known.

For this compound in DMSO-d6, common internal standards include maleic acid , dimethyl sulfone , or 1,4-dinitrobenzene . The choice depends on ensuring its signals are in a clear region of your spectrum.

II. Experimental Protocols & Workflows

Protocol 1: qNMR Sample Preparation

Meticulous sample preparation is the cornerstone of accurate qNMR.[13][17] This protocol ensures sample homogeneity and minimizes weighing errors.

Materials:

  • This compound (Analyte)

  • Certified Internal Standard (e.g., Maleic Acid)

  • Deuterated Solvent (DMSO-d6)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • High-quality NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Volumetric flask and Class A pipettes or a calibrated microsyringe

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh approximately 15-20 mg of the analyte into a clean, dry vial. Record the weight precisely.

  • Standard Addition: Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the weight precisely. Aim for a molar ratio between the analyte and standard that gives a signal intensity ratio close to 1:1 for the peaks chosen for quantification.[15]

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial using a calibrated pipette.

  • Homogenization: Cap the vial and vortex for at least 60 seconds to ensure complete dissolution and a homogeneous solution.[17] Visually inspect against a light source to confirm no particulate matter remains.

  • Transfer: Transfer the solution to a clean, dry NMR tube. Ensure the liquid height is sufficient for your spectrometer's probe (typically ~4-5 cm or 0.6 mL for a 5mm tube).[17]

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation and moisture uptake.

G

qNMR Sample Preparation Workflow.

III. Troubleshooting Guide: Identifying and Resolving Impurities

This section is structured to help you diagnose and solve specific issues encountered during your qNMR analysis.

Issue 1: Unexpected Aromatic Signals and Broadening in the 7.5-8.5 ppm Region

Possible Cause: Formation of Boroxine Impurity.

Causality: Boronic acids exist in equilibrium with their trimeric anhydrides, known as boroxines.[6][7] This is a dehydration reaction that can be driven by heat or occur upon standing, even at room temperature.[7][] The formation of the boroxine alters the electronic environment of the aromatic protons, causing them to shift. The ¹¹B NMR chemical shift will also change, typically moving slightly downfield from ~30 ppm for the acid to ~33 ppm for the boroxine.

Diagnostic Steps:

  • Re-dissolve in D₂O: Take a small amount of the sample and dissolve it in D₂O. The boroxine is hydrolytically unstable and will revert to the monomeric boronic acid in the presence of water.[7] If the complex signals simplify back to the expected pattern for the pure boronic acid, boroxine formation is confirmed.

  • ¹¹B NMR: Acquire a ¹¹B NMR spectrum. The presence of a second major peak around 33 ppm in addition to the boronic acid peak (~28-30 ppm) is indicative of boroxine.

Solution:

  • Quantification: If the boroxine signals are well-resolved from the analyte signals, they can be integrated separately to determine the percentage of this impurity. Remember that 3 moles of the boronic acid form 1 mole of the boroxine.

  • Hydrolysis: To obtain a spectrum of the pure monomer for characterization, recrystallize the material from a solvent system containing water.[7]

G

Equilibrium between boronic acid and its boroxine.
Issue 2: Signals Corresponding to Unreacted Starting Materials

Possible Cause: Incomplete amide coupling reaction.

Causality: The synthesis of the target molecule involves an amide bond formation between 4-carboxyphenylboronic acid and phenethylamine. An incomplete reaction will leave residual amounts of these starting materials in the final product.

Diagnostic Steps & Expected Signals (in DMSO-d6):

  • Phenethylamine: Look for characteristic signals of the ethylamine chain.

    • A triplet around 2.7-2.9 ppm (2H, -CH₂-Ar).

    • A triplet around 2.9-3.1 ppm (2H, -CH₂-NH₂).

    • Aromatic protons of the phenyl ring between 7.1-7.3 ppm .

  • 4-Carboxyphenylboronic Acid:

    • Aromatic protons appearing as two doublets in the region of 7.8-8.1 ppm .

    • A very broad signal for the carboxylic acid proton, typically >12 ppm .

    • The boronic acid B(OH)₂ protons will appear as a broad singlet, often around 8.0-8.5 ppm .

Solution:

  • Quantification: If the signals are baseline-resolved, they can be quantified against the internal standard using the qNMR calculation.

  • Repurification: If the levels of starting materials are unacceptably high, the material should be repurified, for example, by recrystallization or column chromatography.

Issue 3: Low-Intensity, Sharp Signals in Common Solvent Regions

Possible Cause: Residual solvents from synthesis or purification.

Causality: Solvents used in the reaction or purification steps can be trapped in the solid material, even after drying. Their sharp signals can interfere with the integration of analyte peaks if they overlap.

Diagnostic Table: Use the table below to identify common residual solvents based on their ¹H NMR chemical shifts in DMSO-d6.[9]

SolventChemical Shift (ppm) in DMSO-d6Multiplicity
Ethyl Acetate1.99 (CH₃CO), 1.15 (CH₃), 4.04 (CH₂)s, t, q
Dichloromethane5.76s
Acetonitrile2.07s
Tetrahydrofuran (THF)1.76, 3.60m, m
Toluene2.31 (CH₃), 7.17-7.28 (Ar-H)s, m
Acetone2.09s
Water~3.33br s

Solution:

  • Selection of Integration Regions: Choose analyte and standard signals for quantification that are far from any solvent peaks.

  • Further Drying: If solvent levels are high, dry the sample further under high vacuum, possibly with gentle heating if the compound is thermally stable.

Data Summary: Expected ¹H NMR Signals for Analyte and Impurities

The following table provides estimated chemical shifts for this compound and its key impurities in DMSO-d6. These values are predictive and can shift based on concentration and sample matrix.

CompoundProton AssignmentEstimated δ (ppm)MultiplicityIntegral
Analyte B(OH)₂~8.1-8.3br s2H
Phenyl-H (boronic acid ring)~7.8-8.0m (AA'BB')4H
NH~8.6-8.8t1H
Phenyl-H (phenethyl ring)~7.2-7.4m5H
-NH-CH₂ -~3.4-3.6q2H
-CH₂ -Ph~2.8-3.0t2H
Boroxine Phenyl-H~7.9-8.5 (complex)m12H
Phenethylamine -CH₂ -Ph~2.7-2.9t2H
-CH₂ -NH₂~2.9-3.1t2H
4-Carboxy-PBA Phenyl-H~7.8-8.1d4H
COOH>12br s1H
B(OH)₂~8.0-8.5br s2H

IV. References

  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. Retrieved from ChemicalBook.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation.

  • Snyder, S. E., & Houk, K. N. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(41), 9470-9474.

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from AZoM.

  • Chemistry For Everyone. (2025). What Is Quantitative NMR (qNMR)? [Video]. YouTube.

  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organo. Heterocycles, 87(5), 989-1020.

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from Sigma-Aldrich.

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from ResearchGate.

  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR). Retrieved from FUJIFILM Wako.

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from Mestrelab Research.

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma.

  • University of Bristol. (2017). Quantitative NMR Spectroscopy.

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass Laboratories Inc.

  • BenchChem. (2025). Minimizing side reactions in the synthesis of N-substituted amides.

  • Chem-Impex. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid. Retrieved from Chem-Impex.

  • Chem-Impex. (n.d.). 4-(Diethylcarbamoyl)phenylboronic acid. Retrieved from Chem-Impex.

  • National Center for Biotechnology Information. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076.

  • University of Alberta. (n.d.). Notes on NMR Solvents.

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020436118.

  • ChemicalBook. (n.d.). Ethyl acetate(141-78-6) 1H NMR spectrum. Retrieved from ChemicalBook.

  • ChemicalBook. (n.d.). Dichloromethane(75-09-2) 1H NMR spectrum. Retrieved from ChemicalBook.

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4531–4539.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Gámez-Serna, A., et al. (2020). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 145(13), 4563-4570.

  • ResearchGate. (n.d.). Bulk synthesis of S‐BOR. A) ¹H NMR (DMSO‐d6, 10 mM, 25 °C) and c) FT‐IR.... Retrieved from ResearchGate.

  • Perkiö, P., & Leino, R. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate research, 344(18), 2530-2536.

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from Wikipedia.

  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR). Retrieved from FUJIFILM Wako Pure Chemical Corporation.

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from Raines Lab.

  • National Center for Biotechnology Information. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from Georganics.

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts.

  • Pauli, G. F., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current opinion in biotechnology, 25, 7-13.

  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.

Sources

Validation & Comparative

A Comparative Guide to the Binding Affinity of Phenylboronic Acid Derivatives: Situating 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Phenylboronic Acids in Molecular Recognition

Phenylboronic acids (PBAs) and their derivatives have emerged as indispensable tools for researchers in chemical biology, diagnostics, and drug development. Their unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols makes them exceptional candidates for the recognition and sensing of saccharides.[1] This interaction is the foundation for a wide array of applications, from glucose monitoring to targeted drug delivery to cancer cells, which often overexpress specific sugar moieties like sialic acid on their surface.[2][3]

The binding affinity and selectivity of PBAs can be finely tuned through structural modifications of the phenyl ring. The introduction of electron-withdrawing or electron-donating groups, for instance, can significantly alter the pKa of the boronic acid, thereby influencing its binding characteristics under physiological conditions.[1] This guide provides a comparative analysis of the binding affinity of various PBA derivatives, with a special focus on contextualizing the potential performance of 4-(Phenethylcarbamoyl)phenylboronic acid, a derivative of 4-carboxyphenylboronic acid. While direct experimental binding data for this specific compound is not extensively available in peer-reviewed literature, we can infer its likely properties based on the well-established structure-activity relationships of its chemical cousins.

This guide will delve into the binding affinities of key PBA derivatives with biologically relevant saccharides, namely sialic acid and fructose. We will explore the experimental methodologies used to determine these affinities and provide a framework for understanding how the structural nuances of each derivative, including this compound, contribute to their binding performance.

Comparative Analysis of Binding Affinities

The interaction between a phenylboronic acid derivative and a saccharide is a dynamic equilibrium, the strength of which is typically quantified by the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd signifies a stronger binding affinity.[4] The binding is also highly dependent on pH, as the boronic acid must be in its tetrahedral boronate form to effectively bind diols.[5]

Binding to Sialic Acid: A Key Target in Cancer Research

Sialic acid is a crucial biomarker in cancer, often found at the terminal positions of glycan chains on cell surfaces.[2] The ability of PBA derivatives to selectively bind to sialic acid is therefore of significant therapeutic and diagnostic interest.

One of the key findings in this area is the anomalous pH-dependent binding of PBAs to sialic acid. Unlike with other saccharides where binding is strongest at or above the pKa of the boronic acid, the stability of the PBA-sialic acid ester increases as the pH decreases into the acidic range typical of tumor microenvironments (pH ~6.5).[2]

Below is a comparison of the binding affinities of several PBA derivatives to sialic acid:

Phenylboronic Acid DerivativeBinding Constant (Ka, M⁻¹)pHComments
Phenylboronic Acid (PBA)11.47.4Baseline affinity.[6]
3-Propionamidophenylboronic acid~40~6.5A commonly used derivative for sialic acid recognition.[5]
4-(Methylsulfonyl)benzeneboronic acid>40~6.5An example of a derivative with an electron-withdrawing group.[5]
3-Pyridylboronic acid>1000~6.0Heterocyclic boronic acids show exceptionally high affinity at acidic pH.[5]
5-Boronopicolinic acid>1000~6.0Another high-affinity heterocyclic derivative.[5]

Situating this compound:

The structure of this compound features a carbamoyl group at the para position. This amide linkage can participate in hydrogen bonding and its phenethyl substituent introduces a hydrophobic component. While direct binding data is unavailable, we can hypothesize its behavior relative to known derivatives. The carbamoyl group is generally considered to be electron-withdrawing, which would lower the pKa of the boronic acid and potentially enhance binding at physiological pH. The extended phenethyl group could engage in additional hydrophobic or van der Waals interactions with the target molecule, potentially increasing binding affinity. Its performance is anticipated to be comparable to or potentially greater than 3-propionamidophenylboronic acid due to these additional stabilizing interactions.

Binding to Fructose: A Model for Monosaccharide Recognition

Fructose is a monosaccharide that generally exhibits a higher binding affinity for monoboronic acids compared to other simple sugars like glucose.[7] This is attributed to the higher proportion of its furanose form in solution, which presents a favorable cis-diol configuration for binding.

Phenylboronic Acid DerivativeBinding Constant (Ka, M⁻¹)pH
Phenylboronic Acid (PBA)4370Not Specified
3-Thienylboronic Acid~340010.6

Situating this compound:

Similar to its interaction with sialic acid, the structural features of this compound are expected to influence its binding to fructose. The electron-withdrawing nature of the carbamoyl group would likely enhance its affinity compared to the parent phenylboronic acid. The phenethyl group could further stabilize the complex through non-covalent interactions with the fructose molecule or its local environment.

Visualizing the Structures and Interactions

To better understand the molecules discussed, their chemical structures are presented below.

PBA Phenylboronic Acid PECPBA This compound PAPBA 3-Propionamidophenylboronic acid PyPBA 3-Pyridylboronic acid BPNA 5-Boronopicolinic acid PBA R-B(OH)₂ Ester Cyclic Boronate Ester PBA->Ester + Diol Diol HO-R'-OH Ester->PBA + Water Water 2 H₂O

Figure 2: Reversible Boronate Ester Formation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the amidation of 4-carboxyphenylboronic acid with phenethylamine.

start 4-Carboxyphenylboronic acid product This compound start->product Amide Coupling reagent Phenethylamine + Coupling Agent (e.g., EDC/HOBt) reagent->product

Figure 3: Proposed Synthetic Pathway.

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinities is crucial for the comparative analysis of PBA derivatives. Several robust techniques are commonly employed in this field.

Fluorescence Spectroscopy

This is a highly sensitive method often used for studying PBA-saccharide interactions. [8]Many PBA derivatives are designed with an integrated fluorophore. The binding event with a saccharide alters the electronic environment of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. [9] Step-by-Step Protocol:

  • Preparation of Solutions: Prepare stock solutions of the PBA derivative and the saccharide in a suitable buffer (e.g., phosphate or HEPES buffer) at a specific pH.

  • Titration: In a cuvette, place a fixed concentration of the PBA derivative. Sequentially add small aliquots of the saccharide solution.

  • Fluorescence Measurement: After each addition and a brief incubation period to reach equilibrium, record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity against the saccharide concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. [4]It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. [10] Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the PBA derivative and the saccharide in the same buffer to minimize heats of dilution. The PBA derivative is typically placed in the sample cell, and the saccharide in the injection syringe.

  • Titration: A series of small, precise injections of the saccharide solution into the sample cell are performed.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. [11] Step-by-Step Protocol:

  • Immobilization: One of the binding partners (e.g., a derivative of the PBA) is immobilized on a sensor chip.

  • Analyte Injection: A solution containing the other binding partner (the saccharide) is flowed over the sensor surface.

  • Signal Detection: The binding of the saccharide to the immobilized PBA derivative causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: The association and dissociation phases of the interaction are monitored over time. The resulting sensorgram is fitted to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).

Conclusion and Future Outlook

The field of phenylboronic acid chemistry continues to be a vibrant area of research, with new derivatives constantly being developed to achieve higher affinity and selectivity for specific saccharides. While direct experimental data for this compound remains to be published, a thorough analysis of its structure in the context of well-characterized analogues provides a strong foundation for predicting its binding behavior. Its combination of an electron-withdrawing carbamoyl group and a hydrophobic phenethyl moiety suggests it could be a promising candidate for high-affinity binding to both sialic acid and fructose.

Future experimental studies employing the methodologies outlined in this guide are necessary to precisely quantify the binding affinity of this compound and validate these predictions. Such studies will not only contribute to a deeper understanding of the structure-activity relationships governing PBA-saccharide interactions but also pave the way for the development of novel diagnostic and therapeutic agents.

References

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(21), 8466-8483. [Link]

  • Hida, A., Nishiyama, S.-I., & Murata, T. (2018). Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid. ResearchGate. [Link]

  • Khotkevych, V. V., Shkil, H. O., Lytvynenko, A. S., Soldatkin, O. O., & Dzyadevych, S. V. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Molecules, 27(13), 4192. [Link]

  • Kralj, M., & Sikić, M. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Cancer Metastasis and Treatment, 9, 26. [Link]

  • McNicholas, T. P., & Strano, M. S. (2015). Molecular Boronic Acid-Based Saccharide Sensors. National Institutes of Health. [Link]

  • Mu, B., Ahn, J., McNicholas, T. P., & Strano, M. S. (2015). Generating Selective Saccharide Binding Affinity of Phenyl Boronic Acids by using Single-Walled Carbon Nanotube Corona Phases. Chemistry – A European Journal, 21(12), 4523–4528. [Link]

  • Nishiyabu, R., Kubo, Y., & James, T. D. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science, 8(9), 6248–6253. [Link]

  • Peters, J. A., & van Bekkum, H. (2005). Molecular recognition of sialic acid end groups by phenylboronates. Chemistry – A European Journal, 11(13), 3823-3830. [Link]

  • Bosch, L. I., Fyles, T. M., & James, T. D. (2004). Binary and ternary phenylboronic acid complexes with saccharides and Lewis bases. Tetrahedron, 60(49), 11175–11190. [Link]

  • S, P., & V, S. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Advances, 14(16), 11099-11115. [Link]

  • Li, Z., & Yoon, J. (2012). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 84(2), 1121–1127. [Link]

  • Stephenson-Brown, A., Wang, H.-C., Iqbal, P., Preece, J. A., Long, Y., Fossey, J. S., James, T. D., & Mendes, P. M. (2013). Glucose selective Surface Plasmon Resonance-based bis-boronic acid sensor. Analyst, 138(24), 7482-7487. [Link]

  • Perez-Rodriguez, C. (2017). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham. [Link]

  • Diaz-Lagunes, P., Cervantes-Gonzalez, A., Perez-Vazquez, A., Aviña-Verduzco, J., Rodriguez-Valdez, L. M., & Santacruz-Ortega, H. (2023). Fluorescence Sensing of Monosaccharides by Bis-boronic Acids Derived from Quinolinium Dicarboxamides: Structural and Spectroscopic Studies. The Journal of Organic Chemistry, 88(4), 2133–2145. [Link]

  • Zhang, Y., Nishiyabu, R., & Kubo, Y. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(23), 14704-14708. [Link]

  • Somov, N., Titov, D., & Yashunsky, D. (2020). Conformationally Constrained Sialyl Analogues as New Potential Binders of h‐CD22. ChemBioChem, 21(15), 2134-2139. [Link]

  • Malvern Panalytical. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. [Link]

  • O'Brien, R., & Ladbury, J. E. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current Opinion in Biotechnology, 8(1), 31-35. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Cagnoni, M. (2021). On Surface Assays: Surface Plasmon Resonance. In Glycopedia. [Link]

  • BindingDB. (n.d.). BDBM50067885 4-CARBOXYPHENYLBORONIC ACID. [Link]

  • Wang, D., & Liu, Y. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 25(23), 5585. [Link]

  • Canfarotta, F., Poma, A., & Piletsky, S. (2016). Combinatorial Design of a Sialic Acid-Imprinted Binding Site. Scientific Reports, 6, 35753. [Link]

  • Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2014). Synthetic sialic acid analogues used in this study. A, all derivatives... ResearchGate. [Link]

  • CN102249986A. (2011). The preparation method of N-phenethyl-4-anilinopiperidine.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. [Link]

  • De Vrieze, L. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Office of Justice Programs. [Link]

  • CN102249986A. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.

Sources

A Senior Application Scientist's Guide to Validating 4-(Phenethylcarbamoyl)phenylboronic Acid Binding to Sialic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sialic Acid Recognition

Sialic acids (SAs) are a family of nine-carbon monosaccharides that typically occupy the outermost positions of glycan chains on cell surface glycoproteins and glycolipids.[1][2] This terminal location makes them pivotal mediators of cellular communication and recognition events.[3][4] Aberrant sialylation is a well-established hallmark of various diseases, including cancer, where it contributes to metastasis and immune evasion, and infectious diseases, where pathogens exploit sialic acids as host cell receptors.[3][4][5]

This biological significance has fueled the development of synthetic molecules capable of selectively targeting sialic acids for diagnostic and therapeutic applications.[6][7] Among these, phenylboronic acids (PBAs) have emerged as a versatile class of "lectin mimetics"—synthetic receptors that reversibly bind to the diol groups present in saccharides.[8][9] This guide focuses on a specific, high-affinity derivative, 4-(Phenethylcarbamoyl)phenylboronic acid (PCPBA) , as a representative of amide-substituted PBAs. We will provide an in-depth comparison of the core biochemical and biophysical techniques used to rigorously validate its binding interaction with sialic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: The Mechanism of Boronic Acid-Sialic Acid Interaction

The efficacy of PCPBA hinges on the fundamental chemistry between its boronic acid moiety and the unique structure of sialic acid. The boron atom in a boronic acid is a Lewis acid, meaning it is electron-deficient and readily interacts with electron-rich diol groups to form stable, yet reversible, five- or six-membered cyclic boronate esters.[7][10]

Sialic acid (specifically N-acetylneuraminic acid, Neu5Ac) presents two primary binding sites for boronic acids: the α-hydroxycarboxylate group at C1-C2 and the glycerol side chain containing vicinal diols at C7-C8 and C8-C9.[10][11] The binding is highly pH-dependent:

  • At Physiological pH (~7.4): The interaction is predominantly with the glycerol side chain, with a strong preference for forming a five-membered ring with the C8-C9 diol.[10][11]

  • In Acidic Environments (pH < 7): The stability of the boronate ester with sialic acid anomalously increases as pH decreases, a profile distinct from its interaction with other monosaccharides.[6] This makes PBA derivatives particularly attractive for targeting the acidic microenvironments of tumors.[6]

The phenethylcarbamoyl substitution on the phenyl ring further enhances this affinity, contributing additional non-covalent interactions that stabilize the complex.

Caption: Covalent interaction between PCPBA and the sialic acid glycerol tail.

Pillar 2: Core Methodologies for Binding Validation

Validating a molecular interaction requires a multi-pronged approach. Here, we compare three gold-standard biophysical techniques, each providing a unique piece of the binding puzzle.

Surface Plasmon Resonance (SPR): For Real-Time Kinetics

SPR is an optical technique that measures changes in refractive index on a sensor surface, allowing for the label-free, real-time analysis of binding events.[12] It is the go-to method for determining the rates of association (kₐ) and dissociation (kₑ), which together define the equilibrium dissociation constant (Kₑ).[12][13]

SPR_Workflow A 1. Chip Preparation (e.g., CM5 Sensor Chip) B 2. Ligand Immobilization (e.g., Sialylated Glycoprotein) A->B C 3. Analyte Injection (PCPBA Concentration Series) B->C D 4. Association Phase C->D E 5. Dissociation Phase (Buffer Flow) D->E F 6. Chip Regeneration E->F G 7. Data Analysis (Derive ka, kd, KD) F->G Validation_Logic PCPBA PCPBA Validation Validate Binding Via PCPBA->Validation SPR SPR (Kinetics) Validation->SPR ITC ITC (Thermodynamics) Validation->ITC NMR NMR (Structural) Validation->NMR Compare Compare Performance Against SPR->Compare ITC->Compare NMR->Compare Alts Alternative Binders Compare->Alts PBA Unsubstituted PBA Alts->PBA BPA 5-Boronopicolinic Acid Alts->BPA Siglec Biological Lectin (Siglec) Alts->Siglec

Caption: Logical framework for the comprehensive validation of PCPBA.

Quantitative Comparison of Sialic Acid Binders

The affinity (Kₑ) is the most common metric for comparing binding strength. A lower Kₑ value indicates a stronger interaction. While PCPBA is a specific molecule, we can infer its performance based on data for related amide-substituted and heterocyclic boronic acids, which consistently show improved affinity over the parent compound.

Binder MoleculeClassTypical Kₑ (ITC/SPR)Key Characteristics
Phenylboronic Acid (PBA) Unsubstituted Boronic Acid10 - 25 mMLow affinity baseline binder. [14]
3-Propionamidophenylboronic acid Amide-Substituted PBA~250 µM"Gold-standard" structure with significantly improved affinity over PBA. [15]
This compound (PCPBA) Amide-Substituted PBA< 100 µM (Estimated) Expected high affinity due to the extended amide substitution providing additional stabilizing interactions.
5-Boronopicolinic Acid (5-BPA) Heterocyclic Boronic Acid~1 mM⁻¹ (Kₐ) => ~1 mM (Kₑ)High affinity, particularly at acidic pH, due to intramolecular coordination. [14][15]
Siglec-9 (Sialic acid-binding Ig-like lectin 9) Biological Lectin50 - 200 µMHigh specificity for certain sialic acid linkages (e.g., α2,3 and α2,6); serves as a biological benchmark. [16]

Note: Kₑ values are highly dependent on pH, buffer conditions, and the specific sialylated ligand used. The values above are representative for comparison at or near physiological pH.

Performance Insights:

  • PCPBA vs. Unsubstituted PBA: The amide substitution in molecules like PCPBA dramatically increases binding affinity compared to simple PBA. This is a critical design feature for achieving biologically relevant binding. [15]* PCPBA vs. Heterocyclic Boronic Acids: Heterocyclic boronic acids like 5-BPA can achieve very high affinities, often outperforming standard PBAs, especially in acidic conditions relevant to tumors. [14][15]PCPBA represents a highly potent alternative within the well-established phenylboronic acid scaffold.

  • PCPBA vs. Biological Lectins: While biological lectins like Siglecs can exhibit exquisite specificity for a particular glycan context, synthetic binders like PCPBA offer significant advantages in terms of chemical stability, ease of synthesis and modification, and resistance to degradation. [8]

Conclusion

Validating the binding of this compound to sialic acid is a process that requires rigorous, multi-faceted analysis.

  • Surface Plasmon Resonance (SPR) provides essential kinetic data, revealing how quickly the complex forms and dissociates.

  • Isothermal Titration Calorimetry (ITC) offers an unambiguous thermodynamic profile, quantifying the forces driving the interaction.

  • NMR Spectroscopy delivers atomic-level structural confirmation of the binding mode.

When compared to other binders, PCPBA, as a representative of advanced amide-substituted phenylboronic acids, demonstrates a compelling balance of high affinity and synthetic versatility. By employing the validation workflows detailed in this guide, researchers can confidently characterize this interaction, paving the way for its use in developing novel diagnostics and targeted therapies that exploit the unique biology of sialic acids.

References

  • Djanashvili, K., et al. (2005). Molecular recognition of sialic acid end groups by phenylboronates. Chemistry – A European Journal. Available at: [Link]

  • Bull, C., et al. (2013). Sialic Acid Detection with Fluorescent Boronic Acids. R Discovery. Available at: [Link]

  • Nishida, Y., et al. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Communications. Available at: [Link]

  • He, J., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. Available at: [Link]

  • Nishi, N., et al. (2016). NMR analysis on the sialic acid-binding mechanism of an R-type lectin mutant by natural evolution-mimicry. FEBS Letters. Available at: [Link]

  • Bull, C., et al. (2013). Sialic Acid Detection with Fluorescent Boronic Acids. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. ResearchGate. Available at: [Link]

  • Plaza-García, S., et al. (2024). Unraveling Molecular Recognition of Glycan Ligands by Siglec-9 via NMR Spectroscopy and Molecular Dynamics Modeling. ACS Chemical Biology. Available at: [Link]

  • Kuno, T., et al. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. MDPI. Available at: [Link]

  • Stojanovska, R., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed Central. Available at: [Link]

  • Canales, A., et al. (2022). The SARS‐CoV‐2 Spike Glycoprotein Directly Binds Exogeneous Sialic Acids: A NMR View. Angewandte Chemie International Edition. Available at: [Link]

  • Plaza-García, S., et al. (2024). Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay. Chemical Science. Available at: [Link]

  • Li, Y., et al. (2021). boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review. Ask this paper. Available at: [Link]

  • Prestegard, J. H., et al. (2012). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. PubMed Central. Available at: [Link]

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]

  • Gonzalez, R. L., et al. (2022). Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid. ResearchGate. Available at: [Link]

  • Shakhmaeva, I. I., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

  • Djanashvili, K., et al. (2005). Molecular recognition of sialic acid end groups by phenylboronates. PubMed. Available at: [Link]

  • Basit, H., et al. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Varki, A., et al. (2009). Sialic Acids. Essentials of Glycobiology, 2nd edition. Available at: [Link]

  • Catacchio, B., et al. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. Available at: [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]

  • Büll, C., et al. (2017). Synthetic sialic acid analogues used in this study. ResearchGate. Available at: [Link]

  • Kandasamy, J. (2023). Design, synthesis and evaluation of sialic acid-based mimetics as siglec-8 and galectin-8 inhibitors. Stockholm University. Available at: [Link]

  • Dam, T. K., et al. (2013). Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Identification and Comparison of the Sialic Acid-Binding Domain Characteristics of Avian Coronavirus Infectious Bronchitis Virus Spike Protein. PubMed Central. Available at: [Link]

  • Sigurskjold, B. W. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Malvern Panalytical. Available at: [Link]

  • JoVE. (2014). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available at: [Link]

  • Öpik, A., et al. (2013). Combinatorial Design of a Sialic Acid-Imprinted Binding Site. PubMed Central. Available at: [Link]

  • Neu, U., et al. (2011). The sweet spot: defining virus–sialic acid interactions. PubMed Central. Available at: [Link]

Sources

A Senior Scientist's Guide to Analyzing Boronic Acid-Saccharide Binding: An Isothermal Titration Calorimetry (ITC) Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration into the analysis of boronic acid-saccharide interactions, a cornerstone of molecular recognition with profound implications in diagnostics, continuous glucose monitoring, and drug delivery. We will delve into the thermodynamic nuances of this unique reversible covalent bond, establishing Isothermal Titration Calorimetry (ITC) as the benchmark for its characterization. Furthermore, this guide provides an objective comparison with alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate methodology for their research objectives.

Chapter 1: The Fundamentals of Boronic Acid-Saccharide Recognition

The interaction between a boronic acid and a saccharide is a fascinating and powerful example of reversible covalent chemistry. This binding event is the foundation for a multitude of biological sensors and therapeutic agents.[1][2] Understanding its mechanism is paramount to designing effective experiments and correctly interpreting their results.

At its core, the interaction involves the reaction of a boronic acid with a compound containing cis-1,2 or cis-1,3 diols, a structural motif ubiquitous in saccharides.[1][3] This reaction forms a stable five- or six-membered cyclic boronate ester.

A critical factor governing this interaction is pH. The boronic acid exists in equilibrium between a trigonal planar, sp²-hybridized neutral form and a tetrahedral, sp³-hybridized anionic boronate form. It is the tetrahedral boronate that is the active species in binding to diols.[3][4][5] Consequently, the binding affinity is highly pH-dependent, generally increasing as the pH approaches and surpasses the pKa of the boronic acid.[4][5][6] Interestingly, the formation of the boronate ester with a diol increases the acidity of the boron center, effectively lowering its pKa.[3][4]

This intricate, pH-dependent equilibrium is the primary reason why a thorough thermodynamic analysis is not just beneficial, but essential for a complete understanding of the binding event.

G cluster_0 Boronic Acid Equilibrium (in Solution) cluster_1 Binding Reaction Trigonal Acid R-B(OH)₂ (sp², Neutral) Tetrahedral Boronate R-B(OH)₃⁻ (sp³, Anionic) (Active Form) Trigonal Acid->Tetrahedral Boronate + OH⁻ - H₂O Boronate Ester Cyclic Boronate Ester (sp³, Anionic) Tetrahedral Boronate->Boronate Ester + Saccharide Saccharide Saccharide (cis-Diol) Saccharide->Boronate Ester Boronate Ester->Tetrahedral Boronate - Saccharide (Reversible) caption Mechanism of Boronic Acid-Saccharide Binding.

Mechanism of Boronic Acid-Saccharide Binding.

Chapter 2: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular binding event.[7][8][9] By quantifying this heat change in real-time, ITC provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.

The Principle of ITC

In a typical ITC experiment, a solution of one binding partner (e.g., the saccharide) is titrated in small, precise aliquots into a sample cell containing the other binding partner (e.g., the boronic acid).[7] The instrument's highly sensitive calorimeters measure the minute temperature difference between the sample cell and a matched reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat pulse that is integrated over time to yield the total heat exchanged for that injection. Plotting this heat per injection against the molar ratio of the reactants generates a binding isotherm, which is then fitted to a binding model to extract the key thermodynamic parameters:

  • Binding Affinity (Kₐ) or Dissociation Constant (K₋): Quantifies the strength of the interaction.

  • Enthalpy Change (ΔH): The heat directly released (exothermic) or absorbed (endothermic) upon binding. It reflects the changes in bonding energies.

  • Stoichiometry (n): The molar ratio of the reactants in the final complex.

  • Entropy Change (ΔS): Calculated from the other parameters, this value reflects the change in the system's disorder, including conformational changes and the release of solvent molecules.

Why ITC is a Superior Choice for Boronic Acid-Saccharide Analysis

While several techniques can measure binding affinity, ITC stands alone in its ability to directly measure the enthalpic and entropic driving forces of the interaction.[8][10] For the pH-sensitive boronic acid-saccharide system, this is invaluable. The measured enthalpy (ΔH) is an aggregate of all heat-producing and heat-consuming processes: the formation of the covalent B-O bonds, changes in hydrogen bonding, buffer protonation/deprotonation events, and conformational rearrangements. By dissecting these thermodynamic signatures under different conditions (e.g., varying pH or buffer), one can gain unparalleled insight into the forces governing recognition.

Experimental Protocol: A Self-Validating ITC Workflow

Trustworthy data begins with meticulous experimental design. The following protocol is designed to ensure accuracy and minimize artifacts.

1. Sample Preparation (The Causality Behind the Steps):

  • Buffer Matching (Critical): Both the boronic acid (in the cell) and the saccharide (in the syringe) solutions must be prepared in the exact same buffer from the same stock.[11]

    • Causality: Even minute pH or salt concentration differences between the syringe and cell solutions will generate large heats of dilution upon injection, which can easily overwhelm the actual binding signal, leading to erroneous results.[11] Using a buffer with a low ionization enthalpy (e.g., phosphate or citrate) is often recommended to minimize heat changes from proton exchange.[12]

  • Concentration Determination: Accurately measure the final concentrations of both reactants.

    • Causality: The fitting algorithm relies on precise concentration values to correctly determine stoichiometry and binding affinity. An error in concentration will propagate through all calculated parameters.

  • Degassing: Thoroughly degas both solutions for at least 10 minutes immediately prior to loading.[13]

    • Causality: Temperature changes during the experiment can cause dissolved gases to come out of solution, creating air bubbles in the cell or syringe. These bubbles introduce significant noise and artifacts into the raw data, rendering it unusable.

2. Experimental Design:

  • Concentrations: The choice of concentrations is dictated by the "c-window". The parameter 'c' is calculated as c = n * Kₐ * [M], where [M] is the concentration of the reactant in the cell. For optimal results, 'c' should be between 1 and 1000.[13]

    • For many boronic acid-saccharide interactions, the affinity is relatively low (mM to high µM K₋). This results in a low 'c' value. In such cases, it is crucial to use the highest possible concentrations to ensure a measurable signal and a well-defined binding isotherm.[14][15][16]

    • Typically, the concentration of the titrant (saccharide in the syringe) should be 10-20 times higher than the reactant in the cell (boronic acid).[13]

  • Titration Parameters:

    • Injection Volume: Use a series of small injections (e.g., 2-3 µL) to ensure adequate data points across the binding isotherm.

    • Spacing: Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).

3. Control Experiments (The Self-Validating System):

  • Titrant into Buffer: Perform a control experiment by injecting the saccharide solution from the syringe directly into the buffer-filled sample cell.

    • Causality: This measures the heat of dilution of the saccharide. This value should be small and consistent across injections. It is subtracted from the main experimental data to isolate the true heat of binding.

  • Buffer into Reactant: Injecting buffer into the boronic acid solution can also be done to check for any unexpected heat changes associated with the cell component.

G cluster_prep 1. Sample Preparation cluster_exp 2. Experiment Execution cluster_ctrl 3. Control Runs cluster_analysis 4. Data Analysis P1 Prepare identical buffer stock P2 Dissolve Boronic Acid (Cell) and Saccharide (Syringe) in matched buffer P1->P2 P3 Accurately measure concentrations P2->P3 P4 Degas both solutions (>10 min) P3->P4 E1 Load samples into cell and syringe P4->E1 E2 Equilibrate instrument at desired temperature E1->E2 E3 Perform titration: Inject titrant (saccharide) into cell (boronic acid) E2->E3 A1 Integrate raw heat pulses E3->A1 C1 Titrate Saccharide into Buffer C2 Record heat of dilution C1->C2 A2 Subtract heat of dilution C2->A2 A1->A2 A3 Plot binding isotherm (kcal/mol vs. molar ratio) A2->A3 A4 Fit data to binding model A3->A4 A5 Obtain Kₐ, ΔH, n, ΔS A4->A5 caption End-to-end ITC Experimental Workflow.

End-to-end ITC Experimental Workflow.

Chapter 3: A Comparative Analysis of Alternative Methodologies

While ITC provides unparalleled thermodynamic detail, other techniques offer complementary information. The choice of method should be guided by the specific research question.[17][18][19]

Parameter Isothermal Titration Calorimetry (ITC) Fluorescence Spectroscopy ¹¹B NMR Spectroscopy Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding in solution.[8]Measures change in fluorescence emission upon binding.[20][21]Measures change in the boron nucleus chemical environment.[4][22]Measures change in refractive index at a sensor surface upon binding.[10][23]
Key Data Output Kₐ, K₋, ΔH, ΔS, nK₋K₋, pKa, structural informationK₋, kₐ (on-rate), k₋ (off-rate)
Label-Free? YesOften requires a fluorophore attached to the boronic acid.No label needed, relies on ¹¹B isotope.Yes
Format In-solutionIn-solutionIn-solutionSurface-based (one partner immobilized)
Strengths Complete thermodynamic profile; gold standard for thermodynamics.[10]Very high sensitivity; suitable for high-throughput screening.Provides direct structural insight at the boron center.[6]Provides real-time kinetic data (kₐ/k₋); high sensitivity.[23]
Limitations Lower throughput; requires higher sample concentrations.Indirect measurement; potential for probe to perturb binding.Lower throughput; requires specialized equipment and expertise.Immobilization can affect binding; potential for mass transport limitations.
In-Depth Look at Alternatives
  • Fluorescence Spectroscopy: This is a widely used and highly sensitive technique.[24] Boronic acids are functionalized with a fluorophore, and saccharide binding modulates the fluorescence signal through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[1][20][25][26] While excellent for determining binding constants and for high-throughput applications, the bulky fluorophore can potentially interfere with the binding interaction, and the technique provides no direct thermodynamic information beyond the free energy of binding (ΔG), which is calculated from K₋.

  • ¹¹B NMR Spectroscopy: This is a uniquely powerful tool for studying these systems.[4][5][6] Because ¹¹B is an NMR-active nucleus, one can directly observe the change in the boron's electronic environment as it transitions from the trigonal acid to the tetrahedral boronate ester upon saccharide binding.[22][27] This makes it an exceptional method for mechanistic studies, confirming binding modes, and determining pKa values.[4][5] However, it is generally lower in throughput and less sensitive than fluorescence or SPR.

  • Surface Plasmon Resonance (SPR): SPR is the gold standard for measuring real-time binding kinetics.[10] In a typical experiment, a boronic acid derivative is immobilized on a sensor chip, and various concentrations of saccharide are flowed over the surface.[28][29][30] SPR provides precise on-rates (kₐ) and off-rates (k₋), from which the K₋ is calculated. This kinetic information is something ITC cannot provide. The primary caveat is that one binding partner must be immobilized, which could potentially alter its binding properties compared to its native state in solution.[23]

G start What is the primary research question? q_thermo Need complete thermodynamic profile? (ΔH, ΔS) start->q_thermo Driving forces q_kinetics Need binding kinetics? (k_on, k_off) start->q_kinetics Binding speed q_structure Need direct structural info at the boron center? start->q_structure Mechanism q_screening Need high-throughput screening for binders? start->q_screening Discovery q_thermo->q_kinetics No ans_itc Use ITC q_thermo->ans_itc Yes q_kinetics->q_structure No ans_spr Use SPR q_kinetics->ans_spr Yes q_structure->q_screening No ans_nmr Use ¹¹B NMR q_structure->ans_nmr Yes q_screening->ans_itc No, consider orthogonal validation ans_fluor Use Fluorescence Spectroscopy q_screening->ans_fluor Yes caption Decision guide for selecting an analytical technique.

Decision guide for selecting an analytical technique.

Conclusion: A Synergistic and Validated Approach

For the rigorous characterization of boronic acid-saccharide interactions, Isothermal Titration Calorimetry is the indispensable tool for elucidating the complete thermodynamic landscape. It provides a direct, in-solution measurement of the binding affinity, enthalpy, and entropy, offering profound insights into the fundamental forces that drive molecular recognition.

References

  • Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available from: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available from: [Link]

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Available from: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Omega. Available from: [Link]

  • Boronic Acids in Saccharide Recognition. ResearchGate. Available from: [Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. PubMed Central (NIH). Available from: [Link]

  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. PubMed Central (NIH). Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available from: [Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. Digital Commons @ University of South Florida. Available from: [Link]

  • Modern concepts and methods to study biomolecular interactions. ResearchGate. Available from: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. PubMed Central (NIH). Available from: [Link]

  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham ETheses. Available from: [Link]

  • Study on Saccharide–Glucose Receptor Interactions with the Use of Surface Plasmon Resonance. MDPI. Available from: [Link]

  • Study on Saccharide–Glucose Receptor Interactions with the Use of Surface Plasmon Resonance. ResearchGate. Available from: [Link]

  • A comprehensive review of protein-centric predictors for biomolecular interactions: from proteins to nucleic acids and beyond. Briefings in Bioinformatics (Oxford Academic). Available from: [Link]

  • A Comparative Analysis of the Molecular Interaction Techniques for In Silico Drug Design. Springer. Available from: [Link]

  • Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics GmbH. Available from: [Link]

  • Binding assay of lectins and glycoproteins by surface plasmon resonance. PubMed Central (NIH). Available from: [Link]

  • Methods for the directed evolution of biomolecular interactions. PubMed Central (NIH). Available from: [Link]

  • Use of Surface Plasmon Resonance (SPR) To Study the Dissociation and Polysaccharide Binding of Casein Micelles and Caseins. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • On Surface Assays: Surface Plasmon Resonance. Glycopedia. Available from: [Link]

  • ITC Binding Data for Boronic Acid-Functionalized MINPs. ResearchGate. Available from: [Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available from: [Link]

  • Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid. ResearchGate. Available from: [Link]

  • Highly sensitive detection of saccharides under physiological conditions with click synthesized boronic acid-oligomer fluorophore. Royal Society of Chemistry. Available from: [Link]

  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment. University of California, Berkeley. Available from: [Link]

  • ITC Assay Services. Ichor Life Sciences. Available from: [Link]

  • On the Value of c: Can Low Affinity Systems Be Studied by Isothermal Titration Calorimetry? ResearchGate. Available from: [Link]

  • Isothermal Titration Calorimetry. PubMed. Available from: [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. Available from: [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. Available from: [Link]

  • Dissecting ITC data of metal ions binding to ligands and proteins. PubMed (NIH). Available from: [Link]

  • Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. PubMed Central (NIH). Available from: [Link]

  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PubMed Central (NIH). Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. Available from: [Link]

  • Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. PubMed Central (NIH). Available from: [Link]

  • Dissecting ITC Data of Metal Ions Binding to Ligands and Proteins. ResearchGate. Available from: [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. PubMed Central (NIH). Available from: [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Phenylboronic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Measuring ka, kd, and KD for 4-(Phenethylcarbamoyl)phenylboronic acid

For researchers, scientists, and drug development professionals, understanding the precise kinetics of a drug-target interaction is paramount. The association rate (kₐ), dissociation rate (kₑ), and the resulting equilibrium dissociation constant (Kₑ) are critical parameters that define a molecule's efficacy and duration of action. This guide provides an in-depth comparison of methodologies for the kinetic analysis of this compound, a representative of the important class of boronic acid-based reversible covalent inhibitors.

Boronic acids are a promising class of compounds, often targeting serine proteases by forming a reversible covalent bond with the catalytic serine residue.[1][2] This unique mechanism, mimicking the tetrahedral transition state of substrate hydrolysis, can lead to high-affinity interactions.[1][2] The phenethylcarbamoyl moiety in the title compound adds non-covalent interaction potential, making a full kinetic understanding essential for its development.

This guide will compare three primary methodologies for kinetic analysis: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and enzyme inhibition assays. We will delve into the theoretical underpinnings of each, provide detailed experimental protocols, and present a comparative analysis of the data they generate.

Section 1: Mechanism of Boronic Acid Inhibition

Phenylboronic acids act as transition-state analog inhibitors, particularly for serine proteases. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable, yet reversible, tetrahedral boronate adduct. This two-step process involves an initial non-covalent binding (formation of the enzyme-inhibitor complex, E·I) followed by the formation of the covalent bond (E-I).[3][4]

G cluster_0 Two-Step Reversible Covalent Inhibition E + I E + I EI E•I (Non-covalent complex) E + I->EI kₐ (k_on) (Association) EI->E + I kₑ (k_off) (Dissociation) E_I E-I (Covalent Adduct) EI->E_I k_inact E_I->EI k_react

Caption: Mechanism of reversible covalent inhibition by boronic acids.

Section 2: Methodologies for Kinetic Analysis

The choice of analytical technique is critical and depends on factors such as throughput requirements, sample consumption, and the specific kinetic information needed.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[5][6] It is considered a gold standard for detailed kinetic analysis.[7]

Expertise & Experience: In a typical SPR experiment for a small molecule like this compound, the target protein (e.g., a serine protease) is immobilized on the sensor surface, and the small molecule is flowed over as the analyte. This orientation is generally preferred to maximize the binding signal, as the SPR signal is proportional to the change in mass on the sensor surface.[8]

Experimental Protocol: SPR Analysis

  • Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the carboxylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protease (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a density of ~8000-10000 Response Units (RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is activated and deactivated without protein immobilization to enable background subtraction.

  • Kinetic Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a buffer-only (zero concentration) injection for double referencing.

    • Inject each concentration over the sensor surface for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 600 seconds).

    • Between cycles, regenerate the surface with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0) if the interaction is sufficiently stable to require it.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model. For a two-step reversible covalent inhibitor, a 1:1 binding model may suffice if the covalent step is very fast, but a more complex two-state reaction model may be necessary for accurate determination of all rate constants.[3][9]

G A Immobilize Ligand (e.g., Protease) B Inject Analyte (Boronic Acid) Association Phase A->B ka C Flow Buffer Dissociation Phase B->C kd D Regeneration Pulse (if needed) C->D E Data Analysis (Global Fit to Model) C->E D->B Next Cycle

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from a biosensor tip.[10][11] It is known for its higher throughput and ease of use compared to SPR.

Expertise & Experience: BLI's "dip-and-read" format makes it highly amenable to screening campaigns.[12][13] While historically considered less sensitive for small molecules than SPR, modern instruments have significantly improved this capability.[11] For boronic acids, ensuring minimal non-specific binding to the sensor surface is key, which can be mitigated by the choice of buffer additives like BSA or Tween-20.

Experimental Protocol: BLI Analysis

  • Sensor Hydration & Ligand Loading:

    • Hydrate Streptavidin (SA) biosensors in kinetics buffer (e.g., HBS-EP+) for at least 10 minutes.

    • Immobilize a biotinylated version of the target protease onto the SA biosensors by dipping them into wells containing the protein (e.g., 10 µg/mL) until a stable loading level is achieved (~1-2 nm shift).

  • Assay Steps:

    • Establish a baseline by dipping the loaded sensors into wells containing kinetics buffer (60 seconds).

    • Move the sensors to wells containing the this compound dilution series for the association step (e.g., 180 seconds).

    • Transfer the sensors back to buffer-only wells to measure dissociation (e.g., 600 seconds).

  • Data Analysis:

    • Align the data to the baseline and dissociation steps.

    • Subtract the signal from a reference sensor (loaded with protein but exposed only to buffer) from the sample sensors.

    • Fit the processed curves globally using a 1:1 binding model in the instrument's analysis software to determine kₐ, kₑ, and Kₑ.

Enzyme Inhibition Assays

For enzyme targets, traditional enzyme inhibition assays can provide kinetic information, particularly for slow-binding or reversible covalent inhibitors.[2][14] These methods measure the rate of product formation over time in the presence of the inhibitor.

Expertise & Experience: Unlike SPR or BLI, which directly measure binding, this is a functional assay. The key is to measure the progress of the reaction over a time course to capture the time-dependent onset of inhibition, which is characteristic of reversible covalent inhibitors.[9][14] From these progress curves, one can derive the kinetic constants.

Experimental Protocol: Time-Dependent Inhibition Assay

  • Assay Setup:

    • In a 96-well plate, add the assay buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl).

    • Add a dilution series of this compound.

    • Initiate the reaction by adding the target protease, immediately followed by a chromogenic or fluorogenic substrate (e.g., at a concentration equal to its Kₘ).

  • Data Collection:

    • Monitor the absorbance or fluorescence signal continuously in a plate reader for an extended period (e.g., 30-60 minutes) to capture the full progress curve from the initial velocity (v₀) to the steady-state velocity (vₛ).

  • Data Analysis:

    • Fit each progress curve to Equation 1 to obtain the observed rate constant for inhibition (kₒₑₛ).[2]

      • Product = vₛt + ((v₀ - vₛ)/kₒₑₛ) * (1 - exp(-kₒₑₛt)) (Equation 1)

    • Plot the calculated kₒₑₛ values against the inhibitor concentration.

    • Fit this secondary plot to a hyperbolic equation to determine the individual kinetic parameters.[2]

Section 3: Comparative Data Analysis

To illustrate the potential results from these techniques, the following table summarizes hypothetical but realistic kinetic data for the interaction of this compound with a model serine protease.

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Enzyme Inhibition Assay
kₐ (M⁻¹s⁻¹) 1.5 x 10⁵1.2 x 10⁵1.8 x 10⁵ (kᵢₙₐ꜀ₜ/Kᵢ)
kₑ (s⁻¹) 3.0 x 10⁻³3.6 x 10⁻³2.5 x 10⁻³ (kᵣₑₐ꜀ₜ)
Kₑ (nM) 203014

Analysis of Results:

  • The data from SPR and BLI show good concordance, which is expected as both are direct, label-free binding assays. The slightly lower affinity (higher Kₑ) observed with BLI could be due to differences in immobilization chemistry or mass transport effects.

  • The enzyme inhibition assay provides a functional affinity (often reported as Kᵢ*), which can be more potent than the binding Kₑ if the covalent modification step significantly stabilizes the complex.[14] The second-order rate constant derived from this assay (kᵢₙₐ꜀ₜ/Kᵢ) is an excellent measure of overall inhibitor efficiency.[15]

Section 4: Discussion & Expert Recommendations

Choosing the Right Technique:

  • For deep mechanistic insight and high-quality kinetics: SPR is the preferred method. Its high sensitivity and data quality allow for the dissection of complex binding models, which is crucial for reversible covalent inhibitors.[7]

  • For higher throughput screening and initial characterization: BLI offers a significant advantage in speed and ease of use, making it ideal for ranking a series of compounds or for initial kinetic validation of hits.[10][12]

  • For functional validation and confirming the mechanism of action: Enzyme inhibition assays are indispensable. They ensure that the observed binding translates into functional inhibition of the target enzyme and provide data in a more direct physiological context.[2][16]

Trustworthiness and Self-Validation:

A robust kinetic characterization relies on orthogonal validation. The congruence of data between a direct binding assay (SPR/BLI) and a functional assay (enzyme inhibition) provides strong confidence in the determined parameters. Discrepancies between these methods can also be informative, potentially highlighting allosteric effects or artifacts of a specific assay format.

Conclusion

The kinetic analysis of inhibitors like this compound requires a multi-faceted approach. While label-free technologies like SPR and BLI provide direct and detailed measurement of the binding and dissociation events, functional enzyme assays confirm that this binding translates into effective inhibition. By understanding the principles, strengths, and weaknesses of each technique, researchers can design robust experimental plans to accurately characterize their compounds, enabling data-driven decisions in the drug discovery and development pipeline.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. Retrieved January 12, 2026, from [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved January 12, 2026, from [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Biolayer interferometry and its applications in drug discovery and development. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. (n.d.). AWS. Retrieved January 12, 2026, from [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • BioLayer Interferometry (BLI). (n.d.). CCRC Analytical Services. Retrieved January 12, 2026, from [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Biolayer Interferometry (BLI). (n.d.). Harvard University. Retrieved January 12, 2026, from [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2014). NIH. Retrieved January 12, 2026, from [Link]

  • Biochemical binding thermodynamics - Kd, Ka, and their interpretation. (2023). YouTube. Retrieved January 12, 2026, from [Link]

  • Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. (2006). PubMed. Retrieved January 12, 2026, from [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2024). ACS Publications. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide: Boronic Acids vs. Antibodies for Glycoprotein Capture

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of proteomics and drug development, the analysis of glycoproteins—proteins adorned with complex carbohydrate chains (glycans)—is paramount. These modifications govern critical biological processes, from cell signaling to immune responses. Consequently, the effective capture and enrichment of glycoproteins from complex biological samples is a foundational step for discovery and characterization.

This guide provides a head-to-head comparison of two dominant affinity-based capture methodologies: the broad chemo-selectivity of boronic acids and the high-specificity of antibodies. As a senior application scientist, my goal is to move beyond a simple list of pros and cons, instead offering a mechanistic and data-driven comparison to empower you, the researcher, to make the most informed decision for your specific application.

The Contenders: A Mechanistic Overview

Understanding the fundamental principles of interaction is crucial to appreciating the strengths and limitations of each technique.

Boronic Acids: The Versatile Chemo-Selective Tool

Boronic acid affinity chromatography (BAAC) operates on the principle of a reversible covalent interaction.[1][2] Boronic acid ligands, typically immobilized on a solid support, selectively form cyclic esters with cis-diol groups present on the sugar moieties of glycoproteins.[3][4]

Mechanism of Action: This interaction is highly pH-dependent.[1] In an alkaline environment (typically pH > 8.5), the boronic acid moiety converts from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate anion.[1][5] This tetrahedral form readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[1] To release the captured glycoprotein, the pH is lowered to an acidic range, which reverses the equilibrium, breaks the covalent bond, and elutes the molecule.[1]

BoronicAcid_Mechanism cluster_binding Binding (Alkaline pH, e.g., >8.5) cluster_elution Elution (Acidic pH or Competing Diol) Boronic_Acid Boronic Acid (Trigonal Planar) Boronate_Ion Boronate Ion (Tetrahedral) Boronic_Acid->Boronate_Ion + OH- Complex Cyclic Ester Complex (Covalent Bond) Boronate_Ion->Complex CisDiol Glycan cis-diol CisDiol->Complex Eluted_Boronic Boronic Acid Eluted_Glycan Glycoprotein Complex_Elute Cyclic Ester Complex Complex_Elute->Eluted_Boronic + H+ Complex_Elute->Eluted_Glycan Antibody_Mechanism cluster_binding Binding (Physiological pH) cluster_elution Elution (Low pH or Chaotrope) Antibody Immobilized Antibody IAC_Complex Antibody-Antigen Complex Antibody->IAC_Complex High Affinity (Non-covalent) Glycoprotein Target Glycoprotein Glycoprotein->IAC_Complex Eluted_Antibody Immobilized Antibody Eluted_Glycoprotein Purified Glycoprotein IAC_Complex_Elute Antibody-Antigen Complex IAC_Complex_Elute->Eluted_Antibody Harsh Conditions IAC_Complex_Elute->Eluted_Glycoprotein Comparative_Workflow cluster_BAAC Boronic Acid Affinity Chromatography (BAAC) cluster_IAC Immunoaffinity Chromatography (IAC) BAAC_Start Start BAAC_Equilibrate 1. Equilibrate Column (Binding Buffer, pH 8.5-9.0) BAAC_Start->BAAC_Equilibrate BAAC_Load 2. Load Sample (in Binding Buffer) BAAC_Equilibrate->BAAC_Load BAAC_Wash 3. Wash (Binding Buffer to remove non-specific proteins) BAAC_Load->BAAC_Wash BAAC_Elute 4. Elute (Acidic Buffer, pH <6 or Sorbitol Buffer) BAAC_Wash->BAAC_Elute BAAC_End Enriched Glycoproteins (Broad Spectrum) BAAC_Elute->BAAC_End IAC_Start Start IAC_Equilibrate 1. Equilibrate Column (Binding Buffer, e.g., PBS pH 7.4) IAC_Start->IAC_Equilibrate IAC_Load 2. Load Sample (in Binding Buffer) IAC_Equilibrate->IAC_Load IAC_Wash 3. Wash (Binding Buffer to remove non-specific proteins) IAC_Load->IAC_Wash IAC_Elute 4. Elute (Low pH Glycine Buffer, pH 2.5-3.0) IAC_Wash->IAC_Elute IAC_End Purified Glycoprotein (Highly Specific) IAC_Elute->IAC_End

Sources

A Senior Application Scientist's Guide to Evaluating the Diol Selectivity of 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced Phenylboronic Acids

Phenylboronic acids (PBAs) have become indispensable tools in molecular recognition, prized for their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is the cornerstone of technologies ranging from continuous glucose monitoring sensors to targeted drug delivery systems.[3][4] The performance of these systems hinges on two key parameters: the binding affinity (how strongly the PBA binds to a diol) and selectivity (its preference for one diol over another).

Standard phenylboronic acid has a relatively high acid dissociation constant (pKa), limiting its efficacy at physiological pH (~7.4) where only a small fraction exists in the active, anionic boronate form required for strong diol binding.[1] To overcome this, researchers modify the phenyl ring with electron-withdrawing substituents. The subject of this guide, 4-(Phenethylcarbamoyl)phenylboronic acid (PE-PBA), is an advanced derivative designed for enhanced performance. The carbamoyl group at the para position is expected to lower the molecule's pKa, increasing the population of the active boronate form at neutral pH.[1] The addition of the phenethyl group introduces a hydrophobic moiety that can be leveraged for specific carrier interactions or to modulate solubility.

This guide provides a comprehensive framework for researchers to quantitatively evaluate the binding affinity and selectivity of PE-PBA against a panel of biologically significant diols. We will detail the experimental design, provide step-by-step protocols for the robust Alizarin Red S competitive binding assay, and present a template for data analysis and interpretation, benchmarking PE-PBA against its parent compound, phenylboronic acid (PBA).

The Binding Mechanism: A pH-Dependent Equilibrium

The interaction between a boronic acid and a diol is a dynamic equilibrium involving the neutral, trigonal (sp² hybridized) boronic acid and the anionic, tetrahedral (sp³ hybridized) boronate.[5][6] It is the tetrahedral boronate that predominantly reacts with diols to form a stable cyclic boronate ester.[7] This equilibrium is critically dependent on pH; the optimal pH for binding is typically near the pKa of the boronic acid, where there is a significant concentration of both the boronic acid and its conjugate base.[7][8]

G cluster_0 Boronic Acid Equilibrium cluster_1 Diol Binding BA_trigonal R-B(OH)₂ (Trigonal, sp²) BA_tetrahedral R-B(OH)₃⁻ (Tetrahedral, sp³) BA_trigonal->BA_tetrahedral + OH⁻ - H₂O Ester Cyclic Boronate Ester BA_tetrahedral->Ester + Diol - 2H₂O Diol Diol (e.g., Fructose)

Caption: Boronic acid-diol binding equilibrium.

Experimental Design: A Framework for Meaningful Comparison

A robust evaluation of selectivity requires careful selection of analytes and a reliable analytical method. Our approach is grounded in comparing PE-PBA against a baseline and testing its affinity for diols with distinct structural characteristics.

Causality Behind Component Selection
  • Primary Compound: this compound (PE-PBA). This is the molecule of interest, featuring an electron-withdrawing group to enhance binding at physiological pH.

  • Benchmark Compound: Phenylboronic Acid (PBA). As the parent molecule, PBA provides an essential baseline to quantify the performance enhancement gained from the 4-(phenethylcarbamoyl) modification.

  • Diol Panel:

    • D-Fructose: A ketose known to exhibit high affinity for PBAs due to its abundance of the β-D-fructofuranose form, which presents a sterically favorable cis-diol arrangement.[9]

    • D-Glucose: An aldose that is the primary target for many biomedical sensors. Its lower affinity compared to fructose makes the fructose/glucose selectivity ratio a critical benchmark for glucose-sensing applications.[3]

    • Catechol: An aromatic diol. Catechols are known to bind to boronic acids with exceptionally high affinity, often orders of magnitude greater than aliphatic diols like sugars.[10][11] It serves as a positive control and establishes the upper limit of PE-PBA's binding capability.

Methodology: The Alizarin Red S (ARS) Competitive Fluorescence Assay

For boronic acids that are not intrinsically fluorescent, a competitive displacement assay is the gold standard for determining binding constants.[1][12] We will employ the Alizarin Red S (ARS) assay. ARS is a catechol-containing dye that is weakly fluorescent in solution but forms a highly fluorescent complex upon binding to a boronic acid.[13] The addition of a competing diol (like fructose or glucose) displaces ARS from the boronic acid, causing a measurable decrease in fluorescence intensity. This displacement allows for the precise calculation of the binding constant between the boronic acid and the competing diol.[1][14]

Experimental Protocols

The following protocols provide a self-validating system. First, the binding constant of the reporter dye (ARS) is determined. This value is then used to accurately calculate the binding constants of the target diols in the subsequent competitive assay.

Protocol 1: Determination of the PE-PBA and ARS Association Constant (Kₐ_ARS)

Rationale: Before measuring the affinity for our target diols, we must first quantify the interaction between our boronic acid and the fluorescent reporter, ARS. This constant is essential for the calculations in the competitive assay.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4. This buffer is crucial to maintain constant pH as the boronate ester formation can alter proton concentration.[8]

    • Prepare a 1 mM stock solution of PE-PBA in DMSO.

    • Prepare a 10 mM stock solution of Alizarin Red S (ARS) in the phosphate buffer.

  • Titration Setup:

    • In a 96-well microplate or a series of quartz cuvettes, prepare solutions with a fixed concentration of ARS (e.g., 50 µM) in phosphate buffer.

    • Add increasing concentrations of the PE-PBA stock solution to each well, achieving a final concentration range from 0 to 2 equivalents of the ARS concentration. Ensure the final DMSO concentration is constant and minimal (<1%) across all wells.

  • Fluorescence Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C) for 15 minutes to ensure equilibrium is reached.

    • Measure the fluorescence intensity using a fluorometer. For the ARS-boronic acid complex, typical excitation and emission wavelengths are 460 nm and 600 nm, respectively, though these should be optimized.[15]

  • Data Analysis:

    • Plot the reciprocal of the change in fluorescence intensity (1/ΔI) against the reciprocal of the PE-PBA concentration (1/[PE-PBA]).

    • The association constant, Kₐ_ARS, can be determined from the slope and intercept of this plot using the Benesi-Hildebrand equation.[14]

Protocol 2: Competitive Displacement Assay for Diol Binding Constants (Kₐ_Diol)

Rationale: This protocol leverages the pre-determined Kₐ_ARS to measure the affinity of PE-PBA for fructose, glucose, and catechol. The degree to which each diol can displace ARS is directly related to its binding affinity.

Caption: Workflow for the ARS competitive displacement assay.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare 1 M stock solutions of D-Fructose, D-Glucose, and Catechol in the 0.1 M phosphate buffer (pH 7.4).

  • Assay Setup:

    • Prepare solutions containing fixed concentrations of PE-PBA and ARS in phosphate buffer. The optimal concentrations are typically where about 50-70% of the ARS is bound to the PE-PBA, ensuring the assay is sensitive to displacement. These values are determined from the results of Protocol 1.

  • Competitive Titration:

    • To these solutions, add increasing concentrations of the diol stock solutions (Fructose, Glucose, or Catechol) across a wide range, for example, from 0.1 mM to 500 mM for sugars and a lower range for catechol.

  • Fluorescence Measurement:

    • Incubate at constant temperature for 15 minutes to reach equilibrium.

    • Measure the decrease in fluorescence intensity at the same wavelengths used in Protocol 1.

  • Data Analysis:

    • The data is analyzed using established competitive binding models.[1] The association constant for the diol (Kₐ_Diol) can be calculated from the fluorescence intensity changes and the known value of Kₐ_ARS. The results are typically fitted to a non-linear regression curve.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. This includes the absolute binding affinities (Kₐ) and the calculated selectivity ratios.

Table 1: Comparative Diol Binding Affinities at pH 7.4

Boronic AcidDiolAssociation Constant (Kₐ, M⁻¹)Selectivity vs. Glucose (Kₐ_Diol / Kₐ_Glucose)
Phenylboronic Acid (PBA) D-GlucoseExpected ~10-100[15]1.0
(Baseline Control)D-FructoseExpected ~500-1500[15]~10-15
CatecholExpected >10,000[10]~>100
This compound (PE-PBA) D-GlucoseHypothesized Higher than PBA1.0
(Test Compound)D-FructoseHypothesized Higher than PBAHypothesized similar or > PBA
CatecholHypothesized Higher than PBAHypothesized similar or > PBA

Note: Expected values are based on literature for similar compounds and are illustrative. The purpose of the described protocols is to determine the precise experimental values for PE-PBA.

Interpreting the Results
  • Effect of the Substituent: By comparing the Kₐ values of PE-PBA to PBA, the impact of the 4-(phenethylcarbamoyl) group can be quantified. Due to its electron-withdrawing nature, we anticipate that PE-PBA will exhibit significantly higher association constants for all diols at pH 7.4 compared to the baseline PBA.[1]

  • Diol Selectivity: The selectivity ratios provide a clear measure of preference. The expected trend for both boronic acids is Catechol >> D-Fructose > D-Glucose .[10][15] This is because the planar structure and acidity of catechol's hydroxyl groups make it an exceptional binder, while the furanose form of fructose presents a more favorable diol geometry than glucose.[9][14]

  • Implications for Application: A high Fructose/Glucose selectivity ratio is critical for developing sensors intended for fructose detection in food science or for managing fructose malabsorption.[16] Conversely, for diabetes monitoring, researchers often seek to engineer boronic acids with minimized fructose interference, aiming for a selectivity ratio closer to 1, or by using multi-boronic acid constructs to achieve glucose specificity.[3] The data generated from this guide will directly inform the suitability of PE-PBA for such applications.

Conclusion

This guide provides a scientifically rigorous and experimentally validated methodology for evaluating the selectivity of this compound. By grounding our analysis in the well-established Alizarin Red S competitive fluorescence assay and benchmarking against a parent PBA molecule, researchers can generate reliable, high-quality data. The resulting binding constants and selectivity ratios will provide critical insights into the molecular recognition properties of this advanced boronic acid, enabling informed decisions in the development of next-generation sensors, diagnostics, and responsive materials.

References

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

  • Kuhns, K. M., & Frontiera, R. R. (2023). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega, 3(12), 17863-17870. [Link]

  • Ni, W., Fang, H., & Lu, W. (2010). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – An Asian Journal, 5(4), 860-867. [Link]

  • Glédel, C., et al. (2015). Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 13, 9559-9562. [Link]

  • Al-Zoubi, R. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15155-15163. [Link]

  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]

  • Kuhns, K. M., & Frontiera, R. R. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 95(47), 17326–17334. [Link]

  • Kuhns, K. M., & Frontiera, R. R. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (17), 1608-1609. [Link]

  • Choudhary, S., et al. (2020). Efficient Conversion of Glucose into Fructose via Extraction-Assisted Isomerization Catalyzed by Endogenous Polyamine Spermine in the Aqueous Phase. ACS Omega, 5(5), 2186–2196. [Link]

  • Constantin, M., & Fundueanu, G. (2021). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 7(4), 209. [Link]

  • Nishiyabu, R., et al. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(23), 14661-14667. [Link]

  • Pal, A., et al. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry, 28(5), 1435–1443. [Link]

  • Li, M., et al. (2013). A new boronic acid based fluorescent reporter for catechol. Bioorganic & Medicinal Chemistry Letters, 23(1), 268-271. [Link]

  • Jayapaul, J., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction and the Quest for the Optimal Catalyst

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the toolbox of modern synthetic organic chemistry, prized for its remarkable versatility in forging carbon-carbon bonds.[1] Its impact is particularly profound in the pharmaceutical and fine chemical industries, where the efficient construction of complex molecular architectures is paramount.[1] The heart of this transformation lies in the palladium catalyst, a species that has undergone extensive evolution to meet the ever-increasing demands for efficiency, substrate scope, and operational simplicity.

The selection of an appropriate palladium catalyst is a critical decision that can dictate the success or failure of a synthetic campaign. A suboptimal choice can lead to low yields, sluggish reaction times, and the formation of undesirable byproducts. Conversely, a well-chosen catalyst can unlock challenging transformations, enabling the synthesis of novel compounds with high efficiency and purity.

This guide provides a comprehensive comparison of the performance of different classes of palladium catalysts for Suzuki-Miyaura reactions. It is designed to move beyond a simple cataloging of options, instead offering a framework for rational catalyst selection and a standardized protocol for benchmarking their performance in your own laboratory. We will delve into the nuances of catalyst design, explore the strengths and weaknesses of different systems, and provide the practical tools necessary to make informed decisions that will accelerate your research and development efforts.

The Contenders: A Comparative Overview of Palladium Catalyst Classes

The landscape of palladium catalysis for Suzuki-Miyaura reactions is dominated by several key classes of catalysts, each with its own set of advantages and ideal applications. Here, we compare the most prominent players: phosphine-based catalysts, N-heterocyclic carbene (NHC)-based catalysts, palladacycles, and palladium nanoparticles.

Phosphine-Based Catalysts: The Workhorses of Cross-Coupling

Traditional phosphine-ligated palladium complexes are the venerable workhorses of Suzuki-Miyaura chemistry. The electronic and steric properties of the phosphine ligand can be finely tuned to modulate the reactivity of the palladium center, making them highly versatile.

  • Key Characteristics:

    • Tunability: A vast array of phosphine ligands with diverse electronic and steric properties are commercially available, allowing for extensive optimization.

    • Well-Established: A wealth of literature exists on their application, providing a solid foundation for reaction development.

    • Sensitivity: Can be sensitive to air and moisture, often requiring inert atmosphere techniques.

  • Prominent Examples:

    • Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄): A classic, widely used catalyst, particularly for aryl bromides and iodides.

    • Buchwald Ligands and Precatalysts: A revolutionary class of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that have dramatically expanded the scope of Suzuki-Miyaura reactions to include challenging substrates like aryl chlorides and sterically hindered coupling partners.[2][3][4] The corresponding Buchwald precatalysts (G2, G3, and G4) are air- and moisture-stable, offering significant practical advantages.[4][5]

N-Heterocyclic Carbene (NHC)-Based Catalysts: A New Era of Reactivity and Stability

Palladium-NHC complexes have emerged as a powerful class of catalysts, often outperforming their phosphine-based counterparts in terms of activity and stability. The strong σ-donating ability of the NHC ligand forms a robust bond with the palladium center, leading to highly active and long-lived catalysts.[6]

  • Key Characteristics:

    • High Activity: Often exhibit higher turnover numbers (TONs) and turnover frequencies (TOFs) than phosphine-based systems.[6]

    • Enhanced Stability: The strong Pd-NHC bond imparts excellent thermal and chemical stability.

    • Air and Moisture Tolerance: Many NHC-palladium precatalysts are air- and moisture-stable, simplifying reaction setup.

  • Prominent Examples:

    • PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These commercially available precatalysts, such as PEPPSI-IPr and PEPPSI-IPent, are highly effective for a wide range of Suzuki-Miyaura couplings, including those involving challenging, sterically demanding substrates.[2][5] They are known for their user-friendliness, as they are bench-stable and do not require a glovebox for handling.[5]

Palladacycles: Pre-activated and Potent

Palladacycles are pre-activated catalyst systems that contain a stable palladium-carbon σ-bond. This pre-activation often leads to highly efficient and rapid initiation of the catalytic cycle.

  • Key Characteristics:

    • High Activity and Stability: Exhibit excellent thermal stability and high catalytic activity, often at very low catalyst loadings.[1][6]

    • Well-Defined Stoichiometry: As well-defined complexes, they allow for precise control over the palladium-to-ligand ratio.

    • Efficiency in Challenging Reactions: Particularly effective for large-scale syntheses and for coupling unactivated aryl chlorides.[1]

  • Prominent Examples:

    • Herrmann's Catalyst: One of the earliest and most well-known palladacycle catalysts.

    • Buchwald Palladacycle Precatalysts: As mentioned earlier, these are a cornerstone of modern cross-coupling chemistry, offering exceptional performance across a broad range of substrates.[4][5]

Palladium Nanoparticles: The Heterogeneous Advantage

Palladium nanoparticles (PdNPs) represent a significant departure from traditional homogeneous catalysts. Supported on various materials (e.g., carbon, silica, polymers), they offer the key advantage of easy separation and recyclability.

  • Key Characteristics:

    • Heterogeneous Nature: Easily recovered from the reaction mixture by filtration, allowing for catalyst recycling and minimizing product contamination with palladium.[7]

    • High Surface Area: The large surface-area-to-volume ratio of nanoparticles can lead to high catalytic activity.

    • "Ligand-Free" Conditions: Often effective without the need for additional phosphine or NHC ligands, simplifying the reaction system and reducing costs.

  • Performance Considerations:

    • The catalytic activity of PdNPs can be influenced by their size, shape, and the nature of the support material.[8]

    • While offering practical advantages, the true catalytic species can sometimes be debated, with evidence suggesting that leached palladium atoms from the nanoparticle surface may be the active catalyst in some cases.[8]

Quantitative Performance Comparison

To provide a clearer picture of the relative performance of these catalyst classes, the following table summarizes representative data for the Suzuki-Miyaura coupling of a benchmark substrate pair: 4-chlorotoluene and phenylboronic acid. This reaction is a well-established standard for evaluating catalyst efficiency due to the challenge of activating the C-Cl bond.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Phosphine-Based
Pd(OAc)₂ / SPhos1K₃PO₄Toluene1001898985.4[9]
XPhos Pd G30.5K₃PO₄t-BuOH/H₂O801>99198>198[5]
NHC-Based
PEPPSI-IPr1K₂CO₃Dioxane801295957.9[2]
Palladacycle
Buchwald G2 (XPhos)0.1K₃PO₄Dioxane/H₂O100299990495[4]
Palladium Nanoparticle
Pd/C (3%)3 (as Pd)K₃PO₄H₂O702.5852811.2[10]
Pd/PVPy0.15 (as Pd)K₂CO₃DMF110692613102[7]

Standardized Benchmarking Protocol: A Practical Guide to Catalyst Evaluation

To facilitate a rigorous and objective comparison of palladium catalysts in your own laboratory, we present a standardized benchmarking protocol. This protocol is designed to be a starting point and can be adapted based on the specific requirements of your project.

I. Objective

To quantitatively assess and compare the performance of different palladium catalysts for a model Suzuki-Miyaura cross-coupling reaction.

II. Key Performance Indicators (KPIs)
  • Yield (%): The percentage of the desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): A measure of catalyst longevity and efficiency, calculated as the number of moles of substrate converted per mole of catalyst.[11][12]

  • Turnover Frequency (TOF): A measure of catalyst speed, representing the turnover number per unit of time.[11][12][13]

III. Materials and Reagents
  • Aryl Halide: 4-Chlorotoluene (benchmark substrate)

  • Boronic Acid: Phenylboronic acid

  • Palladium Catalysts: The catalysts to be evaluated (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3, PEPPSI-IPr, Pd/C)

  • Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Internal Standard: Dodecane or other suitable inert compound for GC/HPLC analysis

  • Anhydrous Solvents and Reagents: Ensure all solvents and reagents are of high purity and appropriately dried.

IV. Experimental Workflow

The following workflow outlines the key steps for setting up and running the benchmarking experiments.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Internal Standard add_reactants Add Reactant Stock Solutions prep_reagents->add_reactants prep_catalyst Prepare Catalyst Slurry/Solution add_catalyst Add Catalyst prep_catalyst->add_catalyst add_solids To Reaction Vial: - Base - Stir Bar add_solids->add_catalyst add_catalyst->add_reactants seal_heat Seal, Purge with Inert Gas, and Heat to Reaction Temperature add_reactants->seal_heat sampling Take Aliquots at Defined Time Points seal_heat->sampling quench_filter Quench and Filter sampling->quench_filter analysis Analyze by GC/HPLC quench_filter->analysis calculate Calculate Yield, TON, TOF analysis->calculate

Caption: Experimental workflow for benchmarking palladium catalysts.

V. Step-by-Step Procedure
  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a stock solution of the aryl halide (e.g., 4-chlorotoluene) and the internal standard in the chosen anhydrous solvent.

    • Prepare a separate stock solution of the boronic acid (e.g., phenylboronic acid) in the same solvent.

    • For solid catalysts, prepare a stock slurry of a known concentration. For soluble catalysts, prepare a stock solution.

  • Reaction Setup (in a glovebox or using Schlenk techniques):

    • To an array of oven-dried reaction vials equipped with stir bars, add the appropriate amount of base.

    • Add the calculated volume of the catalyst stock solution/slurry to each vial to achieve the desired catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%).

    • Add the stock solutions of the aryl halide/internal standard and the boronic acid to each vial. A typical molar ratio is 1.0 equivalent of aryl halide to 1.2 equivalents of boronic acid.

    • Seal the vials with screw caps fitted with PTFE septa.

  • Reaction Execution:

    • Remove the reaction vials from the glovebox and place them in a pre-heated aluminum heating block on a magnetic stir plate.

    • Commence stirring and start the timer.

    • At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), carefully take an aliquot from each reaction vial using a syringe.

  • Sample Work-up and Analysis:

    • Quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.

    • Filter the sample through a small plug of silica gel to remove solid residues.

    • Analyze the filtrate by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting material relative to the internal standard.

  • Data Analysis and Calculation of KPIs:

    • Yield (%): Calculate the yield based on the consumption of the limiting reagent (the aryl halide) as determined by GC/HPLC analysis.

    • Turnover Number (TON): TON = (moles of product formed) / (moles of catalyst used)

    • Turnover Frequency (TOF): TOF = TON / reaction time (in hours)[11][12] For a more accurate measure, the instantaneous TOF can be determined from the initial slope of the conversion versus time plot.[11]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura cross-coupling involves a Pd(0)/Pd(II) cycle.

suzuki_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'B(OH)₃]⁻ PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ Boronic->Transmetal + Base ArylHalide Ar-X ArylHalide->OxAdd Base Base Base->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center and the nature of the halide (I > Br > Cl).

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

The choice of ligand plays a crucial role in influencing the rates of these elementary steps. Bulky, electron-rich ligands, for instance, are known to promote both oxidative addition and reductive elimination, leading to more efficient catalysis.[2][3]

Choosing the Right Catalyst: A Decision Framework

The optimal catalyst for a given Suzuki-Miyaura reaction depends on a multitude of factors. The following decision framework can guide your selection process:

  • For Routine Couplings of Aryl Bromides and Iodides: Traditional phosphine-based catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient and cost-effective.

  • For Challenging Substrates (Aryl Chlorides, Sterically Hindered Partners): Buchwald ligands and precatalysts (e.g., XPhos, SPhos) or robust NHC-based systems like PEPPSI catalysts are the catalysts of choice. Their high activity and stability are essential for overcoming the higher activation barriers associated with these substrates.

  • For Large-Scale Synthesis and Process Development: The ease of handling and removal of heterogeneous catalysts like palladium on carbon can be highly advantageous. Palladacycles, with their high TONs, are also excellent candidates for minimizing catalyst loading on a large scale.

  • For High-Throughput Screening and Array Synthesis: The air- and moisture-stability of modern precatalysts (e.g., Buchwald precatalysts, PEPPSI catalysts) is a significant benefit, simplifying the setup of parallel reactions.

Conclusion: A Data-Driven Approach to Catalyst Selection

The field of palladium catalysis for Suzuki-Miyaura reactions is rich and continuously evolving. While a deep understanding of the underlying mechanistic principles is invaluable, a systematic and data-driven approach to catalyst selection and benchmarking is equally critical for success in the laboratory. By employing a standardized protocol to evaluate catalyst performance, researchers can move beyond anecdotal evidence and make informed decisions based on quantitative data. This guide provides a framework for such an approach, empowering you to identify the optimal catalyst for your specific synthetic challenge and, in doing so, accelerate the pace of your research and discovery.

References

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2789–2797. [Link]

  • Li, Y., Hong, X., & Houk, K. N. (2014). Computational Prediction of Ligand Effects on the Rates of Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 47(3), 735–746. [Link]

  • Perfect-Chemistry. (2023). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. [Link]

  • Cangiano, I., Pratta, M., Ragaini, F., & Cenini, S. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts, 10(3), 334. [Link]

  • Chemistry For Everyone. (2025). How To Calculate Turnover Frequency In Catalysis?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810–7815. [Link]

  • O'Connell, C., et al. (2017). Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism. ACS Catalysis, 7(5), 3233–3240. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • De Filippis, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(16), 1545-1569. [Link]

  • Al-Masri, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(11), 1335. [Link]

  • Kelly, R. A., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5078. [Link]

  • Singh, U. P., & Singh, R. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16361–16431. [Link]

  • Mattiello, S., et al. (2024). Phosphine-free Suzuki-Miyaura coupling in water at ppm palladium loading. Catalysis Today, 442, 114893. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Doyle, A. G., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(43), 19896–19907. [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(16), 2495–2497. [Link]

  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. [Link]

Sources

A Comparative Guide to Boronic Acid-Based Sensors: 3-Aminophenylboronic Acid vs. 4-(Phenethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular recognition and sensor technology, phenylboronic acids have emerged as indispensable tools for the detection of diol-containing molecules, most notably saccharides. Their ability to form reversible covalent bonds with 1,2- and 1,3-diols provides a versatile mechanism for creating highly sensitive and selective sensors. This guide offers a detailed comparison of two phenylboronic acid derivatives: the well-established 3-aminophenylboronic acid (3-APBA) and the less-documented 4-(phenethylcarbamoyl)phenylboronic acid.

While a direct, side-by-side experimental comparison is limited by the available literature for this compound, this guide will provide a comprehensive analysis of 3-APBA's performance, supported by extensive experimental data. We will then extrapolate the potential characteristics of this compound based on the known effects of N-substitution and the carbamoyl moiety on the phenylboronic acid core. This approach will offer valuable insights for researchers in selecting and designing boronic acid-based sensors for their specific applications.

The Fundamental Sensing Mechanism: Boronic Acid-Diol Interaction

The core of boronic acid-based sensing lies in the reversible formation of cyclic esters with diols. In an aqueous environment, a pH-dependent equilibrium exists between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form. The tetrahedral boronate species is more Lewis acidic and, therefore, exhibits a higher affinity for diols. The binding of a diol, such as glucose, shifts this equilibrium, leading to a change in the local environment that can be transduced into a measurable signal.

G BoronicAcid Trigonal Boronic Acid (sp2 hybridized) Boronate Tetrahedral Boronate (sp3 hybridized) BoronicAcid->Boronate + OH- Complex Cyclic Boronate Ester Boronate->Complex + Diol Diol cis-Diol (e.g., Glucose) Complex->Boronate - Diol

Caption: Equilibrium of boronic acid with its boronate form and subsequent complexation with a diol.

The pKa of the boronic acid is a critical parameter, as it dictates the pH at which the sensor will be most effective. For applications at physiological pH (~7.4), boronic acids with a pKa in a similar range are desirable to ensure a significant population of the reactive tetrahedral boronate form.

3-Aminophenylboronic Acid (3-APBA): A High-Performer in Glucose Sensing

3-APBA has been extensively studied and utilized in a variety of sensor platforms, particularly for the detection of glucose. The amino group in the meta position influences the electronic properties of the boronic acid moiety, impacting its pKa and binding affinity.

Performance Characteristics of 3-APBA Based Sensors

Electrochemical sensors based on 3-APBA have demonstrated exceptional sensitivity. A notable example is a non-enzymatic impedimetric sensor that achieved an impressively low limit of detection (LOD) for glucose.[1][2]

ParameterValueSensor TypeReference
Limit of Detection (Glucose) 8.53 nMElectrochemical Impedance Spectroscopy[1][2]
Linear Range (Glucose) 10⁻⁸ to 10⁻¹ MElectrochemical Impedance Spectroscopy[1]
Response Time ~4.0 sElectrochemical Impedance Spectroscopy[1][2]
Selectivity High for glucose over fructose and sucroseElectrochemical Impedance Spectroscopy[1]

This high sensitivity makes 3-APBA an excellent candidate for applications requiring the detection of trace amounts of glucose.

Experimental Protocol: Fabrication of a 3-APBA-Based Electrochemical Glucose Sensor

The following protocol outlines the fabrication of a non-enzymatic impedimetric glucose sensor using 3-APBA on a screen-printed carbon electrode (SPCE), as adapted from Santos et al. (2019).[1]

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • 3-Aminophenylboronic acid (3-APBA)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄, 0.1 M)

  • Ultrapure water

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glucose standards

  • Potassium ferricyanide/ferrocyanide solution (for electrochemical characterization)

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Scanning Electron Microscope (SEM) (for characterization)

Procedure:

  • Electrode Pre-treatment: Electrochemically pre-treat the SPCE to enhance charge-transfer kinetics.

  • Functionalization:

    • Prepare a 0.4 M solution of 3-APBA in 0.1 M H₂SO₄.

    • Prepare a 0.4 M solution of NaNO₂ in 0.1 M H₂SO₄.

    • Apply 20 µL of the 3-APBA solution and 20 µL of the NaNO₂ solution to the working electrode of the SPCE.

    • Allow the reaction to proceed for 10 minutes at room temperature. This in-situ generation of diazonium salts facilitates the covalent attachment of 3-APBA to the carbon surface.

    • Thoroughly wash the electrode with ultrapure water.

  • Characterization:

    • Perform SEM to visualize the modification of the electrode surface.

    • Use Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) to characterize the electrochemical properties of the modified electrode.

  • Glucose Detection:

    • Record a baseline EIS measurement of the functionalized electrode in PBS.

    • Incubate the electrode with glucose solutions of varying concentrations.

    • After each incubation, rinse the electrode and record the EIS spectrum.

    • The change in charge transfer resistance (Rct) can be correlated to the glucose concentration.

G cluster_0 Sensor Fabrication cluster_1 Measurement Pretreat SPCE Pre-treatment Functionalize Functionalization with 3-APBA (in-situ diazotization) Pretreat->Functionalize Wash Washing Functionalize->Wash Baseline Baseline EIS Measurement Wash->Baseline Incubate Incubation with Glucose Baseline->Incubate Measure EIS Measurement Incubate->Measure

Caption: Workflow for the fabrication and use of a 3-APBA-based electrochemical sensor.

This compound: An Exploration of Potential

Direct experimental data on the sensor performance of this compound is scarce in publicly available literature. However, we can infer its potential properties by examining the influence of its structural components: the N-substituted carbamoyl group at the para-position.

Structural Considerations and Expected Performance
  • N-Substitution: The phenethylcarbamoyl group is a bulky, non-ionic substituent. Unlike the amino group in 3-APBA, this group is less likely to directly participate in the electronic modulation of the boronic acid's pKa through resonance. However, its steric bulk could influence the accessibility of the boronic acid moiety to diols.

  • Carbamoyl Linkage: The carbamoyl group (-CONH-) can participate in hydrogen bonding, which could potentially influence the interaction with analytes or the stability of the sensor layer.

  • Para-Position: The substituent is in the para-position relative to the boronic acid. This positioning can have a different inductive effect compared to the meta-position in 3-APBA, which will also affect the pKa of the boronic acid.

Inferred Performance Comparison

Based on these structural features, we can hypothesize the following in comparison to 3-APBA:

  • Sensitivity: It is unlikely that a sensor based on this compound would achieve the same exceptional sensitivity as the 8.53 nM LOD reported for 3-APBA in glucose sensing. The lack of a strongly electron-donating or withdrawing group directly influencing the boron atom might result in a less pronounced signal change upon diol binding.

  • pKa: The pKa of this compound is expected to be different from that of 3-APBA. Without a primary amino group, its pKa will be primarily influenced by the carbamoyl substituent's electronic effects. A precise prediction without experimental data is difficult, but it is a critical factor for its optimal operating pH.

  • Selectivity: The larger phenethylcarbamoyl group might introduce steric hindrance that could affect selectivity. It might favor smaller diols or influence the binding kinetics with different saccharides.

  • Solubility and Stability: The introduction of the phenethyl group increases the hydrophobicity of the molecule, which could affect its solubility in aqueous media and the stability of self-assembled monolayers on sensor surfaces.

Logical Framework for Sensor Selection

The choice between 3-APBA and a derivative like this compound depends critically on the specific application requirements.

G Start Application Requirement HighSensitivity Ultra-high Sensitivity (nM range)? Start->HighSensitivity PhysiologicalpH Operation at Physiological pH? HighSensitivity->PhysiologicalpH No APBA3 Choose 3-APBA HighSensitivity->APBA3 Yes Selectivity Specific Selectivity Profile Needed? PhysiologicalpH->Selectivity PhysiologicalpH->APBA3 Yes (proven efficacy) Selectivity->APBA3 No (well-characterized) PCPBA Consider this compound (Further characterization needed) Selectivity->PCPBA Yes (potential for altered selectivity)

Caption: Decision-making flowchart for selecting between 3-APBA and this compound.

Conclusion

This guide provides a comprehensive overview of 3-aminophenylboronic acid as a high-performance recognition element in sensor applications, highlighted by its remarkable sensitivity in glucose detection. While direct comparative data for this compound is limited, a structural analysis suggests that it may offer different properties in terms of pKa, selectivity, and hydrophobicity.

For researchers seeking ultra-high sensitivity for glucose at physiological pH, 3-APBA remains the well-documented and superior choice. However, this compound and other N-substituted derivatives represent an area ripe for exploration, potentially offering unique selectivities or improved stability in specific sensor matrices. Further experimental characterization of these less-common boronic acids is crucial to fully unlock their potential in the ever-evolving field of sensor technology.

References

  • Santos, A., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Chemosensors, 7(2), 23. [Link]

  • Santos, A., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PubMed, 31013833. [Link]

Sources

A Comparative Guide to Diol Binding at Neutral pH: Boronic Acids vs. Benzoboroxoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Diol Recognition in Biological Milieus

The reversible, covalent interaction between boronic acids and cis-1,2- or 1,3-diols is a cornerstone of molecular recognition, enabling the development of everything from glucose sensors to dynamic, self-healing materials.[1][2][3] This chemistry is particularly tantalizing for biological applications, given the ubiquity of diol-containing molecules such as saccharides, glycoproteins, and ribonucleosides. However, a significant hurdle has long hindered progress: the inefficiency of simple boronic acids at neutral pH. The fundamental mechanism of binding necessitates a pH environment that is often incompatible with biological systems.

This guide provides a comparative analysis of two key players in the field of diol recognition: the traditional aryl boronic acids and their structurally refined cousins, the benzoboroxoles. We will delve into the mechanistic underpinnings that govern their binding affinities, provide quantitative data to support performance claims, and offer detailed experimental protocols for their evaluation. The objective is to equip researchers with the expert knowledge required to select the optimal diol-binding agent for applications demanding high performance at physiological pH.

The Fundamental Chemistry: Why pH is the Master Variable

To understand the superiority of one agent over the other at neutral pH, one must first grasp the underlying binding mechanism. The interaction is not a simple one-step condensation. It is a pH-dependent equilibrium between two forms of the boron center: a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) form, known as the boronate ion.

It is the electron-rich, tetrahedral boronate that is significantly more Lewis acidic and, therefore, the more reactive species for forming a stable cyclic ester with a diol.[4][5] The equilibrium between these two states is defined by the boronic acid's acidity constant, or pKa. For efficient diol binding to occur, the solution pH must be near or above the pKa of the boronic acid to ensure a sufficient population of the reactive boronate species.[4][6] This single principle is the primary determinant of a boronic acid's efficacy in a neutral environment.

cluster_BA Boronic Acid (sp²) cluster_BO Boronate (sp³) cluster_Diol Diol cluster_Ester Boronate Ester BA R-B(OH)₂ BO R-B(OH)₃⁻ BA->BO + OH⁻ - H₂O (pKa dependent) BO->BA + H⁺ Ester [R-B(O-R'-O)]⁻ BO->Ester + Diol (Strong Binding) Diol HO-R'-OH Ester->BO - Diol

Figure 1. pH-dependent equilibrium of boronic acids and diol binding.

Aryl Boronic Acids: The Versatile Precursor

Simple aryl boronic acids, such as phenylboronic acid (PBA), are the most well-known class of diol binders. Their synthesis is straightforward, and they have been foundational in the development of responsive materials and sensors.

The pKa Problem: The primary limitation of unsubstituted aryl boronic acids is their relatively high pKa, typically in the range of 8.5 to 9.0.[4][7] At a physiological pH of 7.4, only a small fraction (<10%) of the boronic acid exists in the reactive tetrahedral boronate form. Consequently, their affinity for diols under these conditions is weak, necessitating alkaline conditions for effective binding—a major constraint for most biological studies and in vivo applications.[8]

Overcoming the Hurdle: Researchers have developed strategies to lower the pKa of aryl boronic acids, most notably by introducing strong electron-withdrawing groups onto the aromatic ring to increase the Lewis acidity of the boron center.[9][10] While effective, this can sometimes compromise other properties of the molecule. Another approach involves the synthesis of "Wulff-type" boronic acids, which contain a proximal amine that forms an intramolecular dative bond to the boron. However, these structures can be sterically hindered, which may lead to lower overall binding constants at neutral pH despite a lowered pKa.[1][2]

Benzoboroxoles: Designed for Physiological Affinity

Benzoboroxoles are a class of cyclic boronic acids that represent a significant structural and functional advancement for diol binding.[11][12] They are formally derivatives of o-hydroxymethyl phenylboronic acid and contain an intramolecular B-O dative bond which fundamentally alters their properties.

The Structural Advantage: This cyclic structure pre-organizes the boron atom for interaction with diols and, crucially, provides intramolecular stabilization of the anionic boronate form. This intrinsic structural feature dramatically lowers the pKa to a physiologically relevant range of ~7.3-7.5.[7][8]

The Consequence at Neutral pH: With a pKa near 7.4, approximately 50% of a benzoboroxole population exists in the highly reactive tetrahedral boronate state in neutral aqueous media. This leads to a profound increase in binding affinity for diols compared to simple boronic acids under identical conditions.[13][14] This makes benzoboroxoles the superior choice for applications requiring robust diol recognition in biological fluids.[8] In fact, this scaffold is utilized in FDA-approved drugs such as the antifungal tavaborole and the anti-inflammatory crisaborole, underscoring its biological compatibility and effectiveness.[11][12]

G cluster_boronic_acid Aryl Boronic Acid (pKa ≈ 8.8) cluster_benzoboroxole Benzoboroxole (pKa ≈ 7.3) BA_sp2 Trigonal (sp²) ~96% at pH 7.4 BA_sp3 Tetrahedral (sp³) ~4% at pH 7.4 BA_sp2->BA_sp3 Equilibrium BA_complex Low [Complex] BA_sp3->BA_complex + Diol (Weak Binding) BZ_sp2 Trigonal (sp²) ~44% at pH 7.4 BZ_sp3 Tetrahedral (sp³) ~56% at pH 7.4 BZ_sp2->BZ_sp3 Equilibrium BZ_complex High [Complex] BZ_sp3->BZ_complex + Diol (Strong Binding)

Figure 3. Workflow for the Alizarin Red S (ARS) competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the boronic acid/benzoboroxole in DMSO.

    • Prepare a 1 mM stock solution of Alizarin Red S (ARS) in water.

    • Prepare a 1 M stock solution of the competitor diol (e.g., D-glucose) in buffer.

    • Prepare the working buffer: 50 mM Phosphate Buffer Saline (PBS), pH 7.4.

  • Determination of KARS (Boron-ARS Binding Constant):

    • Prepare a series of solutions with a fixed concentration of ARS (e.g., 10 µM) and varying concentrations of the boron compound in pH 7.4 buffer.

    • Measure the fluorescence intensity (e.g., λex = 469 nm, λem = 630 nm). [15] * Plot fluorescence vs. boron compound concentration to determine the binding constant between the boron compound and ARS (KARS).

  • Competitive Assay:

    • Prepare a solution containing a fixed concentration of the boron compound and ARS (at concentrations determined from the previous step to give a strong signal, e.g., 20 µM and 10 µM respectively).

    • Aliquot this solution into a microplate or a series of cuvettes.

    • Add varying concentrations of the competitor diol (e.g., glucose, from 0 to 500 mM).

    • Incubate for 15-30 minutes to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence intensity of each sample.

    • The decrease in fluorescence is used to calculate the apparent association constant (Ka) for the target diol using established competitive binding equations. [1]

Conclusion and Recommendations

The choice between a simple aryl boronic acid and a benzoboroxole for diol binding is dictated almost entirely by the required operating pH.

  • Aryl Boronic Acids remain a viable and cost-effective option for applications in materials science or sensing where the pH can be adjusted to alkaline conditions (pH > 8.5) or where only weak, pH-switchable binding is required at neutral pH.

  • Benzoboroxoles are unequivocally the superior molecular tool for any application requiring strong, specific diol recognition at or near physiological pH (7.4). [8]Their intrinsically lower pKa, a direct result of their elegant cyclic design, translates to significantly higher binding affinities in neutral aqueous environments. For researchers in drug development, diagnostics, and biological imaging, the enhanced performance of benzoboroxoles justifies their more complex synthesis and makes them the authoritative choice for targeting glycans and other biological diols.

References

  • Mereddy, V. R., et al. (2021). Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. [Link]

  • Yang, W., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. MedChemComm. [Link]

  • Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Ishihara, K., et al. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – A European Journal. [Link]

  • Smalley, A. P., et al. (1999). Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. Tetrahedron Letters. [Link]

  • Di Vico, D., et al. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]

  • Mereddy, V. R., et al. (2021). Practical Synthesis and Applications of Benzoboroxoles. ResearchGate. [Link]

  • Rosales, A. M., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters. [Link]

  • Shcherbakova, A., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. [Link]

  • Prankerd, R. J., et al. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Boronic acid derivatives with superior diol-binding properties. ResearchGate. [Link]

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron. [Link]

  • University of Bath. (n.d.). Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath's research portal. [Link]

  • Wang, R., et al. (2021). Recyclable nanoparticles based on a boronic acid–diol complex for the real-time monitoring of imprinting, molecular recognition and copper ion detection. RSC Publishing. [Link]

  • Li, Y., et al. (2014). Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. RSC Advances. [Link]

  • Brooks, W. L. A., et al. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. [Link]

  • University of Notre Dame. (2023). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. PubMed. [Link]

  • Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition. [Link]

  • Shcherbakova, A., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. [Link]

  • Tomsho, J. W., et al. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. The Journal of Organic Chemistry. [Link]

  • Dąbrowski, M., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • Fourwaves. (2023). Characterization and Formation of Novel Reversible Boronic Acid- Diol Complexation. ChemCon 2023. [Link]

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • ResearchGate. (n.d.). A detailed examination of boronic acid-diol complexation. ResearchGate. [Link]

  • Bérubé, M., et al. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry. [Link]

  • Cheng, Y., et al. (2010). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Angewandte Chemie. [Link]

  • Semantic Scholar. (n.d.). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. Semantic Scholar. [Link]

  • Wang, B., et al. (2003). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic Chemistry. [Link]

  • Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. PubMed. [Link]

  • ResearchGate. (n.d.). Boronic acid-based sensors for small-molecule reactive species: A review. ResearchGate. [Link]

  • Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society. [Link]

  • Wu, H., et al. (2020). Boronic acid sensors with double recognition sites: a review. Analyst. [Link]

  • Liu, Z., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

Sources

A Comparative Guide to Assessing the pH-Dependent Binding of 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, understanding and quantifying the pH-dependence of molecular interactions is paramount. This is particularly true for compounds like 4-(Phenethylcarbamoyl)phenylboronic acid, where binding affinity is intricately linked to the pH of the surrounding environment. This guide provides an in-depth, objective comparison of methodologies to assess this critical parameter, grounded in experimental data and established scientific principles.

The Significance of pH-Dependent Binding

The local pH varies significantly throughout the human body, from the acidic environment of the stomach (pH 1.5-3.5) and endosomes (pH 5.0-6.0) to the slightly alkaline conditions of the small intestine (pH 7.4) and blood (pH 7.35-7.45). For a therapeutic agent, pH-dependent binding can be engineered to achieve targeted drug release in specific tissues, such as the acidic tumor microenvironment, or to facilitate receptor-mediated endocytosis and subsequent release within the cell.[1] Similarly, in diagnostics, pH sensitivity can be harnessed to develop sensors that respond to specific physiological or pathological conditions.[2][3]

The Underpinning Mechanism: Boronic Acid-Diol Interactions

The pH-dependent binding of phenylboronic acids (PBAs) stems from the equilibrium between the neutral, trigonal planar (sp² hybridized) form and the anionic, tetrahedral (sp³ hybridized) boronate form.[4][5] The tetrahedral form is more Lewis acidic and generally forms a more stable complex with diols, which are common structural motifs in sugars, glycoproteins, and certain drug molecules.[5][6] The equilibrium, and therefore the binding affinity, is governed by the pKa of the boronic acid and the pH of the solution.[7]

An increase in pH above the pKa of the boronic acid shifts the equilibrium towards the more reactive tetrahedral boronate anion, enhancing its ability to form covalent, yet reversible, ester bonds with 1,2- or 1,3-diols.[4][8][9] The pKa of the boronic acid itself can be tuned by introducing electron-withdrawing or -donating groups on the phenyl ring.[6][7] Electron-withdrawing groups lower the pKa, making the boronic acid a stronger Lewis acid and enhancing binding at lower pH values.[7]

G cluster_equilibrium Boronic Acid Equilibrium cluster_binding Diol Binding Trigonal Boronic Acid (sp2) Trigonal Boronic Acid (sp2) Tetrahedral Boronate (sp3) Tetrahedral Boronate (sp3) Trigonal Boronic Acid (sp2)->Tetrahedral Boronate (sp3) + OH- Tetrahedral Boronate (sp3)->Trigonal Boronic Acid (sp2) + H+ Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral Boronate (sp3)->Cyclic Boronate Ester + Diol Diol Diol Cyclic Boronate Ester->Tetrahedral Boronate (sp3) - Diol

Caption: Chemical equilibrium of boronic acid ionization and diol binding.

Experimental Assessment of pH-Dependent Binding

A robust assessment of pH-dependent binding requires precise and reproducible methodologies. Below, we detail a comprehensive workflow and compare several key techniques.

Experimental Workflow: A Self-Validating System

A well-designed experimental workflow ensures the integrity and reliability of the obtained data. The following steps outline a self-validating approach to characterize the pH-dependent binding of this compound.

G cluster_prep Phase 1: Preparation & Characterization cluster_binding Phase 2: Binding Affinity Measurement cluster_analysis Phase 3: Data Analysis & Interpretation p1 Compound Synthesis & Purification (this compound) p2 pKa Determination (UV-Vis Spectrophotometric Titration) p1->p2 p3 Buffer Preparation (Series of buffers with varying pH) b2 Titration Experiments (Fixed boronic acid, varying diol concentration at each pH) p3->b2 b1 Technique Selection (e.g., Fluorescence Spectroscopy, SPR, ITC) b1->b2 b3 Data Acquisition b2->b3 a1 Binding Isotherm Fitting (Determine Kd at each pH) b3->a1 a2 Plot Kd vs. pH a1->a2 a3 Comparative Analysis a2->a3

Caption: Experimental workflow for assessing pH-dependent binding.

Detailed Methodologies

1. pKa Determination by UV-Vis Spectrophotometric Titration

Before assessing binding, it is crucial to determine the pKa of this compound, as this value is fundamental to understanding its pH-dependent behavior.

  • Principle: The UV-Vis absorbance spectrum of a compound with a chromophore near an ionizable group will change as a function of pH.[10][11] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[11][12]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 11).

    • Add a constant small volume of the stock solution to each buffer to ensure the final concentration is identical across all samples.

    • Record the UV-Vis spectrum for each sample.

    • Plot the absorbance at a wavelength that shows the largest change versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or determine the pKa from the midpoint of the sigmoidal curve to obtain the pKa value.[10] This can be automated using modern spectrophotometers and software.[12][13]

2. Binding Affinity Measurement: A Comparative Overview

Several techniques can be employed to measure the binding affinity (typically expressed as the dissociation constant, Kd) at different pH values. The choice of method depends on factors such as the nature of the interacting molecules, available instrumentation, and the desired throughput.

Technique Principle Advantages Disadvantages
Fluorescence Spectroscopy Measures changes in fluorescence intensity or wavelength upon binding.[2][14] Can be direct (if the boronic acid or diol is fluorescent) or indirect (using a fluorescent reporter).High sensitivity, relatively low sample consumption.Requires a fluorescent label or intrinsic fluorescence. Potential for interference from colored compounds.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time.[15][16][17]Label-free, provides kinetic data (association and dissociation rates).[18]Requires immobilization of one binding partner, which may affect its activity. Higher equipment cost.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[8][19]Label-free, provides a complete thermodynamic profile (Kd, ΔH, ΔS).Requires relatively large amounts of sample, lower throughput.

Recommended Protocol: Fluorescence Spectroscopy using a Competitive Binding Assay

For its balance of sensitivity, cost-effectiveness, and relatively high throughput, a competitive fluorescence binding assay is often a practical choice.

  • Principle: This assay utilizes a fluorescent diol reporter, such as Alizarin Red S (ARS), which experiences a change in fluorescence upon binding to the boronic acid.[20] The target diol (the molecule of interest) will compete with ARS for binding to this compound, causing a displacement of ARS and a corresponding change in fluorescence.

  • Protocol:

    • For each pH value to be tested, prepare a solution containing a fixed concentration of this compound and ARS.

    • Titrate this solution with increasing concentrations of the target diol.

    • After each addition of the target diol, allow the system to reach equilibrium and measure the fluorescence intensity.

    • The decrease in fluorescence is proportional to the amount of ARS displaced by the target diol.

    • Plot the change in fluorescence against the concentration of the target diol and fit the data to a competitive binding model to determine the Kd.

    • Repeat this procedure for each pH in the desired range.

Comparative Analysis: this compound vs. Alternatives

The performance of this compound can be benchmarked against other phenylboronic acid derivatives. The key distinguishing factor is often the substituent on the phenyl ring, which influences the pKa and, consequently, the pH-dependent binding profile.

Compound Substituent Expected pKa Binding Characteristics
Phenylboronic Acid-H~8.8[21]Baseline for comparison. Binds effectively at alkaline pH.
4-Nitrophenylboronic Acid-NO₂ (electron-withdrawing)~7.2[6]Lower pKa leads to stronger binding at neutral or slightly acidic pH compared to unsubstituted PBA.
4-Methoxyphenylboronic Acid-OCH₃ (electron-donating)~9.2[6]Higher pKa results in weaker binding at neutral pH, requiring more alkaline conditions for effective binding.
This compound -CONH(CH₂)₂Ph (weakly electron-withdrawing)Estimated to be slightly lower than unsubstituted PBAThe phenethylcarbamoyl group may offer additional non-covalent interactions (e.g., hydrophobic, π-stacking) with the binding partner, potentially increasing affinity and specificity beyond the pH-dependent covalent interaction.

Note: The exact pKa of this compound should be experimentally determined as described above.

Conclusion

A thorough assessment of the pH-dependent binding of this compound is a multi-step process that begins with an accurate determination of its pKa. Subsequent binding affinity measurements across a range of pH values, using techniques such as fluorescence spectroscopy, SPR, or ITC, will provide the quantitative data needed to fully characterize its behavior. By comparing these results to other phenylboronic acid derivatives, researchers can gain valuable insights into the structure-activity relationships that govern pH-sensitive molecular recognition. This knowledge is critical for the rational design of novel therapeutics and diagnostics that leverage the unique properties of boronic acids.

References

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 251. [Link]

  • Koulov, A. V., Mahoney, J. M., & Smith, B. D. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 68(17), 6813–6816. [Link]

  • Li, M., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205–11209. [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]

  • Sikorski, M., & Szwarc-Karabyka, K. (2020). Phenylboronic acid in targeted cancer therapy and diagnosis. Postepy higieny i medycyny doswiadczalnej, 74, 323-333. [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. [Link]

  • Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769–774. [Link]

  • Bureš, F. (2010). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Molecules, 15(7), 4479–4491. [Link]

  • Inglis, A. J., El-Kattan, Y., & Mobashery, S. (2012). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. ACS chemical biology, 7(11), 1817–1822. [Link]

  • Igawa, T., et al. (2010). Rational design of antibodies with pH-dependent antigen-binding properties using structural insights from broadly neutralizing antibodies against α-neurotoxins. Nature Communications, 1, 1-12. [Link]

  • Kim, T. H., et al. (2018). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Chemical Communications, 54(76), 10732-10735. [Link]

  • Igawa, T., et al. (2014). Maximizing in vivo target clearance by design of pH-dependent target binding antibodies with altered affinity to FcRn. mAbs, 6(5), 1237-1245. [Link]

  • Mettler-Toledo International Inc. (n.d.). pKa Value by Automated UV/Vis-Titration. [Link]

  • Li, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B, 6(35), 5533-5547. [Link]

  • Sun, X., Zhai, W., Fossey, J. S., & James, T. D. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 52(1), 16-28. [Link]

  • Lee, C. H., et al. (2015). pH-dependent Binding Engineering Reveals an FcRn Affinity Threshold That Governs IgG Recycling. Journal of Biological Chemistry, 290(17), 11082-11094. [Link]

  • F. Hoffmann-La Roche AG. (2022). Binding assay based on pH gradient SPR.
  • Cousin, C., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3747-3751. [Link]

  • Sikorski, M., & Szwarc-Karabyka, K. (2020). Phenylboronic acid in targeted cancer therapy and diagnosis. Postepy higieny i medycyny doswiadczalnej (Online), 74, 323–333. [Link]

  • Wang, Y., et al. (2021). The interaction between phenylboronic acid derivatives and active ingredients with diphenol structure of traditional Chinese medicine. Journal of Materials Chemistry B, 9(1), 183-193. [Link]

  • Nicoya. (2023). An Introduction to Surface Plasmon Resonance. [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. [Link]

  • Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]

  • Yan, J., Fang, H., & Wang, B. (2005). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic letters, 7(8), 1541–1544. [Link]

  • Al-Adib, M., & Al-Ahdal, A. (2021). The Principle of Nanomaterials Based Surface Plasmon Resonance Biosensors and Its Potential for Dopamine Detection. Chemosensors, 9(11), 312. [Link]

  • Masson, J. F. (2023). Surface plasmon resonance technology: Recent advances, applications and experimental cases. Sensing and Bio-Sensing Research, 40, 100560. [Link]

  • Rhie, S. K., et al. (2019). Engineered pH-dependent recycling antibodies enhance elimination of Staphylococcal enterotoxin B superantigen in mice. mAbs, 11(4), 738-750. [Link]

  • Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. PharmaGuru. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • White, P. B., et al. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 4(2), 2999–3006. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Zhang, Y., et al. (2018). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. ACS Applied Materials & Interfaces, 10(33), 27621-27631. [Link]

  • Chemagination Ltd. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Box, K. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 809–813. [Link]

  • Agilent Technologies, Inc. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • Roy, B., & Saha, S. (2019). Phenylboronic Acid-polymers for Biomedical Applications. Current medicinal chemistry, 26(21), 3907–3931. [Link]

  • Wang, B., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels, 5(1), 16. [Link]

  • Lajoie, M. J., et al. (2022). Computational design of pH-sensitive binders. bioRxiv. [Link]

  • Lapidoth, G. D., et al. (2024). Sequence-based engineering of pH-sensitive antibodies for tumor targeting or endosomal recycling applications. PNAS, 121(39), e2406385121. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. PubChem. [Link]

  • D'hooghe, M., et al. (2013). Selected boronic acids and their pKa values. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. [Link]

Sources

A Comparative Guide to Confirming Target Engagement of 4-(Phenethylcarbamoyl)phenylboronic Acid in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth comparison of robust methodologies for confirming the cellular target engagement of 4-(Phenethylcarbamoyl)phenylboronic acid (4-PCPBA), a compound representative of the versatile boronic acid class of inhibitors.

Boronic acids are known to form reversible covalent bonds with active site serines in hydrolases or interact with cis-diols on glycoproteins.[3][4][5] For the purpose of this guide, we will hypothesize that 4-PCPBA is designed to inhibit a specific intracellular serine hydrolase, "Target Protein X" (TPX), which is a key node in a pro-proliferative signaling pathway. Our goal is not just to show that 4-PCPBA can bind TPX, but to prove that it does so in an intact cellular context.

Methodology Comparison: Choosing the Right Tool for the Job

Selecting the appropriate method for validating target engagement depends on factors like antibody availability, desired throughput, and the nature of the target protein.[6] Here, we compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA), downstream pathway analysis via Western Blot, and a competitive Fluorescence Polarization (FP) assay using cell lysates.

FeatureCellular Thermal Shift Assay (CETSA)Downstream Pathway Analysis (Western Blot)Fluorescence Polarization (FP) Assay
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[7][8]Measures the functional consequence of target inhibition (e.g., change in phosphorylation of a downstream substrate).A fluorescent probe competes with the unlabeled drug for binding to the target protein in cell lysate.[9][10]
Readout Quantification of soluble target protein remaining after heat treatment.Quantification of a downstream biomarker's signal (e.g., band intensity).Change in the polarization of emitted light from a fluorescent probe.[11]
Cellular Context Intact cells or cell lysate. Provides direct evidence of physical binding in a native environment.[12]Intact cells. Provides indirect evidence of target engagement via functional outcome.Typically performed on cell lysates; does not confirm cell permeability.
Label-Free Yes, for the drug and target.[13]Yes, for the drug and target.Requires a fluorescently labeled probe molecule.[14]
Key Requirement A specific antibody for the target protein (for WB detection) or mass spectrometry capabilities.A specific antibody for the downstream biomarker.A suitable fluorescently-labeled competitor ligand for the target.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[8][15]Generally low to medium throughput.High-throughput compatible.[10][16]
Pros Direct evidence of physical binding in cells. Universal applicability.Confirms functional activity and links target engagement to a cellular phenotype.Quantitative measure of binding affinity (Ki). Rapid and homogenous format.[16]
Cons Can be laborious. Does not directly measure functional effect.Indirect; a phenotypic effect could be due to off-target binding.Requires a specific fluorescent probe. Less physiologically relevant than intact cell assays.

Visualizing the Strategy: Workflows and Pathways

To effectively confirm target engagement, a multi-faceted approach is often necessary. The following diagrams illustrate the core concepts of the methodologies discussed.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis treat_cells Incubate cells with 4-PCPBA or Vehicle (DMSO) heat_samples Aliquot cells and heat at a range of temperatures treat_cells->heat_samples lyse_cells Lyse cells (e.g., freeze-thaw) heat_samples->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect soluble fraction (supernatant) centrifuge->collect_supernatant run_wb Analyze TPX levels by Western Blot collect_supernatant->run_wb

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

FP_Principle cluster_unbound Low Polarization cluster_bound High Polarization unbound unbound_text Fluorescent Probe (Small, tumbles fast) bound bound_text Probe + Target Protein (Large, tumbles slow) light Polarized Excitation Light light->unbound Emits Depolarized Light light->bound Emits Polarized Light

Caption: Principle of Fluorescence Polarization (FP) assay.

Signaling_Pathway GF Growth Factor Rec Receptor GF->Rec TPX Target Protein X (Serine Hydrolase) Rec->TPX activates SubP Substrate-P TPX->SubP phosphorylates Sub Substrate Sub->SubP Signal Cell Proliferation SubP->Signal PCPBA 4-PCPBA PCPBA->TPX inhibits

Caption: Hypothetical signaling pathway for 4-PCPBA action.

Experimental Protocols: A Step-by-Step Guide

Method 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol validates if 4-PCPBA physically binds to and stabilizes TPX in intact cells.

Rationale: Ligand binding increases the energy required to thermally denature a protein.[7] By heating the cells, we can precipitate the unbound, unstable fraction of TPX. A successful drug will increase the amount of soluble TPX at higher temperatures compared to the vehicle control.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) and grow to 80-90% confluency.

    • Treat cells with the desired concentration of 4-PCPBA (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Crucial Step (Melt Curve): To identify the optimal temperature for the shift assay, first run a gradient on vehicle-treated cells (e.g., 40°C to 70°C in 2°C increments).

    • Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute incubation at room temperature.

  • Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that might interfere with protein interactions.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts (e.g., 20 µg) onto an SDS-PAGE gel.[17]

    • Perform gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[18][19]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[20]

    • Incubate with a primary antibody specific to TPX overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an ECL substrate and image the blot.

    • Self-Validation: Re-probe the blot for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

Expected Outcome: In the vehicle-treated samples, the TPX band intensity will decrease as the temperature increases. In the 4-PCPBA-treated samples, the TPX band will remain more intense at higher temperatures, demonstrating a thermal stabilization and thus, target engagement.

Method 2: Downstream Pathway Analysis via Western Blot

This protocol provides functional evidence of target engagement by measuring the inhibition of TPX activity.

Rationale: If 4-PCPBA binds and inhibits TPX, the phosphorylation of its direct downstream substrate ("Substrate-P") should decrease. This provides a functional readout that complements the direct binding evidence from CETSA.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if the pathway is activated by growth factors.

    • Pre-treat cells with a dose-response of 4-PCPBA (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes) to activate the TPX pathway. Include an unstimulated control.

  • Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Analysis by Western Blot:

    • Follow the same Western Blot procedure as described in the CETSA protocol (steps 4.3 - 4.8).

    • Crucial Step: Use a primary antibody that specifically detects the phosphorylated form of the substrate (anti-Substrate-P).

    • Self-Validation: After imaging, strip the membrane and re-probe with an antibody for the total amount of the substrate (anti-Total-Substrate) and a loading control (e.g., β-actin) to ensure that changes in the phospho-signal are not due to changes in total protein levels or loading errors.

Expected Outcome: The intensity of the Substrate-P band will be high in the stimulated, vehicle-treated sample. Treatment with 4-PCPBA should lead to a dose-dependent decrease in the intensity of the Substrate-P band, while the total substrate and loading control levels remain unchanged. This demonstrates functional target inhibition in cells.

Conclusion and Future Directions

Confirming target engagement is a non-negotiable step in drug discovery. This guide outlines a logical, multi-pronged strategy to validate the cellular action of this compound. By combining a direct, physical binding assay like CETSA with a functional readout from downstream pathway analysis , researchers can build a compelling and robust case for on-target activity. While CETSA confirms that the drug reaches and binds its target, the functional assay confirms that this binding event leads to the desired biological consequence. For more quantitative binding kinetics, lysate-based assays like Fluorescence Polarization can be employed as a valuable orthogonal method. Together, these self-validating systems provide the high-confidence data necessary to advance a promising molecule through the development pipeline.

References

  • Wang, L. et al. (2012). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2025). Development and Application of Fluorescence Polarization Assays in Drug Discovery. ScienceDirect. Available at: [Link]

  • Patricelli, M. P. et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. BPS Bioscience. Available at: [Link]

  • Celtarys Research. (n.d.). Fluorescence Polarization | FP. Celtarys Research. Available at: [Link]

  • Li, Y. et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Kettner, C. A. & Shenvi, A. B. (1988). Kinetic properties of the binding of alpha-lytic protease to peptide boronic acids. Biochemistry. Available at: [Link]

  • Scipioni, L. et al. (2021). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. Nature Communications. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Pemberton, O. A. et al. (2017). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • He, X. et al. (2015). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews. Available at: [Link]

  • Waring, M. J. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Mukherjee, S. & Maiti, S. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available at: [Link]

  • Antibodies.com. (2025). Western Blot: The Complete Guide. Antibodies.com. Available at: [Link]

  • Vasta, J. D. & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. Available at: [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc.. Available at: [Link]

  • Zhang, Y. et al. (2007). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Ialongo, D. et al. (2017). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. Available at: [Link]

  • CETSA. (n.d.). CETSA. cetsa.com. Available at: [Link]

  • Tooke, C. L. et al. (2019). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ialongo, D. et al. (2017). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. Available at: [Link]

  • Shaw, J. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Available at: [Link]

  • Vasta, J. D. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Mitchell, J. M. et al. (2016). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science. Available at: [Link]

  • Zhang, L. et al. (2021). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Journal of Nanobiotechnology. Available at: [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Pinto, M. et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Frontiers in Chemistry. Available at: [Link]

  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Sen, S. et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Gels. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Carbamoyl-Phenylboronic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, boronic acids have emerged as a pivotal class of compounds, demonstrating significant therapeutic potential as enzyme inhibitors.[1] Among these, carbamoyl-phenylboronic acids represent a particularly promising scaffold. This guide provides an in-depth analysis of their structure-activity relationships (SAR), offering a comparative look at how subtle molecular modifications can profoundly influence their inhibitory potency and pharmacokinetic properties. By synthesizing data from various studies, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel boronic acid-based therapeutics.

The Boronic Acid Pharmacophore: A Foundation for Inhibition

Phenylboronic acids act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residues within the active sites of various enzymes, particularly serine proteases and β-lactamases.[2][3] This interaction mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, leading to potent enzyme inhibition.[3] The inherent Lewis acidity of the boron atom is a critical determinant of binding affinity; introducing electron-withdrawing groups onto the phenyl ring enhances this acidity, often leading to more stable enzyme-inhibitor complexes and increased potency.[4]

Deciphering the Role of the Carbamoyl Group: A Key to Specificity and Improved Properties

The introduction of a carbamoyl (-CONH2) group onto the phenylboronic acid scaffold offers several advantages in inhibitor design. This functional group can engage in crucial hydrogen bonding interactions within the enzyme's active site, thereby enhancing binding affinity and specificity. The position of the carbamoyl group on the phenyl ring is a critical factor influencing these interactions.

The spatial orientation of the carbamoyl group dictates its ability to interact with key amino acid residues.

  • para-Carbamoyl Phenylboronic Acids: This substitution pattern has been shown to be particularly effective in certain enzymes. For example, in the context of AmpC β-lactamase inhibition, a para-carboxyl group (a close analog to the carbamoyl group) was found to favorably interact with Gln120, a flexible residue in the active site. This interaction induced a conformational change in the enzyme, leading to a significant improvement in binding affinity (K_i of 26 nM vs. 83 nM for the unsubstituted analog).[2] The carbamoyl group, with its hydrogen bond donor and acceptor capabilities, can similarly exploit such interactions.

  • meta-Carbamoyl Phenylboronic Acids: In other enzyme systems, such as KPC-2 β-lactamase, meta-substituted analogs have demonstrated superior activity. Docking studies have revealed that the meta-positioning allows for a key hydrogen bond between a triazole nitrogen (a group often linked to the phenyl ring) and threonine 237 (T237) of KPC-2.[3] While not a direct carbamoyl interaction, this highlights the importance of the substitution pattern in directing interactions with specific residues. A meta-carbamoyl group could potentially engage in similar critical hydrogen bonding.

  • ortho-Carbamoyl Phenylboronic Acids: The ortho position is generally less explored, likely due to potential steric hindrance with the boronic acid moiety. However, this substitution could be advantageous if a nearby pocket in the enzyme active site can accommodate the group and form favorable interactions.

The following diagram illustrates the fundamental structure and the key interaction of a carbamoyl-phenylboronic acid with a serine residue in an enzyme's active site.

SAR_overview cluster_inhibitor Carbamoyl-Phenylboronic Acid cluster_enzyme Enzyme Active Site I1 Phenyl Ring I2 Boronic Acid -B(OH)2 I1->I2 I3 Carbamoyl Group -CONH2 I1->I3 Positional Variation (ortho, meta, para) E1 Catalytic Serine I2->E1 Reversible Covalent Bond (Tetrahedral Intermediate) I3->E1 Hydrogen Bonding

Caption: Interaction of a carbamoyl-phenylboronic acid with an enzyme's catalytic serine.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical inhibitory data for a series of carbamoyl-phenylboronic acid derivatives against a generic serine protease. This data is intended to illustrate the SAR principles discussed.

CompoundSubstitution PatternR-Group on Carbamoyl NitrogenIC50 (nM)
1 para-H50
2 meta-H120
3 ortho-H500
4 para-CH385
5 para-CH2-Ph25
6 para-CH2-COOH15

Analysis of QSAR Data:

  • Positional Importance: The data clearly shows the superiority of the para-substitution (Compound 1 ) over meta (Compound 2 ) and ortho (Compound 3 ) positions for this hypothetical enzyme, indicating a well-defined binding pocket that accommodates the carbamoyl group at the para position.

  • N-Substitution: Simple N-alkylation (Compound 4 ) is detrimental to activity compared to the unsubstituted carbamoyl group, suggesting that the N-H protons are involved in crucial hydrogen bonds.

  • Extended Moieties: Introducing a benzyl group (Compound 5 ) significantly enhances potency. This suggests the presence of a hydrophobic pocket adjacent to the carbamoyl binding site.

  • Introduction of Ionizable Groups: The addition of a carboxylic acid (Compound 6 ) leads to the most potent inhibitor. This highlights the potential for additional electrostatic or hydrogen bonding interactions with charged or polar residues in the active site. Such modifications can also improve solubility and other pharmacokinetic properties.[2]

Experimental Protocols

The successful execution of SAR studies relies on robust and reproducible experimental protocols. Below are generalized, step-by-step methodologies for the synthesis and enzymatic evaluation of carbamoyl-phenylboronic acids.

This protocol outlines a common route for synthesizing these compounds, often involving a Suzuki-Miyaura coupling reaction.[5][6]

Workflow for Synthesis:

synthesis_workflow start Start: Bromo-benzamide step1 Suzuki-Miyaura Coupling with Bis(pinacolato)diboron start->step1 step2 Formation of Boronic Ester Intermediate step1->step2 step3 Acidic Hydrolysis step2->step3 end Final Product: Carbamoyl-phenylboronic acid step3->end

Caption: Synthetic workflow for carbamoyl-phenylboronic acids.

Step-by-Step Methodology:

  • Starting Material: Begin with the appropriately substituted bromo-benzamide (e.g., 4-bromobenzamide for the para isomer).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bromo-benzamide, bis(pinacolato)diboron, and a palladium catalyst (e.g., Pd(dppf)Cl2) in an anhydrous solvent such as DMF or dioxane.[5]

  • Base Addition: Add a base, typically potassium acetate (KOAc), to the reaction mixture.[5]

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Boronic Ester: Purify the resulting crude boronic ester intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified boronic ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1N HCl).[7]

  • Final Product Isolation: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Remove the organic solvent under reduced pressure and isolate the final carbamoyl-phenylboronic acid product by filtration or extraction.

This protocol provides a general framework for determining the IC50 values of the synthesized inhibitors.

Experimental Workflow:

enzyme_assay_workflow prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock Solutions incubation Pre-incubate Enzyme with Inhibitor prep->incubation reaction Initiate Reaction by adding Substrate incubation->reaction measurement Monitor Reaction Progress (e.g., Spectrophotometry) reaction->measurement analysis Calculate IC50 Values measurement->analysis

Caption: Workflow for in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, a suitable chromogenic or fluorogenic substrate, and the synthesized carbamoyl-phenylboronic acid inhibitors in an appropriate buffer (e.g., phosphate or Tris buffer).

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer to each well. Then, add serial dilutions of the inhibitor solutions to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells except the background controls. Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[8]

Conclusion and Future Directions

The SAR of carbamoyl-phenylboronic acids is a rich and complex field. The position of the carbamoyl group and the nature of its substituents are critical determinants of inhibitory potency and selectivity. The para position often serves as a good starting point for optimization, but the ideal substitution pattern is ultimately enzyme-dependent. Future research should focus on exploring a wider range of N-substituents and incorporating the carbamoyl-phenylboronic acid scaffold into more complex molecules, such as dipeptides, to target specific enzyme families with higher affinity and improved pharmacokinetic profiles.[9][10] The continued application of rational design principles, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of novel and potent therapeutic agents based on this versatile chemical scaffold.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PubMed Central. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • (4-Carbamoylphenyl)boronic acid. PubMed Central. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. National Institutes of Health. [Link]

  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central. [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. [Link]

  • Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies. PubMed. [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. PubMed. [Link]

  • Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]

  • Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group. PubMed. [Link]

  • Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins. PubMed. [Link]

  • Structure-activity Relationship in Carbanilic Acid Derivatives. PubMed. [Link]

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. [Link]

  • Evaluation of reaction activity of phenyl boronic acid derivatives. ResearchGate. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. [Link]

  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. National Institutes of Health. [Link]

  • Carbamoyl pyridone HIV-1 integrase inhibitors. 1. Molecular design and establishment of an advanced two-metal binding pharmacophore. PubMed. [Link]

Sources

A Comparative Guide to Quantifying the Binding Affinity of Phenylboronic Acids to ATP: A Case Study of 4-(Phenethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and methodologies for quantifying the binding constant of 4-(Phenethylcarbamoyl)phenylboronic acid to Adenosine Triphosphate (ATP). Recognizing the critical role of ATP in cellular energetics and signaling pathways, the development of synthetic receptors capable of selective ATP recognition is a burgeoning field in drug discovery and diagnostics. Phenylboronic acids, with their unique ability to form reversible covalent bonds with the cis-diol moieties of the ribose unit in ATP, have emerged as a promising class of synthetic receptors.

This document will delve into the experimental workflows for determining the binding affinity of these interactions, provide a comparative analysis with alternative phenylboronic acid derivatives, and offer a detailed protocol for researchers aiming to characterize novel ATP-binding molecules.

The Foundational Chemistry: Phenylboronic Acid-Diol Interaction

The cornerstone of ATP recognition by phenylboronic acids is the reversible formation of a cyclic boronate ester with the 2',3'-cis-diol of the ribose sugar. This interaction is pH-dependent, with the binding affinity being influenced by the pKa of the boronic acid and the surrounding environment. The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate ester is the key to this dynamic interaction.

Figure 1: Reversible binding of this compound to ATP.

Experimental Quantification of Binding Affinity

Two robust and widely accepted methods for determining the binding constant (Ka) or the dissociation constant (Kd) of phenylboronic acids to ATP are Fluorescence Spectroscopy, often through a competitive displacement assay, and Isothermal Titration Calorimetry (ITC).

Method 1: Fluorescence Spectroscopy - Competitive Displacement Assay

This indirect method relies on a fluorescent dye that also binds to the boronic acid, leading to a change in its fluorescence properties. The subsequent addition of ATP, which competes for the same binding site, displaces the dye and reverses the fluorescence change. Alizarin Red S (ARS) is a commonly used dye for this purpose as its fluorescence is quenched upon binding to a boronic acid.

G start Start prep_buffer Prepare buffer (e.g., PBS, pH 7.4) start->prep_buffer prep_boronic Prepare stock solution of This compound mix_ba_ars Mix boronic acid and ARS in buffer prep_boronic->mix_ba_ars prep_ars Prepare stock solution of Alizarin Red S (ARS) prep_ars->mix_ba_ars prep_atp Prepare stock solution of ATP titrate_atp Titrate with ATP solution prep_atp->titrate_atp prep_buffer->prep_boronic prep_buffer->prep_ars prep_buffer->prep_atp measure_initial_fluorescence Measure initial fluorescence (quenched state) mix_ba_ars->measure_initial_fluorescence measure_initial_fluorescence->titrate_atp measure_fluorescence Measure fluorescence after each ATP addition titrate_atp->measure_fluorescence measure_fluorescence->titrate_atp Repeat for all ATP additions data_analysis Analyze fluorescence data to determine binding constant measure_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for determining the binding constant using a fluorescence displacement assay.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.

    • Prepare a stock solution of Alizarin Red S (ARS) in the same buffer.

    • Prepare a stock solution of ATP in the assay buffer.

    • The assay buffer should be chosen to maintain a stable pH, typically physiological pH 7.4. Phosphate-buffered saline (PBS) is a common choice.

  • Determination of the Boronic Acid-ARS Binding Constant:

    • In a fluorescence cuvette, add a known concentration of ARS in the assay buffer.

    • Titrate with increasing concentrations of the boronic acid solution.

    • After each addition, record the fluorescence intensity. The fluorescence will decrease as the boronic acid quenches the ARS fluorescence.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to determine the binding constant between the boronic acid and ARS.

  • Competitive Binding Assay with ATP:

    • Prepare a solution containing a fixed concentration of the boronic acid and ARS (at concentrations determined from the previous step to ensure a significant portion of ARS is bound).

    • Titrate this solution with increasing concentrations of ATP.

    • After each addition of ATP, record the fluorescence intensity. The fluorescence will increase as ATP displaces ARS from the boronic acid.

    • Plot the change in fluorescence against the ATP concentration.

  • Data Analysis:

    • The binding constant for the boronic acid-ATP interaction can be calculated from the competitive binding data using established equations that take into account the concentrations of all species and the independently determined binding constant of the boronic acid-ARS complex.

Causality Behind Experimental Choices:

  • The choice of a competitive assay is necessary when the primary binding event (boronic acid-ATP) does not produce a convenient spectroscopic signal.

  • Maintaining a constant pH is crucial because the pKa of the boronic acid and the charge state of ATP are pH-dependent, both of which significantly impact binding affinity.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated.

G start Start prep_boronic Prepare this compound solution in buffer start->prep_boronic prep_atp Prepare ATP solution in the exact same buffer start->prep_atp degas Degas both solutions prep_boronic->degas prep_atp->degas load_cell Load boronic acid solution into the sample cell degas->load_cell load_syringe Load ATP solution into the titration syringe degas->load_syringe equilibrate Equilibrate the system at the desired temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform a series of small injections of ATP into the cell equilibrate->titrate measure_heat Measure the heat change after each injection titrate->measure_heat measure_heat->titrate Repeat for all injections data_analysis Analyze the integrated heat data to determine thermodynamic parameters measure_heat->data_analysis end End data_analysis->end

Figure 3: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

  • Sample Preparation:

    • Prepare a solution of this compound (typically in the micromolar range) in a suitable buffer (e.g., HEPES or PBS at pH 7.4).

    • Prepare a solution of ATP (typically 10-20 times the concentration of the boronic acid) in the exact same buffer from the same batch. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[1]

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.[1]

  • ITC Experiment:

    • Load the boronic acid solution into the sample cell of the ITC instrument.

    • Load the ATP solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

    • Perform a series of small, precisely controlled injections of the ATP solution into the boronic acid solution.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ATP to boronic acid.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Trustworthiness of the Protocol:

  • ITC is a primary method that does not rely on secondary effects like fluorescence quenching. The direct measurement of heat provides a more direct and often more reliable measure of the binding thermodynamics.

  • A control experiment, titrating ATP into the buffer alone, should be performed to determine the heat of dilution, which can then be subtracted from the main experimental data to isolate the heat of binding.

Comparative Analysis of ATP-Binding Phenylboronic Acids

Compound/SystemBinding Constant (Ka) for ATP (M-1)Experimental MethodReference
Polythiophene with boronic acid side chains2.68 x 104UV-Vis Titration[2]
Boronic acid-appended γ-cyclodextrin with a fluorescent probe7.71 x 106Fluorescence Titration[3][4]
3-Aminophenylboronic acid (on nanoparticles)Not reported for ATP, but 1150 for fructoseIsothermal Titration Calorimetry[5]

This table highlights the wide range of binding affinities that can be achieved by modifying the phenylboronic acid scaffold and incorporating it into different molecular architectures. The polythiophene derivative offers a moderate affinity, while the cyclodextrin-based system demonstrates exceptionally strong binding, likely due to additional non-covalent interactions within the cyclodextrin cavity that stabilize the complex.

Hypothetical Case Study: Characterizing this compound

For a researcher seeking to quantify the ATP binding of this compound, the following approach is recommended:

  • Synthesis and Purification: Synthesize the compound using established methods for amide coupling and boronic acid synthesis.[5][6] Purify the compound to a high degree, as impurities can interfere with binding measurements.

  • Initial Screening: Use the fluorescence displacement assay with ARS as a rapid and cost-effective method to confirm that binding to ATP occurs and to obtain an initial estimate of the binding constant.

  • Definitive Quantification with ITC: For a comprehensive thermodynamic profile, perform an ITC experiment as detailed above. This will provide not only the binding affinity but also the enthalpic and entropic contributions to the binding event, offering deeper insights into the nature of the interaction.

  • Structure-Activity Relationship (SAR) Analysis: Compare the obtained binding constant with those of other phenylboronic acid derivatives. The phenethylcarbamoyl group in the target molecule introduces both hydrogen bonding capabilities and a hydrophobic moiety, which could potentially lead to a different binding affinity and thermodynamic signature compared to simpler phenylboronic acids.

Conclusion

Quantifying the binding constant of phenylboronic acids to ATP is a critical step in the development of novel sensors and therapeutics. This guide has provided detailed, field-proven protocols for two robust analytical techniques: fluorescence spectroscopy and isothermal titration calorimetry. While the specific binding constant for this compound to ATP remains to be experimentally determined, the methodologies and comparative data presented here offer a clear roadmap for its characterization. By understanding the principles behind these experimental choices and carefully executing the protocols, researchers can confidently and accurately quantify the binding affinity of their compounds of interest, paving the way for new discoveries in chemical biology and drug development.

References

  • Highly Selective Fluorescence Sensing and Imaging of ATP Using a Boronic Acid Groups-Bearing Polythiophene Derivate - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenylboronic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Highly Selective Fluorescence Sensing and Imaging of ATP Using a Boronic Acid Groups-Bearing Polythiophene Derivate - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • Selective ATP recognition by boronic acid-appended cyclodextrin and a fluorescent probe supramolecular complex in water - RSC Publishing. (2023, February 24). Retrieved January 12, 2026, from [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Selective ATP recognition by boronic acid-appended cyclodextrin and a fluorescent probe supramolecular complex in water - RSC Publishing. (2023, February 24). Retrieved January 12, 2026, from [Link]

  • Fluorescence quenching assay to determine rate constants and pH... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon reson - LSU Scholarly Repository. (2010, November 1). Retrieved January 12, 2026, from [Link]

  • Molecular recognition of sialic acid end groups by phenylboronates - PubMed. (2005, June 20). Retrieved January 12, 2026, from [Link]

  • Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Molecular recognition with boronic acids—applications in chemical biology - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Schematic representation of the phenylboronic acid-based strategy for sirna delivery. (n.d.). Retrieved January 12, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • (4-Carbamoylphenyl)boronic acid - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenylboronic acid – preparation and application - Georganics. (2024, January 9). Retrieved January 12, 2026, from [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io. (2012, December 20). Retrieved January 12, 2026, from [Link]

  • SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • A fluorescence lifetime based binding assay to characterize kinase inhibitors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Retrieved January 12, 2026, from [Link]

  • Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Affinity Labeling of the ATP Binding Site of Bovine Lung Cyclic GMP-dependent Protein Kinase With 5'-p-fluorosulfonylbenzoyladenosine - PubMed. (1981, February 10). Retrieved January 12, 2026, from [Link]

  • Four-body atomic potential for modeling protein-ligand binding affinity: application to enzyme-inhibitor binding energy prediction - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • A structure-based benchmark for protein–protein binding affinity - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Four-body atomic potential for modeling protein-ligand binding affinity: application to enzyme-inhibitor binding energy prediction - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Efficacy Showdown: A Comparative Analysis of 4-(Phenethylcarbamoyl)phenylboronic Acid and Bortezomib in Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the proteasome has emerged as a pivotal target, particularly in hematological malignancies. Bortezomib, a first-in-class dipeptidyl boronic acid, revolutionized the treatment of multiple myeloma by reversibly inhibiting the 26S proteasome.[1][2] However, the quest for agents with improved efficacy, better safety profiles, and the ability to overcome resistance continues. This guide provides a comprehensive comparative analysis of the well-established proteasome inhibitor, bortezomib, and a representative of the emerging class of non-peptidic boronic acid inhibitors, 4-(Phenethylcarbamoyl)phenylboronic acid.

While bortezomib's clinical efficacy is extensively documented, this compound represents a promising, yet less characterized, molecule. This guide will delve into the established mechanisms and efficacy of bortezomib, and based on the current understanding of boronic acid chemistry and proteasome inhibition, will project the potential attributes of this compound. Crucially, we will provide detailed experimental protocols to empower researchers to conduct their own head-to-head comparisons and validate the therapeutic potential of novel compounds in this class.

The Established Benchmark: Bortezomib

Bortezomib exerts its anti-cancer effects by primarily targeting the chymotrypsin-like (β5) subunit of the 20S proteasome.[1] This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, programmed cell death in neoplastic cells.[3][4][5] Its clinical efficacy, particularly in combination with other agents, is well-documented in numerous trials for multiple myeloma and mantle cell lymphoma.[6][7][8]

dot

Bortezomib_Mechanism Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome (β5 subunit) Ub_Protein->Proteasome Targeting Accumulation Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Ub_Protein->Accumulation Leads to Degradation Protein Degradation Proteasome->Degradation Blocked Bortezomib Bortezomib Bortezomib->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Mechanism of Action of Bortezomib.

The Challenger: this compound

This compound belongs to a class of non-peptidic boronic acid derivatives. While direct efficacy data for this specific molecule is not yet widely published, the foundational principles of boronic acid chemistry suggest a similar mechanism of action to bortezomib: the boron atom reversibly binding to the active site threonine of the proteasome's catalytic subunits. Phenylboronic acid itself has demonstrated cytotoxic activity against cancer cells in vitro and antitumor effects in vivo, with evidence suggesting proteasome inhibition as a key mechanism.[6]

The non-peptidic nature of this compound could offer several potential advantages, including:

  • Different Selectivity Profile: It may exhibit a different binding affinity for the various catalytic subunits of the proteasome (β1, β2, and β5) compared to peptide-based inhibitors.

  • Overcoming Resistance: Novel structures may be effective against tumors that have developed resistance to bortezomib through mutations in the proteasome subunits.

  • Pharmacokinetic Properties: Non-peptidic small molecules may have improved oral bioavailability and different metabolic profiles.

dot

Novel_Inhibitor_Hypothesis Novel_Inhibitor 4-(Phenethylcarbamoyl) phenylboronic acid Proteasome 26S Proteasome (β-subunits) Novel_Inhibitor->Proteasome Hypothesized Inhibition Potential_Advantages Potential Advantages: - Overcoming Resistance - Different Selectivity - Improved PK profile Proteasome->Potential_Advantages May lead to

Caption: Hypothesized Advantages of a Novel Boronic Acid Inhibitor.

Head-to-Head Efficacy Comparison: A Framework for Evaluation

To rigorously compare the efficacy of this compound and bortezomib, a series of well-controlled in vitro and in vivo experiments are essential. The following tables summarize key comparative metrics and detailed experimental protocols provide a roadmap for researchers.

In Vitro Efficacy Comparison
ParameterBortezomib (Reference)This compound (Experimental)
Proteasome Inhibition (IC50)
Chymotrypsin-like (β5)~5 nMTo be determined
Caspase-like (β1)~300 nMTo be determined
Trypsin-like (β2)~3500 nMTo be determined
Cell Viability (IC50)
Multiple Myeloma (e.g., RPMI 8226)~10-50 nMTo be determined
Mantle Cell Lymphoma (e.g., JeKo-1)~5-20 nMTo be determined
Apoptosis Induction
Caspase-3/7 ActivationSignificant increaseTo be determined
Annexin V StainingSignificant increaseTo be determined
In Vivo Efficacy Comparison (Xenograft Model)
ParameterBortezomib (Reference)This compound (Experimental)
Tumor Growth Inhibition (%) HighTo be determined
Survival Benefit Significant increaseTo be determined
Body Weight Change (%) TolerableTo be determined

Experimental Protocols

Proteasome Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the catalytic subunits of the 20S proteasome.

Methodology:

  • Reagents: Purified human 20S proteasome, fluorogenic substrates (e.g., Suc-LLVY-AMC for β5, Z-LLE-AMC for β1, and Ac-RLR-AMC for β2), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), bortezomib, and this compound.

  • Procedure:

    • Prepare serial dilutions of the test compounds and bortezomib in assay buffer.

    • In a 96-well plate, add the purified 20S proteasome.

    • Add the serially diluted compounds to the wells and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the specific fluorogenic substrate for each subunit.

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) every 5 minutes for 60 minutes using a microplate reader.

    • Calculate the rate of substrate cleavage and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Proteasome_Assay_Workflow start Start step1 Prepare Serial Dilutions of Inhibitors start->step1 step2 Add 20S Proteasome to 96-well Plate step1->step2 step3 Add Inhibitors and Incubate step2->step3 step4 Add Fluorogenic Substrate step3->step4 step5 Measure Fluorescence step4->step5 step6 Calculate IC50 step5->step6 end End step6->end

Caption: Workflow for the Proteasome Activity Assay.

Cell Viability Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Lines: Multiple myeloma (e.g., RPMI 8226, U266) and mantle cell lymphoma (e.g., JeKo-1, Mino) cell lines.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and bortezomib for 72 hours.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) subcutaneously implanted with a human multiple myeloma cell line (e.g., RPMI 8226).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, bortezomib, and this compound at various doses.

  • Administration: Administer the treatments via an appropriate route (e.g., intravenous for bortezomib, potentially oral or intravenous for the novel compound) on a predetermined schedule.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor body weight as an indicator of toxicity.

    • Observe the overall health of the animals.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Analysis: Compare tumor growth inhibition, survival rates, and any signs of toxicity between the treatment groups.

Conclusion and Future Directions

Bortezomib has undoubtedly paved the way for proteasome inhibition as a cornerstone of cancer therapy. However, the development of novel, non-peptidic inhibitors like this compound holds the promise of overcoming existing limitations. The experimental framework provided in this guide offers a robust starting point for researchers to rigorously evaluate the efficacy of such novel compounds. A thorough head-to-head comparison will be instrumental in determining if these next-generation inhibitors can offer a superior therapeutic window, a more favorable resistance profile, and ultimately, improved outcomes for patients. The synthesis and evaluation of a focused library of analogs around the this compound scaffold could further elucidate structure-activity relationships and lead to the identification of even more potent and selective proteasome inhibitors.

References

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. National Institutes of Health.

  • Bortezomib - Wikipedia. Wikipedia.

  • What is the mechanism of Bortezomib? - Patsnap Synapse. Patsnap.

  • Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. American Association for Cancer Research.

  • Bortezomib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information.

  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Taylor & Francis Online.

  • Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC. National Center for Biotechnology Information.

  • Clinical Trials Using Bortezomib - NCI. National Cancer Institute.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.